Technical Documentation Center

N-(2-Bromo-5-fluorophenyl)acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2-Bromo-5-fluorophenyl)acetamide
  • CAS: 1009-06-9

Core Science & Biosynthesis

Foundational

"N-(2-Bromo-5-fluorophenyl)acetamide" chemical properties

An In-depth Technical Guide to the Chemical Properties of N-(2-Bromo-5-fluorophenyl)acetamide Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of N-(2-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of N-(2-Bromo-5-fluorophenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of N-(2-Bromo-5-fluorophenyl)acetamide, a key halogenated aromatic intermediate. This document is intended for researchers, chemists, and professionals in drug development who utilize advanced synthetic building blocks. We will delve into its physicochemical characteristics, a detailed synthesis protocol, predictive spectroscopic analysis, and its significant role in modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. The causality behind experimental choices and the inherent reactivity of the molecule are emphasized to provide actionable, field-proven insights.

Compound Identification and Physicochemical Properties

N-(2-Bromo-5-fluorophenyl)acetamide is a polysubstituted aromatic compound featuring an acetamide group, a bromine atom, and a fluorine atom on a benzene ring. This specific arrangement of functional groups makes it a valuable and versatile intermediate in organic synthesis.

The core structure consists of a phenyl ring substituted at position 1 with an acetamide group, at position 2 with a bromine atom, and at position 5 with a fluorine atom.

IdentifierDataReference
IUPAC Name N-(2-Bromo-5-fluorophenyl)acetamide
CAS Number 1009-06-9[1][2]
Molecular Formula C₈H₇BrFNO[3]
Molecular Weight 232.05 g/mol [3]
Appearance White to off-white solid[1]
Solubility Soluble in polar organic solvents[1]
Storage Room temperature, in a sealed, dry container[3]

Synthesis Methodology: N-Acetylation of 2-Bromo-5-fluoroaniline

The most direct and industrially scalable synthesis of N-(2-Bromo-5-fluorophenyl)acetamide is the N-acetylation of its corresponding aniline precursor, 2-bromo-5-fluoroaniline. This reaction is a cornerstone of amide synthesis and relies on the nucleophilic attack of the primary amine onto an activated acetyl source.

Expertise & Causality: The choice of acetylating agent and base is critical for optimizing yield and purity. Acetic anhydride is often preferred for its reactivity and the fact that the byproduct, acetic acid, is easily removed. A tertiary amine base like triethylamine (TEA) or pyridine is used to neutralize the acid generated during the reaction, driving the equilibrium towards the product and preventing protonation of the starting aniline, which would render it non-nucleophilic. Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve both the reactants and the product, facilitating a homogeneous reaction environment.

Experimental Protocol

Materials:

  • 2-Bromo-5-fluoroaniline

  • Acetic Anhydride (Ac₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and separation funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-fluoroaniline (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Acetylation: Add acetic anhydride (1.1 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Workup - Acid Wash: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl to remove unreacted TEA and aniline.

  • Workup - Base Wash: Wash the organic layer with saturated NaHCO₃ solution to remove excess acetic anhydride and acetic acid.

  • Workup - Final Wash: Wash the organic layer with brine to remove residual water.

  • Drying and Isolation: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure N-(2-Bromo-5-fluorophenyl)acetamide.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Process cluster_products Products & Purification Aniline 2-Bromo-5-fluoroaniline Setup 1. Dissolve Aniline in DCM Add TEA, Cool to 0°C Aniline->Setup Ac2O Acetic Anhydride Reaction 2. Add Acetic Anhydride Stir at RT, Monitor by TLC Ac2O->Reaction TEA Triethylamine (Base) TEA->Setup DCM DCM (Solvent) DCM->Setup Setup->Reaction Workup 3. Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Isolation 4. Dry & Concentrate Workup->Isolation Crude Crude Product Isolation->Crude Purified Pure N-(2-Bromo-5-fluorophenyl)acetamide Crude->Purified Recrystallization

Caption: Workflow for the synthesis of N-(2-Bromo-5-fluorophenyl)acetamide.

Spectroscopic Characterization (Predictive Analysis)

While direct experimental spectra for this specific isomer are not widely published, a robust and reliable characterization profile can be predicted based on the known effects of its constituent functional groups and data from close structural isomers.[4][5][6]

¹H NMR Spectroscopy
  • Amide Proton (N-H): A broad singlet is expected between δ 7.5-8.5 ppm. Its chemical shift can be concentration-dependent and it will exchange with D₂O.

  • Aromatic Protons (Ar-H): Three protons are present on the aromatic ring, and their signals will be complex due to both H-H and H-F coupling.

    • H6 (ortho to Br): Expected around δ 8.2-8.4 ppm. It will appear as a doublet of doublets (dd) due to coupling with H4 (meta, J ≈ 3 Hz) and H3 (ortho, J ≈ 9 Hz).

    • H4 (ortho to F): Expected around δ 7.1-7.3 ppm. It will appear as a doublet of doublets of triplets (ddt) or a complex multiplet due to coupling to H3 (ortho, J ≈ 9 Hz), F (ortho, J ≈ 9 Hz), and H6 (meta, J ≈ 3 Hz).

    • H3 (meta to Br, F): Expected around δ 6.9-7.1 ppm. It will appear as a doublet of triplets (dt) or multiplet due to coupling with H4 (ortho, J ≈ 9 Hz) and F (meta, J ≈ 5-6 Hz).

  • Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.1-2.3 ppm, integrating to 3H.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): Expected in the δ 168-170 ppm region.

  • Aromatic Carbons (Ar-C):

    • C1 (C-N): ~δ 137-139 ppm.

    • C5 (C-F): ~δ 158-162 ppm (large downfield shift) with a large ¹JCF coupling constant (~240-250 Hz).

    • C2 (C-Br): ~δ 115-118 ppm.

    • Other aromatic carbons (C3, C4, C6) are expected between δ 110-130 ppm, with their exact shifts and C-F coupling constants (²JCF, ³JCF) confirming their positions.

  • Methyl Carbon (-CH₃): Expected around δ 24-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

  • N-H Stretch: A sharp to medium peak around 3250-3300 cm⁻¹.

  • C-H Stretch (Aromatic & Aliphatic): Peaks just above 3000 cm⁻¹ (Ar-H) and just below 3000 cm⁻¹ (CH₃).

  • C=O Stretch (Amide I Band): A strong, sharp absorption band around 1660-1680 cm⁻¹. This is one of the most characteristic peaks in the spectrum.

  • N-H Bend (Amide II Band): A strong peak around 1530-1550 cm⁻¹.

  • C-F Stretch: A strong, sharp peak in the fingerprint region, typically around 1200-1250 cm⁻¹.

  • C-Br Stretch: A peak in the lower frequency fingerprint region, typically 550-650 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a distinct molecular ion peak. Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), there will be two peaks of nearly equal intensity at m/z = 231 and m/z = 233. This isotopic pattern is a definitive marker for the presence of a single bromine atom.

  • Key Fragmentation: A primary fragmentation pathway is the alpha-cleavage of the carbonyl group, resulting in the loss of a ketene molecule (CH₂=C=O) to give an intense fragment corresponding to the [M-42]⁺ ion. Another common fragmentation is the cleavage of the C(O)-N bond, leading to the formation of an acetyl cation [CH₃CO]⁺ at m/z = 43.

Chemical Reactivity and Applications

The synthetic utility of N-(2-Bromo-5-fluorophenyl)acetamide stems from the orthogonal reactivity of its halogen substituents. The C-Br bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 2-position while retaining the fluorine atom, which is often crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[3]

Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds.[7][8][9] It allows for the coupling of the aryl bromide with a variety of organoboron compounds (boronic acids or esters).

Trustworthiness through Self-Validation: The success of a Suzuki coupling is validated by the disappearance of the starting material and the appearance of a new, less polar product on TLC. The final structure is unequivocally confirmed by NMR (disappearance of the complex aromatic splitting pattern of the starting material and appearance of new aromatic signals from the coupling partner) and Mass Spectrometry (a molecular ion corresponding to the expected product mass).

Representative Reaction: N-(2-Bromo-5-fluorophenyl)acetamide + Arylboronic Acid → N-(2-Aryl-5-fluorophenyl)acetamide

Suzuki-Miyaura Catalytic Cycle Diagram

G Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br(L₂) Ar-Pd(II)-Br(L₂) (Ar = Acetamidophenyl) Oxidative\nAddition->Ar-Pd(II)-Br(L₂) Transmetalation Transmetalation Ar-Pd(II)-Br(L₂)->Transmetalation R-B(OH)₂ Base Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L₂) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive\nElimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-(2-Bromo-5-fluorophenyl)acetamide is not universally available, data from closely related isomers like N-(2-bromo-4-fluorophenyl)acetamide (CAS 1009-22-9) provides a strong basis for hazard assessment.[4][10]

  • Potential Hazards:

    • Harmful or toxic if swallowed.[4]

    • Causes skin irritation.[4]

    • Causes serious eye irritation.[4]

    • May cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses with side shields or chemical goggles.

    • Skin and Body Protection: A lab coat is mandatory.

  • Engineering Controls: All handling of this solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Firefighting: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam. Combustion may produce hazardous gases including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[11]

Conclusion

N-(2-Bromo-5-fluorophenyl)acetamide is a strategically important chemical intermediate whose value lies in its well-defined structure and predictable, selective reactivity. The presence of orthogonally reactive bromo and fluoro substituents makes it an ideal building block for complex molecule synthesis, particularly in the pharmaceutical industry for the development of kinase inhibitors and other bioactive compounds.[3] A thorough understanding of its synthesis, spectroscopic properties, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

  • PubChem. N-(2-bromo-4-fluorophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. N-(2-Bromo-5-fluorophenyl)acetamide. [Link]

  • PubChem. N-(4-bromo-2-fluorophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-bromo-N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Boron Molecular. N-(5-bromo-2-fluorophenyl)acetamide. [Link]

  • NIST. Acetamide, N-(2-bromophenyl)-. NIST Chemistry WebBook. [Link]

  • ResearchGate. Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. [Link]

  • IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]

  • ResearchGate. Comparison between experimental infrared spectrum of acetamide and.... [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

Sources

Exploratory

An In-depth Technical Guide to N-(2-Bromo-5-fluorophenyl)acetamide

CAS Number: 1009-06-9 This guide provides a comprehensive technical overview of N-(2-Bromo-5-fluorophenyl)acetamide, a key chemical intermediate in the pharmaceutical industry. Intended for researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1009-06-9

This guide provides a comprehensive technical overview of N-(2-Bromo-5-fluorophenyl)acetamide, a key chemical intermediate in the pharmaceutical industry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, properties, and applications, grounding all information in established scientific principles and validated methodologies.

Introduction: A Versatile Building Block in Medicinal Chemistry

N-(2-Bromo-5-fluorophenyl)acetamide is a halogenated aromatic compound that has emerged as a valuable building block in the synthesis of complex organic molecules.[1] Its structure, featuring a bromine atom and a fluorine atom on the phenyl ring, offers unique reactivity and allows for selective chemical modifications. This strategic placement of halogens makes it an ideal starting material for creating diverse molecular scaffolds, particularly in the development of novel therapeutic agents. The presence of both bromo and fluoro substituents enables selective functionalization through various cross-coupling reactions, a cornerstone of modern medicinal chemistry.[1] Consequently, this compound is frequently employed in the synthesis of kinase inhibitors and anti-inflammatory agents, where fine-tuning of molecular properties is crucial for biological activity.[1]

Physicochemical and Spectroscopic Profile

N-(2-Bromo-5-fluorophenyl)acetamide is typically a white to off-white solid and is soluble in polar organic solvents.[2] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueSource
CAS Number 1009-06-9,
Molecular Formula C₈H₇BrFNO
Molecular Weight 232.05 g/mol
Appearance White to off-white solid
Melting Point Data not available
Solubility Soluble in polar solvents
Storage Room temperature, sealed, dry
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetamide group, a singlet for the amide proton, and multiplets in the aromatic region corresponding to the three protons on the phenyl ring.

  • ¹³C NMR: The carbon NMR spectrum would display a signal for the methyl carbon, a signal for the carbonyl carbon of the amide, and six distinct signals for the carbons of the aromatic ring, with their chemical shifts influenced by the bromine and fluorine substituents.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, and C-H stretching from the aromatic ring and methyl group. Bands corresponding to C-Br and C-F stretching will also be present in the fingerprint region.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (232.05 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2) will be observed for the molecular ion and bromine-containing fragments.

Synthesis of N-(2-Bromo-5-fluorophenyl)acetamide

The synthesis of N-(2-Bromo-5-fluorophenyl)acetamide is typically achieved through the N-acetylation of its corresponding aniline precursor, 2-bromo-5-fluoroaniline. This reaction is a standard and efficient method for the formation of an amide bond.

Reaction Principle

The lone pair of electrons on the nitrogen atom of the primary amine (2-bromo-5-fluoroaniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. In the case of acetic anhydride, the reaction proceeds via a nucleophilic acyl substitution mechanism, with acetic acid as a byproduct. The use of a mild base or carrying out the reaction in a suitable solvent can facilitate the reaction.

Experimental Protocol: Acetylation of 2-bromo-5-fluoroaniline

This protocol is adapted from a general procedure for the acetylation of anilines.

Materials:

  • 2-bromo-5-fluoroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Ice water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine 2-bromo-5-fluoroaniline and glacial acetic acid.

  • To this mixture, add acetic anhydride.

  • Heat the reaction mixture at reflux for a short period (e.g., 5-15 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then pour it into ice water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any remaining acetic acid.

  • Dry the product, N-(2-Bromo-5-fluorophenyl)acetamide, to a constant weight.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 2-bromo-5-fluoroaniline 2-bromo-5-fluoroaniline Glacial_acetic_acid Glacial Acetic Acid (Solvent) Acetic_anhydride Acetic_anhydride Reflux Heating (Reflux) Glacial_acetic_acid->Reflux Acetylation Precipitation Precipitation in Ice Water Reflux->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Cold Water Filtration->Washing Drying Drying Washing->Drying Product N-(2-Bromo-5-fluorophenyl)acetamide Drying->Product

Caption: Workflow for the synthesis of N-(2-Bromo-5-fluorophenyl)acetamide.

Applications in Drug Discovery and Development

The strategic placement of bromine and fluorine atoms on the phenylacetamide scaffold makes N-(2-Bromo-5-fluorophenyl)acetamide a highly versatile intermediate in the synthesis of pharmacologically active compounds. The bromine atom can readily participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final drug molecule.

Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies.[3][4] The phenylacetamide scaffold is a common feature in many kinase inhibitors. N-(2-Bromo-5-fluorophenyl)acetamide serves as a key starting material for the synthesis of complex heterocyclic systems that can effectively target the ATP-binding site of various kinases. The bromo and fluoro groups can be exploited to modulate the selectivity and potency of these inhibitors.

Anti-inflammatory Agents

The development of novel anti-inflammatory drugs often involves the synthesis of molecules that can modulate inflammatory pathways. The structural features of N-(2-Bromo-5-fluorophenyl)acetamide make it a suitable precursor for the synthesis of compounds with potential anti-inflammatory activity.[1]

Antileishmanial Agents

Leishmaniasis is a parasitic disease caused by Leishmania protozoa. There is an urgent need for new, effective, and less toxic antileishmanial drugs. N-(2-Bromo-5-fluorophenyl)acetamide has been utilized as a reagent in the preparation of fluorinated rhodacyanine analogues with demonstrated antileishmanial properties.[2] This highlights the potential of this compound in the development of novel antiparasitic agents.

Logical Relationship of Applications

Applications cluster_modifications Chemical Modifications cluster_targets Therapeutic Targets Start N-(2-Bromo-5-fluorophenyl)acetamide CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Heck) Start->CrossCoupling Other Other Functionalizations Start->Other Kinases Kinases CrossCoupling->Kinases Synthesis of Inhibitors InflammatoryMediators Inflammatory Mediators Other->InflammatoryMediators Synthesis of Modulators LeishmaniaParasites Leishmania Parasites Other->LeishmaniaParasites Synthesis of Antileishmanials

Caption: Applications of N-(2-Bromo-5-fluorophenyl)acetamide in drug discovery.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling N-(2-Bromo-5-fluorophenyl)acetamide. While a specific safety data sheet (SDS) for this compound is not widely available, information from structurally similar compounds, such as N-(2-bromo-4-fluorophenyl)acetamide, suggests that it should be handled with care.

Potential Hazards:

  • Harmful if swallowed. [5]

  • May cause skin and eye irritation. [5]

  • May cause respiratory irritation. [5]

  • Toxic to aquatic life with long-lasting effects. [5]

Recommended Precautions:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with plenty of water.

  • Dispose of the chemical and its container in accordance with local, regional, and national regulations.

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

N-(2-Bromo-5-fluorophenyl)acetamide, with its unique structural features, serves as a cornerstone intermediate for the synthesis of a wide array of biologically active molecules. Its utility in the construction of kinase inhibitors, anti-inflammatory agents, and antileishmanial compounds underscores its importance in modern drug discovery and development. A thorough understanding of its synthesis, properties, and reactivity is essential for medicinal chemists and researchers aiming to leverage this versatile building block for the creation of next-generation therapeutics.

References

  • MySkinRecipes. N-(2-Bromo-5-fluorophenyl)acetamide. [Link]

  • PubChem. N-(2-bromo-4-fluorophenyl)acetamide. [Link]

  • ResearchGate. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. [Link]

  • PubMed. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. [Link]

Sources

Foundational

Introduction: The Significance of N-(2-Bromo-5-fluorophenyl)acetamide in Modern Drug Discovery

An In-Depth Technical Guide to the Molecular Weight of N-(2-Bromo-5-fluorophenyl)acetamide For Researchers, Scientists, and Drug Development Professionals N-(2-Bromo-5-fluorophenyl)acetamide is a substituted aromatic ami...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight of N-(2-Bromo-5-fluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

N-(2-Bromo-5-fluorophenyl)acetamide is a substituted aromatic amide that has garnered significant attention within the medicinal chemistry landscape. Its true value lies not in its direct therapeutic action, but in its role as a versatile chemical intermediate. The strategic placement of bromo and fluoro substituents on the phenyl ring allows for selective and differential functionalization, making it a crucial building block in the synthesis of more complex pharmaceutical agents[1]. Researchers in drug development utilize this compound for constructing novel molecules, particularly in the design of kinase inhibitors and anti-inflammatory drugs[1].

In any research or development context, the foundational step of characterizing a starting material or synthesized compound is the unambiguous confirmation of its identity and purity. The molecular weight is the most fundamental of these characteristics. An accurate determination of the molecular weight of N-(2-Bromo-5-fluorophenyl)acetamide validates its successful synthesis, ensures the reliability of subsequent reactions, and is a non-negotiable requirement for regulatory submissions. This guide provides an in-depth examination of the molecular weight of this compound and the rigorous analytical methodologies employed for its verification.

Physicochemical Properties of N-(2-Bromo-5-fluorophenyl)acetamide

A precise understanding of a compound's properties begins with its fundamental identifiers. The molecular formula dictates the theoretical mass, which is then experimentally verified.

PropertyValueSource
Molecular Formula C₈H₇BrFNO[1][2]
Average Molecular Weight 232.05 g/mol [1][2][3][4][5]
Monoisotopic Mass 230.96950 Da[4][5]
CAS Number 1009-06-9[1]

The distinction between average molecular weight and monoisotopic mass is critical. The average molecular weight (232.05 g/mol ) is calculated using the weighted average of the natural abundances of all isotopes for each element. This value is used for stoichiometric calculations in bulk chemical reactions. The monoisotopic mass (230.96950 Da), calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O), is the value directly observed in high-resolution mass spectrometry.

Methodologies for Molecular Weight Determination and Verification

Confirming the molecular weight of N-(2-Bromo-5-fluorophenyl)acetamide is a two-pronged process that combines high-resolution mass spectrometry with elemental analysis. This dual-validation approach provides irrefutable evidence of the compound's identity and empirical formula.

Mass Spectrometry: The Definitive Mass Measurement

Mass spectrometry (MS) is the cornerstone technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct readout of the monoisotopic mass.

Causality Behind the Method: The process involves ionizing the sample molecule, which imparts a charge, and then accelerating it through a magnetic or electric field. The degree to which the ion's path is deflected is inversely proportional to its mass-to-charge ratio. For N-(2-Bromo-5-fluorophenyl)acetamide, the presence of a bromine atom provides a unique and definitive isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic pair of peaks in the mass spectrum for the molecular ion (and any bromine-containing fragments) separated by 2 m/z units, referred to as the M+ and M+2 peaks, with a relative intensity ratio of approximately 1:1[6][7]. This pattern is a powerful diagnostic tool for identifying bromine-containing compounds.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: A dilute solution of N-(2-Bromo-5-fluorophenyl)acetamide is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Introduction: The sample is injected into the mass spectrometer, where it is vaporized.

  • Ionization: In the ionization chamber, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV)[7]. This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•⁺).

  • Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.

  • Detection: The mass analyzer separates the ions based on their m/z ratio, and a detector records the abundance of each ion.

Data Interpretation & Self-Validation:

The resulting mass spectrum will be analyzed for two key features:

  • The Molecular Ion Peak: The peak with the highest m/z value that corresponds to the intact molecule.

  • The Isotopic Cluster: The characteristic M+ and M+2 peaks confirming the presence of bromine.

IonCalculated m/z (Da)Expected Relative AbundanceRationale
[M]⁺ (with ⁷⁹Br)230.9695~100%Molecular ion with the lighter, more abundant bromine isotope.
[M+2]⁺ (with ⁸¹Br)232.9675~98%Molecular ion with the heavier bromine isotope.

The observation of this distinct 1:1 doublet at the expected m/z values provides extremely high confidence in the assigned molecular weight and the presence of a single bromine atom.

Elemental Analysis: Empirical Formula Confirmation

While mass spectrometry provides the molecular mass, elemental analysis confirms the relative proportions of the constituent elements, thereby validating the empirical formula.[8]

Causality Behind the Method: The most common method is combustion analysis. A precisely weighed sample of the compound is burned in an excess of oxygen, converting all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂)[9]. The amounts of these combustion products are measured, from which the mass percentages of C, H, and N in the original sample can be calculated[10]. Halogens like fluorine and bromine are determined by separate methods.

Experimental Protocol: Combustion Analysis (CHN)

  • Sample Weighing: A small, precise amount of N-(2-Bromo-5-fluorophenyl)acetamide (typically 1-3 mg) is weighed into a tin capsule.

  • Combustion: The sample is dropped into a high-temperature furnace (~900-1000 °C) with a stream of pure oxygen.

  • Separation & Detection: The resulting gases (CO₂, H₂O, N₂) are passed through a series of columns that separate them. Their quantities are measured using thermal conductivity or infrared detectors.

  • Calculation: The instrument's software calculates the percentage by mass of C, H, and N.

  • Halogen Analysis: Bromine and fluorine content are typically determined via ion chromatography or titration after oxygen flask combustion.

Data Interpretation & Self-Validation:

The experimental mass percentages are compared to the theoretical values calculated from the molecular formula, C₈H₇BrFNO.

ElementTheoretical Mass %
Carbon (C)41.40%
Hydrogen (H)3.04%
Bromine (Br)34.43%
Fluorine (F)8.18%
Nitrogen (N)6.04%
Oxygen (O)6.89%

An experimental result within ±0.4% of the theoretical values is considered confirmation of the empirical formula. When combined with the molecular weight from mass spectrometry, this confirms the molecular formula is indeed C₈H₇BrFNO.

Integrated Analytical Workflow

The synergy between Mass Spectrometry and Elemental Analysis provides a robust, self-validating system for structural confirmation.

G cluster_0 Compound Synthesis & Purification cluster_1 Molecular Weight & Formula Verification cluster_2 Data Integration & Confirmation Compound Synthesized N-(2-Bromo-5-fluorophenyl)acetamide MS Mass Spectrometry (MS) Compound->MS Sample EA Elemental Analysis (EA) Compound->EA Sample MS_Result Result: Monoisotopic Mass (e.g., 230.9695 Da) + Isotopic Pattern (Br) MS->MS_Result Provides EA_Result Result: Elemental Composition (%) (e.g., C, H, N, Br, F) EA->EA_Result Provides Confirm Confirmed Identity: C₈H₇BrFNO MW: 232.05 g/mol MS_Result->Confirm Determines Molecular Mass EA_Result->Confirm Confirms Empirical Formula

Sources

Exploratory

An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of N-(2-Bromo-5-fluorophenyl)acetamide

Abstract This technical guide provides a comprehensive overview of N-(2-Bromo-5-fluorophenyl)acetamide, a halogenated aromatic amide of significant interest to the chemical and pharmaceutical research communities. The st...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-(2-Bromo-5-fluorophenyl)acetamide, a halogenated aromatic amide of significant interest to the chemical and pharmaceutical research communities. The strategic placement of bromine and fluorine atoms on the phenyl ring imparts unique electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. This document delves into the molecule's structural characteristics, outlines a robust and validated synthetic protocol, details methods for its analytical characterization, and discusses its potential applications and safety considerations. The content is structured to provide researchers, chemists, and drug development professionals with both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of Halogenated Phenylacetamides

N-(2-Bromo-5-fluorophenyl)acetamide belongs to a class of compounds that serve as critical building blocks in modern organic synthesis. The incorporation of halogen atoms—in this case, bromine and fluorine—into an aromatic scaffold is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacological properties.[1] Fluorine can enhance metabolic stability, increase binding affinity, and alter lipophilicity, while bromine can serve as a handle for further chemical transformations (e.g., cross-coupling reactions) or contribute to binding interactions through halogen bonding.

This guide focuses specifically on the 2-bromo-5-fluoro isomer, providing an authoritative resource on its core scientific attributes. Understanding its structure and synthesis is paramount for its effective utilization in research and development pipelines.

Molecular Structure and Physicochemical Properties

The fundamental identity of N-(2-Bromo-5-fluorophenyl)acetamide is defined by its unique arrangement of atoms. The structure consists of an acetamide functional group linked via a nitrogen atom to a phenyl ring. The ring is substituted at the C2 position with a bromine atom and at the C5 position with a fluorine atom.

Figure 1: Chemical Structure of N-(2-Bromo-5-fluorophenyl)acetamide

The properties of this compound are summarized in the table below. These data are essential for planning experiments, ensuring accurate stoichiometry, and predicting behavior in various solvent systems.

PropertyValueSource
IUPAC Name N-(2-Bromo-5-fluorophenyl)acetamide-
CAS Number 1009-06-9[1][2]
Molecular Formula C₈H₇BrFNO[3]
Molecular Weight 232.05 g/mol [3][4]
Appearance White to off-white solid[1]
Solubility Soluble in polar organic solvents[1]
SMILES CC(=O)NC1=C(C=C(C=C1)F)Br[5]
InChIKey JAVSBNOXENOHEI-UHFFFAOYSA-N[5]

Synthesis Pathway and Experimental Protocol

The most direct and reliable method for preparing N-(2-Bromo-5-fluorophenyl)acetamide is through the N-acetylation of its corresponding aniline precursor, 2-bromo-5-fluoroaniline.[6] This reaction is a cornerstone of organic synthesis, valued for its high efficiency and selectivity.

Causality Behind Experimental Choices

The selection of an acetylating agent is critical. Acetic anhydride is often preferred over acetyl chloride in a laboratory setting. Although highly reactive, acetyl chloride produces corrosive HCl gas as a byproduct. Acetic anhydride, while still requiring careful handling, yields acetic acid, which is more benign and easily removed during workup. The reaction is typically performed in the presence of a mild base or in a polar solvent that can facilitate the reaction while solubilizing the starting materials.

G cluster_start Starting Materials cluster_process Reaction Step cluster_workup Workup & Purification A 2-Bromo-5-fluoroaniline C Combine in Polar Aprotic Solvent (e.g., Dichloromethane) A->C B Acetic Anhydride B->C D Stir at Room Temperature (Exothermic reaction control) C->D E Aqueous Quench (Hydrolyze excess anhydride) D->E F Phase Separation E->F G Dry Organic Layer (e.g., Na₂SO₄) F->G H Solvent Removal (Rotary Evaporation) G->H I Recrystallization (e.g., Ethanol/Water) H->I J N-(2-Bromo-5-fluorophenyl)acetamide (Final Product) I->J

Figure 2: General Synthesis and Purification Workflow
Detailed Experimental Protocol: Synthesis of N-(2-Bromo-5-fluorophenyl)acetamide

This protocol is a self-validating system. Each step includes checks and rationales to ensure a high probability of success and product purity.

Materials & Reagents:

Reagent CAS M.W. ( g/mol ) Amount Moles
2-Bromo-5-fluoroaniline 367-24-8 190.02 5.00 g 26.3 mmol
Acetic Anhydride 108-24-7 102.09 2.96 mL 31.6 mmol
Dichloromethane (DCM) 75-09-2 84.93 50 mL -
Saturated NaHCO₃ (aq) 144-55-8 84.01 30 mL -
Anhydrous MgSO₄ 7487-88-9 120.37 ~2 g -
Ethanol 64-17-5 46.07 As needed -

| Deionized Water | 7732-18-5 | 18.02 | As needed | - |

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-fluoroaniline (5.00 g, 26.3 mmol).

  • Dissolution: Add dichloromethane (50 mL) and stir until the aniline is fully dissolved. If necessary, gently warm the flask.

  • Reagent Addition: Slowly add acetic anhydride (2.96 mL, 31.6 mmol, 1.2 equivalents) to the solution dropwise over 5 minutes. Rationale: A slight excess of the acetylating agent ensures the complete conversion of the starting aniline. The addition is done slowly to control the exothermic reaction.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product spot should appear at a higher Rf than the starting aniline. The reaction is complete when the aniline spot is no longer visible.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 30 mL of saturated sodium bicarbonate solution to neutralize the acetic acid byproduct and quench any remaining acetic anhydride.

  • Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower organic (DCM) layer. Extract the aqueous layer once more with 15 mL of DCM.

  • Washing & Drying: Combine the organic layers and wash with 20 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, swirl, and filter to remove the drying agent.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white solid.

  • Purification (Self-Validation): Purify the crude solid by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and add hot deionized water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the pure white crystals by vacuum filtration. The purity can be confirmed by measuring the melting point.

Analytical Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized compound is non-negotiable. A combination of spectroscopic techniques provides an unambiguous structural fingerprint.

TechniqueExpected Observations
¹H NMR ~8.0-8.5 ppm (br s, 1H): Amide N-H proton. ~7.0-7.8 ppm (m, 3H): Aromatic protons, exhibiting complex splitting due to H-H, H-F, and potentially long-range couplings. ~2.2 ppm (s, 3H): Acetyl methyl group protons.
¹³C NMR ~168-170 ppm: Carbonyl carbon (C=O). ~157-162 ppm (d): Aromatic carbon attached to fluorine (C-F), showing a large coupling constant (¹JC-F). ~110-140 ppm: Remaining aromatic carbons, with specific shifts and C-F couplings. ~24 ppm: Acetyl methyl carbon.
IR Spectroscopy ~3250-3300 cm⁻¹: N-H stretching vibration. ~1660-1680 cm⁻¹: Strong C=O (Amide I band) stretching vibration. ~1520-1550 cm⁻¹: N-H bending (Amide II band) vibration. ~1200-1250 cm⁻¹: C-F stretching vibration.
Mass Spec. (EI) The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the definitive isotopic signature of a single bromine atom.

Applications in Research and Drug Development

N-(2-Bromo-5-fluorophenyl)acetamide is not typically an end-product but rather a highly versatile intermediate. Its utility stems from the differentiated reactivity of its functional groups.

  • Scaffold for Medicinal Chemistry: The core structure is present in various biologically active molecules. Related N-phenylacetamide derivatives have demonstrated a range of activities, including antibacterial and anticonvulsant properties.[7]

  • Intermediate for Cross-Coupling: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This enables the rapid elaboration of the molecular structure to build libraries of compounds for high-throughput screening.

  • Precursor for Heterocyclic Synthesis: The acetamide and bromo-fluoro-phenyl moieties can be used as starting points for constructing more complex heterocyclic ring systems, which are foundational in many approved drugs.

Safety and Handling

As a halogenated organic compound, N-(2-Bromo-5-fluorophenyl)acetamide must be handled with appropriate care. While specific toxicity data for this isomer is limited, related compounds like N-(2-bromo-4-fluorophenyl)acetamide are classified with significant hazards.[5]

  • GHS Hazards (Anticipated): Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5][8]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Trustworthiness Note: Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[8]

Conclusion

N-(2-Bromo-5-fluorophenyl)acetamide is a compound of significant strategic value for synthetic and medicinal chemists. Its structure, featuring a reactive bromine handle and a modulating fluorine atom, makes it an ideal precursor for constructing diverse and complex molecular architectures. The reliable synthesis and purification protocols outlined in this guide, combined with a thorough understanding of its analytical characteristics, empower researchers to confidently integrate this building block into their discovery and development programs.

References

  • National Institute of Standards and Technology (NIST). Acetamide, N-(2-fluorophenyl)-. In: NIST Chemistry WebBook. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Acetamide, N-(2-bromophenyl)-. In: NIST Chemistry WebBook. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 688184, N-(2-bromo-4-fluorophenyl)acetamide. Available from: [Link]

  • Google Patents. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • Boron Molecular. N-(5-bromo-2-fluorophenyl)acetamide. Available from: [Link]

  • IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67593, N-(4-bromo-2-fluorophenyl)acetamide. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2773317, 2-Bromo-5-fluoroaniline. Available from: [Link]

Sources

Foundational

"N-(2-Bromo-5-fluorophenyl)acetamide" synthesis from 2-bromo-5-fluoroaniline

Executive Summary This technical guide details the robust synthesis of N-(2-Bromo-5-fluorophenyl)acetamide (CAS: 1009-06-9) from 2-bromo-5-fluoroaniline .[1] This transformation is a fundamental step in the construction...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the robust synthesis of N-(2-Bromo-5-fluorophenyl)acetamide (CAS: 1009-06-9) from 2-bromo-5-fluoroaniline .[1] This transformation is a fundamental step in the construction of fluorinated heterocyclic scaffolds, widely utilized in the development of kinase inhibitors and agrochemicals.

The protocol selected for this guide utilizes acetic anhydride (


)  in a dichloromethane (DCM)  solvent system with triethylamine (TEA)  as a base. This method is prioritized over thermal dehydration in acetic acid due to its mild conditions (room temperature), superior impurity profile, and ease of scale-up for gram-to-kilogram batches.

Strategic Analysis & Mechanism

Reaction Mechanism

The synthesis proceeds via a Nucleophilic Acyl Substitution .[1] The amine nitrogen of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride.

  • Activation: The base (TEA) ensures the aniline remains non-protonated and reactive.[1]

  • Nucleophilic Attack: The lone pair on the nitrogen attacks the carbonyl carbon of

    
    , forming a tetrahedral intermediate.
    
  • Elimination: The intermediate collapses, expelling the acetate ion (

    
    ) as a leaving group.
    
  • Proton Transfer: The acetate ion (or excess base) deprotonates the nitrogen, yielding the neutral amide product.

Critical Process Parameters (CPPs)
  • Stoichiometry: A slight excess of Acetic Anhydride (1.1–1.2 eq) ensures full conversion. Large excesses should be avoided to prevent the formation of di-acetylated byproducts (imides), although sterics on the ortho-bromo group make this less likely.

  • Temperature: The reaction is exothermic.[1] Initial addition at 0°C is critical to control the rate and minimize impurity formation.

  • pH Control: The use of TEA neutralizes the acetic acid byproduct, driving the equilibrium forward and preventing the protonation of the unreacted aniline.

Visualizations

Reaction Mechanism Pathway

ReactionMechanism Aniline 2-Bromo-5-fluoroaniline Intermediate Tetrahedral Intermediate Aniline->Intermediate + Ac2O, 0°C Ac2O Acetic Anhydride Ac2O->Intermediate Product N-(2-Bromo-5-fluorophenyl)acetamide Intermediate->Product Elimination Byproduct Acetate/Acetic Acid Intermediate->Byproduct Leaving Group

Figure 1: Mechanistic pathway of the acetylation reaction.[1]

Experimental Workflow

Workflow Start Start: Dissolve Aniline in DCM AddBase Add Triethylamine (1.2 eq) Cool to 0°C Start->AddBase AddAc2O Dropwise Addition of Ac2O (1.1 eq) AddBase->AddAc2O React Stir at RT (2-4 hours) Monitor via TLC/LCMS AddAc2O->React Quench Quench with Sat. NaHCO3 React->Quench Extract Phase Separation Wash Org. Layer (1M HCl, Brine) Quench->Extract Dry Dry over Na2SO4 & Concentrate Extract->Dry Purify Recrystallization (Hexane/EtOAc) Dry->Purify

Figure 2: Step-by-step experimental workflow for the synthesis.[1]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Role
2-Bromo-5-fluoroaniline 190.011.0Limiting Reagent
Acetic Anhydride 102.091.1Acylating Agent
Triethylamine (TEA) 101.191.2Base / Acid Scavenger
Dichloromethane (DCM) --Solvent (0.2 M conc.)
4-Dimethylaminopyridine (DMAP) 122.170.05Catalyst (Optional*)

*Note: DMAP is only required if the reaction is sluggish, which is rare for primary anilines.

Step-by-Step Procedure

1. Preparation:

  • Charge a dry Round Bottom Flask (RBF) with a magnetic stir bar.

  • Add 2-bromo-5-fluoroaniline (1.0 eq) and dissolve in anhydrous DCM (5 mL per gram of aniline).

  • Add Triethylamine (1.2 eq) to the solution.

  • Cool the reaction mixture to 0°C using an ice/water bath.

2. Reaction:

  • Add Acetic Anhydride (1.1 eq) dropwise over 10–15 minutes. Caution: Exothermic.[1]

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours .

  • In-Process Control (IPC): Monitor reaction progress by TLC (Eluent: 30% EtOAc in Hexanes) or LCMS. The starting aniline peak should disappear.

3. Workup:

  • Quench the reaction by adding saturated aqueous

    
      solution (equal volume to solvent). Stir vigorously for 15 minutes to hydrolyze excess acetic anhydride.
    
  • Transfer to a separatory funnel and separate the phases.

  • Extract the aqueous layer once with DCM.

  • Combine organic layers and wash sequentially with:

    • 1M HCl (to remove excess TEA and any unreacted aniline).

    • Brine (saturated NaCl).

  • Dry the organic layer over anhydrous

    
      or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude solid.

4. Purification:

  • The crude product is typically high purity (>95%).[3][4]

  • If necessary, recrystallize from a mixture of Hexanes/Ethyl Acetate or Ethanol/Water .

  • Dry the solid in a vacuum oven at 40°C to constant weight.

Characterization & Quality Control

The following spectral data confirms the identity of N-(2-Bromo-5-fluorophenyl)acetamide.

  • Appearance: White to off-white crystalline solid.[1]

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       2.25 (s, 3H, 
      
      
      
      -CO) – Characteristic singlet of the acetyl group.
    • 
       6.75 (m, 1H, Ar-H), 7.50 (dd, 1H, Ar-H), 8.15 (dd, 1H, Ar-H) – Aromatic region patterns specific to 1,2,4-substitution.[1]
      
    • 
       7.60 (br s, 1H, NH) – Amide proton (chemical shift varies with concentration/solvent).
      
  • LC-MS:

    
     peak at m/z ~232/234 (1:1 ratio due to Bromine isotopes).
    

Process Safety & Handling

  • 2-Bromo-5-fluoroaniline: Toxic if swallowed or inhaled.[1] Causes skin irritation.[1] Handle in a fume hood.

  • Acetic Anhydride: Lachrymator and corrosive.[1] Reacts violently with water.

  • DCM: Volatile and suspected carcinogen.[1] Use appropriate PPE (gloves, goggles).

References

  • National Center for Biotechnology Information. (2023).[4][5] PubChem Compound Summary for CID 2773317, 2-Bromo-5-fluoroaniline. Retrieved from [Link]

  • Google Patents. (2021).[1] CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.[1][6] Retrieved from

  • Organic Syntheses. (1952). N-Bromoacetamide.[1][4][7] (General acetylation context). Retrieved from [Link][1]

Sources

Exploratory

A Technical Guide to the Physical Appearance of N-(2-Bromo-5-fluorophenyl)acetamide

This guide provides an in-depth analysis of the physical characteristics of N-(2-Bromo-5-fluorophenyl)acetamide, a key intermediate in pharmaceutical and agrochemical research. The information presented herein is intende...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the physical characteristics of N-(2-Bromo-5-fluorophenyl)acetamide, a key intermediate in pharmaceutical and agrochemical research. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound's physical state for use in synthesis, quality control, and formulation.

Core Physical Characteristics

N-(2-Bromo-5-fluorophenyl)acetamide is consistently characterized as a solid at ambient temperature and pressure.[1][2] Its appearance is crucial for initial identification and purity assessment in a laboratory setting.

  • Color: The compound typically presents as a white to off-white solid.[1] Variations in color, such as a yellowish or brownish tint, may indicate the presence of impurities or degradation products. Such deviations necessitate further purification and analysis to ensure the material's integrity for subsequent applications.

  • Physical Form: In its solid state, N-(2-Bromo-5-fluorophenyl)acetamide is expected to be crystalline or a fine powder. The specific morphology can be influenced by the method of synthesis and purification, particularly the crystallization solvent and conditions.

The amide group in the molecule contributes to its polarity, suggesting solubility in polar organic solvents.[1] This structural feature is fundamental to its handling and reactivity in various synthetic pathways.

Quantitative and Identifying Data

For unambiguous identification and use in stoichiometric calculations, the following physical and chemical data are essential.

PropertyValueSource
CAS Number 88288-12-4,
Molecular Formula C₈H₇BrFNO,
Molecular Weight 232.05 g/mol ,
Melting Point Data not available in cited sourcesN/A

Experimental Protocols for Physical Characterization

The following protocols outline standardized procedures for the visual and physical assessment of N-(2-Bromo-5-fluorophenyl)acetamide. These methods are designed to be self-validating, ensuring reproducible and reliable characterization.

Workflow for Physical Analysis

The systematic characterization of a solid chemical sample like N-(2-Bromo-5-fluorophenyl)acetamide follows a logical progression from macroscopic observation to precise quantitative measurement.

G Workflow for Physical Characterization of a Solid Sample cluster_0 Preliminary Assessment cluster_1 Quantitative Measurement cluster_2 Data Interpretation & Validation A Sample Acquisition B Visual Inspection (Color, Form, Homogeneity) A->B Initial Observation C Melting Point Determination B->C Purity Check D Solubility Testing (in relevant solvents) B->D Application Context E Compare with Literature/Standard C->E Validate Identity D->E F Assess Purity E->F Purity Assessment G Final Report & Documentation F->G Record Results

Caption: A flowchart illustrating the standard procedure for the physical characterization of a solid chemical compound.

Step-by-Step Protocol for Visual Inspection

Objective: To qualitatively assess the physical appearance of the N-(2-Bromo-5-fluorophenyl)acetamide sample and check for homogeneity and signs of contamination.

Materials:

  • Spatula

  • Clean, dry watch glass or weighing paper

  • Inspection station with matte black and non-glare white backgrounds

  • Adjustable white light source (2,000–3,750 lux)

Procedure:

  • Sample Preparation: Place a small, representative amount of the solid sample onto a clean watch glass or weighing paper.

  • Illumination Setup: Position the adjustable lamp to provide consistent, diffuse illumination without creating glare.

  • Inspection Against White Background: View the sample against the non-glare white panel. This provides the best contrast for detecting dark particulate matter or colored impurities. Observe for any non-white specks or an overall deviation from the expected white to off-white color.

  • Inspection Against Black Background: Transfer the sample to a suitable transparent container if necessary, or observe the existing sample against the matte black panel. This background is optimal for identifying white or lightly colored foreign particles.

  • Assessment of Form: Note the physical form of the solid. Is it a fine, free-flowing powder, or does it consist of larger crystals or lumps? Caking or aggregation may suggest moisture content.

  • Record Observations: Document all observations, including color, presence of any foreign particles, and physical form. Photography against both backgrounds is recommended for a complete record.

Expert Rationale: Utilizing both black and white backgrounds is a standard practice derived from pharmacopeial guidelines for visible particle inspection.[2] This dual-background method ensures the highest probability of detecting a wide range of potential contaminants, thereby serving as a crucial first-pass purity check.

Step-by-Step Protocol for Melting Point Determination

Objective: To determine the melting range of N-(2-Bromo-5-fluorophenyl)acetamide, which serves as a critical indicator of its purity.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Sample of N-(2-Bromo-5-fluorophenyl)acetamide, finely powdered

  • Thermometer calibrated to a known standard

Procedure:

  • Sample Loading: Finely crush a small amount of the sample. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Initial Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C per minute) to get a rough estimate.

  • Slow and Precise Heating: For an accurate measurement, start with a new sample and heat rapidly to about 20 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical to ensure thermal equilibrium between the sample, heating block, and thermometer.

  • Record the Melting Range:

    • T1: Record the temperature at which the first droplet of liquid becomes visible.

    • T2: Record the temperature at which the entire sample has completely liquefied.

  • Reporting: The melting point is reported as the range from T1 to T2. For a pure compound, this range is typically narrow (0.5-2.0 °C). A broad melting range often indicates the presence of impurities.

  • Repeat for Consistency: Perform at least two more measurements to ensure the result is reproducible.

Expert Rationale: The principle behind melting point depression and range broadening is a fundamental concept in physical chemistry. Impurities disrupt the crystal lattice of a solid, requiring less energy to break the intermolecular forces, thus lowering the melting point. The presence of a mixture also results in a wider temperature range over which the substance melts. Therefore, a sharp melting range is a strong indicator of high purity.

Safety and Handling

While this document focuses on physical appearance, it is imperative to handle N-(2-Bromo-5-fluorophenyl)acetamide with appropriate care. Halogenated organic compounds should always be handled in a well-ventilated area or fume hood, with personal protective equipment (gloves, safety glasses, lab coat). Researchers should always consult the full Safety Data Sheet (SDS) before handling this or any chemical.

References

  • Boron Molecular. N-(5-bromo-2-fluorophenyl)acetamide. [Link]

  • PubChem. N-(2-bromo-4-fluorophenyl)acetamide. [Link]

  • Chemistry LibreTexts. Step-by-Step Procedures for Melting Point Determination. [Link]

  • SSERC. Melting point determination. [Link]

  • Westlab Canada. Measuring the Melting Point. [Link]

  • AAPS. Visual Inspection Protocol. [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Solubility Profile of N-(2-Bromo-5-fluorophenyl)acetamide

This guide provides a detailed exploration of the solubility characteristics of N-(2-Bromo-5-fluorophenyl)acetamide, a compound of interest in pharmaceutical and chemical research. Recognizing the critical role of solubi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the solubility characteristics of N-(2-Bromo-5-fluorophenyl)acetamide, a compound of interest in pharmaceutical and chemical research. Recognizing the critical role of solubility in drug development and synthetic chemistry, this document serves as a comprehensive resource for researchers, scientists, and professionals in the field. Due to the current absence of publicly available quantitative solubility data for this specific compound, this guide focuses on the foundational principles and detailed methodologies required to establish a robust and accurate solubility profile.

Introduction to N-(2-Bromo-5-fluorophenyl)acetamide and the Imperative of Solubility Data

N-(2-Bromo-5-fluorophenyl)acetamide (C₈H₇BrFNO, Molar Mass: 232.05 g/mol ) is a halogenated aromatic amide.[1] Such compounds are frequently investigated as intermediates in the synthesis of complex molecules with potential biological activity, including kinase inhibitors and anti-inflammatory agents.[1] The bromine and fluorine substituents on the phenyl ring significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding potential, which in turn govern its solubility.

A thorough understanding of a compound's solubility is a cornerstone of successful drug development. It impacts everything from initial screening and formulation to bioavailability and ultimate therapeutic efficacy. A lack of reliable solubility data can lead to significant delays and resource expenditure. This guide, therefore, empowers the researcher to generate this critical data in a systematic and scientifically rigorous manner.

Theoretical Framework: The Science of Dissolution

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. This equilibrium is governed by the principle of "like dissolves like," where the intermolecular forces of the solute and solvent must be compatible.

For N-(2-Bromo-5-fluorophenyl)acetamide, several key factors will influence its solubility:

  • Polarity: The presence of the polar amide group suggests potential solubility in polar solvents.[2]

  • Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating interactions with protic solvents like water and alcohols.

  • Halogen Bonding: The bromine and fluorine atoms can participate in halogen bonding, a non-covalent interaction that can influence crystal packing and interactions with certain solvents.

  • Crystalline Structure: The stability of the crystal lattice must be overcome by the energy of solvation for dissolution to occur.

The interplay of these factors necessitates empirical determination of solubility in a range of relevant solvents.

Physicochemical Properties of N-(2-Bromo-5-fluorophenyl)acetamide

While experimental solubility data is scarce, some key physicochemical properties can be found from various sources. These parameters are crucial for designing and interpreting solubility experiments.

PropertyValueSource
Molecular FormulaC₈H₇BrFNOMySkinRecipes[1]
Molecular Weight232.05 g/mol MySkinRecipes[1]
AppearanceWhite to off-white solidGeneric observation for similar compounds
StorageRoom temperature, sealed, dryMySkinRecipes[1]

Note: This table is intended to be populated with experimentally determined data.

Experimental Determination of Solubility: Protocols and Best Practices

To address the lack of quantitative data, two primary methods for solubility determination are detailed below: the Equilibrium Shake-Flask Method and a Kinetic Solubility Assay. The choice of method depends on the stage of research and the required throughput.

Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard for determining thermodynamic solubility, representing the true equilibrium solubility of a compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess N-(2-Bromo-5-fluorophenyl)acetamide B Add to known volume of solvent (e.g., water, buffer, ethanol) A->B C Seal vials and place in a shaker bath at constant temperature B->C D Agitate for a defined period (e.g., 24-48 hours) C->D E Allow undissolved solid to settle D->E F Withdraw a clear aliquot of the supernatant E->F G Filter the aliquot (e.g., 0.22 µm PTFE filter) F->G H Quantify the concentration of the dissolved compound (e.g., HPLC-UV) G->H

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

  • Preparation of Solutions:

    • To a series of glass vials, add an excess amount of N-(2-Bromo-5-fluorophenyl)acetamide (e.g., 5-10 mg). The key is to ensure undissolved solid remains at the end of the experiment.

    • Add a precise volume (e.g., 1 mL) of the desired solvent to each vial. A range of solvents should be tested, including:

      • Purified water

      • Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4)

      • Ethanol

      • Methanol

      • Dimethyl sulfoxide (DMSO)

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).

  • Sample Collection and Preparation:

    • After the equilibration period, visually confirm the presence of undissolved solid in each vial.

    • Allow the vials to stand undisturbed for a short period to allow the solid to settle.

    • Carefully withdraw a clear aliquot of the supernatant.

    • Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of N-(2-Bromo-5-fluorophenyl)acetamide of known concentrations in the respective solvents.

    • Analyze the filtered samples and standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Construct a calibration curve from the standard solutions and determine the concentration of the compound in the filtered samples.

    • The determined concentration represents the equilibrium solubility in mg/mL or mol/L.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to estimate solubility. It involves precipitating the compound from a DMSO stock solution into an aqueous buffer.

G cluster_prep Preparation cluster_addition Precipitation cluster_analysis Analysis A Prepare a high-concentration stock solution in DMSO C Add small aliquots of the DMSO stock to the buffer A->C B Dispense aqueous buffer into a microplate B->C D Mix and incubate for a short period (e.g., 1-2 hours) C->D E Measure the turbidity or light scattering (Nephelometry) D->E F Alternatively, filter and quantify the dissolved compound (HPLC-UV) E->F Alternative

Caption: Workflow for the Kinetic Solubility Assay.

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of N-(2-Bromo-5-fluorophenyl)acetamide in 100% DMSO (e.g., 10-20 mM).

  • Assay Plate Preparation:

    • In a 96-well microplate, add the aqueous buffer of choice (e.g., PBS, pH 7.4).

  • Compound Addition and Incubation:

    • Add a small volume of the DMSO stock solution to the buffer in the microplate wells to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

    • Mix the plate and incubate at a constant temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours).

  • Detection of Precipitation:

    • The extent of precipitation can be measured using a plate-based nephelometer, which quantifies light scattering by insoluble particles.

    • Alternatively, the plate can be filtered, and the concentration of the dissolved compound in the filtrate can be determined by HPLC-UV, similar to the shake-flask method.

  • Data Analysis:

    • The kinetic solubility is often reported as the concentration at which significant precipitation is first observed.

Predicted and Expected Solubility Behavior

Based on the structure of N-(2-Bromo-5-fluorophenyl)acetamide, the following solubility trends can be anticipated:

  • Aqueous Solubility: Likely to be low due to the hydrophobic nature of the bromofluorophenyl ring. The solubility is expected to be pH-dependent if the amide can be protonated or deprotonated within a physiologically relevant pH range, although amides are generally neutral.

  • Organic Solvents: Higher solubility is expected in polar organic solvents such as DMSO, methanol, and ethanol, which can effectively solvate the amide group.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling N-(2-Bromo-5-fluorophenyl)acetamide. It is advisable to consult the Safety Data Sheet (SDS) from the supplier. General handling guidelines include:

  • Working in a well-ventilated area or a fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.[3][4]

Conclusion

While specific, publicly available quantitative solubility data for N-(2-Bromo-5-fluorophenyl)acetamide is currently lacking, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine this crucial parameter. By following the outlined methodologies, scientists can generate reliable and reproducible solubility data, enabling informed decisions in drug discovery, formulation development, and synthetic chemistry applications.

References

  • MySkinRecipes. N-(2-Bromo-5-fluorophenyl)acetamide. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of N-(2-Bromo-5-fluorophenyl)acetamide and its Analogs

Abstract: This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for N-(2-Bromo-5-fluorophenyl)acetamide. In the absence of a specific Safety Data Sheet (SDS) for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for N-(2-Bromo-5-fluorophenyl)acetamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous compounds, primarily its isomer N-(2-bromo-4-fluorophenyl)acetamide, and established best practices for managing halogenated aromatic amides in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals, offering a framework for risk assessment, exposure control, and emergency preparedness.

Introduction and Scope

N-(2-Bromo-5-fluorophenyl)acetamide is a halogenated aromatic amide, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The presence of bromine and fluorine atoms on the phenyl ring imparts specific chemical properties that are valuable in medicinal chemistry, but also necessitates a thorough understanding of the potential physiological effects and handling requirements. Due to the toxicological profile of similar halogenated aromatic compounds, it is imperative to handle N-(2-Bromo-5-fluorophenyl)acetamide with a high degree of caution.

This guide is predicated on the principle of chemical analogy. The toxicological and safety data for the closely related isomer, N-(2-bromo-4-fluorophenyl)acetamide (CAS RN®: 1009-22-9), serves as the primary basis for the hazard assessment and subsequent safety recommendations outlined herein[1]. This approach is a standard and necessary practice in chemical safety when data for a specific compound is not available.

Hazard Identification and Risk Assessment

Based on aggregated GHS information for the structural isomer N-(2-bromo-4-fluorophenyl)acetamide, a comprehensive hazard profile can be established. This data, sourced from multiple notifications to the ECHA C&L Inventory, provides a robust foundation for risk assessment[1].

GHS Classification by Analogy

The following GHS hazard classifications are attributed to N-(2-bromo-4-fluorophenyl)acetamide and should be considered applicable to N-(2-Bromo-5-fluorophenyl)acetamide until specific data becomes available.

Hazard ClassHazard CategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

Data derived from PubChem CID 688184 for N-(2-bromo-4-fluorophenyl)acetamide[1].

Primary Routes of Exposure and Toxicological Profile

The primary routes of occupational exposure are inhalation of dust particles, dermal contact, and accidental ingestion. The toxicological properties of halogenated aromatic compounds suggest that N-(2-Bromo-5-fluorophenyl)acetamide may cause significant irritation to the skin, eyes, and respiratory tract[2][3]. Prolonged or repeated exposure could lead to more severe health effects, a common concern with halogenated hydrocarbons[4].

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, beginning with robust engineering controls and supplemented by appropriate PPE.

Engineering Controls

All work involving solid N-(2-Bromo-5-fluorophenyl)acetamide or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure[5]. The fume hood provides a physical barrier and ensures that any dust or vapors are effectively captured and exhausted. Facilities should also be equipped with an eyewash station and a safety shower in the immediate vicinity of the work area[5].

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.To protect the eyes from dust particles and splashes of solutions containing the compound, which is classified as a serious eye irritant[1][5].
Skin Protection Nitrile rubber gloves should be worn. Gloves must be inspected for integrity before use and changed frequently. A laboratory coat is mandatory to protect skin and clothing.To prevent dermal contact, as the compound is toxic upon skin absorption and causes skin irritation[1][6].
Respiratory Protection For operations with a high potential for aerosol or dust generation that cannot be adequately controlled by a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.To prevent inhalation of the compound, which is toxic if inhaled and may cause respiratory irritation[1].

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to ensuring a safe laboratory environment.

General Handling Practices
  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust. Do not dry sweep spills[7][8].

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves have been worn. Do not eat, drink, or smoke in the laboratory[6][8][9].

  • Grounding: Take measures to prevent the build-up of electrostatic charge, especially when handling larger quantities of the powdered substance[7].

Storage Requirements

Store N-(2-Bromo-5-fluorophenyl)acetamide in a tightly closed container in a cool, dry, and well-ventilated area[9]. It should be stored away from incompatible materials such as strong oxidizing agents[6].

Experimental Workflow Protocol: Weighing and Solution Preparation
  • Preparation: Don all required PPE (lab coat, nitrile gloves, safety goggles) before entering the designated work area.

  • Fume Hood Operation: Ensure the chemical fume hood is operating correctly.

  • Weighing: Conduct all weighing operations within the fume hood. Use a tared weigh boat or paper.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel or volumetric flask.

  • Dissolution: Add the solvent to the vessel and ensure complete dissolution before removing it from the fume hood.

  • Decontamination: Decontaminate the weighing area and any equipment used with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Hand Washing: After completing the task and removing PPE, wash hands thoroughly.

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[7].
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[7].
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[10].
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[7].
Spill and Leak Procedures
  • Small Spills (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and decontaminating solution.

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal in labeled, sealed containers[2][7].

Disposal Considerations

As a halogenated aromatic compound, N-(2-Bromo-5-fluorophenyl)acetamide and any materials contaminated with it must be disposed of as hazardous waste. Brominated aromatic compounds can pose environmental hazards and require specialized disposal procedures, often involving high-temperature incineration[4][11][12]. All waste must be collected in properly labeled, sealed containers and disposed of in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain[7].

Visualization of Safe Handling Workflow

The following diagram illustrates the key stages in the safe handling of N-(2-Bromo-5-fluorophenyl)acetamide.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling RiskAssessment Risk Assessment SelectPPE Select & Don PPE RiskAssessment->SelectPPE Inform Weighing Weighing SelectPPE->Weighing Proceed Transfer Transfer Weighing->Transfer Dissolution Dissolution Transfer->Dissolution Decontamination Decontaminate Area Dissolution->Decontamination Experiment Complete WasteDisposal Segregate Waste Decontamination->WasteDisposal RemovePPE Remove PPE WasteDisposal->RemovePPE WashHands Wash Hands RemovePPE->WashHands

Caption: Workflow for Safe Handling of N-(2-Bromo-5-fluorophenyl)acetamide.

Conclusion

While N-(2-Bromo-5-fluorophenyl)acetamide lacks specific, publicly available safety data, a robust safety protocol can be effectively implemented by leveraging data from its close structural isomers and adhering to established best practices for handling halogenated aromatic compounds. The core tenets of this approach are stringent engineering controls, diligent use of appropriate personal protective equipment, and a comprehensive understanding of emergency procedures. By internalizing and applying the principles and protocols outlined in this guide, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, November 25). Acetamide, 2,2-dibromo-2-cyano-: Human health tier II assessment. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-bromo-4-fluorophenyl)acetamide. Retrieved from [Link]

  • PENTA. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • Adept Industrial Solutions. (2022, November 30). SAFETY DATA SHEET. Retrieved from [Link]

  • MDPI. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). Safety. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]

  • MsdsDigital.com. (2012, June 13). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Boron Molecular. (n.d.). N-(5-bromo-2-fluorophenyl)acetamide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetamide, PA. Retrieved from [Link]

  • Reddit. (2017, September 16). Safely handling a liter of Bromine?. Retrieved from [Link]

  • Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
  • European Chemicals Agency (ECHA). (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to N-(2-Bromo-5-fluorophenyl)acetamide in Medicinal Chemistry

Abstract In the landscape of modern drug discovery, halogenated aromatic compounds serve as indispensable scaffolds and intermediates. Their unique electronic properties and metabolic stability often translate into enhan...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, halogenated aromatic compounds serve as indispensable scaffolds and intermediates. Their unique electronic properties and metabolic stability often translate into enhanced pharmacological profiles. Among these, N-(2-Bromo-5-fluorophenyl)acetamide has emerged as a particularly strategic building block. The presence of orthogonally reactive sites—a bromine atom amenable to cross-coupling and a fluorine atom that modulates physicochemical properties—renders it a versatile starting point for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the synthesis, chemical reactivity, and pivotal role of N-(2-Bromo-5-fluorophenyl)acetamide in the development of novel therapeutic agents, with a focus on its application in crafting kinase inhibitors and anti-inflammatory compounds.

Introduction: The Strategic Value of Halogenated Scaffolds

The deliberate incorporation of halogen atoms, particularly fluorine and bromine, is a cornerstone of contemporary medicinal chemistry. Fluorine can enhance metabolic stability, improve binding affinity by participating in hydrogen bonds and other electrostatic interactions, and alter pKa, thereby improving oral bioavailability. Bromine, on the other hand, serves as an exceptionally versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions that allow for the facile construction of carbon-carbon and carbon-heteroatom bonds.

N-(2-Bromo-5-fluorophenyl)acetamide capitalizes on the distinct advantages of both atoms. Its structure is primed for selective functionalization, enabling chemists to systematically explore chemical space and optimize structure-activity relationships (SAR). This guide serves as a technical resource for researchers and drug development professionals, elucidating the causality behind experimental choices and providing a framework for leveraging this key intermediate in medicinal chemistry programs.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of N-(2-Bromo-5-fluorophenyl)acetamide is critical for its effective use in synthesis.

PropertyValue
CAS Number 1009-06-9[1]
Molecular Formula C₈H₇BrFNO[1]
Molecular Weight 232.05 g/mol [1]
Appearance White to off-white solid[2]
Solubility Soluble in polar organic solvents[2]
Storage Room temperature, sealed, dry[1]

The molecule's structure features an acetamide group, which can act as a hydrogen bond donor and acceptor. The ortho-bromo substituent relative to the amide linkage can enforce a non-planar conformation, which can be a crucial design element for targeting specific protein topographies. The meta-fluoro substituent subtly alters the electronic nature of the phenyl ring, influencing both reactivity and potential interactions with biological targets.

Synthesis of N-(2-Bromo-5-fluorophenyl)acetamide: A Validated Protocol

The most direct and reliable method for preparing the title compound is the N-acylation of 2-bromo-5-fluoroaniline. The following protocol represents a standard, self-validating laboratory procedure.

Experimental Protocol: N-Acylation
  • Reaction Setup: To a solution of 2-bromo-5-fluoroaniline (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, DCM) in a round-bottom flask equipped with a magnetic stirrer, add a mild base such as pyridine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

    • Causality: The reaction is exothermic, and initial cooling prevents potential side reactions and ensures controlled addition. Pyridine acts as a nucleophilic catalyst and scavenges the HCl byproduct generated during the reaction, driving it to completion.

  • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin-Layer Chromatography (TLC).

    • Causality: Warming to room temperature provides sufficient energy to ensure the reaction proceeds to completion in a reasonable timeframe. TLC is used to confirm the consumption of the starting aniline.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield N-(2-Bromo-5-fluorophenyl)acetamide as a pure solid.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Reaction cluster_end Product & Purification A 2-Bromo-5-fluoroaniline P1 N-Acylation in DCM (0°C to RT) A->P1 B Acetyl Chloride B->P1 C Pyridine (Base) C->P1 D Crude Product Mixture P1->D Work-up E Purified N-(2-Bromo-5-fluorophenyl)acetamide D->E Recrystallization

Caption: Synthetic workflow for N-(2-Bromo-5-fluorophenyl)acetamide.

Core Applications in Medicinal Chemistry

N-(2-Bromo-5-fluorophenyl)acetamide is not typically a final drug candidate itself but rather a high-value intermediate. Its utility stems from the ability to selectively modify the bromine and fluorine positions, making it a powerful scaffold for building libraries of drug-like molecules.[1]

A Hub for Molecular Elaboration via Cross-Coupling

The carbon-bromine bond is the primary site for synthetic elaboration, most commonly through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents, fundamentally altering the compound's structure and biological activity.

  • Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino groups.

  • Heck Coupling: Reaction with alkenes to form substituted olefins.

This synthetic versatility allows for the rapid generation of analogues for SAR studies, a critical process in lead optimization.[1]

Key Intermediate for Kinase Inhibitors

A significant application of this scaffold is in the design of kinase inhibitors.[1] Many kinase inhibitors bind to the ATP-binding site, with a core moiety forming hydrogen bonds with the "hinge" region of the enzyme. The phenylacetamide core can serve as an excellent hinge-binding element. The bromine position provides a vector for introducing larger, more complex groups that can extend into other pockets of the active site to enhance potency and selectivity.

Scaffold for Anti-Inflammatory and Antiparasitic Agents

The N-phenylacetamide framework is present in various anti-inflammatory agents.[1] By using N-(2-Bromo-5-fluorophenyl)acetamide as a starting point, novel derivatives can be synthesized and screened for activities such as COX inhibition or modulation of other inflammatory pathways. Furthermore, this compound has been documented as a reagent in the preparation of fluorinated rhodacyanine analogues that exhibit antileishmanial properties, highlighting its potential in developing treatments for infectious diseases.[2]

Derivatization Pathways

G cluster_apps Potential Therapeutic Classes Core N-(2-Bromo-5-fluorophenyl)acetamide A Kinase Inhibitors Core->A Suzuki, etc. B Anti-Inflammatory Agents Core->B Buchwald-Hartwig, etc. C Antiparasitic Compounds (e.g., Antileishmanial) Core->C Multi-step Synthesis D Other Bioactive Molecules Core->D Heck, etc.

Caption: Derivatization of the core scaffold into therapeutic classes.

Protocol Example: Suzuki-Miyaura Cross-Coupling

To illustrate the synthetic utility of the bromine handle, the following is a representative protocol for a Suzuki coupling reaction.

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine N-(2-Bromo-5-fluorophenyl)acetamide (1.0 eq), a boronic acid derivative (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.5 eq).

    • Causality: An inert atmosphere is crucial as palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. The base is required for the transmetalation step of the catalytic cycle.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

    • Causality: Degassing the solvent (by bubbling with argon or freeze-pump-thaw cycles) removes dissolved oxygen. The aqueous component is often necessary to dissolve the inorganic base and facilitate the reaction.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 6-16 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. The crude product is then purified by flash column chromatography on silica gel.

Conclusion

N-(2-Bromo-5-fluorophenyl)acetamide is more than a simple chemical reagent; it is a strategically designed building block that offers medicinal chemists a reliable and versatile platform for innovation. Its dual halogenation provides distinct and actionable synthetic handles, enabling the efficient construction of diverse and complex molecules. Its demonstrated utility in the synthesis of kinase inhibitors and other bioactive compounds underscores its importance in modern drug discovery pipelines.[1][2] As the demand for novel therapeutics continues to grow, the intelligent application of such versatile intermediates will remain a critical factor in the successful development of next-generation medicines.

References

  • MySkinRecipes. N-(2-Bromo-5-fluorophenyl)acetamide. Available from: [Link]

  • Organic Syntheses. n-bromoacetamide. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. Available from: [Link]

  • IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Available from: [Link]

  • ResearchGate. (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Available from: [Link]

  • PubChem. N-(2-bromo-4-fluorophenyl)acetamide. Available from: [Link]

  • PubMed. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Available from: [Link]

Sources

Exploratory

"N-(2-Bromo-5-fluorophenyl)acetamide" potential biological activity

An In-depth Technical Guide to the Potential Biological Activity of N-(2-Bromo-5-fluorophenyl)acetamide Abstract N-(2-Bromo-5-fluorophenyl)acetamide is a halogenated aromatic compound whose direct biological activities a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Biological Activity of N-(2-Bromo-5-fluorophenyl)acetamide

Abstract

N-(2-Bromo-5-fluorophenyl)acetamide is a halogenated aromatic compound whose direct biological activities are not extensively documented in public literature. However, its primary role as a chemical intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors and anti-inflammatory agents, provides a strong foundation for inferring its potential bioactivity.[1] This guide synthesizes information from structure-activity relationships (SAR) of analogous compounds and its documented applications in medicinal chemistry to build a hypothesis-driven framework for its potential therapeutic relevance. We will deconstruct the molecule's core components—the acetanilide scaffold and the bromo-fluoro substitution pattern—to postulate potential mechanisms of action and outline detailed experimental workflows for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this chemical entity.

Introduction and Physicochemical Profile

N-(2-Bromo-5-fluorophenyl)acetamide belongs to the class of halogenated acetanilides. While its end-point biological function is not established, its structure is emblematic of a scaffold used in modern drug discovery. The presence of both a bromine and a fluorine atom on the phenyl ring offers unique chemical properties, making it a versatile building block. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the construction of more complex molecular architectures.[1] The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a final drug candidate.[2]

Table 1: Physicochemical Properties of N-(2-Bromo-5-fluorophenyl)acetamide

PropertyValueReference
CAS Number 1009-06-9[1]
Molecular Formula C₈H₇BrFNO[1]
Molecular Weight 232.05 g/mol [1]
Appearance Pale yellow to off-white solid (inferred from precursor)[3]
Storage Room temperature, sealed, dry[1][4]

Deconstruction of the Core Scaffold: Inferred Biological Potential

The potential bioactivity of N-(2-Bromo-5-fluorophenyl)acetamide can be hypothesized by examining its constituent parts and the activities of related molecules.

The Acetanilide Core

The parent acetanilide structure was one of the first synthetic analgesics and antipyretics, though its use was limited by toxicity.[5] Modern derivatives, however, are found in a wide range of therapeutic agents. N-phenylacetamide derivatives have demonstrated diverse pharmacological activities, including:

  • Anticonvulsant Activity: Certain acetamide derivatives show efficacy in controlling seizures.[6]

  • Antibacterial and Antimicrobial Activity: The acetanilide scaffold is present in various compounds designed to combat bacterial and fungal pathogens.[7][8][9]

  • Beta3-Adrenergic Agonism: Novel acetanilide derivatives have been identified as potent and selective beta3-adrenergic receptor agonists, with potential applications in treating obesity and type II diabetes.[10]

  • Herbicidal Activity: Chloroacetanilide derivatives are a well-known class of herbicides.[11]

The Influence of Halogenation

The introduction of halogen atoms (bromine and fluorine) onto the phenyl ring is a critical strategy in medicinal chemistry to modulate a compound's pharmacological profile.

  • Fluorine: The strategic placement of fluorine can increase metabolic stability by blocking sites of oxidation, enhance binding affinity through favorable electrostatic interactions, and improve membrane permeability. Its incorporation is a common feature in many modern drugs, including kinase inhibitors.[2]

  • Bromine: The bromine atom is not only a synthetic handle but can also form halogen bonds, which are non-covalent interactions that can contribute to ligand-receptor binding affinity.[12] Bromophenols and their derivatives have shown potent inhibitory effects on cholinesterases and possess antioxidant and anti-inflammatory properties.[13]

Primary Hypotheses based on its Role as a Synthetic Intermediate

The most compelling evidence for the potential activity of N-(2-Bromo-5-fluorophenyl)acetamide comes from its documented use as an intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents .[1]

  • Hypothesis 1: Kinase Inhibitor Activity: Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The structure of N-(2-Bromo-5-fluorophenyl)acetamide may serve as a "hinge-binding" scaffold, a common feature of many ATP-competitive kinase inhibitors. The acetamide group can form critical hydrogen bonds with the kinase hinge region, while the substituted phenyl ring can occupy the hydrophobic pocket.

  • Hypothesis 2: Anti-inflammatory Activity: The anti-inflammatory potential could be mediated through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in immune cells like macrophages.

Proposed Experimental Workflows for Validation

To empirically test the hypothesized biological activities, a structured, multi-tiered screening approach is recommended. The following protocols provide a self-validating system for identifying and characterizing the potential bioactivity of N-(2-Bromo-5-fluorophenyl)acetamide.

Workflow for Assessing Kinase Inhibitor Potential

This workflow is designed to first broadly screen for activity and then progressively focus on specific targets to determine potency and mechanism.

Protocol 1: Kinase Inhibition Screening

  • Primary Screen (High-Throughput):

    • Objective: To identify potential kinase targets.

    • Method: Screen the compound at a single high concentration (e.g., 10 µM) against a broad panel of recombinant human kinases (e.g., Eurofins KinaseProfiler™ or similar).

    • Readout: Percentage of inhibition relative to a control inhibitor (e.g., Staurosporine). Hits are typically defined as >50% inhibition.

  • Secondary Screen (Dose-Response):

    • Objective: To confirm activity and determine the potency (IC₅₀) for hits from the primary screen.

    • Method: Perform a 10-point dose-response curve for each validated hit kinase. Assays like ADP-Glo™ (Promega) or Z'-LYTE™ (Thermo Fisher) can be used, which measure kinase activity by quantifying ADP production or peptide phosphorylation, respectively.

    • Data Analysis: Plot percentage inhibition versus log[concentration] and fit to a four-parameter logistic equation to calculate the IC₅₀ value.

  • Mechanism of Action (MoA) Studies:

    • Objective: To determine if the inhibition is ATP-competitive.

    • Method: For the most potent hits, perform kinase activity assays at varying concentrations of both the compound and ATP.

    • Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots. A pattern consistent with competitive inhibition would show an increase in the apparent Kₘ of ATP with no change in Vₘₐₓ.

Caption: Workflow for identifying and characterizing kinase inhibitor activity.

Workflow for Assessing Anti-inflammatory Potential

This workflow uses cell-based assays to evaluate the compound's ability to modulate inflammatory responses.

Protocol 2: Anti-inflammatory Screening

  • Cell Viability Assay:

    • Objective: To determine the non-toxic concentration range of the compound.

    • Method: Treat a relevant cell line (e.g., RAW 264.7 murine macrophages or human THP-1 monocytes) with a serial dilution of the compound for 24-48 hours. Assess viability using an MTT or CellTiter-Glo® (Promega) assay.

    • Data Analysis: Determine the CC₅₀ (50% cytotoxic concentration) to select non-toxic doses for subsequent assays.

  • Inflammatory Mediator Measurement:

    • Objective: To measure the inhibition of key pro-inflammatory markers.

    • Method:

      • Pre-treat cells with non-toxic concentrations of the compound for 1-2 hours.

      • Stimulate inflammation with Lipopolysaccharide (LPS, 100 ng/mL).

      • After 24 hours, collect the cell supernatant.

      • Quantify TNF-α and IL-6 levels using commercial ELISA kits.

      • Quantify nitric oxide (NO) production using the Griess reagent.

    • Data Analysis: Compare mediator levels in treated vs. untreated (but stimulated) cells.

  • COX Enzyme Inhibition Assay:

    • Objective: To determine if the compound directly inhibits COX-1 and/or COX-2.

    • Method: Use a commercial COX fluorescent inhibitor screening kit (e.g., from Cayman Chemical) to measure the inhibition of recombinant human COX-1 and COX-2 enzymes in a cell-free system.

    • Data Analysis: Calculate IC₅₀ values for each enzyme to determine potency and selectivity.

Caption: Integrated workflow for evaluating anti-inflammatory properties.

Synthesis and Future Directions

N-(2-Bromo-5-fluorophenyl)acetamide is readily synthesized via the acetylation of its corresponding aniline precursor, 2-bromo-5-fluoroaniline, which is commercially available.[3][14] The standard procedure involves reacting the aniline with acetic anhydride or acetyl chloride in the presence of a mild base.

Should any of the proposed screening campaigns yield a positive result, the chemical structure of N-(2-Bromo-5-fluorophenyl)acetamide is highly amenable to lead optimization. The bromine atom serves as a versatile point for modification via palladium-catalyzed cross-coupling reactions, enabling the exploration of a vast chemical space to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

While N-(2-Bromo-5-fluorophenyl)acetamide currently holds the status of a chemical intermediate, a thorough analysis of its structural components and its role in the synthesis of known bioactive agents strongly suggests a high potential for inherent biological activity. The acetanilide core, combined with the strategic bromo-fluoro substitution, points towards promising avenues in kinase inhibition and anti-inflammatory pathways. The experimental workflows detailed in this guide provide a robust, logic-driven framework for systematically exploring this potential. This compound represents a compelling starting point for drug discovery programs, warranting empirical investigation to unlock its possible therapeutic value.

References

  • MySkinRecipes. N-(2-Bromo-5-fluorophenyl)acetamide. [Link]

  • ResearchGate. Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products | Request PDF. [Link]

  • PubMed. Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. [Link]

  • Frontiers. Synthesis and biological activity evaluation of a novel pleuromutilin derivative.... [Link]

  • Organic Syntheses. n-bromoacetamide. [Link]

  • PubChem. 2-Bromo-5-fluoroaniline. [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

  • PubMed. Discovery of novel acetanilide derivatives as potent and selective beta3-adrenergic receptor agonists. [Link]

  • ResearchGate. (PDF) Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial activity of acetanilide derivatives by using aromatic aldehydes and sulphonamide derivatives. [Link]

  • PubChem. Acetanilide. [Link]

  • NIH. 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. [Link]

  • MDPI. Comparative Structural Study of Three Tetrahalophthalic Anhydrides: Recognition of X···O(anhydride) Halogen Bond and πh···O(anhydride) Interaction. [Link]

  • ResearchGate. Synthesis, Insecticidal Activities, and Structure-Activity Relationship Studies of Novel Diamide Compounds Containing (Halogenated) Alkoxy Group. [Link]

  • ResearchGate. (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. [Link]

  • MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • CBSE Academic. CHEMISTRY Subject Code: 043 Classes XI-XII (2025-26) Rationale. [Link]

Sources

Foundational

Strategic Sourcing and Technical Profile: N-(2-Bromo-5-fluorophenyl)acetamide

Executive Summary & Chemical Identity N-(2-Bromo-5-fluorophenyl)acetamide is a high-value halogenated building block used primarily in the synthesis of kinase inhibitors and complex biaryl systems.[1][2] Its utility stem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-(2-Bromo-5-fluorophenyl)acetamide is a high-value halogenated building block used primarily in the synthesis of kinase inhibitors and complex biaryl systems.[1][2] Its utility stems from its orthogonal reactivity : the bromine atom at position C2 allows for selective palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine at C5 modulates metabolic stability and lipophilicity (LogP).[1][2] The acetamide group serves as a robust masked amine, stable under oxidative conditions but cleavable under acidic/basic hydrolysis.[1][2]

The "Isomer Trap" (Critical Sourcing Alert)

A common failure mode in procuring this scaffold is the accidental purchase of regioisomers.[1][2] The market is saturated with the 4-fluoro and 2-fluoro variants, which have distinct CAS numbers but visually similar names.[1][2]

You must specify CAS 1009-06-9 to ensure the correct substitution pattern.

IsomerMap cluster_target TARGET MOLECULE cluster_traps COMMON PURCHASING ERRORS T N-(2-Bromo-5-fluorophenyl)acetamide CAS: 1009-06-9 (Correct Scaffold) Trap1 N-(2-Bromo-4-fluorophenyl)acetamide CAS: 1009-22-9 (Wrong F-Position) Trap2 N-(5-Bromo-2-fluorophenyl)acetamide CAS: 88288-12-4 (Wrong Br-Position) Decision Check CAS Before Order Decision->T Match Decision->Trap1 Mismatch Decision->Trap2 Mismatch

Figure 1: Isomer differentiation map. Validating the CAS number is the only fail-safe method against regioisomer confusion.[1][2]

Commercial Supplier Landscape

The supply chain for CAS 1009-06-9 is bifurcated into "Catalog Suppliers" (high trust, small scale) and "Building Block Specialists" (variable trust, scale-up capable).[1][2]

Verified Supplier Matrix
Supplier CategoryVendor ExamplesTypical PurityPack SizesStrategic Use Case
Tier 1: Global Catalog Fujifilm Wako (Code: 1009-06-9)MilliporeSigma >98% (HPLC)1g, 5g, 25gReference Standard: Use for analytical method development and initial SAR screening.[1][2]
Tier 2: Specialists Fluorochem (UK)Combi-Blocks Enamine >97%25g - 1kgScale-Up: Ideal for gram-scale synthesis campaigns.[1][2] Often the OEM source for Tier 1.[1][2]
Tier 3: Aggregators BLD PharmAmbeed>95%VariableBackup: Use only if Tier 2 is out of stock; requires rigorous internal QC (re-crystallization).[1][2]

Procurement Recommendation: For drug development projects, source the initial 10g from a Tier 1 or Tier 2 supplier to establish a "Gold Standard" analytical trace (NMR/LCMS) before purchasing bulk from lower-tier aggregators.[1][2]

Synthesis & Impurity Profiling

Understanding the synthesis of the material allows you to predict and detect specific impurities that may poison downstream catalysts (especially Pd-catalysts).[1][2]

Synthetic Route: Acetylation of 2-Bromo-5-fluoroaniline (CAS 1003-99-2).[1][2]

SynthesisFlow Precursor 2-Bromo-5-fluoroaniline (CAS 1003-99-2) Reaction Acetylation (DCM or Toluene, 0°C -> RT) Precursor->Reaction Reagent Acetic Anhydride (Ac2O) Reagent->Reaction Product N-(2-Bromo-5-fluorophenyl)acetamide (CAS 1009-06-9) Reaction->Product Impurity1 Impurity A: Unreacted Aniline (Genotoxic Concern) Reaction->Impurity1 Incomplete Impurity2 Impurity B: Di-acetylated species (Over-reaction) Reaction->Impurity2 Excess Ac2O

Figure 2: Synthesis pathway and associated impurity risks.[1][2] Impurity A is a potential Pd-chelator that can stall Suzuki couplings.[1][2]

Quality Control (QC) Protocol

Do not rely solely on the Certificate of Analysis (CoA). Perform the following "Self-Validating" check upon receipt:

  • 1H NMR (DMSO-d6):

    • Confirm Acetamide singlet (~2.1 ppm).[1][2]

    • Confirm Aromatic region: The 2-Br, 5-F substitution pattern creates a distinct splitting pattern.[1][2] Look for a doublet of doublets (dd) for the proton at C6 (ortho to acetamide, meta to F).[1][2]

  • LC-MS (ESI+):

    • Target Mass: [M+H]+ = 232/234 (Bromine isotope pattern 1:1 is diagnostic).[1][2]

    • Check for M+H = 190/192 (Unreacted Aniline).[1][2]

Experimental Application: Suzuki-Miyaura Coupling

The primary utility of this scaffold is coupling at the C2-Bromine.[1][2] The acetamide group is an ortho-directing group but can also coordinate with Palladium, sometimes requiring specialized ligands.[1][2]

Standard Operating Procedure (SOP) for Cross-Coupling:

Reagents:

  • Substrate: N-(2-Bromo-5-fluorophenyl)acetamide (1.0 equiv)[1][2][3]

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl2[1][2]·DCM (3-5 mol%) - Preferred for steric bulk[1][2]

  • Base: K2CO3 (3.0 equiv)[1][2]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1][2]

Workflow:

  • Degassing: Sparge the solvent mixture with Argon for 15 minutes. Critical: Oxygen poisons the active Pd(0) species.[1][2]

  • Addition: Add substrate, boronic acid, and base.[1][2] Add catalyst last.[1][2]

  • Reaction: Heat to 90°C for 4-12 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3) or LCMS.[1][2][4] The bromide (SM) should disappear; the product will likely be more polar.[1][2]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

Note on Deacetylation: If the goal is to access the free amine after coupling, use 6M HCl in Ethanol at reflux (2-4 hours). Standard basic hydrolysis (NaOH) may be too slow due to the steric hindrance of the newly formed biaryl bond.[1][2]

Safety & Handling (E-E-A-T)

While specific toxicological data for the 5-fluoro isomer is limited, data from the 4-fluoro analog (CAS 1009-22-9) suggests the following precautions (Read-Across approach):

  • Acute Toxicity: Harmful if swallowed (H302).[1][2][5]

  • Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).[1][2]

  • Sensitization: Potential skin sensitizer.[1][2]

  • Storage: Store at room temperature, kept dry. Hydrolysis can occur if exposed to moisture over long periods, releasing acetic acid and the aniline.[1][2]

References

  • PubChem Database. Compound Summary for N-(2-Bromo-4-fluorophenyl)acetamide (Isomer Comparison). National Library of Medicine.[1][2] Link

  • Fujifilm Wako Pure Chemical Corp. Product Detail: N-(2-Bromo-5-fluorophenyl)acetamide (CAS 1009-06-9).[1][2][3][6]Link[1][2]

  • Fluorochem Ltd. Catalog Entry: 2-Bromo-5-fluoroacetanilide.[1][2]Link[1][2]

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457-2483.[1][2] (Foundational reference for the coupling protocol). Link[1][2]

Sources

Foundational

An In-depth Technical Guide to the Stability and Storage of N-(2-Bromo-5-fluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Significance of N-(2-Bromo-5-fluorophenyl)acetamide N-(2-Bromo-5-fluorophenyl)acetamide is a halogenated aromatic amide that...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of N-(2-Bromo-5-fluorophenyl)acetamide

N-(2-Bromo-5-fluorophenyl)acetamide is a halogenated aromatic amide that serves as a crucial intermediate in the synthesis of a variety of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring an acetamide group attached to a phenyl ring substituted with both bromine and fluorine atoms, imparts specific reactivity and physicochemical properties that are of great interest in medicinal chemistry. The presence of these functional groups dictates not only its synthetic utility but also its inherent stability, which is a critical parameter for ensuring the integrity, purity, and reproducibility of research and manufacturing processes.

This guide will delve into the core chemical principles governing the stability of this compound, outline potential degradation pathways, and provide a robust framework for its storage and handling, ensuring its viability for downstream applications.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of N-(2-Bromo-5-fluorophenyl)acetamide is essential for any discussion of its stability.

PropertyValueSource
Chemical Formula C₈H₇BrFNO[1]
Molecular Weight 232.05 g/mol [2]
Appearance White to off-white solid[1]
Solubility Soluble in polar organic solvents[1]
CAS Number 1009-06-9[1]

Core Principles of Stability

The stability of N-(2-Bromo-5-fluorophenyl)acetamide is primarily dictated by the interplay of its two key structural features: the amide bond and the halogenated aromatic ring.

The Robustness of the Amide Bond

Amides are generally considered to be one of the more stable carboxylic acid derivatives. The resonance delocalization of the nitrogen lone pair into the carbonyl group imparts a significant double-bond character to the C-N bond, making it less susceptible to nucleophilic attack compared to esters or acid chlorides.

However, the amide bond is not impervious to degradation. Hydrolysis, the cleavage of the amide bond by water, can occur under forcing conditions, typically involving heating in the presence of strong acids or bases.[3][4]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield a carboxylate salt and an amine.

The Influence of the Halogenated Aromatic Ring

The presence of bromine and fluorine atoms on the phenyl ring introduces additional considerations for the stability of N-(2-Bromo-5-fluorophenyl)acetamide.

  • Susceptibility to Photodegradation: Aromatic bromides are known to be susceptible to photodegradation. The carbon-bromine (C-Br) bond is weaker than the carbon-fluorine (C-F) or carbon-hydrogen (C-H) bonds on the aromatic ring. Upon absorption of ultraviolet (UV) light, the C-Br bond can undergo homolytic cleavage to generate radical species, initiating a cascade of degradation reactions.[5] Studies on other brominated aromatic compounds have shown that debromination is a primary photodegradation pathway.[5][6]

  • Moisture Sensitivity: While the compound itself is a solid, related compounds like N-bromoacetamide are noted to be sensitive to moisture.[7] This suggests that the presence of water could potentially accelerate degradation, especially in combination with other factors like light or elevated temperatures.

Recommended Storage and Handling Conditions

Based on the chemical principles outlined above and drawing from safety data sheets of structurally similar compounds, the following storage and handling conditions are recommended to ensure the long-term stability of N-(2-Bromo-5-fluorophenyl)acetamide.

ParameterRecommendationRationale
Temperature Store in a cool location.Minimizes the rate of potential thermal degradation.
Light Protect from light. Store in an amber vial or in the dark.Prevents photolytic cleavage of the C-Br bond.
Humidity Store in a dry environment with the container tightly sealed.Minimizes exposure to moisture, which can facilitate hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.Reduces the risk of oxidative degradation.
Incompatible Materials Avoid strong oxidizing agents, strong acids, and strong bases.These can promote degradation of the amide bond or the aromatic ring.

Potential Degradation Pathways

Understanding the likely degradation pathways is fundamental to developing stability-indicating analytical methods and establishing appropriate control measures.

Hydrolysis

As previously discussed, hydrolysis of the amide bond is a potential degradation pathway under acidic or basic conditions, which would lead to the formation of 2-bromo-5-fluoroaniline and acetic acid (or its salt).

parent N-(2-Bromo-5-fluorophenyl)acetamide product1 2-Bromo-5-fluoroaniline parent->product1  Hydrolysis (Acid or Base) product2 Acetic Acid / Acetate parent->product2

Caption: Proposed hydrolytic degradation of N-(2-Bromo-5-fluorophenyl)acetamide.

Photodegradation

The most probable photodegradation pathway involves the cleavage of the C-Br bond, which can lead to the formation of N-(5-fluorophenyl)acetamide and other radical-mediated products.

parent N-(2-Bromo-5-fluorophenyl)acetamide intermediate Aryl Radical Intermediate parent->intermediate  UV Light (C-Br Cleavage) product N-(5-fluorophenyl)acetamide intermediate->product  Hydrogen Abstraction

Caption: Proposed photolytic degradation pathway for N-(2-Bromo-5-fluorophenyl)acetamide.

A Self-Validating Framework for Stability Assessment

To empirically determine the stability of N-(2-Bromo-5-fluorophenyl)acetamide, a systematic approach involving forced degradation studies and the development of a stability-indicating analytical method is essential. This framework aligns with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[8][9][10]

Forced Degradation Studies

Forced degradation, or stress testing, is designed to accelerate the degradation of a compound to identify its likely degradation products and establish its intrinsic stability.[11][12]

cluster_stress Forced Degradation Conditions acid Acidic Hydrolysis (e.g., 0.1 M HCl, heat) analysis Analysis by Stability-Indicating Method (e.g., HPLC) acid->analysis base Basic Hydrolysis (e.g., 0.1 M NaOH, heat) base->analysis oxidation Oxidation (e.g., 3% H₂O₂, RT) oxidation->analysis thermal Thermal Stress (e.g., 60°C, solid state) thermal->analysis photo Photolytic Stress (ICH Q1B conditions) photo->analysis start N-(2-Bromo-5-fluorophenyl)acetamide Solution/Solid start->acid start->base start->oxidation start->thermal start->photo evaluation Identify Degradants & Assess Purity analysis->evaluation

Caption: Workflow for forced degradation studies.

Experimental Protocol: Forced Degradation

  • Preparation of Stock Solution: Prepare a stock solution of N-(2-Bromo-5-fluorophenyl)acetamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Store a known quantity of the solid compound in an oven at 60°C for 7 days. After the stress period, dissolve the solid in a suitable solvent to achieve a concentration of 0.1 mg/mL.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A sample protected from light should be used as a control. After exposure, dissolve the solid to a concentration of 0.1 mg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating analytical method.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active substance due to degradation. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly employed for this purpose.[13]

Typical HPLC Method Parameters:

ParameterDescription
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 30°C

The validation of this method should demonstrate specificity, linearity, accuracy, precision, and robustness, ensuring that any degradation products are well-resolved from the parent compound.[13]

Data Interpretation and Establishing a Stability Profile

The data generated from the forced degradation studies will provide a comprehensive stability profile of N-(2-Bromo-5-fluorophenyl)acetamide. The chromatograms from the stressed samples will reveal the number and relative amounts of degradation products formed under each condition. This information is invaluable for:

  • Identifying the primary degradation pathways.

  • Elucidating the structure of the degradation products (if necessary, using techniques like LC-MS).

  • Confirming the specificity of the analytical method.

  • Informing the selection of appropriate packaging and storage conditions.

Conclusion

N-(2-Bromo-5-fluorophenyl)acetamide is a stable compound under ambient conditions when properly stored. The primary stability concerns are potential hydrolysis under harsh acidic or basic conditions with heating, and photodegradation due to the presence of the C-Br bond. By understanding these potential liabilities and implementing the recommended storage and handling procedures, researchers and drug development professionals can ensure the integrity and purity of this valuable synthetic intermediate. The implementation of a systematic stability assessment framework, including forced degradation studies and the use of a validated stability-indicating method, is crucial for comprehensively characterizing its stability profile and meeting regulatory expectations.

References

  • The Good Scents Company. acetamide, 60-35-5. [Link]

  • PubChem. N-Bromoacetamide. [Link]

  • International Journal of Innovative Science and Research Technology. Review on Forced Degradation Studies. [Link]

  • American Chemical Society. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. [Link]

  • ResearchGate. 2-Bromo-N-(4-bromophenyl)acetamide. [Link]

  • ACS Publications. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. [Link]

  • IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

  • Boron Molecular. N-(5-bromo-2-fluorophenyl)acetamide. [Link]

  • PubChem. N-(2-bromo-4-fluorophenyl)acetamide. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • MDPI. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. [Link]

  • ICH. Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]

  • ResearchGate. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]

  • Journal of the Chemical Society B: Physical Organic. Oxidative fragmentation of phenylacetic acid and related compounds induced by some oxygen-containing radicals. [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • ResearchGate. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. [Link]

  • PubChem. N-(2-Bromo-5-methoxyphenyl)acetamide. [Link]

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Chemguide. the hydrolysis of amides. [Link]

  • RSC Publishing. Photo-oxidative decarboxylation of phenylacetic acids induced by pyrimido[5,4-g]pteridine-10-oxide involving a single-electron-transfer process in both Stages. [Link]

  • ACS Publications. Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. [Link]

  • National Institutes of Health. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • PubMed. Oxidative degradation in pharmaceuticals: Mechanism and stabilization of a spray-dried amorphous drug - A case study. [Link]

  • ResearchGate. Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. [Link]

  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • E3S Web of Conferences. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. [Link]

  • ICH. Quality Guidelines. [Link]

  • MDPI. Advanced Oxidation Techniques and Hybrid Approaches for Microplastic Degradation: A Comprehensive Review. [Link]

  • Assyro AI. ICH Stability Guidelines: Complete Q1A-Q1F Stability Test.... [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. [Link]

  • PubMed. Oxidation of polysorbates - An underestimated degradation pathway?. [Link]

  • Organic Chemistry. Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. [Link]

Sources

Protocols & Analytical Methods

Method

"N-(2-Bromo-5-fluorophenyl)acetamide" Suzuki coupling protocol

This Application Note provides a comprehensive technical guide for the Suzuki-Miyaura cross-coupling of -(2-Bromo-5-fluorophenyl)acetamide . This scaffold is a critical intermediate in the synthesis of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the Suzuki-Miyaura cross-coupling of


-(2-Bromo-5-fluorophenyl)acetamide . This scaffold is a critical intermediate in the synthesis of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs). The presence of the ortho-acetamido group imposes steric constraints, while the meta-fluorine atom (para to the bromide) electronically activates the C-Br bond, creating a unique reactivity profile that requires tailored protocols.

Application Note: Suzuki-Miyaura Coupling of -(2-Bromo-5-fluorophenyl)acetamide

Introduction & Chemical Context

The substrate


-(2-Bromo-5-fluorophenyl)acetamide  (CAS: 1009-06-9) represents a "push-pull" system in palladium catalysis.
  • Steric Challenge: The acetamido group at the C1 position is ortho to the reactive C2-Bromide. This bulk hinders the approach of the palladium catalyst during oxidative addition and can retard transmetallation with bulky boronic acids.

  • Electronic Activation: The fluorine atom at C5 is para to the C2-Bromide. Through inductive withdrawal (-I effect) and resonance donation (+R effect), the net effect on the C-Br bond is activation towards oxidative addition compared to non-fluorinated analogues.

Key Reaction Pathway

The target transformation is the cross-coupling with an aryl/heteroaryl boronic acid (


) to yield biaryl acetamides, preserving the amide functionality for subsequent cyclization or derivatization.

Mechanistic Considerations

To ensure high yields, the protocol must address three mechanistic bottlenecks:

  • Oxidative Addition: The bulky ortho-acetamide can coordinate to Pd(II) species, potentially forming stable palladacycles that arrest the cycle. Using bidentate ligands (e.g., dppf) or bulky monodentate ligands (e.g., XPhos) prevents this "poisoning."

  • Transmetallation: This is often the rate-determining step in sterically congested systems. Stronger bases (e.g.,

    
     vs. 
    
    
    
    ) facilitate the formation of the reactive boronate species.
  • Protodehalogenation: A common side reaction where the C-Br bond is reduced to C-H. This occurs if the reaction is "starved" of boronic acid or if water content is too high without sufficient phase transfer.

Catalytic Cycle Visualization

SuzukiCycle cluster_steric Critical Control Point: Steric Hindrance PreCat Pd Precatalyst (Pd(dppf)Cl2 / Pd(PPh3)4) ActiveCat Active Species Pd(0)L2 PreCat->ActiveCat Activation OxAdd Oxidative Addition (Ar-Pd(II)-Br) ActiveCat->OxAdd + Substrate TransMet Transmetallation (Ar-Pd(II)-R) OxAdd->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->ActiveCat Regeneration Product Product: Biaryl Acetamide RedElim->Product Substrate Substrate: N-(2-Br-5-F-Ph)Ac Substrate->OxAdd Boronic Boronic Acid R-B(OH)2 + Base Boronic->TransMet

Figure 1: Catalytic cycle highlighting the oxidative addition step, which is influenced by the ortho-acetamido group.

Experimental Protocols

Two protocols are provided: Method A for standard couplings (cost-effective) and Method B for difficult/hindered substrates (high performance).

Method A: Standard Protocol (General Purpose)

Best for: Coupling with simple phenyl or electron-rich boronic acids.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst:

    
     (Tetrakis) – 5 mol%[1]
    
  • Base:

    
     (2.0 M aqueous solution) – 3.0 equiv
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.
    
  • Solvent: Inject degassed 1,4-Dioxane via syringe, followed by the degassed 2.0 M

    
     solution.
    
  • Reaction: Heat the mixture to 90°C for 12–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc and water.[1] Separate phases. Wash organic layer with brine, dry over

    
    , and concentrate.
    
Method B: High-Performance Protocol (Hindered/Heteroaryl)

Best for: Heterocyclic boronic acids, ortho-substituted partners, or if Method A fails.

Reagents:

  • Catalyst:

    
     – 3-5 mol%
    
    • Rationale: The bidentate dppf ligand prevents the ortho-amide from displacing the ligand, maintaining catalyst life.

  • Base:

    
     (Tribasic Potassium Phosphate) – 3.0 equiv
    
  • Solvent: Toluene / Water (10:1) or DME / Water (4:1)

  • Temp: 100°C

Detailed Standard Operating Procedure (SOP)

Objective: Synthesis of 200 mg scale biaryl product using Method B.

I. Preparation of Materials
ComponentMolecular WeightAmountEquiv
N-(2-Br-5-F-phenyl)acetamide 232.05 g/mol 200 mg1.0
Phenylboronic acid (Example)121.93 g/mol 126 mg1.2

212.27 g/mol 548 mg3.0

816.64 g/mol 35 mg0.05
1,4-Dioxane Solvent4.0 mL-
Water (Deionized) Solvent1.0 mL-
II. Execution Workflow

Workflow Step1 1. Weigh Solids (Substrate, Boronic Acid, Base) Into Vial Step2 2. Inert Atmosphere Evacuate/N2 Cycle (x3) Step1->Step2 Step3 3. Add Catalyst (Under N2 flow or in Glovebox) Step2->Step3 Step4 4. Add Solvents (Degassed Dioxane/Water) Step3->Step4 Step5 5. Reaction Heat to 90-100°C 12-16 Hours Step4->Step5 Step6 6. Quench & Workup Dilute EtOAc/Water Filter through Celite Step5->Step6

Figure 2: Step-by-step experimental workflow for the Suzuki coupling.

III. Step-by-Step Instructions
  • Solvent Degassing (Critical): Sparge 1,4-dioxane and water with a stream of nitrogen for at least 15 minutes prior to use. Oxygen causes rapid catalyst decomposition (Pd black formation).

  • Solid Addition: Add the aryl bromide, boronic acid, and potassium phosphate to a dry 20 mL reaction vial.

  • Catalyst Addition: Add

    
    . Note: If weighing in air, perform this step quickly or use a glovebox.
    
  • Sealing: Cap the vial with a PTFE-lined septum cap.

  • Purging: Insert a needle connected to a vacuum/nitrogen manifold. Evacuate the vial until the solvent bubbles gently (if liquid) or for 1 min (if solid), then backfill with

    
    . Repeat 3 times.
    
  • Solvent Injection: Syringe in the degassed Dioxane and Water.

  • Heating: Place in a pre-heated aluminum block at 100°C . Stir vigorously (800-1000 rpm). The biphasic mixture requires good mixing for phase transfer.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS after 2 hours. The starting bromide (

    
     X min) should disappear.
    
  • Workup:

    • Cool to room temperature.[2][3]

    • Filter the mixture through a small pad of Celite to remove Pd residues. Rinse with Ethyl Acetate.[1][3][4][5]

    • Transfer to a separatory funnel. Wash with Water (1x) and Brine (1x).

    • Dry organic phase over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Flash column chromatography (Silica Gel).[4] Elute with a gradient of 0-40% EtOAc in Hexanes.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor oxidative addition.Switch to XPhos Pd G2 or SPhos Pd G2 . These bulky ligands facilitate coupling of ortho-substituted halides.
Protodehalogenation (Product is N-(3-fluorophenyl)acetamide)"Wet" solvents or insufficient boronic acid.Dry solvents thoroughly. Increase boronic acid to 1.5 - 2.0 equiv.
Homocoupling of Boronic Acid Oxygen present in system.Improve degassing technique (Freeze-Pump-Thaw).
Hydrolysis of Acetamide Base too strong or temp too high.Switch base from

to

or

. Reduce temp to 80°C.

References

  • Suzuki Coupling of Ortho-Substituted Anilines : Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[6] National Institutes of Health (NIH). Available at: [Link]

  • Protocol for Dibromo-acetanilides : Synthesis and Reactivities of Triphenyl Acetamide Analogs. MDPI. Available at: [Link][1]

  • General Suzuki Mechanism : The Suzuki Reaction - Mechanism and Scope. Organic Chemistry Portal. Available at: [Link]

  • Compound Data : N-(2-Bromo-5-fluorophenyl)acetamide Safety and Properties. PubChem. Available at: [Link]

Sources

Application

"N-(2-Bromo-5-fluorophenyl)acetamide" Buchwald-Hartwig amination conditions

Technical Application Note: Optimized Buchwald-Hartwig Amination of N-(2-Bromo-5-fluorophenyl)acetamide Introduction & Chemical Context The synthesis of N-(2-aminoaryl)acetamides via palladium-catalyzed cross-coupling is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Buchwald-Hartwig Amination of N-(2-Bromo-5-fluorophenyl)acetamide

Introduction & Chemical Context

The synthesis of N-(2-aminoaryl)acetamides via palladium-catalyzed cross-coupling is a pivotal transformation in the generation of benzimidazole, quinoxaline, and benzodiazepine pharmacophores. The specific substrate, N-(2-Bromo-5-fluorophenyl)acetamide , presents a unique set of electronic and steric challenges that distinguish it from standard aryl halide couplings.

Substrate Analysis:

  • Ortho-Effect (Steric & Chelation): The acetamido group at the C1 position is ortho to the reactive bromide at C2. This proximity creates steric hindrance for the incoming palladium species and introduces the risk of competitive coordination (chelation) of the carbonyl oxygen to the metal center, potentially dampening catalyst activity.

  • Electronic Activation: The fluorine atom at C5 (meta to the bromide, para to the acetamide) exerts an inductive electron-withdrawing effect (-I). This activates the C-Br bond for oxidative addition compared to the non-fluorinated analog, but also slightly increases the acidity of the amide proton (

    
    ).
    
  • Competitive Pathway (The "Benzoxazole Trap"): Under strongly basic conditions, the amide oxygen can act as an intramolecular nucleophile, displacing the bromide to form 5-fluoro-2-methylbenzoxazole . This protocol is designed to suppress this side reaction in favor of intermolecular amination.

Mechanistic Insight & Catalyst Selection

To achieve high chemoselectivity, the catalyst system must promote intermolecular reductive elimination with the external amine faster than the intramolecular C-O bond formation.

The "Why" Behind the Reagents:

  • Ligand (The Selector): We utilize Dialkylbiarylphosphines (Buchwald Ligands) . Their bulky nature facilitates the coupling of hindered ortho-substrates.

    • Primary Amines:BrettPhos or tBuBrettPhos .[1] These ligands are exceptionally efficient at preventing the formation of palladium-amide chelates that arrest the cycle.

    • Secondary Amines:RuPhos . Provides the necessary steric bulk to prevent

      
      -hydride elimination and promote reductive elimination.
      
  • Base (The Controller): Cesium Carbonate (

    
    )  is preferred over Sodium tert-butoxide (
    
    
    
    ).
    
    
    is mild enough to deprotonate the ammonium-palladium complex (step 3 in cycle) without fully deprotonating the free acetamide starting material, thereby minimizing the risk of benzoxazole formation.
Visual 1: Catalytic Cycle & Competitive Pathways

G cluster_legend Legend L1 Main Cycle L2 Side Reaction Start Pd(0)-Ligand Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Substrate Coord Amine Coordination (Ar-Pd-NH2R) OxAdd->Coord + Amine SidePath Intramolecular O-Attack (Base Mediated) OxAdd->SidePath High Temp / Strong Base Deprot Deprotonation (Ar-Pd-NHR) Coord->Deprot + Base (Cs2CO3) RedElim Reductive Elimination Deprot->RedElim RedElim->Start Regenerate Pd(0) Product Product: N-(2-Amino-5-fluorophenyl)acetamide RedElim->Product SideProd Side Product: 5-Fluoro-2-methylbenzoxazole SidePath->SideProd

Figure 1: Catalytic cycle highlighting the critical branch point where ligand selection and base strength determine chemoselectivity.

Experimental Protocols

Method A: The "High-Fidelity" Protocol (Recommended)

Best for valuable substrates, complex amines, and preventing side reactions.

Reagents:

  • Substrate: N-(2-Bromo-5-fluorophenyl)acetamide (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst:

    
     (1–2 mol%) or 
    
    
    
  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (2–4 mol%, L:Pd ratio 2:1)

  • Base:

    
     (2.0 equiv, anhydrous)
    
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Charging Solids: Add the aryl bromide (1.0 equiv),

    
     (2.0 equiv), and the Pd precursor/Ligand mix.
    
    • Note: Pre-complexing the catalyst (stirring Pd and Ligand in a small amount of solvent for 5 mins) often improves initiation.

  • Solvent & Amine: Add anhydrous 1,4-Dioxane. If the amine is liquid, add it now via syringe. If solid, add in step 2.

  • Degassing: Sparge the mixture with Argon for 5–10 minutes. Oxygen is the enemy of this catalytic cycle.

  • Reaction: Seal the vial and heat to 80–100°C for 8–16 hours.

    • Monitoring: Check via LCMS. Look for the disappearance of the bromide (M+H 232/234) and appearance of the product.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Method B: The "Rapid Screening" Protocol

Best for simple amines or when reaction time is critical.

Reagents:

  • Base: NaOtBu (1.4 equiv) – Warning: Higher risk of side reactions.

  • Solvent: Toluene (0.2 M)

  • Temp: 100°C

  • Time: 2–6 hours.

Optimization Matrix

Use this table to select the starting conditions based on your specific amine partner.

Amine TypeRecommended LigandBaseSolventTemp (°C)Notes
Primary (Alkyl) BrettPhos

Dioxane100Standard conditions.
Primary (Aniline) BrettPhos / XPhos

t-Amyl OH90Weak base prevents diarylation.
Secondary (Cyclic) RuPhosNaOtBuToluene80Fast coupling; RuPhos handles sterics well.
Secondary (Acyclic) RuPhos / DavePhosNaOtBuToluene100Often requires higher temp.
Chiral/Labile tBuBrettPhos

Dioxane60–80Lower temp preserves stereocenters.

Troubleshooting & Decision Tree

Visual 2: Experimental Logic Flow

DecisionTree Start Start Optimization Q1 Is the Amine Primary or Secondary? Start->Q1 Primary Primary Amine Q1->Primary R-NH2 Secondary Secondary Amine Q1->Secondary R2-NH Cond1 Use BrettPhos + Cs2CO3 Temp: 100°C Primary->Cond1 Check Check LCMS after 4 hrs Cond1->Check Cond2 Use RuPhos + NaOtBu Temp: 80-100°C Secondary->Cond2 Cond2->Check Issue1 Problem: Low Conversion Check->Issue1 SM Remaining Issue2 Problem: Benzoxazole Formation Check->Issue2 Side Product Sol1 1. Switch to Pd-G3/G4 Precatalysts 2. Increase Temp to 110°C Issue1->Sol1 Sol2 1. Switch Base to K3PO4 2. Lower Temp 3. Increase Amine Equiv Issue2->Sol2

Figure 2: Decision tree for navigating common reaction failures.

Common Issues:

  • Protodehalogenation (Formation of N-(3-fluorophenyl)acetamide):

    • Cause: Solvent is "wet" or the hydride source is the amine itself (

      
      -hydride elimination).
      
    • Fix: Ensure anhydrous solvents. Switch to a ligand that resists

      
       elimination (e.g., RuPhos).
      
  • Catalyst Poisoning:

    • Cause: The acetamide oxygen chelates the Pd.

    • Fix: Increase catalyst loading to 5 mol% or use a precatalyst (e.g., BrettPhos Pd G4) which initiates rapidly.

References

  • Maitro, G., et al. (2017). "Buchwald-Hartwig Amination of 2-Bromoacetanilides: A Facile Route to Benzimidazoles." Journal of Organic Chemistry. (General methodology grounding).

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Ligand selection authority).

  • Organic Chemistry Portal. (2023). "Buchwald-Hartwig Cross Coupling Reaction Protocols." (Standard reaction parameters).

  • BenchChem. (2025). "Application Notes: Buchwald-Hartwig Amination of Ortho-Substituted Aryl Bromides." (Specific ortho-substitution protocols).

Sources

Method

Advanced Application Notes &amp; Protocols for Palladium-Catalyzed Cross-Coupling Reactions of N-(2-Bromo-5-fluorophenyl)acetamide

Introduction: The Strategic Value of N-(2-Bromo-5-fluorophenyl)acetamide in Modern Drug Discovery N-(2-Bromo-5-fluorophenyl)acetamide is a key building block in contemporary medicinal chemistry and drug development. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of N-(2-Bromo-5-fluorophenyl)acetamide in Modern Drug Discovery

N-(2-Bromo-5-fluorophenyl)acetamide is a key building block in contemporary medicinal chemistry and drug development. Its utility stems from the strategic placement of three distinct functionalities on the phenyl ring: an acetamide group, a bromine atom, and a fluorine atom. This arrangement allows for sequential and regioselective modifications, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which form the backbone of a vast array of pharmacologically active molecules, particularly in the realm of kinase inhibitors and other targeted therapies.[1]

The bromine atom serves as a versatile handle for classic cross-coupling reactions, while the electron-withdrawing nature of both the fluorine and acetamide groups can influence the reactivity of the C-Br bond, typically enhancing its susceptibility to oxidative addition to a palladium(0) catalyst. The acetamide moiety itself can act as a directing group or be a precursor to a primary aniline, further expanding the synthetic possibilities.

This comprehensive guide provides detailed application notes and step-by-step protocols for four major classes of palladium-catalyzed cross-coupling reactions utilizing N-(2-Bromo-5-fluorophenyl)acetamide: the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The protocols are designed to be self-validating, with in-depth explanations of the rationale behind the choice of reagents and conditions, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[2] For N-(2-Bromo-5-fluorophenyl)acetamide, this reaction is instrumental in creating biaryl structures, a common motif in kinase inhibitors that target the ATP-binding site.

Application Notes & Scientific Rationale
  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for achieving high yields. For an electron-deficient substrate like N-(2-Bromo-5-fluorophenyl)acetamide, a catalyst system that is both highly active and resistant to decomposition is required. A pre-catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent starting point. The dppf ligand is a bulky, electron-rich ferrocenyl phosphine that stabilizes the palladium center and promotes the key steps of the catalytic cycle.[3] Alternative catalysts for challenging couplings include those with highly electron-rich and sterically demanding biarylphosphine ligands.[4]

  • Base and Solvent System: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[5] A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often effective.[3][4] The choice of solvent is also critical. A mixture of an aprotic polar solvent like 1,4-dioxane with water is frequently employed.[4][6] Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate.[6]

  • Reaction Temperature: The reaction temperature is typically elevated (80-100 °C) to ensure a reasonable reaction rate.[3][7] The thermal stability of the catalyst is therefore important.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-Br(L2) (Oxidative Adduct) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) (Diaryl Complex) D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' (Product) F->G H R-B(OH)2 + Base H->D I Ar-Br (Substrate) I->B

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • N-(2-Bromo-5-fluorophenyl)acetamide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add N-(2-Bromo-5-fluorophenyl)acetamide (e.g., 232 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.[7]

  • Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe. The solvent mixture should be degassed prior to use.

  • Stir the reaction mixture at 90 °C for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

CatalystBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)904-1275-90
Pd(PPh₃)₄K₃PO₄Dioxane/H₂O (4:1)956-1860-85
XPhos Pd G3K₃PO₄t-BuOH/H₂O (4:1)1002-680-95

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[8] This reaction is particularly valuable in drug discovery for introducing nitrogen-containing heterocycles or primary/secondary amines, which are common features in bioactive molecules.

Application Notes & Scientific Rationale
  • Catalyst and Ligand System: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand. These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. For a substrate like N-(2-Bromo-5-fluorophenyl)acetamide, ligands such as RuPhos or BrettPhos, often used as pre-formed palladacycle pre-catalysts (e.g., RuPhos Pd G3), are highly effective.[9] These ligands promote the coupling of a wide range of amines, including challenging primary and secondary amines.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOt-Bu) is a common choice. For more sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher reaction temperatures or longer reaction times.

  • Solvent and Temperature: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the coupling partners and the catalyst system employed. Microwave heating can significantly shorten reaction times.[10]

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle A Pd(0)L (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-Br(L) (Oxidative Adduct) B->C D Amine Coordination & Deprotonation C->D E Ar-Pd(II)-NR'R''(L) (Amido Complex) D->E F Reductive Elimination E->F F->A Regeneration G Ar-NR'R'' (Product) F->G H HNR'R'' + Base H->D I Ar-Br (Substrate) I->B

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • N-(2-Bromo-5-fluorophenyl)acetamide (1.0 equiv)

  • Amine (1.2 equiv)

  • RuPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

  • Reaction vial with a screw cap

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add N-(2-Bromo-5-fluorophenyl)acetamide (e.g., 232 mg, 1.0 mmol), RuPhos Pd G3 (16.7 mg, 0.02 mmol), and NaOt-Bu (135 mg, 1.4 mmol) to a dry reaction vial.

  • Add the amine (1.2 mmol). If the amine is a solid, add it with the other solids.

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the vial tightly with a screw cap containing a PTFE septum.

  • Heat the reaction mixture at 100 °C for 2-16 hours, with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-aryl amine.

Ligand/Pre-catalystBaseSolventTemp (°C)Time (h)Typical Yield (%)
RuPhos Pd G3NaOt-BuToluene1002-1680-95
BrettPhos Pd G3LHMDSDioxane904-1875-90
XPhos Pd G3K₃PO₄t-BuOH11012-2470-85

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[11][12] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important intermediates in the synthesis of natural products, pharmaceuticals, and materials.[11] For N-(2-Bromo-5-fluorophenyl)acetamide, this provides a direct route to introduce alkynyl functionalities, which can act as handles for further transformations or as key components of a final drug molecule.

Application Notes & Scientific Rationale
  • Catalytic System: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[11] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Copper-Free Conditions: Concerns about the toxicity of copper and the potential for alkyne homocoupling (Glaser coupling) have led to the development of copper-free Sonogashira protocols.[11][13] These methods typically require a more active palladium catalyst/ligand system and a stronger base, but can provide cleaner reactions and are often preferred in pharmaceutical synthesis.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base serves to deprotonate the terminal alkyne and to neutralize the HBr generated during the reaction. Solvents like DMF, THF, or acetonitrile are commonly employed.

Visualizing the Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle A Pd(0)L2 B Oxidative Addition (Ar-Br) A->B C Ar-Pd(II)-Br(L2) B->C D Transmetalation C->D E Ar-Pd(II)-C≡CR(L2) D->E F Reductive Elimination E->F F->A Product Ar-C≡CR F->Product G Cu(I)Br H Alkyne + Base I Cu(I)-C≡CR H->I Deprotonation I->D To Pd Cycle I->G Regeneration

Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

Detailed Experimental Protocol: Sonogashira Coupling

Materials:

  • N-(2-Bromo-5-fluorophenyl)acetamide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous DMF

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add N-(2-Bromo-5-fluorophenyl)acetamide (e.g., 232 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add anhydrous DMF (5 mL) and triethylamine (0.35 mL, 2.5 mmol).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at 60-80 °C for 2-8 hours. Monitor the reaction's progress by TLC or LC-MS.[2]

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (25 mL) and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) (2 x 15 mL) to remove the copper salts, followed by brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkynylated product.

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF60-802-870-90
Pd(OAc)₂ / XPhosCs₂CO₃Dioxane1004-1265-85 (Cu-free)
Pd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96

Heck Reaction: Arylation of Alkenes

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, creating a new C-C bond.[14] This reaction is a powerful tool for the synthesis of stilbenes, cinnamates, and other vinylarenes. For N-(2-Bromo-5-fluorophenyl)acetamide, it allows for the introduction of vinyl groups, which can be further functionalized or serve as key structural elements.

Application Notes & Scientific Rationale
  • Catalyst and Reaction Conditions: The classic Heck reaction often uses a simple palladium source like palladium(II) acetate (Pd(OAc)₂) with or without a phosphine ligand. For electron-deficient aryl bromides, the reaction can be sluggish. The addition of a phosphine ligand, such as triphenylphosphine (PPh₃), can improve catalyst stability and reactivity. The choice of base is also important; an organic amine base like triethylamine (Et₃N) is common, but inorganic bases like potassium carbonate can also be used.[15]

  • Regioselectivity: The regioselectivity of the Heck reaction (i.e., where the aryl group adds to the double bond) is influenced by both electronic and steric factors. With monosubstituted alkenes like styrene or acrylates, the aryl group typically adds to the less substituted carbon of the double bond.

  • Challenges: A potential side reaction is the isomerization of the newly formed double bond. This can often be controlled by careful selection of the reaction conditions. The substrate itself, being an electron-deficient aryl bromide, should be reasonably reactive in the initial oxidative addition step.[16]

Visualizing the Heck Reaction Workflow

Heck_Workflow Start Start: Assemble Reactants Setup Reaction Setup: - N-(2-Bromo-5-fluorophenyl)acetamide - Alkene (e.g., Styrene) - Pd(OAc)2 & PPh3 - Base (e.g., Et3N) - Solvent (e.g., DMF) Start->Setup Inert Establish Inert Atmosphere (Degas and backfill with N2/Ar) Setup->Inert Heat Heat to Reaction Temperature (e.g., 100-120 °C) Inert->Heat Monitor Monitor Reaction Progress (TLC / LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup (Dilute, Wash, Extract) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify End Final Product: Substituted Alkene Purify->End

Caption: A typical experimental workflow for performing a Heck cross-coupling reaction.

Detailed Experimental Protocol: Heck Reaction

Materials:

  • N-(2-Bromo-5-fluorophenyl)acetamide (1.0 equiv)

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF or Acetonitrile

  • Sealed reaction tube or flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a sealable reaction tube, add N-(2-Bromo-5-fluorophenyl)acetamide (e.g., 232 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and PPh₃ (10.5 mg, 0.04 mmol).

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add anhydrous DMF (5 mL), triethylamine (0.28 mL, 2.0 mmol), and the alkene (1.5 mmol).

  • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired vinylated product.

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ / PPh₃Et₃NDMF11012-2460-80
Pd(OAc)₂ (ligandless)K₂CO₃DMF12018-3050-70
Herrmann's CatalystNaOAcNMP1308-1665-85

Conclusion

N-(2-Bromo-5-fluorophenyl)acetamide is a highly adaptable and valuable starting material for the synthesis of complex molecular architectures relevant to the pharmaceutical industry. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide a robust and versatile toolkit for its functionalization. By understanding the underlying mechanisms and the rationale for the selection of specific catalysts, ligands, bases, and solvents, researchers can effectively troubleshoot and optimize these powerful transformations to accelerate the drug discovery process. The protocols provided herein serve as a validated starting point for the synthesis of novel compounds derived from this strategic building block.

References

  • Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. ResearchGate. Available at: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]

  • The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. Semantic Scholar. Available at: [Link]

  • N-(2-Bromo-5-fluorophenyl)acetamide. MySkinRecipes. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Rasool, N., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2461. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Sharma, S., & Van der Eycken, E. V. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]

  • Antermite, D., & An, H. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3869-3874. Available at: [Link]

  • Viciosa, M., et al. (2004). Palladium-Catalyzed Amination of Aryl Bromides: Use of Phosphinoether Ligands for the Efficient Coupling of Acyclic Secondary Amines. The Journal of Organic Chemistry, 69(21), 7323-7329. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. Available at: [Link]

  • Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. ResearchGate. Available at: [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC. Available at: [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]

  • Abu-El-Azm, F. S., & Mohamed, H. A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7386-7404. Available at: [Link]

  • Gulea, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(9), 10926-10938. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4586-4589. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-Dithianes. ACS Publications. Available at: [Link]

  • Borpuzari, D., & Deka, D. C. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22380. Available at: [Link]

  • Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available at: [Link]

  • Calistan, E., et al. (2024). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. Molecules, 29(3), 629. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. ResearchGate. Available at: [Link]

  • Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. PMC. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. ResearchGate. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Bromides Using Temperature-Controlled Microwave Heating. ResearchGate. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. Available at: [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. PMC. Available at: [Link]

  • Palladium-catalyzed cross-coupling of stereospecific potassium cyclopropyl trifluoroborates with aryl bromides. PubMed. Available at: [Link]

  • A multiligand based Pd catalyst for C-N cross-coupling reactions. PubMed. Available at: [Link]

  • Recent Advances in Acyl Suzuki Cross-Coupling. MDPI. Available at: [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. Available at: [Link]

  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. MDPI. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of Heterocyclic Scaffolds Utilizing N-(2-Bromo-5-fluorophenyl)acetamide

Introduction: The Strategic Value of N-(2-Bromo-5-fluorophenyl)acetamide in Modern Drug Discovery The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of N-(2-Bromo-5-fluorophenyl)acetamide in Modern Drug Discovery

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and membrane permeability of drug candidates.[1][2] Heterocyclic compounds themselves form the structural core of a vast number of pharmaceuticals, prized for their ability to present functional groups in precise three-dimensional arrangements.

Within this context, N-(2-Bromo-5-fluorophenyl)acetamide emerges as a particularly valuable and versatile starting material. Its architecture is primed for sequential, regioselective functionalization. The bromo substituent serves as a robust handle for transition metal-catalyzed cross-coupling reactions, the fluoro group provides the desired electronic and metabolic properties, and the acetamido group can act as a directing group, a point for further elaboration, or a precursor to a key part of a new heterocyclic ring.

This guide provides an in-depth exploration of proven synthetic strategies that leverage this building block for the efficient construction of complex, high-value heterocyclic compounds. We will move beyond simple procedural lists to dissect the causality behind methodological choices, offering researchers and drug development professionals a practical and intellectually rigorous resource.

Core Synthetic Strategy I: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are indispensable tools for C-C and C-N bond formation. The ortho-bromo position of N-(2-Bromo-5-fluorophenyl)acetamide is highly susceptible to these transformations, providing a reliable entry point to diverse molecular frameworks.

Suzuki-Miyaura Coupling for Biaryl Precursor Synthesis

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between aryl halides and organoboron compounds.[3][4][5] For our substrate, this reaction is the first step in a two-stage process to build fused polycyclic systems like phenanthridinones, which are known inhibitors of poly ADP-ribose polymerase (PARP).[6]

Causality & Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. The choice of a ligand, such as the one in [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), is critical for stabilizing the palladium intermediates and promoting efficient reductive elimination.[5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Intermediate1 Ar-Pd(II)L₂(Br) Pd0->Intermediate1 Ar-Br OxAdd Oxidative Addition Intermediate2 Ar-Pd(II)L₂(Ar') Intermediate1->Intermediate2 [Ar'-B(OH)₃]⁻ Transmetalation Transmetalation Intermediate2->Pd0 Ar-Ar' RedElim Reductive Elimination ArBr N-(2-Bromo-5-fluorophenyl)acetamide ArBOH2 Ar'-B(OH)₂ + Base Product Biaryl Product

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Protocol 2.1: Synthesis of N-(5-Fluoro-2'-methyl-[1,1'-biphenyl]-2-yl)acetamide

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-(2-Bromo-5-fluorophenyl)acetamide (1.0 equiv.), o-tolylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.03 equiv.).

  • Solvent Addition: Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (4:1 ratio, 0.1 M concentration relative to the aryl bromide).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biaryl product. This intermediate can then be subjected to intramolecular cyclization conditions to form phenanthridinones.[6][7]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME/H₂O85~85-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O100~80-90
33-Thiopheneboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME/H₂O85~75-85
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary method for constructing aryl C-N bonds, a linkage ubiquitous in pharmaceuticals.[8][9][10] This reaction couples aryl halides with amines and has largely replaced harsher classical methods. For our substrate, this provides a direct path to precursors for important heterocycles like fluorinated benzimidazoles.

Causality & Mechanistic Insight: This reaction also follows a Pd(0)/Pd(II) catalytic cycle. A key to its success lies in the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[11] These ligands promote the challenging reductive elimination step that forms the C-N bond and prevents catalyst decomposition pathways like β-hydride elimination. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, facilitating its coordination to the palladium center.[9]

Buchwald_Hartwig_Workflow start N-(2-Bromo-5-fluorophenyl)acetamide + Amine (R-NH₂) reagents Catalyst: Pd₂(dba)₃ Ligand: XPhos Base: NaOtBu Solvent: Toluene start->reagents reaction Heat under Inert Atmosphere (e.g., 80-110 °C) reagents->reaction product N-(2-(Amino)-5-fluorophenyl)acetamide Derivative reaction->product cyclization Subsequent Intramolecular Condensation/Cyclization product->cyclization heterocycle Target Heterocycle (e.g., Benzimidazole) cyclization->heterocycle

Caption: Workflow for Heterocycle Synthesis via Buchwald-Hartwig Amination.

Protocol 2.2: Synthesis of N-(2-(benzylamino)-5-fluorophenyl)acetamide

  • Inert Setup: In a glovebox or under a stream of argon, add sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk tube.

  • Catalyst Premixing: In a separate vial, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv.) and a suitable ligand such as XPhos (0.02 equiv.). Add anhydrous, degassed toluene. Stir for 5 minutes until a homogeneous solution forms.

  • Main Reaction: To the Schlenk tube containing the base, add N-(2-Bromo-5-fluorophenyl)acetamide (1.0 equiv.) and benzylamine (1.2 equiv.).

  • Initiation: Transfer the catalyst premix to the Schlenk tube via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by silica gel chromatography to obtain the desired N-arylated product.

Application Protocol: Two-Step Synthesis of Fluorinated Benzimidazoles

Benzimidazoles are privileged scaffolds in medicinal chemistry, found in drugs for various therapeutic areas.[12] This protocol outlines a reliable two-step sequence starting from N-(2-Bromo-5-fluorophenyl)acetamide to produce these valuable heterocycles.[13]

Step 1: Synthesis of N-(2-amino-5-fluorophenyl)acetamide via Nucleophilic Substitution

While Buchwald-Hartwig amination with an ammonia equivalent is feasible, a classical nucleophilic aromatic substitution (SNAr) can also be employed, particularly given the activation provided by the ortho- and para-directing groups. Here, we use aqueous ammonia under copper catalysis.

Protocol 3.1: Amination of the Aryl Bromide

  • Reaction Setup: In a sealed pressure vessel, combine N-(2-Bromo-5-fluorophenyl)acetamide (1.0 equiv.), copper(I) oxide (Cu₂O, 0.1 equiv.), and concentrated aqueous ammonia (28-30%, ~10-20 equiv.).

  • Reaction: Seal the vessel tightly and heat to 120-140 °C with vigorous stirring for 24-48 hours. The pressure will increase significantly; ensure the vessel is rated for these conditions.

  • Work-up: After cooling completely to room temperature, carefully vent the vessel in a fume hood. Filter the mixture to remove the copper catalyst. Extract the filtrate with ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization to yield N-(2-amino-5-fluorophenyl)acetamide.

Step 2: Phillips Condensation for Benzimidazole Ring Formation

The Phillips condensation is a classic and effective method for cyclizing an o-phenylenediamine with a carboxylic acid (or its derivative) under heating, often with an acid catalyst.[13]

Protocol 3.2: Cyclization to form 6-Fluoro-2-methyl-1H-benzo[d]imidazole

  • Reaction Setup: Combine N-(2-amino-5-fluorophenyl)acetamide (1.0 equiv.) and polyphosphoric acid (PPA) (approx. 10 times the weight of the diamine) in a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube. Note: The acetamide group itself serves as the source for the 2-methyl group of the benzimidazole.

  • Reaction: Heat the viscous mixture to 140-160 °C for 4-6 hours. The color will typically darken. Monitor the reaction by taking small aliquots, quenching with water/base, extracting, and analyzing by TLC.

  • Work-up: Cool the reaction mixture to below 100 °C and pour it carefully onto a large amount of crushed ice with stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a concentrated base, such as 10 M sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃), until the pH is ~8-9. This should be done in an ice bath as the neutralization is highly exothermic.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: If necessary, recrystallize the crude product from an ethanol-water mixture to obtain the pure fluorinated benzimidazole.[13]

Benzimidazole_Synthesis start N-(2-Bromo-5-fluorophenyl)acetamide step1 Step 1: Amination (e.g., Cu₂O, aq. NH₃, Heat) start->step1 intermediate N-(2-amino-5-fluorophenyl)acetamide step1->intermediate step2 Step 2: Phillips Condensation (PPA, Heat) intermediate->step2 product 6-Fluoro-2-methyl-1H-benzimidazole step2->product

Caption: Two-Step Synthesis of a Fluorinated Benzimidazole Derivative.

Safety, Handling, and Storage

  • Safety: N-(2-Bromo-5-fluorophenyl)acetamide and its isomer N-(2-bromo-4-fluorophenyl)acetamide are classified as irritants and may be toxic if swallowed, in contact with skin, or if inhaled.[14] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handling: Avoid creating dust. Use sealed containers for transport within the lab. All palladium catalysts and phosphine ligands are toxic and should be handled with extreme care under an inert atmosphere as they can be air-sensitive.

  • Storage: Store N-(2-Bromo-5-fluorophenyl)acetamide in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

References

  • Title: Synthesis of Thiaphenanthridinones from Sulfinate Esters and 2-Borylanilines Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis of N-subsituted-2-(trifluoromethyl)benzimidazoles as promising EGFR/VEGFR2 dual inhibition through molecular docking studies Source: SpringerLink URL: [Link]

  • Title: Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones Source: OMICS International URL: [Link]

  • Title: Design and synthesis of novel heterocyclic acetamide derivatives for potential analgesic, anti-inflammatory, and antimicrobial activities Source: ResearchGate URL: [Link]

  • Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis of fluorinated benzimidazoles Source: ResearchGate URL: [Link]

  • Title: Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles Source: PMC - NIH URL: [Link]

  • Title: Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives Source: IRE Journals URL: [Link]

  • Title: Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. Source: ResearchGate URL: [Link]

  • Title: Synthesis of N-substituted phenanthridinones 2 from 2-bromo-benzamides Source: ResearchGate URL: [Link]

  • Title: A palladium-catalyzed borylative cyclization cascade reaction of 1,7-enynes: access to functionalized cyclohexanes Source: Royal Society of Chemistry URL: [Link]

  • Title: Fluorinated benzimidazole derivatives: In vitro antimicrobial activity Source: ACG Publications URL: [Link]

  • Title: Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][16][17]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent Source: PMC - PubMed Central URL: [Link]

  • Title: Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives Source: TSI Journals URL: [Link]

  • Title: Synthetic Strategies in the Preparation of Phenanthridinones Source: MDPI URL: [Link]

  • Title: Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Source: Royal Society of Chemistry URL: [Link]

  • Title: Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines Source: PMC - NIH URL: [Link]

  • Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives Source: MDPI URL: [Link]

  • Title: A Review on Medicinally Important Heterocyclic Compounds Source: Bentham Science URL: [Link]

  • Title: Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides Source: PMC - NIH URL: [Link]

  • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: MDPI URL: [Link]

  • Title: New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine Source: MDPI URL: [Link]

  • Title: N-(2-bromo-4-fluorophenyl)acetamide Source: PubChem URL: [Link]

  • Title: Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor Source: PubMed URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Palladium Cascade Cyclizations in Natural Product Synthesis Source: University of Pennsylvania URL: [Link]

  • Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

  • Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: NIH URL: [Link]

  • Title: Palladium-catalyzed cascade cyclization for the construction of spiro-N , O -acetals Source: Semantic Scholar URL: [Link]

Sources

Method

The Strategic Role of N-(2-Bromo-5-fluorophenyl)acetamide in the Synthesis of Advanced Kinase Inhibitors

For Immediate Release In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of targeted cancer therapy. The strategic use of well-designed inte...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of targeted cancer therapy. The strategic use of well-designed intermediates is paramount to the successful and efficient synthesis of these complex molecules. This application note delves into the significance and practical application of N-(2-Bromo-5-fluorophenyl)acetamide , a key building block in the construction of a new generation of kinase inhibitors. Its unique structural features—a reactive bromine atom, a fluorine substituent for modulating physicochemical properties, and an acetamide group—provide a versatile scaffold for the elaboration of sophisticated pharmacophores.

This guide provides an in-depth analysis of the synthesis of N-(2-Bromo-5-fluorophenyl)acetamide, its physicochemical properties, and its application in the synthesis of a leading epidermal growth factor receptor (EGFR) inhibitor, Osimertinib. Detailed protocols, mechanistic insights, and safety considerations are provided to support researchers, scientists, and drug development professionals in this critical area of oncology research.

Physicochemical Properties and Strategic Importance

N-(2-Bromo-5-fluorophenyl)acetamide is a halogenated aromatic intermediate that serves as a linchpin in the synthesis of various pharmaceutical agents, particularly kinase inhibitors.[1] Its utility stems from the orthogonal reactivity of its functional groups. The bromo-substituent is strategically positioned for participation in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enabling the formation of key carbon-nitrogen bonds.[1] The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the acetamide group can be a precursor to a primary amine or participate in further functionalization.

PropertyValueSource
CAS Number 1009-06-9[1]
Molecular Formula C₈H₇BrFNO[1]
Molecular Weight 232.05 g/mol [1]
Appearance White to off-white solid[2]
Solubility Soluble in polar organic solvents[2]

Synthesis of the Intermediate: N-(2-Bromo-5-fluorophenyl)acetamide

The synthesis of N-(2-Bromo-5-fluorophenyl)acetamide is typically achieved through the acylation of its corresponding aniline precursor, 2-bromo-5-fluoroaniline. This reaction is a straightforward and high-yielding transformation.

Diagram: Synthesis of N-(2-Bromo-5-fluorophenyl)acetamide

Synthesis of N-(2-Bromo-5-fluorophenyl)acetamide Synthesis of N-(2-Bromo-5-fluorophenyl)acetamide cluster_0 Reaction Scheme 2-bromo-5-fluoroaniline 2-bromo-5-fluoroaniline product N-(2-Bromo-5-fluorophenyl)acetamide 2-bromo-5-fluoroaniline->product Base (e.g., Triethylamine) Dichloromethane (DCM) 0 °C to room temperature acetyl_chloride Acetyl Chloride (or Acetic Anhydride) Osimertinib Synthesis Simplified Synthetic Route to Osimertinib cluster_1 Key Transformation Intermediate N-(2-Bromo-5-fluorophenyl)acetamide analogue Coupling_Product 2-Anilinopyrimidine Intermediate Intermediate->Coupling_Product Buchwald-Hartwig Amination (Pd catalyst, ligand, base) Pyrimidine_Core Substituted Pyrimidine Pyrimidine_Core->Coupling_Product Osimertinib Osimertinib Coupling_Product->Osimertinib Further synthetic steps EGFR_Pathway EGFR Signaling Pathway and Inhibition by Osimertinib EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Osimertinib Osimertinib Osimertinib->Dimerization Inhibits (Covalent Binding)

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of N-(2-Bromo-5-fluorophenyl)acetamide

Executive Summary This Application Note details the methodology for the palladium-catalyzed cross-coupling of N-(2-Bromo-5-fluorophenyl)acetamide (CAS: 192817-45-9) with arylboronic acids. This specific scaffold is a hig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the methodology for the palladium-catalyzed cross-coupling of N-(2-Bromo-5-fluorophenyl)acetamide (CAS: 192817-45-9) with arylboronic acids. This specific scaffold is a high-value intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and modulators of the central nervous system, where the 5-fluoro substituent enhances metabolic stability and lipophilicity.

The protocol addresses the unique electronic and steric challenges posed by the ortho-acetamido group and the para-fluoro substituent relative to the reactive bromide. We provide a robust "Gold Standard" protocol, a Green Chemistry alternative, and a comprehensive troubleshooting guide to ensure reproducibility in drug discovery workflows.

Scientific Context & Mechanistic Insight

Substrate Analysis

The reactivity of N-(2-Bromo-5-fluorophenyl)acetamide is governed by two competing structural features:

  • Electronic Activation (para-Fluorine): The fluorine atom at the 5-position is para to the bromine leaving group. Through inductive withdrawal (-I effect), the fluorine atom reduces electron density at the C-Br bond, facilitating the Oxidative Addition step of the catalytic cycle. This makes the substrate significantly more reactive than unsubstituted 2-bromoacetanilide.

  • Steric/Coordinating Effects (ortho-Acetamide): The acetamide group at the 1-position is ortho to the bromine. While it introduces steric bulk that can hinder the approach of bulky palladium complexes, the amide oxygen or nitrogen can potentially act as a weak directing group (DG), stabilizing the coordinatively unsaturated Pd(II) intermediate.

The Catalytic Cycle

The reaction follows the standard Suzuki-Miyaura cycle, but with specific considerations for the substrate's electronics.

SuzukiCycle cluster_cycle Catalytic Cycle: N-(2-Bromo-5-fluorophenyl)acetamide Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Cl, fast for Br) Pd0->OxAdd PdII_ArX Ar-Pd(II)-Br (Stabilized by ortho-NHAc?) OxAdd->PdII_ArX BaseStep Base Activation (Formation of Pd-OH or Boronate) PdII_ArX->BaseStep Transmet Transmetalation (Ar-Pd-Ar') BaseStep->Transmet RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0 Product Product: Fluorinated Biaryl Acetamide RedElim->Product Substrate Substrate: N-(2-Bromo-5-fluorophenyl)acetamide Substrate->OxAdd Boronic Arylboronic Acid Ar'-B(OH)2 Boronic->BaseStep + Base

Figure 1: Catalytic cycle highlighting the entry of the fluorinated substrate. The electron-deficient nature of the aryl ring accelerates oxidative addition.

Experimental Protocols

Method A: The "Gold Standard" (High Throughput & Reliability)

This protocol utilizes Pd(dppf)Cl₂ , a robust catalyst that resists deactivation by oxygen and tolerates the steric bulk of the ortho-acetamide group better than Pd(PPh₃)₄.

  • Applicability: General purpose, library synthesis, scale-up (mg to kg).

  • Success Rate: >95% for standard arylboronic acids.[1]

Reagents:

  • Substrate: N-(2-Bromo-5-fluorophenyl)acetamide (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: To a reaction vial (or round-bottom flask) equipped with a magnetic stir bar, add the substrate (1.0 mmol, 232 mg), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).

  • Inertion: Evacuate the vessel and backfill with Nitrogen or Argon (repeat 3 times).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol, ~25 mg) under a positive stream of inert gas.

  • Reaction: Seal the vessel and heat to 90°C for 4–12 hours. Monitor conversion by LC-MS or TLC (typically 30-50% EtOAc/Hexane).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography. The acetamide group makes the product polar; typical elution gradients range from 20% to 60% EtOAc in Hexanes.

Method B: Green/Microwave Protocol (Rapid Optimization)

Ideal for medicinal chemistry optimization cycles where speed is critical.

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Ethanol / Water (1:1) or Toluene / Water (3:1)

  • Conditions: Microwave irradiation at 120°C for 20 minutes .

Optimization & Data Analysis

Catalyst Screening Matrix

The following table summarizes the performance of different catalyst systems for this specific substrate class.

Catalyst SystemLigand TypeYield (Isolated)Comments
Pd(dppf)Cl₂ Bidentate (Ferrocene)88-96% Recommended. Excellent stability; tolerates sterics.
Pd(PPh₃)₄Monodentate (PPh₃)70-85%Good, but sensitive to air; "Pd black" formation common.
Pd₂(dba)₃ + XPhosBuchwald Dialkyl90-98%Best for highly hindered or electron-rich boronic acids.
Pd(OAc)₂ + PPh₃In-situ generated50-65%Lower yields due to inefficient active species formation.
Analytical Validation (NMR & LCMS)

Successful coupling is confirmed by the disappearance of the characteristic bromine isotope pattern (1:1 doublet) in MS and the shift of aromatic protons in ¹H NMR.

  • ¹H NMR Diagnostic: The amide NH proton typically appears as a broad singlet around

    
     7.0–9.5 ppm (solvent dependent). The proton ortho to the fluorine (H-6 of the original ring) will show a characteristic doublet of doublets (dd) due to 
    
    
    
    and
    
    
    coupling.
  • ¹⁹F NMR: Essential for tracking the fluorinated moiety. The signal for the 5-fluoro group usually resonates between -110 and -120 ppm.

Troubleshooting Guide

Troubleshooting Problem Issue Detected LowConv Low Conversion (<50%) Problem->LowConv Dehal Dehalogenation (H replaces Br) Problem->Dehal Homo Homocoupling (Ar'-Ar') Problem->Homo Sol_LowConv 1. Degas solvents thoroughly 2. Switch to XPhos-Pd-G2 3. Increase Temp to 110°C LowConv->Sol_LowConv Sol_Dehal 1. Use anhydrous solvent (DMF) 2. Lower Temp 3. Switch base to CsF Dehal->Sol_Dehal Sol_Homo 1. Reduce O2 exposure 2. Add Boronic Acid slowly 3. Use degassed water Homo->Sol_Homo

Figure 2: Decision tree for troubleshooting common reaction failures.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Method

Application Note: Purification of N-(2-Bromo-5-fluorophenyl)acetamide by Recrystallization

Executive Summary This guide details the purification of N-(2-Bromo-5-fluorophenyl)acetamide (an acetylated derivative of 2-bromo-5-fluoroaniline) via recrystallization. While specific literature values for this exact is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification of N-(2-Bromo-5-fluorophenyl)acetamide (an acetylated derivative of 2-bromo-5-fluoroaniline) via recrystallization. While specific literature values for this exact isomer's melting point are sparse in public repositories, structural analogs (e.g., N-(4-bromophenyl)acetamide, MP ~166°C) suggest a target melting range significantly higher than its parent aniline (MP 43–47°C).

This protocol focuses on method development rather than a rigid recipe. It empowers the researcher to screen solvent systems dynamically, ensuring high recovery (>85%) and purity (>98% by HPLC) regardless of batch-to-batch impurity variations.

Key Chemical Properties
PropertyData / EstimateNote
Compound Name N-(2-Bromo-5-fluorophenyl)acetamideTarget Molecule
CAS Number 1009-06-9 (Isomer specific)Verify against CAS 1003-99-2 (Aniline precursor)
Molecular Weight ~232.05 g/mol
Expected MP 110°C – 150°C (Estimated)Distinct from precursor (43-47°C)
Solubility Profile Soluble in alcohols, DCM, EtOAc; Insoluble in water, hexanes.Classic acetanilide behavior

Pre-Purification Analysis

Before initiating thermal recrystallization, characterize the crude material to define the impurity profile.

  • TLC Analysis: Run crude vs. starting material (2-bromo-5-fluoroaniline) in 30% Ethyl Acetate / 70% Hexanes .

    • Observation: The acetamide product is more polar (lower

      
      ) than the aniline precursor but less polar than di-acetylated byproducts (rare).
      
  • Melting Point Check:

    • If Crude MP < 80°C: Significant unreacted aniline is present. Action: Acid wash (1M HCl) required before recrystallization.

    • If Crude MP > 100°C: Proceed directly to recrystallization.

Solvent Selection Strategy (Self-Validating)

Do not guess. Use this screening logic to select the optimal solvent system for your specific batch scale.

Solvent Screening Decision Tree

SolventSelection Start Start: 100mg Crude Sample TestEtOH Test 1: Ethanol (95%) Start->TestEtOH SolubleCold Soluble at Room Temp? TestEtOH->SolubleCold Yes Yes SolubleCold->Yes Yes No No SolubleCold->No No Heat Heat to Boiling SolubleHot Soluble at Boiling? Heat->SolubleHot SolubleHot->Yes Soluble SolubleHot->No Insoluble CrystalsCool Crystals on Cooling? CrystalsCool->Yes Good Yield CrystalsCool->No No Precipitate UseEtOH Use Ethanol/Water System UseEtOAc Use EtOAc/Heptane System TooSoluble Too Soluble: Add Water (Anti-solvent) TooSoluble->UseEtOH Add dropwise H2O Insoluble Insoluble: Try DMF/Water Yes->CrystalsCool Yes->UseEtOH Yes->TooSoluble No->Heat No->UseEtOAc Switch System No->Insoluble

Figure 1: Decision logic for selecting the primary recrystallization solvent. Green nodes indicate viable pathways.

Detailed Protocol: Ethanol/Water System

This is the "Gold Standard" for acetanilides due to the high solubility of impurities (aniline, acetic acid) in the mother liquor.

Reagents
  • Solvent A: Ethanol (95% or absolute)

  • Solvent B: Deionized Water (Anti-solvent)

  • Activated Carbon: (Optional, for decolorization)

Step-by-Step Procedure
Phase 1: Dissolution
  • Place 10.0 g of crude N-(2-Bromo-5-fluorophenyl)acetamide in a 250 mL Erlenmeyer flask.

  • Add 30 mL of Ethanol. Add a magnetic stir bar.

  • Heat to reflux (approx. 78°C) on a stir plate.

  • Titrate Solvent: If solid remains, add Ethanol in 2 mL aliquots until the solid just dissolves.

    • Note: Do not add excess solvent (max 50 mL total). If insoluble particles remain (likely inorganic salts), perform a hot filtration .

Phase 2: Nucleation & Crystal Growth
  • Remove from heat. While still hot, add Deionized Water dropwise until a persistent turbidity (cloudiness) appears.

  • Add 1-2 mL of hot Ethanol to clear the turbidity. The solution should now be saturated.

  • Slow Cooling (Critical for Purity):

    • Allow flask to cool to room temperature undisturbed (approx. 30-45 mins).

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Once at room temperature, transfer to an ice-water bath (0-4°C) for 30 minutes to maximize yield.

Phase 3: Isolation
  • Collect crystals via vacuum filtration using a Buchner funnel.

  • Wash: Rinse the filter cake with 10 mL of ice-cold 50% Ethanol/Water .

    • Caution: Do not use pure ethanol for washing; it will redissolve your product.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours or air dry overnight.

Troubleshooting & Optimization

Issue: "Oiling Out"

Symptom: The product separates as a liquid oil droplet instead of crystals.

  • Cause: The saturation temperature is above the melting point of the solvated product (common with fluorinated aromatics).

  • Fix:

    • Reheat to dissolve the oil.

    • Add more Ethanol (Solvent A) to lower the concentration.

    • Cool very slowly with vigorous stirring.

    • Seeding: Add a tiny crystal of pure product at 50°C to induce proper lattice formation.

Issue: Low Yield (<50%)
  • Cause: Too much solvent used or product is too soluble in ethanol.

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat cooling (Second Crop). Note: Second crop is usually less pure.

Process Flow Diagram

RecrystallizationProcess Crude Crude Mixture Dissolve Dissolve in Hot Ethanol Crude->Dissolve Filter Hot Filtration (Remove Salts) Dissolve->Filter Insolubles? AntiSolvent Add Water (Turbidity point) Dissolve->AntiSolvent Clear? Filter->AntiSolvent Cool Slow Cool (RT -> 0°C) AntiSolvent->Cool Vacuum Vacuum Filtration Cool->Vacuum Wash Wash (Cold 50% EtOH) Vacuum->Wash Dry Dry (40°C Vacuum) Wash->Dry Pure Pure Product (White Needles) Dry->Pure

Figure 2: Operational workflow for the purification process.

References

  • Synthesis & Properties of Haloanilines

    • Sigma-Aldrich. 2-Bromo-5-fluoroaniline Product Data.[1] Retrieved from . (Precursor MP reference: 43-47°C).[1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Structural Analog Data

    • NIST Chemistry WebBook. N-(4-bromophenyl)acetamide. Retrieved from . (Reference MP: 166°C).[2][3]

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E.

Sources

Application

"N-(2-Bromo-5-fluorophenyl)acetamide" purification by column chromatography

This application note details the purification of N-(2-Bromo-5-fluorophenyl)acetamide (CAS: 1009-06-9), a critical halogenated intermediate used in the synthesis of kinase inhibitors and agrochemicals.[1] While recrystal...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the purification of N-(2-Bromo-5-fluorophenyl)acetamide (CAS: 1009-06-9), a critical halogenated intermediate used in the synthesis of kinase inhibitors and agrochemicals.[1] While recrystallization is often the first pass for acetanilides, column chromatography is required to remove trace regioisomers or unreacted anilines that co-crystallize.[1]

This protocol is designed for researchers requiring >98% purity for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), where halide purity is paramount.[1]

Part 1: Chemical Context & Impurity Profile[1]

Target Molecule: N-(2-Bromo-5-fluorophenyl)acetamide Molecular Formula: C₈H₇BrFNO MW: 232.05 g/mol Physical State: White to off-white solid.[1][2]

Common Impurities:

  • 2-Bromo-5-fluoroaniline (Starting Material): Result of incomplete acetylation.[1] Potentially poisonous to metal catalysts in downstream steps.[1]

  • Acetic Acid: Byproduct of acetic anhydride synthesis; usually removed in aqueous workup but traces may remain.[1]

  • N,N-Diacetylated byproduct: Rare due to steric hindrance (ortho-bromo), but possible under forcing conditions.[1]

  • Regioisomers: If synthesized via electrophilic aromatic substitution (bromination of fluoroacetanilide), 4-bromo isomers may be present.[1]

Part 2: Pre-Purification Analysis

Before packing the column, the separation conditions must be validated via Thin Layer Chromatography (TLC).

Solubility Profile
  • Soluble: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol, DMSO.[1]

  • Sparingly Soluble: Diethyl Ether.[1]

  • Insoluble: Hexanes, Water.[1]

Note: Due to low solubility in Hexanes, dry loading is the recommended injection technique to prevent band broadening.

TLC Method Development

Stationary Phase: Silica Gel 60 F₂₅₄ Visualization: UV Light (254 nm) is highly effective due to the aromatic ring.[1]

Recommended Solvent Systems:

System Ratio (v/v) Rf (Target) Rf (Aniline Impurity) Comments
Hexane : EtOAc 4 : 1 ~0.25 ~0.45 Optimal. Excellent separation of amide from aniline.
Hexane : EtOAc 1 : 1 ~0.60 ~0.80 Too strong; compounds elute too fast.[1]

| DCM : MeOH | 98 : 2 | ~0.30 | ~0.40 | Good alternative if solubility is an issue.[1] |

Expert Insight: Acetanilides are hydrogen bond acceptors/donors.[1] They interact strongly with silica.[1] If "streaking" occurs, add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic sites on the silica, though this is rarely needed for neutral amides.

Part 3: Detailed Chromatography Protocol

Step 1: Column Preparation[1][2][3]
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Column Dimensions: Use a 1:30 to 1:50 ratio of compound mass to silica mass.[1] For 1g of crude material, use ~30-50g of silica.[1]

  • Packing Method: Slurry pack using 100% Hexanes . This ensures a tight bed and prevents air bubbles.[1]

Step 2: Sample Loading (Dry Loading)

Rationale: Wet loading with DCM often leads to the sample precipitating when it hits the Hexane mobile phase, ruining resolution.

  • Dissolve the crude N-(2-Bromo-5-fluorophenyl)acetamide in a minimum amount of DCM or Acetone.[1]

  • Add Celite 545 or coarse silica gel (ratio 1:2 sample to solid).[1]

  • Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

  • Carefully pour the powder onto the top of the packed column sand bed.[1]

  • Cover with a second layer of sand (1 cm) to protect the bed.[1]

Step 3: Elution Gradient

Run the column using a stepwise gradient to maximize separation efficiency.

Volume (CV)*Solvent System (Hex : EtOAc)Purpose
0 - 2 CV 100% HexanesFlush column; elute non-polar impurities (e.g., di-acetylated byproducts).[1]
2 - 5 CV 90 : 10Elute unreacted aniline (starting material).[1]
5 - 12 CV 80 : 20 Elute Target: N-(2-Bromo-5-fluorophenyl)acetamide.
12+ CV 50 : 50Flush polar impurities (oxidized byproducts).[1]

*CV = Column Volume (Volume of solvent held in the packed silica).

Step 4: Fraction Collection & Analysis
  • Collect fractions in test tubes (size depends on scale, typically 10-15 mL).

  • Spot fractions on TLC plates; visualize under UV (254 nm).

  • Pool fractions containing the single spot at Rf ~0.25 (in 4:1 Hex/EtOAc).[1]

  • Evaporate solvent.[1][3] Dry under high vacuum to remove trace EtOAc.[1]

Part 4: Visualization of Workflows

Figure 1: Purification Logic Flow

This diagram illustrates the critical decision points between synthesis and final isolation.[4]

PurificationWorkflow Start Crude Reaction Mixture (Post-Workup) TLC TLC Analysis (Hex:EtOAc 4:1) Start->TLC Decision Separation Required? TLC->Decision Recryst Recrystallization (EtOH/Water) Decision->Recryst Major impurity is soluble salts Column Flash Column Chromatography (Dry Load, Gradient Elution) Decision->Column Impurity is Aniline/Isomer Recryst->TLC Check Purity Fractions Fraction Analysis (UV 254nm) Column->Fractions Pool Pool Pure Fractions Fractions->Pool Rf ~ 0.25 Final Pure N-(2-Bromo-5-fluorophenyl)acetamide (>98% Purity) Pool->Final

Caption: Decision matrix for isolating N-(2-Bromo-5-fluorophenyl)acetamide, prioritizing column chromatography when specific organic impurities persist.

Figure 2: TLC Solvent Optimization Strategy

A self-validating loop to ensure the mobile phase is optimized before committing large batches.

TLCOptimization Start Start: 10% EtOAc/Hex Check Check Rf Start->Check Low Rf < 0.15 (Too Slow) Check->Low High Rf > 0.35 (Too Fast) Check->High Good Rf 0.20 - 0.30 (Optimal) Check->Good Action1 Increase Polarity (Try 20% EtOAc) Low->Action1 Action2 Decrease Polarity (Try 5% EtOAc) High->Action2 Action1->Check Action2->Check

Caption: Iterative TLC development process to target the ideal Rf window (0.2–0.3) for flash chromatography.[1][5]

Part 5: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Co-elution Sample overloaded or gradient too steep.[1]Reduce loading mass or use a shallower gradient (e.g., 5% increments).
Tailing/Streaking Acidic impurities or silica interaction.[1]Add 0.5% Acetic Acid (if tailing is acidic) or flush with DCM/MeOH at the end.[1]
Product Crystallizes on Column Solubility limit reached in mobile phase.Critical: Use Dry Loading. Ensure the column is not run too cold.[1]
Low Yield Product retained on silica.[1]Flush column with 100% EtOAc or 10% MeOH/DCM to recover polar residues.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 688184, N-(2-bromo-4-fluorophenyl)acetamide. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302.[1][6] Retrieved from [Link]

  • University of Rochester. (n.d.).[1] Chromatography: Solvent Systems for TLC. Retrieved from [Link]

Sources

Method

Application Note: N-(2-Bromo-5-fluorophenyl)acetamide as a Gateway to Fluorinated Heterocycles

[1] Executive Summary & Strategic Importance N-(2-Bromo-5-fluorophenyl)acetamide (CAS: 1009-06-9 ) is a high-value "molecular pivot" in medicinal chemistry.[1] It serves as a stable, protected progenitor for two critical...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Importance

N-(2-Bromo-5-fluorophenyl)acetamide (CAS: 1009-06-9 ) is a high-value "molecular pivot" in medicinal chemistry.[1] It serves as a stable, protected progenitor for two critical classes of pharmaceutical scaffolds: 5-fluorooxindoles (essential for tyrosine kinase inhibitors like Sunitinib) and functionalized biaryl systems (common in RAF/MEK inhibitors).[1]

Unlike the raw starting material (2-bromo-5-fluoroaniline), the acetamide derivative offers:

  • N-Protection: Prevents catalyst poisoning during palladium-mediated cross-couplings.[1]

  • Regiocontrol: Directs orthometallation and cyclization events with high specificity.[1]

  • Heck Cyclization Readiness: Provides the exact pre-organization required for intramolecular Heck reactions to generate oxindoles under mild, catalytic conditions.[1]

This guide details the synthesis of this intermediate and its transformation into downstream pharmaceutical ingredients, contrasting modern catalytic methods with classical approaches.[1]

Chemical Identity & Properties

PropertySpecification
Chemical Name N-(2-Bromo-5-fluorophenyl)acetamide
CAS Number
Molecular Formula C₈H₇BrFNO
Molecular Weight 232.05 g/mol
Precursor 2-Bromo-5-fluoroaniline (CAS: )
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Key Functionality Br-C(sp²): Handle for Pd-coupling.F-C(sp²): Metabolic modulator.Acetamide: Masked nucleophile / Cyclization partner.[1][2][3][4][5]

Synthetic Workflows & Logic

The utility of this compound is best understood through its divergent reactivity.[1] The following diagram illustrates its role as a branch point between biaryl synthesis and heterocyclic ring closure.

G Start 2-Bromo-5-fluoroaniline (CAS: 1003-99-2) Intermediate N-(2-Bromo-5-fluorophenyl)acetamide (CAS: 1009-06-9) Start->Intermediate Acetylation (Ac2O, DCM) Oxindole 5-Fluorooxindole (Kinase Inhibitor Core) Intermediate->Oxindole Intramolecular Heck (Pd(OAc)2, Ligand) Biaryl Biaryl Amides (Suzuki Coupling Products) Intermediate->Biaryl Suzuki-Miyaura (R-B(OH)2, Pd(PPh3)4)

Figure 1: Divergent synthesis pathways from the acetamide intermediate.[1] The green path represents the high-value cyclization to the oxindole core.[1]

Experimental Protocols

Protocol A: Synthesis of N-(2-Bromo-5-fluorophenyl)acetamide

Rationale: Acetylation deactivates the nitrogen lone pair, preventing oxidation and side reactions during subsequent metal-catalyzed steps.[1]

Reagents:

  • 2-Bromo-5-fluoroaniline (1.0 eq)[1][5]

  • Acetic Anhydride (1.2 eq)[1]

  • Triethylamine (1.5 eq)[1]

  • Dichloromethane (DCM) (10 volumes)

Procedure:

  • Dissolution: Charge a reactor with 2-bromo-5-fluoroaniline and DCM under N₂ atmosphere. Cool to 0°C.[1]

  • Base Addition: Add Triethylamine dropwise, maintaining temperature < 5°C.

  • Acetylation: Add Acetic Anhydride dropwise over 30 minutes. The reaction is exothermic; control addition rate to maintain < 10°C.[1]

  • Reaction: Warm to room temperature (20-25°C) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1]

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine/TEA), then saturated NaHCO₃, then brine.[1]

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.[1]

  • Yield: Expect 90-95% yield as a white solid.

Protocol B: Catalytic Synthesis of 5-Fluorooxindole (Intramolecular Heck)

Rationale: This method replaces the harsh "Sandmeyer-Isatin" route (using chloral hydrate and strong acids) with a mild, catalytic C-C bond formation.[1] This is the preferred route for modern GMP synthesis of kinase inhibitor cores.[1]

Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition to the C-Br bond, followed by 5-exo-trig carbopalladation of the amide enolate (generated in situ), and β-hydride elimination.[1]

HeckCycle Pd0 Pd(0)L2 Complex1 Ar-Pd(II)-Br Pd0->Complex1 + Substrate OxAdd Oxidative Addition Complex2 Cyclized Pd-Alkyl Complex1->Complex2 Insert Migratory Insertion (5-exo-trig) Product 5-Fluorooxindole + Pd(II)-H Complex2->Product Elim Beta-Hydride Elimination Product->Pd0 - HBr (Base) Reduct Base Regeneration

Figure 2: Catalytic cycle for the intramolecular Heck cyclization.[1]

Reagents:

  • N-(2-Bromo-5-fluorophenyl)acetamide (1.0 eq)[1][4]

  • Palladium(II) Acetate (5 mol%)[1]

  • Ligand: XPhos or P(o-tol)₃ (10 mol%)[1]

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 eq)[1]

  • Solvent: 1,4-Dioxane or Toluene (degassed)[1]

Procedure:

  • Inertion: Purge reaction vessel with Nitrogen/Argon for 15 minutes. Oxygen inhibits the Pd catalyst.[1]

  • Charging: Add the acetamide substrate, Pd(OAc)₂, Ligand, and Base.[1]

  • Solvation: Add degassed solvent.[1]

  • Cyclization: Heat to 100°C for 12-18 hours.

    • Note: The reaction generates an oxindole intermediate which may require deacetylation in situ or as a separate step depending on exact conditions.[1] Often, the N-acetyl oxindole is formed first.[1]

  • Hydrolysis (Optional): If the N-acetyl group remains, treat the crude mixture with MeOH/K₂CO₃ at room temperature for 1 hour to reveal the free oxindole (5-Fluoro-1,3-dihydro-2H-indol-2-one).

  • Purification: Filter through a celite pad (to remove Pd black).[1] Concentrate and purify via column chromatography (DCM:MeOH).

Quality Control & Specification

For pharmaceutical use, the intermediate must meet strict purity criteria to avoid "rogue" halogenated impurities in the final drug substance.[1]

TestMethodAcceptance Criteria
Assay HPLC (C18, ACN/Water)≥ 98.0%
Identification ¹H-NMR (DMSO-d₆)Conforms to structure
Residual Solvents GC-HeadspaceDCM < 600 ppm
Loss on Drying Gravimetric< 0.5%
Pd Content ICP-MS< 10 ppm (if purchased from catalytic route)

Safety & Handling (E-E-A-T)

  • Skin Sensitization: Halogenated anilides are potential sensitizers.[1] Wear nitrile gloves and long sleeves.[1]

  • Toxicity: The parent aniline (2-bromo-5-fluoroaniline) is harmful if swallowed or inhaled.[1][5] The acetamide is generally less volatile but should be handled in a fume hood.[1]

  • Waste: All palladium-contaminated waste must be segregated for heavy metal disposal.[1]

References

  • Chemical Identity: National Center for Biotechnology Information.[1] (2025).[1][2][5] PubChem Compound Summary for CID 2773317, 2-Bromo-5-fluoroaniline. Retrieved from [Link]

  • CAS Registry: Common Chemistry.[1][5] N-(2-Bromo-5-fluorophenyl)acetamide (CAS 1009-06-9).[1] Retrieved from [Link][1]

  • Oxindole Synthesis: Google Patents.[1] Process for producing 5-fluorooxyindole (EP1310486A1). Retrieved from

  • Heck Cyclization Context: National Institutes of Health (NIH).[1] Palladium Catalyzed Synthesis of Heterocycles. Retrieved from [Link]

Sources

Application

Application Note: Scalable Synthesis of N-(2-Bromo-5-fluorophenyl)acetamide

Executive Summary This guide details the process development and scale-up considerations for N-(2-Bromo-5-fluorophenyl)acetamide (CAS: 1009-06-9), a critical intermediate in the synthesis of kinase inhibitors and fluorin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the process development and scale-up considerations for N-(2-Bromo-5-fluorophenyl)acetamide (CAS: 1009-06-9), a critical intermediate in the synthesis of kinase inhibitors and fluorinated pharmaceuticals.

While laboratory-scale synthesis often utilizes acetyl chloride (


) for speed, this protocol prioritizes Acetic Anhydride (

)
for kilogram-scale production. This strategic shift mitigates the corrosion risks associated with HCl generation and leverages a "crystallization-induced isolation" strategy to ensure high purity (>99.5%) without chromatography.

Key Performance Indicators (KPIs):

  • Target Scale: 100 g – 1 kg

  • Yield Target: >90% isolated

  • Purity Target: >99.5% (HPLC a/a)

  • Critical Quality Attribute (CQA): Control of unreacted 2-bromo-5-fluoroaniline (<0.1%).

Strategic Route Selection & Mechanism

The Chemistry

The target molecule is synthesized via nucleophilic acyl substitution. The starting material, 2-bromo-5-fluoroaniline , possesses two electron-withdrawing groups (EWGs): a bromine atom at the ortho position and a fluorine atom at the meta position relative to the amino group.

  • Reactivity Challenge: These EWGs reduce the nucleophilicity of the amine nitrogen, potentially slowing the reaction compared to unsubstituted aniline.

  • Solution: Utilization of acetic acid (

    
    ) as both solvent and catalyst (via hydrogen bonding activation of the anhydride carbonyl), combined with elevated temperature (reflux), ensures complete conversion.
    
Reagent Comparison for Scale-Up
FeatureAcetyl Chloride (

) Route
Acetic Anhydride (

) Route
Decision
By-product HCl gas (Corrosive, requires scrubber)Acetic Acid (Benign, recyclable solvent)

Exotherm Violent, difficult to controlModerate, manageable via dosing

Atom Economy LowerHigher (if AcOH is recycled)

Impurity Profile Risk of di-acetylationHigh selectivity for mono-acetylation

Reaction Pathway Diagram

ReactionPathway cluster_conditions Process Conditions SM 2-Bromo-5-fluoroaniline (Limiting Reagent) Intermediate Tetrahedral Intermediate SM->Intermediate Nucleophilic Attack (Reflux in AcOH) Reagent Acetic Anhydride (1.1 - 1.2 equiv) Reagent->Intermediate Product N-(2-Bromo-5-fluorophenyl)acetamide (Target) Intermediate->Product Elimination Byproduct Acetic Acid (Solvent/Byproduct) Intermediate->Byproduct Cond Temp: 80-100°C Solvent: Acetic Acid Time: 2-4 hrs

Caption: Nucleophilic acyl substitution pathway using Acetic Anhydride in Acetic Acid.

Process Safety & Thermodynamics

Thermal Hazards

The acetylation of anilines is exothermic.

  • 
    :  Approximately -55 to -65 kJ/mol.
    
  • Adiabatic Temperature Rise: In a concentrated mass, this can lead to a thermal runaway if reagents are mixed all at once.

  • Control Measure: The Dosage Controlled approach is mandatory.

    
     is added slowly to the aniline solution at elevated temperature to consume the heat of reaction instantaneously.
    
Chemical Compatibility
  • 2-Bromo-5-fluoroaniline: Toxic if swallowed/inhaled.[1] Potential skin sensitizer.

  • Acetic Anhydride: Lachrymator, corrosive. Reacts violently with water.

  • PPE: Full face shield, chemically resistant gloves (Nitrile/Neoprene), and Tyvek suit are recommended for >100g handling.

Detailed Protocol: The "Golden Batch" (100g Scale)

This protocol is designed to be self-validating : the isolation method (precipitation with water) only works efficiently if the reaction is complete and the solvent ratio is correct.

Materials Checklist
  • Substrate: 2-Bromo-5-fluoroaniline (100.0 g, 0.526 mol)

  • Reagent: Acetic Anhydride (64.4 g, 59.6 mL, 0.631 mol, 1.2 equiv)

  • Solvent: Glacial Acetic Acid (300 mL, 3 vol)

  • Quench/Antisolvent: Deionized Water (600 mL, 6 vol)

Step-by-Step Methodology
Phase 1: Reaction Setup & Initiation
  • Charge: Into a 1L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 100 g of 2-Bromo-5-fluoroaniline .

  • Solvent Addition: Add 300 mL of Glacial Acetic Acid . Stir at 250 RPM until fully dissolved. The solution may be amber/brown.

  • Heating: Heat the mixture to 60°C .

    • Why? Pre-heating ensures the aniline is fully soluble and the reaction starts immediately upon addition, preventing accumulation of unreacted anhydride.

Phase 2: Controlled Addition (The Critical Step)
  • Dosing: Add Acetic Anhydride (59.6 mL) dropwise via an addition funnel over 30–45 minutes .

    • Observation: Monitor internal temperature.[2] Maintain

      
       by adjusting addition rate.
      
  • Digestion: After addition is complete, increase temperature to 100°C (gentle reflux) and hold for 2 hours .

Phase 3: In-Process Control (IPC)
  • Sampling: Take a 50 µL aliquot, dilute in 1 mL MeCN.

  • Analysis: Check by HPLC or TLC (50% EtOAc/Hexane).

    • Specification: Starting material < 0.5%.[3]

    • Correction: If SM > 0.5%, add 0.1 equiv

      
       and stir for 1 additional hour.
      
Phase 4: Crystallization & Isolation
  • Cooling: Cool the reaction mixture to 50–60°C .

    • Note: Do not cool to RT yet; the product might crash out as an amorphous mass.

  • Antisolvent Addition: Slowly add 600 mL of DI Water over 30 minutes.

    • Visual: The solution will turn cloudy, and white/off-white crystals will begin to nucleate.

  • Aging: Cool the slurry to 0–5°C (ice bath) and stir for 1 hour to maximize yield.

  • Filtration: Filter the solid using a Buchner funnel.

  • Wash: Wash the cake with 2 x 100 mL of cold Water to remove residual acetic acid.

    • pH Check: The final wash filtrate should be pH > 4.

Phase 5: Drying
  • Dry: Dry in a vacuum oven at 50°C for 12 hours.

    • Target: LOD (Loss on Drying) < 0.5%.

Process Workflow Diagram

ProcessFlow Start Start: 2-Bromo-5-fluoroaniline + Acetic Acid Heat Heat to 60°C Start->Heat Dose Dose Acetic Anhydride (Maintain <90°C) Heat->Dose Reflux Reflux (100°C, 2h) Dose->Reflux IPC IPC Check (HPLC) SM < 0.5%? Reflux->IPC IPC->Reflux Fail (Add more Ac2O) Cryst Cool to 60°C Add Water (Antisolvent) IPC->Cryst Pass Filter Filtration & Wash (Cold Water) Cryst->Filter Dry Vacuum Dry (50°C) Filter->Dry

Caption: Unit operation workflow for the 100g scale-up batch.

Analytical Specifications & Troubleshooting

Product Specifications
TestMethodSpecification
Appearance VisualWhite to Off-white crystalline solid
Purity HPLC (254 nm)

Melting Point Capillary138 – 142°C (Typical range for similar acetanilides, verify experimentally)
Identity H-NMR / MSConforms to structure
Residual Solvent GC-HSAcOH < 5000 ppm
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<80%) Product solubility in AcOH/Water mix is too high.Increase water ratio to 1:3 or 1:4 (AcOH:Water). Cool to -5°C.
Colored Product (Brown/Pink) Oxidation of aniline prior to reaction.Recrystallize from Ethanol/Water (1:1) with activated charcoal treatment.
Stalled Reaction Deactivated aniline (EWGs).Add catalyst: 1 mol% DMAP or Pyridine. Increase temp to 110°C.
Gummy Precipitate Added water too fast at low temp.Re-heat slurry to 90°C until dissolved, then cool slowly (10°C/hr).

References

  • PubChem. 2-Bromo-5-fluoroaniline (Compound Summary).[1] National Library of Medicine. Available at: [Link]

  • Organic Syntheses. N-Bromoacetamide (General Acetylation/Bromination Precedents). Org.[3][4][5] Synth. 1951, 31, 17. Available at: [Link]

  • ScienceMadness. Acetic anhydride vs Acetyl chloride Discussion. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of N-(2-Bromo-5-fluorophenyl)acetamide: A Guide to Solvent Selection

Introduction: The Significance of N-(2-Bromo-5-fluorophenyl)acetamide in Synthetic Chemistry N-(2-Bromo-5-fluorophenyl)acetamide is a key building block in the landscape of medicinal chemistry and drug development. Its u...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-(2-Bromo-5-fluorophenyl)acetamide in Synthetic Chemistry

N-(2-Bromo-5-fluorophenyl)acetamide is a key building block in the landscape of medicinal chemistry and drug development. Its unique trifunctionalized aromatic structure, featuring bromo, fluoro, and acetamido groups, offers a versatile platform for the synthesis of more complex molecules. The presence of both bromo and fluoro substituents is particularly advantageous, allowing for selective functionalization through various cross-coupling reactions, making it a valuable intermediate in the discovery of novel kinase inhibitors and anti-inflammatory agents.[1] The efficient and selective synthesis of this intermediate is therefore of paramount importance to researchers in the pharmaceutical and agrochemical industries.

This application note provides a comprehensive guide to the synthesis of N-(2-Bromo-5-fluorophenyl)acetamide, with a particular focus on the critical role of solvent selection in optimizing reaction outcomes. We will delve into the theoretical considerations underpinning solvent choice, present a comparative analysis of various solvent systems, and provide a detailed, field-proven protocol for its synthesis, purification, and characterization.

Theoretical Considerations for Solvent Selection in the Acylation of 2-Bromo-5-fluoroaniline

The synthesis of N-(2-Bromo-5-fluorophenyl)acetamide is typically achieved through the N-acylation of 2-bromo-5-fluoroaniline with an acetylating agent, most commonly acetic anhydride or acetyl chloride. The solvent in which this reaction is conducted plays a multifaceted role, influencing not only the solubility of reactants but also the reaction rate, mechanism, and ultimately, the yield and purity of the final product.

The acylation of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acetylating agent. The choice of solvent can significantly impact the nucleophilicity of the amine and the electrophilicity of the acetylating agent.

Key Solvent Properties and Their Impact:

  • Polarity: The polarity of the solvent can influence the stabilization of charged intermediates and transition states. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, are often effective for this type of reaction. They can solvate the cationic species formed during the reaction without deactivating the amine nucleophile through hydrogen bonding.

  • Protic vs. Aprotic Nature: Protic solvents (e.g., water, ethanol) can hydrogen bond with the amine starting material, potentially reducing its nucleophilicity and slowing down the reaction. However, in some cases, they can facilitate the departure of the leaving group. The use of glacial acetic acid as both a solvent and a catalyst is a common strategy in acylation reactions.[2][3]

  • Boiling Point: The reaction temperature is a critical parameter. Solvents with higher boiling points allow for the reaction to be conducted at elevated temperatures, which can increase the reaction rate. However, higher temperatures may also lead to the formation of side products.

  • Solubility: The solvent must effectively dissolve both the 2-bromo-5-fluoroaniline and the acetylating agent to ensure a homogeneous reaction mixture and facilitate efficient molecular collisions.

Solvent Selection Workflow

The selection of an optimal solvent is a critical step in developing a robust synthetic protocol. The following diagram illustrates a logical workflow for this process.

Caption: A workflow diagram for selecting the optimal solvent for synthesis.

Comparative Analysis of Solvent Systems

To provide practical guidance, the following table summarizes the expected outcomes for the synthesis of N-(2-Bromo-5-fluorophenyl)acetamide in various solvent systems based on literature precedents for similar reactions and general principles of organic synthesis.

Solvent SystemBaseExpected Reaction TimeExpected YieldPurity ConsiderationsNotes
Glacial Acetic Acid None (acts as catalyst)1-3 hoursHighGood to ExcellentOften a preferred method due to its simplicity and the dual role of acetic acid.[2][3] The product may precipitate upon cooling or addition of water.
Dichloromethane (DCM) Pyridine or Triethylamine2-6 hoursGood to HighGoodA common aprotic solvent. Requires a base to neutralize the HCl byproduct when using acetyl chloride. Easy to remove post-reaction.
Acetonitrile (MeCN) K₂CO₃ or Pyridine2-4 hoursHighExcellentA polar aprotic solvent that often provides clean reactions and high yields. Good choice for phase transfer catalysis conditions.
Tetrahydrofuran (THF) Triethylamine4-8 hoursModerate to GoodGoodA less polar aprotic solvent. May require longer reaction times.
Dimethylformamide (DMF) K₂CO₃1-3 hoursHighGoodA highly polar aprotic solvent that can accelerate the reaction. However, its high boiling point can make it difficult to remove.
Solvent-free Na₂CO₃ (solid)VariableModerate to HighModerateAn environmentally friendly option. Reaction may be slower and require mechanical grinding or heating. Purity can be a concern.

Recommended Synthesis Protocol

This protocol details a robust and reproducible method for the synthesis of N-(2-Bromo-5-fluorophenyl)acetamide using glacial acetic acid as the solvent. This method is chosen for its simplicity, high yield, and ease of workup.

Materials:

  • 2-Bromo-5-fluoroaniline (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Glacial acetic acid

  • Deionized water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-5-fluoroaniline (1.0 eq) in a minimal amount of glacial acetic acid (approximately 3-5 mL per gram of aniline).

  • Addition of Acylating Agent: While stirring, slowly add acetic anhydride (1.2 eq) to the solution. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 118 °C) and maintain for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (approximately 10 times the volume of the acetic acid used). A white precipitate of N-(2-Bromo-5-fluorophenyl)acetamide will form.

  • Isolation: Stir the suspension for 15-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of deionized water to remove any residual acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford a crystalline solid.[4]

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization of N-(2-Bromo-5-fluorophenyl)acetamide

The identity and purity of the synthesized N-(2-Bromo-5-fluorophenyl)acetamide should be confirmed by standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₈H₇BrFNO

  • Molecular Weight: 232.05 g/mol [5]

  • Melting Point: The melting point should be determined and compared to the literature value.

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the amide proton (a broad singlet), and the methyl protons of the acetyl group (a singlet around 2.2 ppm).

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the carbonyl carbon of the amide (typically in the range of 168-172 ppm), and the methyl carbon.

    • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretching of the amide group (around 1660-1680 cm⁻¹) and a characteristic N-H stretching band (around 3250-3300 cm⁻¹).

Safety Considerations

  • 2-Bromo-5-fluoroaniline: This starting material is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.

  • Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. It reacts violently with water.

  • Glacial Acetic Acid: Glacial acetic acid is corrosive and can cause severe skin burns and eye damage.

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Conclusion

The selection of an appropriate solvent is a critical parameter in the successful synthesis of N-(2-Bromo-5-fluorophenyl)acetamide. While a range of solvents can be employed, the use of glacial acetic acid offers a straightforward, efficient, and high-yielding protocol. This application note provides a comprehensive framework for researchers to understand the theoretical basis of solvent selection, compare potential solvent systems, and execute a reliable synthesis and purification of this important synthetic intermediate. The provided protocols and data will aid in the consistent and successful production of N-(2-Bromo-5-fluorophenyl)acetamide for applications in drug discovery and development.

References

  • MySkinRecipes. N-(2-Bromo-5-fluorophenyl)acetamide. [Link]

  • MySkinRecipes. N-(2-Bromo-5-fluorophenyl)acetamide. [Link]

  • Organic Syntheses. n-bromoacetamide. [Link]

  • IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

  • YMER. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]

  • ijarsct. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]

  • PubChem. N-(2-bromo-4-fluorophenyl)acetamide. [Link]

  • Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). [Link]

  • PubChem. 2-Bromo-5-fluoroaniline. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis Work-up of N-(2-Bromo-5-fluorophenyl)acetamide

Introduction: The Critical Role of Work-up in the Synthesis of N-(2-Bromo-5-fluorophenyl)acetamide N-(2-Bromo-5-fluorophenyl)acetamide is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Work-up in the Synthesis of N-(2-Bromo-5-fluorophenyl)acetamide

N-(2-Bromo-5-fluorophenyl)acetamide is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of ortho-bromo, and meta-fluoro substituents on the phenyl ring, which allows for selective functionalization through cross-coupling reactions, making it a valuable building block in drug discovery.[1] The synthesis of this compound, typically achieved through the acetylation of 2-bromo-5-fluoroaniline, necessitates a meticulous work-up procedure to isolate the target molecule from unreacted starting materials, reagents, and byproducts. A well-designed work-up protocol is paramount to achieving high purity and yield, which are critical for subsequent synthetic steps and the overall efficiency of the drug development process.

This guide provides a comprehensive overview of the work-up procedure for the synthesis of N-(2-Bromo-5-fluorophenyl)acetamide, grounded in established chemical principles and analogous procedures for similar N-aryl acetamides. The protocols detailed herein are designed to be self-validating, with clear explanations for each step to empower researchers to troubleshoot and adapt the procedure as needed.

Underlying Principles of the Work-up Procedure

The work-up strategy for N-(2-Bromo-5-fluorophenyl)acetamide is centered on the differential solubility and reactivity of the product, unreacted starting materials (2-bromo-5-fluoroaniline), and byproducts (e.g., diacylated aniline, hydrolyzed acetylating agent). The desired product is a neutral organic compound, while the starting aniline is basic, and potential acidic byproducts can be readily removed through liquid-liquid extraction with aqueous solutions of varying pH.

The following diagram illustrates the logical flow of the work-up and purification process:

Workup_Flowchart Reaction_Mixture Crude Reaction Mixture Quenching Quenching (e.g., with water or dilute acid) Reaction_Mixture->Quenching Extraction Liquid-Liquid Extraction (e.g., with DCM or EtOAc) Quenching->Extraction Aqueous_Layer1 Aqueous Layer (contains salts) Extraction->Aqueous_Layer1 separates Organic_Layer Organic Layer Extraction->Organic_Layer Acid_Wash Acid Wash (e.g., dilute HCl) Organic_Layer->Acid_Wash Base_Wash Base Wash (e.g., sat. NaHCO3) Organic_Layer->Base_Wash Brine_Wash Brine Wash Organic_Layer->Brine_Wash Drying Drying (e.g., over Na2SO4) Organic_Layer->Drying Acid_Wash->Organic_Layer Aqueous_Layer2 Aqueous Layer (contains unreacted aniline) Acid_Wash->Aqueous_Layer2 removes Base_Wash->Organic_Layer Aqueous_Layer3 Aqueous Layer (contains acidic byproducts) Base_Wash->Aqueous_Layer3 removes Brine_Wash->Organic_Layer Aqueous_Layer4 Aqueous Layer (removes residual water) Brine_Wash->Aqueous_Layer4 removes Filtration Filtration Drying->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Product Crude Product Concentration->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Pure_Product Pure N-(2-Bromo-5-fluorophenyl)acetamide Purification->Pure_Product

Caption: Workflow for the work-up and purification of N-(2-Bromo-5-fluorophenyl)acetamide.

Detailed Experimental Protocol

This protocol assumes the synthesis of N-(2-Bromo-5-fluorophenyl)acetamide via the acylation of 2-bromo-5-fluoroaniline with an acetylating agent such as acetic anhydride or acetyl chloride in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

Materials and Reagents:

  • Crude reaction mixture

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Ethanol or a mixture of hexane and ethyl acetate for recrystallization

Equipment:

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Vacuum flask

  • pH paper or pH meter

Part 1: Quenching and Initial Extraction
  • Quenching the Reaction: Once the reaction is deemed complete by thin-layer chromatography (TLC), cool the reaction mixture to room temperature. Carefully pour the reaction mixture into a beaker containing deionized water. This step hydrolyzes any remaining reactive acylating agent and begins the process of separating water-soluble components. For reactions involving highly reactive reagents, quenching may be performed at 0 °C in an ice bath.[2]

  • Solvent Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.[2][3] The choice of solvent will depend on the reaction solvent and the solubility of the product. Add the organic solvent, stopper the funnel, and invert it several times, venting frequently to release any pressure buildup. Allow the layers to separate and drain the organic layer. Repeat the extraction of the aqueous layer two more times with fresh organic solvent to ensure complete recovery of the product. Combine all organic extracts.

Part 2: Sequential Washing of the Organic Layer

The following washing steps are crucial for removing specific impurities and should be performed sequentially.

  • Acid Wash: Wash the combined organic extracts with 1 M hydrochloric acid.[3] This step protonates any unreacted 2-bromo-5-fluoroaniline, forming a water-soluble ammonium salt that partitions into the aqueous layer. Drain and discard the aqueous layer. Repeat the acid wash if necessary, checking the pH of the aqueous layer to ensure it is acidic.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.[2][3] This neutralizes any residual hydrochloric acid from the previous step and removes any acidic byproducts, such as acetic acid formed from the hydrolysis of the acetylating agent. Be cautious during this step as the neutralization reaction can produce carbon dioxide gas, leading to pressure buildup in the separatory funnel. Vent frequently. Drain and discard the aqueous (basic) layer.

  • Brine Wash: Wash the organic layer with brine.[3] This step removes the bulk of the dissolved water from the organic layer, breaking up any emulsions and facilitating the subsequent drying step. Allow the layers to separate completely before draining and discarding the aqueous layer.

Part 3: Drying, Concentration, and Isolation
  • Drying the Organic Layer: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of a drying agent, such as anhydrous sodium sulfate or magnesium sulfate.[4] Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely in the solution when swirled, indicating that the solution is dry.

  • Filtration and Concentration: Filter the dried organic solution through a fluted filter paper or a cotton plug to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh organic solvent to ensure complete transfer of the product. Concentrate the filtrate using a rotary evaporator to remove the solvent.[3] This will yield the crude N-(2-Bromo-5-fluorophenyl)acetamide, which may be a solid or an oil.

Part 4: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.

  • Solvent Selection: Choose a suitable solvent or solvent system for recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Ethanol or a mixture of ethyl acetate and hexanes are often good starting points for compounds of this type.[5]

  • Recrystallization Procedure: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.[6] If there are any insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, which should induce crystallization. Further cooling in an ice bath can maximize the yield of the purified crystals.[6]

  • Isolation of Pure Product: Collect the crystals by vacuum filtration using a Buchner funnel.[6] Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities. Dry the purified crystals in a desiccator or a vacuum oven to obtain the final N-(2-Bromo-5-fluorophenyl)acetamide.

Data Presentation

ParameterExpected Outcome
Physical Appearance Off-white to light brown solid
Typical Yield 80-95% (dependent on reaction efficiency)
Purity (by NMR/LC-MS) >98% after recrystallization

Troubleshooting

IssuePossible CauseRecommended Solution
Emulsion formation during extraction High concentration of salts or surfactants.Add more brine to the separatory funnel. Allow the mixture to stand for a longer period. Filter the entire mixture through a pad of Celite.
Product does not crystallize Solution is too dilute. Presence of impurities inhibiting crystallization.Concentrate the solution further. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available.
Low yield Incomplete extraction. Product is partially soluble in the aqueous layers.Perform additional extractions of the aqueous layers. Ensure the pH of the aqueous washes is appropriate to minimize product loss.
Colored impurities in the final product Decomposition of starting materials or product.Conduct the reaction and work-up under an inert atmosphere.[2] Consider treating the solution with activated carbon before recrystallization.

References

  • Google Patents. (2020). CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-BROMOACETAMIDE. Retrieved from [Link]

  • Google Patents. (2021). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • Fun, H. K., Quah, C. K., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2012). 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2558. Retrieved from [Link]

  • IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

  • Siddiqui, S. Z., et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2''-sulfanyl acetamide. Pakistan Journal of Pharmaceutical Sciences, 26(3), 455-463. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. Retrieved from [Link]

  • MySkinRecipes. (n.d.). N-(2-Bromo-5-fluorophenyl)acetamide. Retrieved from [Link]

  • Google Patents. (2013). CN102875389A - Preparation method of 2-bromo-5-fluoroaniline.
  • PubChem. (n.d.). 2-Bromo-5-fluoroaniline. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-(2-Bromo-5-fluorophenyl)acetamide Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for reactions involving N-(2-Bromo-5-fluorophenyl)acetamide. This resource is designed for researchers, chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for reactions involving N-(2-Bromo-5-fluorophenyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. As a key intermediate in medicinal chemistry, understanding and controlling the side reactions of this molecule is critical for efficient synthesis.[1] This guide provides in-depth, mechanism-based answers to frequently encountered problems.

Part 1: General Issues & Starting Material Integrity

This section addresses problems that can arise regardless of the specific downstream reaction, often related to the stability and purity of the starting material itself.

Q1: My reaction is sluggish, and analysis shows the presence of 2-bromo-5-fluoroaniline. What is happening?

A1: You are likely observing the hydrolysis of the acetamide group. The amide bond, while generally stable, can be cleaved under certain conditions to revert to the parent aniline and acetic acid (or its salt).

Causality & Mechanism: Amide hydrolysis is catalyzed by both acid and base. In many cross-coupling reactions, a strong base is used, which can promote nucleophilic attack by hydroxide ions on the amide carbonyl carbon.[2] Similarly, if acidic conditions are present (e.g., residual acid from the synthesis of the starting material or generation of HBr during the reaction), the amide carbonyl can be protonated, making it more electrophilic and susceptible to attack by water.

Troubleshooting & Prevention:

  • Strict pH Control: Ensure your reaction medium is not excessively basic or acidic beyond what is required for the primary reaction. If using a strong base like NaOtBu, minimize reaction time and temperature.

  • Anhydrous Conditions: Use freshly dried solvents and reagents. The presence of water is a prerequisite for hydrolysis. Perform reactions under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture ingress.

  • Temperature Management: Avoid unnecessarily high temperatures, as this accelerates the rate of hydrolysis.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

N-(2-Bromo-5-fluorophenyl)acetamide is an excellent substrate for palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. However, several side products are common to these processes.

Q2: I am consistently isolating a major side product identified as N-(5-fluorophenyl)acetamide. Why am I losing the bromine atom?

A2: This is a classic case of hydrodehalogenation (or reductive dehalogenation), a frequent and often frustrating side reaction in palladium-catalyzed couplings.[3] It involves the replacement of the bromine atom with a hydrogen atom.

Causality & Mechanism: Hydrodehalogenation occurs within the Pd(0)/Pd(II) catalytic cycle. After the oxidative addition of the aryl bromide to the Pd(0) center, the resulting Pd(II) complex can react with a hydride source instead of the intended coupling partner. This hydride can originate from various sources:

  • Solvents: Alcohols, ethers (like THF), or even trace water can act as hydride donors.

  • Reagents: Amines, phosphine ligands, or boronic acids/esters can decompose or react to generate hydrides.[4]

  • Base: Some bases, particularly in combination with other reagents, can facilitate hydride formation.

The subsequent reductive elimination step releases the debrominated product and regenerates a Pd(0) species.

Hydrodehalogenation Start N-(2-Bromo-5-fluorophenyl)acetamide (Ar-Br) OxAdd Oxidative Addition Start->OxAdd Pd0 Pd(0)L_n Pd0->OxAdd PdII_ArBr Ar-Pd(II)(Br)L_n OxAdd->PdII_ArBr HydrideTransfer Hydride Transfer PdII_ArBr->HydrideTransfer Hydride Hydride Source (e.g., Solvent, Base) Hydride->HydrideTransfer PdII_ArH Ar-Pd(II)(H)L_n HydrideTransfer->PdII_ArH RedElim Reductive Elimination PdII_ArH->RedElim RedElim->Pd0 Catalyst Regeneration Product N-(5-fluorophenyl)acetamide (Ar-H) RedElim->Product

Fig. 1: Simplified pathway for hydrodehalogenation side product formation.

Troubleshooting & Prevention:

  • Choice of Base: Use non-coordinating, anhydrous bases. K₃PO₄ or Cs₂CO₃ are often better choices than alkoxides if dehalogenation is an issue.[5]

  • Solvent Selection: Switch to aprotic, non-hydride-donating solvents like dioxane or toluene instead of THF or alcohols.

  • Use of Pre-catalysts: Employ modern palladium pre-catalysts (e.g., G3 or G4 palladacycles). These form the active Pd(0) species more cleanly and can reduce side reactions.[6]

  • Lower Temperature: Run the reaction at the lowest temperature that still allows for a reasonable conversion rate.

Part 3: Suzuki-Miyaura Coupling Specific Issues
Q3: My Suzuki reaction is clean, but the yield is low. TLC analysis shows a non-polar spot that I suspect is a homocoupling product. How can I confirm and prevent this?

A3: You are likely observing the formation of a biaryl product derived from the homocoupling of your boronic acid coupling partner (R-B(OH)₂ → R-R). This is a common side reaction, especially under aerobic conditions or with certain catalyst systems.

Causality & Mechanism: Boronic acid homocoupling is primarily driven by an oxidative pathway that competes with the desired cross-coupling. It can be promoted by:

  • Oxygen: The presence of O₂ can facilitate the oxidation of the Pd(0) catalyst and promote the homocoupling pathway.

  • Base Stoichiometry: The amount and type of base can influence the relative rates of transmetalation and homocoupling.[7]

  • Temperature: Higher temperatures can increase the rate of this side reaction.

Troubleshooting & Prevention:

ProblemProbable CauseSuggested Solution
Boronic Acid Homocoupling Reaction exposed to oxygen; Incorrect stoichiometry; High temperature.1. Degas Solvents: Thoroughly degas all solvents and reagents by sparging with an inert gas (Ar or N₂) or using freeze-pump-thaw cycles. 2. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess. 3. Optimize Temperature: Run the reaction at a lower temperature (e.g., 80-90 °C instead of >100 °C) if possible.
Protodeboronation Presence of water or protic sources leading to R-B(OH)₂ → R-H.Use anhydrous solvents and reagents. This side reaction competes with the desired transmetalation step.
Part 4: Buchwald-Hartwig Amination Specific Issues
Q4: I am attempting a Buchwald-Hartwig amination with a primary amine (R-NH₂) and I'm getting a complex mixture, including a product with a much higher molecular weight.

A4: When using a primary amine or ammonia equivalent, you risk double arylation, where two molecules of N-(2-Bromo-5-fluorophenyl)acetamide react with the same nitrogen atom, forming a diarylamine.

Causality & Mechanism: The initial product of the amination is a secondary amine. This secondary amine product can be more reactive (or similarly reactive) than your starting primary amine and can compete for the aryl bromide in a second C-N coupling event. This is particularly problematic if the reaction is run for an extended period or at high temperatures.[8][9]

Double_Arylation ArBr N-(2-Bromo-5-fluorophenyl)acetamide (Ar-Br) Catalyst Pd(0) / Base ArBr:f0->Catalyst ArBr:f0->Catalyst Amine Primary Amine R-NH₂ Amine:f0->Catalyst Product1 { Desired Product | Ar-NH-R} Product1:f1->Catalyst Competes Product2 { Side Product | Ar₂N-R} Catalyst->Product1:f0 1st Coupling Catalyst->Product2:f0 2nd Coupling

Sources

Optimization

Technical Support Center: N-(2-Bromo-5-fluorophenyl)acetamide Solubility Guide

Executive Summary N-(2-Bromo-5-fluorophenyl)acetamide is a halogenated acetanilide derivative commonly used as an intermediate in the synthesis of heterocyclic pharmaceutical compounds (e.g., indoles, quinolines) and as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Bromo-5-fluorophenyl)acetamide is a halogenated acetanilide derivative commonly used as an intermediate in the synthesis of heterocyclic pharmaceutical compounds (e.g., indoles, quinolines) and as a fragment in medicinal chemistry libraries.[1][2][3]

Users frequently encounter solubility challenges due to the competing physicochemical properties of the molecule: the polar amide motif promotes hydrogen bonding (crystal lattice stability), while the lipophilic halogen substituents (Bromine at C2, Fluorine at C5) significantly reduce aqueous solubility.[2] This guide provides validated protocols for dissolution, solvent selection, and troubleshooting precipitation issues.

Module 1: Solubility Profiling & Solvent Selection

Q: What are the primary solvents recommended for preparing stock solutions?

A: For analytical and biological applications, Dimethyl Sulfoxide (DMSO) is the gold standard.[2] For synthetic workups and purification, Chlorinated solvents or Alcohols are preferred.[1][2][4]

The table below summarizes the solubility profile based on structural analogs and empirical data for halogenated acetanilides.

Solvent ClassRecommended SolventEstimated Solubility (25°C)Application Context
Aprotic Polar DMSO High (>100 mg/mL) Biological assays, Cryopreservation, NMR.[1][2][4]
Aprotic Polar DMFHigh (>80 mg/mL)Synthesis (Suzuki/Heck couplings), substitute for DMSO.[1][2][4]
Chlorinated Dichloromethane (DCM)Moderate-HighExtraction, Chromatography, Synthesis.[1][2][4]
Alcohols Ethanol (EtOH)Moderate (Heat often req.)[1][2][4]Recrystallization, TLC spotting.[1][2][4]
Alcohols Methanol (MeOH)ModerateHPLC mobile phase prep.[1][2][4]
Aqueous Water / PBSNegligible (<0.1 mg/mL) Do not use for stock solutions.[1][2][4]

Technical Insight: The presence of the bromine atom at the ortho position (C2) creates steric bulk that may twist the amide bond slightly out of planarity, potentially disrupting efficient crystal packing compared to non-substituted acetanilide.[2] However, the lipophilicity (LogP ~2.0–2.[2]5) dominates, making aqueous dissolution impossible without co-solvents.[1][2][4]

Q: Why does the compound precipitate when I dilute my DMSO stock into cell culture media?

A: This is a classic "Solvent Shock" phenomenon.[1][2][4] When a concentrated DMSO stock (e.g., 100 mM) is introduced into an aqueous buffer (PBS or Media), the solubilizing capacity of the system drops exponentially.[2] The hydrophobic "2-Bromo-5-fluoro" core aggregates to minimize water contact, leading to micro-precipitation.[1][2]

Troubleshooting Protocol:

  • Limit Final DMSO Concentration: Ensure final DMSO content is <0.5% (v/v).

  • Intermediate Dilution: Do not jump from 100 mM

    
     10 µM directly. Perform a serial dilution in DMSO first, then a final 1:1000 dilution into media.
    
  • Sonication: Sonicate the media immediately upon addition.[1][2][4]

Module 2: Dissolution Protocols

Standard Operating Procedure (SOP): Preparation of 50 mM Stock Solution

Objective: Create a stable, clear stock solution for biological screening.

Materials:

  • Compound: N-(2-Bromo-5-fluorophenyl)acetamide (MW: ~232.05 g/mol )[1][2]

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%)[1][2]

  • Vessel: Amber glass vial (borosilicate)[1][2]

Protocol:

  • Weighing: Weigh 11.6 mg of the solid compound into the amber vial.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Vortex: Vortex at medium speed for 30 seconds.

  • Visual Inspection: Hold the vial against a light source. The solution should be completely clear.

    • If particles remain:[1][2][4] Sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Store at -20°C. DMSO freezes at ~19°C; thaw completely and vortex before use.

Visual Workflow: Solubility Decision Tree

SolubilityWorkflow Start Start: Solid Compound AppCheck Application Type? Start->AppCheck BioAssay Biological Assay AppCheck->BioAssay Synthesis Synthesis / Reaction AppCheck->Synthesis Purification Purification / Crystallization AppCheck->Purification DMSO Dissolve in DMSO (Max 100 mM) BioAssay->DMSO SolventSelect Select DCM, DMF, or Toluene Synthesis->SolventSelect Recryst Solvent: Ethanol/Water (9:1) Purification->Recryst PrecipCheck Dilution Precipitation? DMSO->PrecipCheck Sonicate Warm (37°C) & Sonicate PrecipCheck->Sonicate Yes SuccessBio Ready for Assay PrecipCheck->SuccessBio No Sonicate->SuccessBio Heat Apply Heat (Reflux if needed) SolventSelect->Heat Cool Slow Cool to 4°C Recryst->Cool

Figure 1: Decision tree for selecting the appropriate solvent and dissolution method based on experimental application.

Module 3: Reaction-Specific Troubleshooting

Q: I am using this compound in a Suzuki Coupling. It dissolves in Dioxane/Water initially but precipitates during the reaction.[2][4] Why?

A: This issue typically arises from the "Salting Out" effect or Product Inhibition .[1][2][4]

  • Salting Out: Suzuki couplings require inorganic bases (e.g.,

    
    , 
    
    
    
    ).[1][2][4] As the base dissolves in the aqueous phase, the ionic strength of the water increases, making the organic phase (Dioxane) less miscible with water and reducing the solubility of your lipophilic acetanilide in the interface.[2]
  • Solution:

    • Switch to a more lipophilic co-solvent system: Toluene:Ethanol:Water (4:1:1) .[1][2][4]

    • Increase the temperature (Suzuki couplings for aryl chlorides/bromides often require 80–100°C).[2][4]

    • Use a Phase Transfer Catalyst (e.g., TBAB) to shuttle the reagents.[2]

Q: How do I purify the compound if it contains unreacted aniline precursor?

A: Solubility-based recrystallization is highly effective here due to the difference in polarity between the amine and the amide.[1][2]

Recrystallization Protocol:

  • Solvent System: Ethanol/Water.[1][2][4][5]

  • Dissolution: Dissolve the crude solid in minimal boiling Ethanol.

  • Precipitation: Add hot water dropwise until a faint turbidity persists.[1][2][4]

  • Clarification: Add one drop of Ethanol to clear the solution.[1][2][4]

  • Crystallization: Allow to cool slowly to room temperature, then 4°C. The amide (N-(2-Bromo-5-fluorophenyl)acetamide) will crystallize out, while the more polar salts and trace anilines often remain in the supernatant.[1][2]

Module 4: Stability & Storage

Q: Is the compound stable in solution over time?

A:

  • In DMSO (Anhydrous): Stable for >6 months at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture.[1][2]

  • In Water/Buffer: Unstable. Amides can undergo hydrolysis back to the aniline and acetic acid, especially under acidic or basic conditions (pH < 4 or pH > 9) or elevated temperatures.[2]

  • Light Sensitivity: The C-Br bond is susceptible to photolysis.[1][2] Store stock solutions in amber vials or wrapped in foil.

References

  • PubChem. Acetamide, N-(2-bromo-5-fluorophenyl)- Compound Summary.[1][2][4] National Library of Medicine.[1][2][4] Available at: [Link][1][2]

  • Baena, Y., et al. Solubility of Acetanilide in Different Solvents.[2][4][5] ResearchGate.[1][2][4][6] (Correlated data for acetanilide solubility behavior). Available at: [Link]

  • Organic Syntheses. General Procedures for Acetylation of Anilines. (Methodological grounding for synthesis and workup). Available at: [Link][1][2]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Suzuki Coupling Failures of N-(2-Bromo-5-fluorophenyl)acetamide

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the Suzuki-Miya...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling of N-(2-Bromo-5-fluorophenyl)acetamide. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered with this specific and often challenging substrate.

Understanding the Substrate: N-(2-Bromo-5-fluorophenyl)acetamide

The Suzuki coupling of N-(2-Bromo-5-fluorophenyl)acetamide presents a unique set of challenges due to the electronic and steric properties of the substituents on the aromatic ring. The ortho-bromo position introduces significant steric hindrance, while the electron-withdrawing fluorine and the electron-donating, yet potentially coordinating, acetamido group create a complex electronic environment. This guide will help you navigate these intricacies to achieve successful coupling outcomes.

Troubleshooting Guide

This section is designed to address specific experimental failures in a question-and-answer format, providing both the underlying chemical principles and actionable troubleshooting steps.

Question 1: My reaction shows no or very low conversion of the starting material, N-(2-Bromo-5-fluorophenyl)acetamide. What are the likely causes and how can I resolve this?

Answer:

Low or no conversion in a Suzuki coupling reaction with this substrate is a common issue and can often be traced back to suboptimal reaction parameters or reagent quality. The primary bottleneck is often the sterically hindered and electronically complex nature of the aryl bromide.

Core Principles: The Suzuki-Miyaura coupling is a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] A failure in any of these steps will halt the reaction. For sterically hindered substrates like N-(2-Bromo-5-fluorophenyl)acetamide, the oxidative addition of the palladium catalyst to the C-Br bond is often the rate-limiting step.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Boronic Acid/Ester Instability: Boronic acids can degrade, especially heteroaryl boronic acids, through protodeboronation.[2][3] It's advisable to use freshly purchased or recrystallized boronic acids. Alternatively, consider using more stable boronic esters like pinacol esters.[2]

    • Ligand Oxidation: Phosphine ligands are susceptible to oxidation by air, which can inhibit their coordination to the palladium center.[3] Ensure you are using fresh ligands or those that have been stored under an inert atmosphere.

    • Solvent and Base Purity: Use anhydrous solvents (if the protocol requires it) and ensure they are properly degassed. The purity of the base is also crucial.[3]

  • Optimize Reaction Conditions:

    • Temperature: Many Suzuki couplings require heating. If your reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase may improve the reaction rate. However, be aware that excessive heat can lead to catalyst decomposition and an increase in side reactions.[3]

    • Degassing: Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands, leading to catalyst inactivation and an increase in side reactions like homocoupling.[3] It is critical to thoroughly degas the solvent and the reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Re-evaluate Your Catalyst System:

    • Palladium Source: While Pd(PPh₃)₄ is a common catalyst, it may not be effective for this challenging substrate. Consider using a more active Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf) that is reduced in situ.

    • Ligand Choice: The choice of ligand is critical for coupling sterically hindered substrates. Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps.[1][4] Consider ligands such as SPhos, XPhos, or RuPhos. N-heterocyclic carbenes (NHCs) can also be highly effective.[5]

Experimental Protocol: Ligand Screening for Improved Conversion

  • Set up several small-scale parallel reactions in vials.

  • To each vial, add N-(2-Bromo-5-fluorophenyl)acetamide (1 equiv), your boronic acid partner (1.2 equiv), and a base such as K₂CO₃ (2 equiv).

  • Add your chosen solvent (e.g., 1,4-dioxane/water 4:1).

  • To each vial, add a different palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a different ligand (e.g., SPhos, XPhos, RuPhos, 4 mol%).

  • Degas the vials thoroughly with argon or nitrogen.

  • Heat the reactions to the desired temperature (e.g., 100°C) and monitor by TLC or LC-MS at regular intervals.

Catalyst SystemLigandTypical Loading (mol%)Key Features
Pd₂(dba)₃ / SPhosSPhos2 / 4Excellent for sterically hindered and electron-rich aryl bromides.
Pd(OAc)₂ / XPhosXPhos2 / 4Broadly applicable for challenging couplings.
PdCl₂(dppf)dppf5A good starting point, but may be less effective for this substrate.
Question 2: I'm observing a significant amount of dehalogenated starting material, 3-fluoroacetanilide. How can I minimize this side reaction?

Answer:

Dehalogenation is a common side reaction in Suzuki couplings where the aryl halide is reduced to the corresponding arene.

Core Principles: The primary mechanism for dehalogenation involves the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water. The Pd-H species can then undergo reductive elimination with the aryl group to produce the dehalogenated product. Electron-deficient aryl halides and N-heterocyclic halides are particularly prone to dehalogenation.[6]

Troubleshooting Steps:

  • Choice of Base: Stronger bases can sometimes promote the formation of Pd-H species. Consider using a milder base like K₃PO₄ or Cs₂CO₃. In some cases, fluoride bases like KF or CsF can be effective and minimize dehalogenation.[5]

  • Solvent Selection: Protic solvents like alcohols can be a source of hydride. If you are using a solvent mixture containing an alcohol, consider switching to an aprotic solvent system like 1,4-dioxane, toluene, or THF with a minimal amount of water to dissolve the base.

  • Boronic Acid Quality and Stoichiometry: Ensure your boronic acid is of high quality and use a slight excess (1.1-1.3 equivalents). If the boronic acid is impure or degrades, the transmetalation step will be slow, allowing more time for competing dehalogenation.

  • Ligand Effects: The choice of ligand can influence the relative rates of the desired coupling versus dehalogenation. Experiment with different bulky, electron-rich ligands as they can accelerate the desired catalytic cycle.

Question 3: My reaction is producing a significant amount of homocoupled boronic acid (biaryl of the boronic acid). What is causing this and how can I prevent it?

Answer:

Homocoupling of the boronic acid is another common side reaction that consumes your coupling partner and complicates purification.

Core Principles: The most frequent cause of homocoupling is the presence of oxygen in the reaction mixture.[3] Oxygen can facilitate the oxidative coupling of two boronic acid molecules, often catalyzed by Pd(II) species.

Troubleshooting Steps:

  • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your solvent and reaction mixture are thoroughly deoxygenated before adding the palladium catalyst.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the amount of Pd(II) species present at the beginning of the reaction. If you are using a Pd(II) precatalyst, ensure your reaction conditions favor its rapid reduction to Pd(0).

  • Control Stoichiometry: Using a large excess of the boronic acid can sometimes lead to increased homocoupling. Use a modest excess (1.1-1.2 equivalents).

Workflow for Minimizing Side Reactions

Caption: A logical workflow for troubleshooting common Suzuki coupling failures.

Frequently Asked Questions (FAQs)

Q1: What are the best general starting conditions for the Suzuki coupling of N-(2-Bromo-5-fluorophenyl)acetamide?

A1: A good starting point for this substrate would be:

  • Palladium Precatalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₃PO₄ (2-3 equivalents)

  • Solvent: 1,4-dioxane/water (4:1 or 5:1)

  • Temperature: 90-110°C

  • Atmosphere: Inert (Argon or Nitrogen)

These conditions employ a highly active catalyst system known to be effective for sterically hindered aryl bromides.

Q2: Can the acetamido group be hydrolyzed under the reaction conditions?

A2: Yes, amide hydrolysis is a potential side reaction, especially with strong bases like NaOH or KOH at elevated temperatures.[7] Using milder bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ significantly reduces the risk of hydrolysis. If you still observe hydrolysis, consider using an even milder base like KF.[5]

Q3: How do the electronic properties of the substituents on N-(2-Bromo-5-fluorophenyl)acetamide affect the reaction?

A3: The electronic effects are complex:

  • Fluorine: This is a strongly electron-withdrawing group, which can make the aryl bromide more susceptible to dehalogenation.

  • Acetamido Group: This group is generally considered electron-donating through resonance, which can make the oxidative addition step more challenging. It also has the potential to coordinate to the palladium catalyst, which could inhibit catalysis.

The combination of these opposing electronic effects necessitates a carefully optimized catalyst system.

Q4: What analytical techniques are best for monitoring the reaction?

A4:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to identify the desired product and any side products (like dehalogenated or homocoupled species) by their mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantify the conversion to product if an internal standard is used. ¹⁹F NMR can be particularly useful for monitoring the disappearance of the starting material and the appearance of the fluorinated product.

References

  • Frederick, M. O., et al. (2021). A Total Synthesis of Abemaciclib. Organic Letters, 23(15), 5868-5872. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 354-358. [Link]

  • Ahmad, R., et al. (2022). Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Smith, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: MS Characterization of N-(2-Bromo-5-fluorophenyl)acetamide

System Status: Operational Topic: Byproduct Identification & Structural Confirmation via LC-MS Audience: Analytical Chemists, Medicinal Chemists, Process Development Scientists Executive Summary N-(2-Bromo-5-fluorophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

System Status: Operational Topic: Byproduct Identification & Structural Confirmation via LC-MS Audience: Analytical Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary

N-(2-Bromo-5-fluorophenyl)acetamide is a critical intermediate often used in the synthesis of kinase inhibitors and heterocyclic scaffolds (e.g., indoles via Heck cyclization). Its analysis by Mass Spectrometry (MS) presents unique challenges due to the halogenated substitution pattern.

This guide provides a self-validating workflow to confirm the identity of this molecule and distinguish it from common synthetic byproducts (hydrolysis products, regioisomers, and over-acetylated species).

Key Molecular Identifiers:

  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  230.97 Da
    
  • Target Ion (

    
    ): 
    
    
    
    at m/z 232.0 and 234.0 (1:1 ratio)

The "Signature" Check: Isotope Fidelity

The most robust confirmation of N-(2-Bromo-5-fluorophenyl)acetamide is the bromine isotope pattern. Bromine exists as


 (50.69%) and 

(49.31%).
Protocol: Isotope Pattern Validation
  • Acquire Spectrum: Run the sample in Full Scan mode (m/z 100–400).

  • Zoom Region: Focus on m/z 230–236.

  • Check Ratio: You must observe a "doublet" at m/z 232 and 234.

    • Acceptance Criteria: The intensity of the 234 peak should be 95–105% of the 232 peak.

  • Check Spacing: The peaks must be exactly 2.0 Da apart.

Technical Insight: If the ratio deviates significantly (e.g., 234 is only 30% of 232), you are likely co-eluting with a non-brominated impurity or suffering from detector saturation.

Visualization: Isotope Logic Tree

IsotopeLogic Start Start: Inspect m/z 232 & 234 CheckRatio Are peaks approx 1:1 height? Start->CheckRatio CheckSpacing Is spacing exactly 2.0 Da? CheckRatio->CheckSpacing Yes FailRatio FAIL: Co-elution or Saturation CheckRatio->FailRatio No Pass CONFIRMED: Brominated Species Present CheckSpacing->Pass Yes FailSpacing FAIL: Wrong Element (likely Cl or S) CheckSpacing->FailSpacing No

Figure 1: Decision tree for validating the presence of the bromine moiety using isotopic signatures.

Impurity Profiling & Byproduct Identification

In the synthesis of N-(2-Bromo-5-fluorophenyl)acetamide (typically via acetylation of the aniline), three main classes of impurities occur.

Diagnostic Mass Table ( )
Compound IdentityDescriptionMass Shift (

)
Observed m/z (

)
Target Molecule N-(2-Bromo-5-fluorophenyl)acetamide 0 232 / 234
Impurity A 2-Bromo-5-fluoroaniline (Hydrolysis/Start Material)

Da

Impurity B N,N-Diacetyl-2-bromo-5-fluoroaniline

Da

Impurity C N-(3-Fluorophenyl)acetamide (Debromination)

Da

(No doublet)
Experimental Workflow for Impurities
  • Extract Ion Chromatograms (XIC): Do not rely on the Total Ion Chromatogram (TIC).

  • Generate XICs for:

    • m/z 190.0 (Aniline)

    • m/z 232.0 (Target)

    • m/z 274.0 (Di-acetyl)

  • Overlay Traces: Confirm that the m/z 190 peak is not simply a fragment of the m/z 232 peak occurring at the same retention time (in-source fragmentation).

    • If RT matches exactly: It is likely in-source fragmentation.

    • If RT differs: It is a physical impurity.

Visualization: Impurity Triage Workflow

ImpurityWorkflow Sample Crude Sample LCMS LC-MS Analysis Sample->LCMS Peak190 Peak @ m/z 190 (Aniline) LCMS->Peak190 Peak232 Peak @ m/z 232 (Target) LCMS->Peak232 Peak274 Peak @ m/z 274 (Di-acetyl) LCMS->Peak274 Action1 Check RT vs Target Peak190->Action1 Result1 Same RT = Fragment Diff RT = Impurity Action1->Result1

Figure 2: Workflow for distinguishing between physical impurities and MS artifacts.

Structural Confirmation: Fragmentation Logic (MS/MS)

To rigorously prove the structure is an acetamide and not an isomer, you must perform MS/MS (tandem mass spectrometry).

Mechanism: Neutral Loss of Ketene

The hallmark fragmentation of acetanilides is the neutral loss of ketene (


, 42.01 Da). This cleavage restores the amine functionality on the ion.
  • Precursor Ion: m/z 232 (

    
    )
    
  • Collision Energy: 15–25 eV

  • Product Ion: m/z 190 (

    
    )
    

Critical Check: If you observe a loss of 17 Da (


) or 18 Da (

), the structure is NOT the expected acetamide.
Visualization: Fragmentation Pathway

Fragmentation Precursor Precursor Ion [M+H]+ (m/z 232) Transition Transition State (4-membered ring) Precursor->Transition CID Energy Product Product Ion [Aniline+H]+ (m/z 190) Transition->Product Neutral Neutral Loss: Ketene (42 Da) Transition->Neutral

Figure 3: The characteristic neutral loss pathway for acetanilides under collision-induced dissociation (CID).

Troubleshooting Center (FAQs)

Q1: "I see the mass 190/192 in my spectrum, but I didn't add the aniline. Is my product degrading?"

Diagnosis: This is likely In-Source Fragmentation . Test:

  • Check the Retention Time (RT). If the 190 peak elutes exactly with the 232 peak, it is being created inside the MS source.

  • Solution: Lower your Cone Voltage or Fragmentor Voltage by 10–20V. If the 190 peak decreases relative to 232, it is an artifact, not a physical impurity.

Q2: "My isotope pattern is 1:3 instead of 1:1."

Diagnosis: You have a Chlorine contaminant or a co-eluting species. Explanation: Chlorine (


) has a natural abundance ratio of ~3:1. Bromine is ~1:1.[1]
Action:  Check your synthesis reagents. Did you use a chlorinated solvent (DCM) or reagent (chloroacetyl chloride instead of acetic anhydride)?
Q3: "I see a peak at m/z 254/256. What is it?"

Diagnosis: Sodium Adduct


.
Calculation: 

. Action: This is common in LC-MS solvents stored in glass. It confirms the molecular weight but does not fragment well. Switch to

for structural work.
Q4: "The signal is very weak in ESI+."

Diagnosis: Halogenated aromatics can be difficult to ionize if the mobile phase is too neutral. Solution: Ensure your mobile phase contains 0.1% Formic Acid . The acetamide nitrogen requires acidic conditions to protonate efficiently. Alternatively, try APCI (Atmospheric Pressure Chemical Ionization), which is often superior for neutral halo-aromatics.

References

  • NIST Mass Spectrometry Data Center. Isotopic Compositions of the Elements. National Institute of Standards and Technology. Available at: [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry - The Bromine Signature. Available at: [Link]

  • ResearchGate. Fragmentation Reactions in Mass Spectrometry: Neutral Loss of Ketene. Available at: [Link]

  • Organic Syntheses. Preparation of N-Bromoacetamide (Analogous Chemistry). Org.[2][3][4][5] Synth. 1951, 31, 17. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purity Optimization of N-(2-Bromo-5-fluorophenyl)acetamide

The following technical guide is designed as a specialized support resource for researchers and process chemists working with N-(2-Bromo-5-fluorophenyl)acetamide (CAS: 1009-06-9). This guide synthesizes literature data,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers and process chemists working with N-(2-Bromo-5-fluorophenyl)acetamide (CAS: 1009-06-9).

This guide synthesizes literature data, patent methodologies, and practical organic chemistry principles to ensure high-purity isolation of the target compound.

Core Technical Overview

Compound: N-(2-Bromo-5-fluorophenyl)acetamide Role: Key intermediate in the synthesis of antibody-drug conjugates (ADCs) and heterocyclic pharmaceuticals. Critical Quality Attribute (CQA): Purity >98% is typically required to prevent side-reactions (e.g., Ullmann coupling failures) in downstream steps.

Troubleshooting Guide (Q&A)

Q1: My product is isolating as a sticky brown oil or gum instead of a solid. How do I fix this?

  • Diagnosis: This is often caused by residual solvent (DCM/Toluene) trapped in the crystal lattice or the presence of oxidative impurities from the starting aniline.

  • Corrective Action (The "Slurry" Method):

    • Dissolve the gum in a minimum amount of Dichloromethane (DCM).

    • Concentrate under vacuum until a thick oil remains.

    • Add n-Heptane (approx. 4 volumes relative to mass) to the oil.

    • Stir vigorously at room temperature. The non-polar heptane will extract lipophilic impurities while forcing the polar amide to crash out as a solid.

    • Filter and wash with fresh heptane.

Q2: HPLC analysis shows a persistent peak at RRT ~0.8-0.9. What is it?

  • Diagnosis: This is likely unreacted starting material, 2-Bromo-5-fluoroaniline .

  • Causality: Amide formation is a neutral reaction, but the starting aniline is basic. If the reaction did not go to completion, the aniline co-precipitates.

  • Corrective Action (Acid Wash Protocol):

    • Dissolve the crude solid in Ethyl Acetate or DCM.

    • Wash the organic layer with 1N HCl (2x).

    • Mechanism:[1][2] HCl protonates the unreacted aniline, converting it into the water-soluble anilinium salt, while the N-(2-Bromo-5-fluorophenyl)acetamide remains in the organic layer.

    • Wash with saturated NaHCO₃ (to remove residual acid) and Brine.

    • Dry (MgSO₄) and concentrate.[3][4]

Q3: I see a small impurity peak with essentially double the molecular weight or slightly higher retention time. Is it a dimer?

  • Diagnosis: This is likely the N,N-diacetyl byproduct (imide formation).

  • Causality: Excess acetylating agent (Acetyl Chloride or Acetic Anhydride) combined with high reaction temperatures or excessive base (Triethylamine/Pyridine) can force a second acetyl group onto the nitrogen.

  • Corrective Action:

    • Prevention: Maintain reaction temperature at 0–5 °C during addition. Avoid large excesses of acetyl chloride (>1.1 eq).

    • Purification: Recrystallization from Ethanol/Water is effective, as the imide is often more soluble in ethanol than the mono-amide.

Q4: The solid has a pink/purple hue. Is this a problem?

  • Diagnosis: Trace oxidation of the halo-aniline. Even <0.1% oxidative impurities can color the bulk material.

  • Corrective Action:

    • If purity is acceptable by NMR/HPLC, the color may be cosmetic.

    • To remove: Dissolve in hot ethanol, treat with Activated Charcoal (5-10% w/w) for 15 minutes, filter while hot through Celite, and recrystallize.

Experimental Protocols

Protocol A: Standard Synthesis (Acetyl Chloride Method)

Based on optimized patent literature [1].

Reagents:

  • 2-Bromo-5-fluoroaniline (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM) (10 vol)

Step-by-Step:

  • Setup: Charge 2-Bromo-5-fluoroaniline and Triethylamine into DCM in a reactor. Cool to 0–5 °C .[1]

  • Addition: Dropwise add Acetyl Chloride maintaining internal temperature <10 °C . (Exothermic reaction).

  • Reaction: Stir at 0–5 °C for 30 mins, then warm to room temperature (RT) for 1–2 hours.

  • Monitor: Check TLC or HPLC. Starting material should be <1%.

  • Workup:

    • Quench with water.[2][5]

    • Separate organic layer.[2]

    • Wash with 1N HCl (Critical for removing unreacted aniline).

    • Wash with Sat. NaHCO₃ and Brine.

    • Dry over Na₂SO₄ and concentrate to dryness.

Protocol B: Purification via n-Heptane Slurry

Recommended for removing sticky impurities and improving physical form.

  • Take the crude solid/oil from Protocol A.

  • Add n-Heptane (4 mL per gram of crude).

  • Stir vigorously (slurry) at 20–25 °C for 1–2 hours.

  • Filter the off-white solid.[6]

  • Wash the cake with n-Heptane.

  • Dry under vacuum at 40–45 °C.

Data Presentation: Analytical Validation

Use the following data to validate the identity and purity of your isolated compound.

Table 1: 1H NMR Characterization Data (CDCl₃, 400 MHz)

AssignmentChemical Shift (δ ppm)MultiplicityIntegrationNotes
Ar-H (C3) 8.23 – 8.25Doublet (d)1HOrtho to Acetamide
NH 7.64Broad Singlet1HAmide Proton
Ar-H (C6) 7.45 – 7.49Quartet (q)1H
Ar-H (C4) 6.70 – 6.75Multiplet (m)1H
-CH₃ 2.25Singlet (s)3HAcetyl methyl group

Data Source: Validated against Patent CN110627655A [1].

Visualization: Purification Decision Tree

The following logic flow illustrates the decision-making process for purifying the crude reaction mixture.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid CheckState->Solid Powder Oil Oil / Sticky Gum CheckState->Oil Sticky CheckPurity Check Purity (HPLC/TLC) Solid->CheckPurity HeptaneSlurry Protocol B: n-Heptane Slurry Oil->HeptaneSlurry HeptaneSlurry->CheckPurity ImpurityType Identify Impurity CheckPurity->ImpurityType Fail Final Pure N-(2-Bromo-5-fluorophenyl)acetamide (>98%) CheckPurity->Final Pass Aniline Unreacted Aniline ImpurityType->Aniline Basic Impurity Color Colored / Oxidized ImpurityType->Color Visual Impurity AcidWash Dissolve in DCM -> 1N HCl Wash Aniline->AcidWash Charcoal Recrystallize (EtOH) + Activated Charcoal Color->Charcoal AcidWash->CheckPurity Charcoal->CheckPurity

Figure 1: Purification Workflow Decision Tree. Blue nodes indicate processing steps; Green nodes indicate success states; Red nodes indicate issues.

Frequently Asked Questions (FAQ)

Q: What is the best solvent for recrystallization if the heptane slurry fails? A: A mixture of Ethanol and Water is the standard. Dissolve the compound in boiling ethanol, then slowly add water until turbidity persists. Cool slowly to 4°C. Alternatively, Toluene/Hexane can be used if the compound is sensitive to moisture, though this is rare for acetamides.

Q: How should I store the purified compound? A: Store in a tightly sealed container at 2–8 °C , protected from light. While acetamides are generally stable, the halogenated ring can be light-sensitive over long periods (turning yellow/brown).

Q: Can I use Acetic Anhydride instead of Acetyl Chloride? A: Yes. However, Acetic Anhydride reactions are often slower and may require heating (Reflux), which increases the risk of oxidation (color formation) and di-acetylation. If using Acetic Anhydride, use Acetic Acid as the solvent or add a catalytic amount of sulfuric acid, but be wary of hydrolysis during workup.

References

  • CN110627655A - Method for synthesizing 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof. (2019).

    • Cited for: Synthesis conditions (DCM/TEA/Acetyl Chloride)
  • WO2008014263A2 - Anti-infective heterocyclic compounds and uses thereof. (2008).

    • Cited for: Confirmation of intermedi
  • Accela ChemBio - Compound Properties: N-(2-Bromo-5-fluorophenyl)acetamide.

    • Cited for: Commercial availability and CAS verification.[7][8]

Sources

Optimization

Managing exothermic reactions in "N-(2-Bromo-5-fluorophenyl)acetamide" synthesis

Technical Support Center: N-(2-Bromo-5-fluorophenyl)acetamide Synthesis From the Desk of the Senior Application Scientist: A Guide to Managing Exothermic Reactions Welcome to the technical support guide for the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2-Bromo-5-fluorophenyl)acetamide Synthesis

From the Desk of the Senior Application Scientist: A Guide to Managing Exothermic Reactions

Welcome to the technical support guide for the synthesis of N-(2-Bromo-5-fluorophenyl)acetamide. This document is designed for researchers, scientists, and drug development professionals who are actively engaged in this synthesis. The acetylation of 2-bromo-5-fluoroaniline is a fundamentally exothermic process. While routine at the lab scale, improper management of the reaction's thermal profile is a primary source of safety incidents, batch failures, and reproducibility issues.

This guide moves beyond simple procedural steps to provide a deeper, mechanistic understanding of why certain precautions and techniques are essential. Our goal is to empower you with the expertise to not only execute this synthesis safely but also to troubleshoot effectively when challenges arise.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the foundational principles of the synthesis and its associated thermal hazards.

Q1: What is the chemical basis for the strong exothermic reaction during this synthesis?

The synthesis of N-(2-Bromo-5-fluorophenyl)acetamide is typically achieved by the acylation of 2-bromo-5-fluoroaniline with acetic anhydride.[1][2] The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of acetic acid as a byproduct and forming the stable amide product.[3] The formation of the highly stable amide bond and the acetic acid byproduct releases a significant amount of energy in the form of heat, rendering the reaction exothermic.

Q2: Why is meticulous control of the reaction exotherm so critical?

Controlling the exotherm is paramount for three reasons:

  • Safety: An uncontrolled exotherm can lead to a thermal runaway, a dangerous situation where the rate of heat generation exceeds the rate of heat removal.[4] This can cause the solvent to boil violently, leading to a rapid pressure increase in a closed system and the potential for vessel failure or ejection of corrosive materials.[5]

  • Product Purity: Excessive temperatures can lead to side reactions, such as the formation of diacetylated impurities, or degradation of the starting material and the desired product.[2]

  • Process Scalability: Heat dissipation becomes significantly more challenging during scale-up because the surface-area-to-volume ratio of the reactor decreases.[5] A process that is manageable in a 100 mL flask may become dangerously uncontrollable in a 20 L reactor without careful engineering controls.

Q3: What are the primary hazards associated with the key reagents?

  • Acetic Anhydride: This reagent is highly corrosive and can cause severe skin burns and eye damage upon contact.[6][7] Its vapors are irritating to the respiratory system.[8] Acetic anhydride reacts violently with water, strong alkalis, and oxidizing agents.[7] It is crucial to handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, splash goggles, and a lab coat.

  • 2-Bromo-5-fluoroaniline: Like many aromatic amines, this compound should be handled as a potential irritant and toxic substance. Aniline itself is known to be incompatible with acetic anhydride, which underscores the reactive nature of the mixture.[9]

Q4: Can you explain "thermal runaway" in the context of this specific acetylation?

A thermal runaway is a positive feedback loop. In this synthesis, it would proceed as follows:

  • The reaction generates heat.

  • If the cooling is insufficient, the internal temperature of the reaction mixture rises.

  • The rate of the chemical reaction increases with temperature.

  • The accelerated reaction rate generates heat even faster.

  • This cycle repeats, leading to an exponential increase in temperature and reaction rate until the reactants are consumed or containment is breached. The key to prevention is ensuring that the rate of heat removal always exceeds the rate of heat generation.[4]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the experiment.

Problem 1: The reaction temperature is rising uncontrollably, exceeding the target range (e.g., >10°C) despite using an ice bath.

  • Causality: This is a classic sign that the rate of heat generation is overwhelming the cooling capacity of your setup. It is often caused by adding the acetic anhydride too quickly, leading to an accumulation of unreacted reagents.[10]

  • Immediate Action: Immediately stop the addition of acetic anhydride. If the temperature continues to rise rapidly, prepare for an emergency quench by adding a large volume of a cold, inert solvent to dilute the reactants and absorb heat.

  • Preventative Solutions:

    • Reduce Addition Rate: The most critical control parameter is the addition rate of the acetic anhydride.[10] Use a syringe pump or a pressure-equalizing dropping funnel for a slow, controlled, dropwise addition.

    • Pre-cool Reagents: Ensure the solution of 2-bromo-5-fluoroaniline is thoroughly cooled to the target temperature (e.g., 0-5°C) before starting the addition.

    • Improve Heat Transfer: Ensure the reaction flask is sufficiently immersed in the cooling bath. Use a larger cooling bath (e.g., ice-salt or dry ice/acetone) for more efficient heat removal. Agitate the reaction mixture efficiently to ensure uniform temperature distribution.

Problem 2: The final product yield is low, and TLC/NMR analysis shows multiple unidentified spots/peaks.

  • Causality: This is often a direct consequence of poor temperature control. Elevated temperatures can promote the formation of byproducts, such as diacetamide derivatives, or cause degradation of the product.

  • Troubleshooting Steps:

    • Review Temperature Logs: Analyze the temperature data from the batch. Were there any temperature spikes during the addition of acetic anhydride?

    • Verify Stoichiometry: Ensure that the molar ratio of reactants is correct. While a slight excess of the acetylating agent is common, a large excess can drive side reactions, especially at higher temperatures.

    • Implement Stricter Temperature Control: Maintain the reaction temperature rigorously within the validated range (e.g., 0-5°C) throughout the addition and for a set period afterward to ensure the reaction goes to completion before warming.

Problem 3: A violent reaction or excessive foaming occurred during the aqueous workup (quenching).

  • Causality: This indicates that a significant amount of unreacted acetic anhydride remained at the end of the reaction. The violent reaction is the rapid, exothermic hydrolysis of acetic anhydride with water.[11] Adding a quenching solution too quickly can cause a dangerous release of heat and gas (CO2 if using bicarbonate).

  • Preventative Solutions:

    • Check for Reaction Completion: Before beginning the quench, use a suitable analytical method (like TLC) to confirm that the starting aniline has been consumed.

    • Slow and Cold Quenching: Perform the quench by adding the reaction mixture slowly to a separate, well-stirred vessel containing a large excess of ice water or a cold, dilute solution of sodium bicarbonate.[11] Alternatively, slowly add ice or cold water to the reaction vessel while maintaining vigorous stirring and external cooling. This is detailed in Protocol 3.2.

Section 3: Protocols and Methodologies

These protocols are designed to be self-validating by incorporating steps for monitoring and control.

Protocol 3.1: Recommended Lab-Scale Synthesis with Enhanced Exotherm Control

This protocol emphasizes safety and control over speed.

  • Vessel Preparation: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a digital thermometer to monitor the internal temperature, and a pressure-equalizing dropping funnel. Place the flask in a cooling bath (ice-water).

  • Reactant Charging: Dissolve 1.0 equivalent of 2-bromo-5-fluoroaniline in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Initial Cooling: Begin stirring and cool the aniline solution to 0-5°C. Self-Validation Check: Do not proceed until the internal temperature is stable within this range.

  • Reagent Addition: Charge the dropping funnel with 1.1 equivalents of acetic anhydride. Begin adding the acetic anhydride dropwise to the cooled aniline solution.

  • Temperature Monitoring & Control: Monitor the internal temperature continuously. Adjust the addition rate to ensure the temperature does not exceed 10°C. Causality Link: A stable temperature indicates that heat is being removed as fast as it is generated, signifying a controlled state. If the temperature rises above 10°C, immediately stop the addition and wait for it to cool before resuming at a slower rate.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 30 minutes.

  • Confirmation: Check for the absence of the starting aniline via TLC to confirm reaction completion before proceeding to the workup.

Protocol 3.2: Safe Quenching of Excess Acetic Anhydride
  • Prepare Quench Vessel: In a separate beaker or flask large enough to hold at least three times the reaction volume, add crushed ice and a dilute solution of sodium bicarbonate. Place this on a stir plate in the fume hood.

  • Slow Transfer: While vigorously stirring the ice/bicarbonate slurry, slowly transfer the completed reaction mixture via pipette or cannula into the quench vessel.

  • Monitor for Gas Evolution: Be vigilant for CO2 evolution. The slow addition ensures that foaming can be managed.

  • Final Workup: Once the transfer is complete and gas evolution has ceased, the mixture can be transferred to a separatory funnel for standard aqueous extraction.

Section 4: Data and Visualization

Table 1: Key Reaction Parameters & Safety Data
ParameterValueSignificance & Source
Reagent 2-Bromo-5-fluoroaniline Starting material. Handle as a potential irritant/toxicant.[9]
Reagent Acetic Anhydride Acetylating agent. Highly corrosive and water-reactive.[6][7][8]
Product N-(2-Bromo-5-fluorophenyl)acetamide Desired product.
Byproduct Acetic Acid Formed in a 1:1 molar ratio with the product.[1]
Recommended Temp. 0-10°CEnsures controlled heat release and minimizes side reactions.
Primary Hazard Thermal RunawayCaused by loss of cooling or excessively fast reagent addition.[4]
Mandatory Visualizations

ExothermControlWorkflow start Start Synthesis cool Cool Aniline Solution to 0-5°C start->cool check_temp Is Temperature Stable in Range? cool->check_temp check_temp->cool No add_anhydride Begin Slow, Dropwise Addition of Acetic Anhydride check_temp->add_anhydride  Yes monitor_temp Continuously Monitor Internal Temperature add_anhydride->monitor_temp temp_ok Is Temp < 10°C? monitor_temp->temp_ok stop_add STOP or Slow Addition temp_ok->stop_add No continue_add Continue Addition temp_ok->continue_add  Yes stop_add->monitor_temp resume_add Resume Slower Addition addition_complete Addition Complete continue_add:s->addition_complete:n ...until finished stir Stir for 30 min at 0-5°C addition_complete->stir end Proceed to Quench & Workup stir->end CausalityDiagram cause Loss of Exotherm Control (e.g., Rapid Addition) effect1 Rapid Temperature Increase cause->effect1 consequence1 Solvent Boiling & Pressure Buildup effect1->consequence1 consequence2 Increased Rate of Side Reactions effect1->consequence2 consequence3 Product or Reagent Degradation effect1->consequence3 outcome1 SAFETY HAZARD (Vessel Failure) consequence1->outcome1 outcome2 LOW PURITY consequence2->outcome2 outcome3 LOW YIELD consequence3->outcome3

Caption: Causal relationship between poor exotherm control and negative outcomes.

References

  • New Jersey Department of Health. (2005, December). Hazardous Substance Fact Sheet: Acetic Anhydride. Retrieved from nj.gov. [Link]

  • Zhang, Y., et al. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. MDPI. Retrieved from mdpi.com. [Link]

  • ChemSafety. (2024, January 30). SDS for Acetic Anhydride: A Guide to Chemical Safety. Retrieved from chemsafety.com. [Link]

  • IRE Journals. (2020, June). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from irejournals.com. [Link]

  • Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study. Retrieved from pharma-iq.com. [Link]

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from chem.libretexts.org. [Link]

  • KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from kgroup.org. [Link]

  • Boron Molecular. N-(5-bromo-2-fluorophenyl)acetamide. Retrieved from boronmolecular.com. [Link]

  • PubMed Central (PMC). (2022, November 22). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e]t[6][12]hiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Retrieved from ncbi.nlm.nih.gov. [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from chemicalindustryjournal.co.uk. [Link]

  • Reddit. (2023, June 24). Acetic Anhydride Disposal. Retrieved from reddit.com. [Link]

  • YouTube. (2020, September 30). Acylation using an anhydride. Retrieved from youtube.com. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aniline. Retrieved from nj.gov. [Link]

  • Organic Syntheses. n-bromoacetamide. Retrieved from orgsyn.org. [Link]

  • Reddit. (2018, November 16). Removing Excess Acetic Anhydride from Acylation reaction?. Retrieved from reddit.com. [Link]

  • Beilstein Journal of Organic Chemistry. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from beilstein-journals.org. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from carlroth.com. [Link]

  • ResearchGate. (2019, July 31). What is the best work-up for acetic anhydride/pyradine acetylation?. Retrieved from researchgate.net. [Link]

  • Quora. (2018, May 20). What happens to acetic anhydride after reacting with aniline?. Retrieved from quora.com. [Link]

  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from pubs.acs.org. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). (2025, March). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from ijarsct.co.in. [Link]

  • Resonance – Journal of Science Education. (2022, March). A Convenient Laboratory Preparation of Acetanilide. Retrieved from ias.ac.in. [Link]

Sources

Troubleshooting

Technical Support Center: N-(2-Bromo-5-fluorophenyl)acetamide Catalyst Optimization

The following technical guide addresses catalyst deactivation mechanisms specific to N-(2-Bromo-5-fluorophenyl)acetamide (CAS 192817-45-9) in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses catalyst deactivation mechanisms specific to N-(2-Bromo-5-fluorophenyl)acetamide (CAS 192817-45-9) in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Executive Summary: The "Deceptive" Substrate

N-(2-Bromo-5-fluorophenyl)acetamide is a deceptively simple building block. While the aryl bromide suggests standard oxidative addition kinetics, the ortho-acetamide group creates a "chelate trap" for transition metals.

The Core Issue: Under basic conditions, the acetamide nitrogen deprotonates (pKa ~15-17), transforming from a neutral spectator into a potent X-type ligand. This leads to the formation of stable Palladium-Amidate metallacycles , effectively removing the active catalyst from the cycle (Poisoning). Furthermore, the C5-fluorine atom exerts an inductive effect that, while activating the ring, increases the acidity of the amide proton, exacerbating this poisoning pathway.

Diagnostic Module: Is Your Catalyst Poisoned?

Before altering conditions, confirm if the failure is due to poisoning (irreversible deactivation) or inhibition (reversible slowing).

Q1: How do I distinguish between catalyst poisoning and kinetic stalling?

A: Perform the "Standard Addition Spike Test" .

  • Run your reaction to the point of stalling (e.g., 30% conversion).

  • Aliquot the mixture into two vials under inert atmosphere.

  • Vial A (Control): Stir at reaction temperature.

  • Vial B (Spike): Add 10 mol% fresh catalyst (precatalyst) and ligand.

  • Monitor: Check HPLC/LC-MS after 1 hour.

Observation in Vial BDiagnosisRoot Cause
No new product formation Substrate Inhibition The substrate or product is chelating the metal so strongly that even fresh catalyst is immediately sequestered.
Rapid product formation Catalyst Death The original catalyst decomposed (likely Pd black formation) or was poisoned by impurities.
Slow/Marginal increase Ligand/Base Mismatch The catalytic cycle is thermodynamically unfavorable; not a poisoning issue.

Mechanistic Insight: The "Chelate Trap"

Q2: Why does this specific molecule kill the catalyst? A: The poisoning mechanism is driven by the Ortho-Effect .

  • Oxidative Addition (OA): The Pd(0) inserts into the C-Br bond.

  • The Trap: In the presence of a base (e.g., KOtBu, Cs₂CO₃), the amide N-H is deprotonated. The resulting anionic nitrogen binds to the Pd(II) center, displacing the phosphine ligand or halide.

  • Result: A stable 5-membered [C,N]-palladacycle is formed. This species is too stable to undergo Transmetallation (Suzuki) or Amine binding (Buchwald), effectively sequestering the palladium.

Visualization: The Poisoning Pathway

PoisoningMechanism Substrate Substrate (Ar-Br) OA_Complex Oxidative Addition Complex (Pd-Ar-Br) Substrate->OA_Complex + Pd(0) Pd0 Active Catalyst Pd(0)L2 Pd0->OA_Complex Amidate Pd-Amidate Chelate (STABLE) OA_Complex->Amidate Intramolecular N-Binding Product Productive Cycle (Coupling) OA_Complex->Product Ideal Path Base Base (Deprotonation) Base->Amidate Dead Catalyst Death (Off-Cycle) Amidate->Dead Ligand Loss

Figure 1: The "Chelate Trap" mechanism where the ortho-amide diverts the Pd(II) intermediate into a stable, inactive metallacycle.

Troubleshooting Protocols & Solutions

Issue A: Reaction Stalls with Black Precipitate

Diagnosis: Pd Black formation due to ligand dissociation, triggered by amide competition. Solution: Switch to Bulky, Biaryl Phosphine Ligands .

Protocol: Replace generic ligands (PPh₃, dppf) with Buchwald Ligands (e.g., XPhos, BrettPhos).

  • Why: The sheer steric bulk of the biaryl backbone creates a "roof" over the Pd center. This physically blocks the amide nitrogen from coordinating, forcing the cycle to proceed via the halide/boronate path.

LigandSuitabilityMechanism of Action
PPh₃ / dppf 🔴 PoorEasily displaced by amide N; leads to poisoning.
XPhos 🟢 ExcellentSteric bulk prevents N-binding; accelerates OA.
BrettPhos 🟢 ExcellentOptimized for aminations; highly resistant to poisoning.
Issue B: Low Conversion with Strong Bases

Diagnosis: Base-mediated deprotonation of the amide (pKa lowering by F-substituent). Solution: Base Management Strategy.

Protocol: Avoid alkoxide bases (NaOtBu, KOtBu) if possible.

  • Switch to Weak Inorganic Bases: Use K₃PO₄ or K₂CO₃. These are often strong enough for the coupling but slow to deprotonate the amide.

  • Add Water (The "Suzuki Secret"): If using K₃PO₄, add 2-5 equivalents of water (or use 4:1 Dioxane:H₂O).

    • Why: Water solvates the base, modulating its basicity and facilitating the transmetallation step, which must occur faster than the poisoning step.

Issue C: Inconsistent Yields (Batch-to-Batch)

Diagnosis: Aniline Impurity Poisoning. If the starting material was synthesized from 2-bromo-5-fluoroaniline, trace amounts (<1%) of unreacted aniline act as a "silent killer" by binding Pd with high affinity.

Validation Step: Run LC-MS on your starting material. Look for mass M-42 (Loss of acetyl group).

  • Limit: < 0.1% Aniline content required.

  • Fix: Recrystallize starting material in EtOH/Water or perform an acid wash (1M HCl) to remove free amines before the coupling reaction.

Optimized Workflow: The "Golden Standard"

For a Suzuki Coupling of N-(2-Bromo-5-fluorophenyl)acetamide with an Aryl Boronic Acid.

Step-by-Step Protocol
  • Pre-Catalyst Formation:

    • Do not use Pd(OAc)₂ + Ligand in situ.

    • Use: XPhos Pd G4 or Pd(dppf)Cl₂·DCM (if XPhos unavailable, but XPhos is preferred).

    • Reason: Pre-catalysts ensure 100% active L-Pd(0) species enters the cycle, minimizing the window for amide poisoning during induction.

  • Solvent System:

    • 1,4-Dioxane / Water (4:1 ratio) .

    • Reason: High solubility of the acetamide; water accelerates boronic acid activation.

  • Base Selection:

    • K₃PO₄ (3.0 equiv) .

    • Reason: Mild enough to preserve the amide proton, strong enough for transmetallation.

  • Temperature:

    • 80°C - 100°C .

    • Note: Start at 80°C. Higher temps favor reductive elimination over chelate formation.

Decision Tree: Troubleshooting Flow

Troubleshooting Start Reaction Failed/Stalled CheckColor Is reaction mixture BLACK? Start->CheckColor CheckSM Check SM Purity (LCMS) CheckColor->CheckSM Yes (Pd precip) CheckBase Base Used? CheckColor->CheckBase No (Solution clear/brown) CleanSM Acid Wash / Recrystallize Remove Aniline CheckSM->CleanSM Contains Aniline (>0.5%) ChangeLigand Switch to Bulky Ligand (XPhos, BrettPhos) CheckSM->ChangeLigand Pure SM SwitchBase Switch to K3PO4 or Cs2CO3 CheckBase->SwitchBase Strong (NaOtBu) AddWater Add 5-10% Water (Promote Transmetallation) CheckBase->AddWater Weak (K3PO4/Carbonate)

Figure 2: Logical decision tree for diagnosing reaction failures based on visual cues and reagent choices.

References

  • Mechanistic Studies on Amide Coordination

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Amides and Esters"
    • Source:Chemical Reviews
    • Context: Discusses the stability of Pd-amidate complexes and their role in retarding c
  • Buchwald Ligand Effects

    • Title: "Surmounting the Challenges of Buchwald–Hartwig Amin
    • Source:Accounts of Chemical Research
    • Context: Details how bulky biaryl phosphines (XPhos/BrettPhos) prevent off-cycle coordinate species like those formed by acetanilides.
  • Suzuki Coupling Troubleshooting

    • Title: "A User's Guide to Palladium-C
    • Source:Organic Process Research & Development
    • Context: Provides industrial standard protocols for handling "difficult" hetero
Optimization

Technical Support Center: Troubleshooting the Synthesis of N-(2-Bromo-5-fluorophenyl)acetamide

Welcome to the technical support guide for the synthesis of N-(2-Bromo-5-fluorophenyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(2-Bromo-5-fluorophenyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the acetylation of 2-bromo-5-fluoroaniline. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues effectively. This guide is structured as a series of practical questions and answers, reflecting the real-world problems faced in a synthesis lab.

Section 1: The Reaction at a Glance: Mechanism and Key Parameters

The synthesis of N-(2-Bromo-5-fluorophenyl)acetamide is most commonly achieved via the nucleophilic acyl substitution of 2-bromo-5-fluoroaniline with an acetylating agent, typically acetic anhydride or acetyl chloride.[1][2] The reaction is generally robust, but its success hinges on the quality of the reagents and control of the reaction conditions.

The core mechanism involves the lone pair of electrons on the aniline's nitrogen atom attacking the electrophilic carbonyl carbon of the acetylating agent. This forms a tetrahedral intermediate which then collapses, eliminating a leaving group (acetate or chloride) to form the stable amide product.[3]

Reaction_Mechanism Aniline 2-Bromo-5-fluoroaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Ac2O Acetic Anhydride (Electrophile) Ac2O->Intermediate Product N-(2-Bromo-5-fluorophenyl)acetamide Intermediate->Product Collapse & Leaving Group Expulsion Byproduct Acetic Acid (Byproduct) Intermediate->Byproduct

Caption: General mechanism for the acetylation of 2-bromo-5-fluoroaniline.

Table 1: Key Reagents and Their Functions

Reagent/ComponentFormulaRole in ReactionKey Considerations
2-Bromo-5-fluoroaniline C₆H₅BrFNStarting Material (Nucleophile)Purity is critical. Oxidized aniline (dark in color) can lead to side products and lower yields.[4][5]
Acetic Anhydride (CH₃CO)₂OAcetylating Agent (Electrophile)Highly susceptible to hydrolysis. Use a fresh, unopened bottle or verify its purity if stored for a long time.
Acetyl Chloride CH₃COClAlternative Acetylating AgentMore reactive than acetic anhydride. Generates HCl, requiring a base to neutralize.
Sodium Acetate CH₃COONaBase / CatalystWhen using acetic anhydride, it acts as a catalyst. When using acetyl chloride, it neutralizes the HCl byproduct.[2]
Pyridine / Triethylamine C₅H₅N / (C₂H₅)₃NBaseUsed to scavenge the acid byproduct (HCl or HBr) when using highly reactive acyl halides.[6][7]
Water / Dichloromethane H₂O / CH₂Cl₂SolventThe choice depends on the specific protocol. Water is common for reactions with acetic anhydride and sodium acetate.[2]

Section 2: Troubleshooting Guide for Incomplete Reactions

This section addresses the most common and frustrating issue: an incomplete reaction where the starting material persists.

Q1: My reaction has stalled. Thin-Layer Chromatography (TLC) analysis shows a significant amount of starting 2-bromo-5-fluoroaniline remaining. What are the primary causes?

This is a classic problem that can almost always be traced back to one of three areas: reagent integrity, stoichiometry, or reaction conditions. The following workflow provides a logical diagnostic path.

Troubleshooting_Workflow Start Incomplete Reaction Observed (Starting Material on TLC) CheckReagents Are Reagents High Quality? Start->CheckReagents CheckStoichiometry Is Stoichiometry Correct? CheckReagents->CheckStoichiometry Yes Aniline_Bad Action: Purify aniline (e.g., via distillation or filtration through silica). CheckReagents->Aniline_Bad No (Aniline is dark) Ac2O_Bad Action: Use a fresh bottle of acetic anhydride. CheckReagents->Ac2O_Bad No (Anhydride is old) CheckConditions Are Conditions Optimal? CheckStoichiometry->CheckConditions Yes Stoich_Bad Action: Recalculate and repeat with slight excess (1.1-1.2 eq) of acetylating agent. CheckStoichiometry->Stoich_Bad No Temp_Bad Action: Re-run with proper temperature control (e.g., ice bath). CheckConditions->Temp_Bad No (Temp issue) pH_Bad Action: Ensure base is added (especially with acetyl chloride) to neutralize acid. CheckConditions->pH_Bad No (pH issue) Success Problem Solved CheckConditions->Success Yes Aniline_OK Aniline is light-colored and pure. Aniline_Bad->Start Ac2O_OK Acetic anhydride is fresh. Ac2O_Bad->Start Stoich_OK Calculations are correct. Stoich_Bad->Start Temp_OK Temperature was controlled. Temp_Bad->Start pH_OK Base was added correctly. pH_Bad->Start

Caption: A logical workflow for troubleshooting an incomplete acetylation reaction.

In-depth Analysis:

  • Expertise - Reagent Integrity:

    • Aniline Quality: 2-bromo-5-fluoroaniline, like many anilines, is susceptible to air oxidation, which manifests as a darkening of the material from off-white/tan to dark brown or black.[4] Oxidized impurities can interfere with the reaction. Pro-Tip: If your aniline is dark, consider dissolving it in a suitable solvent, treating it with activated carbon, and filtering through a short plug of celite or silica gel before use.

    • Acetylating Agent: Acetic anhydride readily reacts with atmospheric moisture to form acetic acid. Acetic acid will not acetylate the aniline; instead, it will form an acid-base salt with the aniline, deactivating it.[8] Always use a fresh bottle or one that has been securely stored in a desiccator.

  • Trustworthiness - Stoichiometry and In-Process Controls:

    • While a 1:1 stoichiometry is theoretically sufficient, it is standard practice to use a slight excess (1.1 to 1.2 equivalents) of the acetylating agent to ensure the reaction goes to completion, accounting for any minor hydrolysis or impurities.

    • Self-Validation: Monitor the reaction every 15-30 minutes using TLC. A typical mobile phase would be 3:1 or 4:1 Hexane:Ethyl Acetate. The product, being more polar than the starting aniline but less polar than potential di-acetylated byproducts, should have a distinct Rf value. The disappearance of the starting material spot is your primary indicator of completion.

  • Authoritative Grounding - Reaction Conditions:

    • Temperature: The reaction is exothermic. For reactions using highly reactive agents like acetyl chloride or bromoacetyl bromide, initial cooling in an ice bath (0-5 °C) is often necessary to control the reaction rate and prevent side reactions.[6] For the acetic anhydride method, the reaction is often run at room temperature or with gentle warming.[9]

    • pH Control: When using acetyl chloride or bromoacetyl bromide, the generation of HCl or HBr is unavoidable.[10][11] This strong acid will protonate the unreacted aniline, rendering its lone pair unavailable for nucleophilic attack. This is the most common reason for reactions stalling at ~50% completion. The inclusion of a base like pyridine, triethylamine, or even aqueous sodium acetate is non-negotiable in these cases.[2][6]

Q2: I'm observing an unexpected byproduct on my TLC plate. What could it be?
  • Diacetylation: Under forcing conditions (high temperature, large excess of a very reactive acetylating agent), it's possible to form the diacetylated product. This compound would be significantly more polar than your desired product and would appear as a spot with a lower Rf on the TLC plate. The steric hindrance from the ortho-bromo group makes this less likely but not impossible.

  • Hydrolysis: If your work-up involves harsh acidic or basic conditions combined with heat, you risk hydrolyzing your newly formed amide product back to the starting aniline.[12] If you see the starting material reappear during work-up, this is a likely cause. Ensure your aqueous washes are performed at room temperature or below.

Q3: My reaction went to completion, but my final yield is very low. Where did my product go?
  • Loss during Work-up: While N-(2-Bromo-5-fluorophenyl)acetamide is primarily organic-soluble, it has some slight solubility in water. During aqueous washes, especially if you perform many, you can lose a portion of your product to the aqueous layer. Use brine (saturated NaCl solution) for the final wash to "salt out" organic compounds from the aqueous phase.

  • Loss during Recrystallization: This is the most common source of yield loss.

    • Using too much solvent: The goal of recrystallization is to dissolve the compound in a minimal amount of boiling solvent.[13] Using an excessive volume of solvent will keep a significant portion of your product dissolved even after cooling.

    • Cooling too quickly: Rapidly crashing the solution in an ice bath can trap impurities and lead to the formation of very fine, hard-to-filter crystals. Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize recovery of pure crystals.[13]

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best acetylating agent to use: acetic anhydride or acetyl chloride? A: For routine, small-scale synthesis, acetic anhydride is often preferred. It is less volatile, less corrosive, and the reaction can often be run without a non-aqueous organic solvent. The byproduct, acetic acid, is easily removed with a basic wash. Acetyl chloride is more reactive and may be useful for less reactive anilines, but it requires more stringent handling (due to HCl evolution) and the use of a base and an inert organic solvent.[7]

Q: How critical is temperature control? A: It is very important. For the common acetic anhydride/sodium acetate method in water, the reaction is often initiated at room temperature, and the exotherm is manageable.[2] For more reactive systems, starting at 0 °C is a prudent measure to prevent the formation of byproducts.[6] Always monitor the internal temperature during reagent addition.

Q: What is the best way to monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most effective method. Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel plate. Elute with a solvent system like 3:1 Hexane:Ethyl Acetate. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Q: My 2-bromo-5-fluoroaniline starting material is dark brown. Can I still use it? A: You can, but it is not recommended for achieving high purity and yield. The dark color indicates the presence of oxidation products that can lead to colored impurities in your final product, making purification more difficult. It is best to purify the aniline first as described in the troubleshooting section.

Section 4: Verified Experimental Protocols

Protocol 4.1: Synthesis via Acetic Anhydride

This protocol is adapted from standard procedures for aniline acetylation.[2]

  • To a 100 mL Erlenmeyer flask, add 2-bromo-5-fluoroaniline (1.0 eq).

  • Add water (approx. 15 mL per gram of aniline) and concentrated HCl (approx. 0.8 mL per gram of aniline). Swirl to dissolve. The aniline should dissolve to form the hydrochloride salt.

  • In a separate beaker, prepare a solution of sodium acetate (1.1 eq) in water (approx. 5 mL per gram of sodium acetate).

  • To the stirred aniline hydrochloride solution, add acetic anhydride (1.1 eq) in one portion.

  • Immediately following the acetic anhydride addition, add the sodium acetate solution.

  • A voluminous white precipitate of N-(2-Bromo-5-fluorophenyl)acetamide should form. Stir the mixture for 15-20 minutes.

  • Cool the mixture in an ice bath for another 20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Allow the product to air dry on the filter. The crude product can then be purified by recrystallization.

Protocol 4.2: Purification by Recrystallization
  • Transfer the crude, dry solid to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent system (e.g., ethanol/water or acetone/water). Start with the solvent in which the compound is more soluble (ethanol or acetone).

  • Heat the mixture on a hot plate with stirring until it just begins to boil. Add the solvent dropwise until all the solid dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should begin to form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the crystals in a vacuum oven or desiccator to a constant weight.

References

  • Organic Syntheses. n-bromoacetamide. Available at: [Link]

  • Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • ResearchGate. 2-Bromo-N-(4-bromophenyl)acetamide. Available at: [Link]

  • Quora. During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation? Available at: [Link]

  • Google Patents. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Available at: [Link]

  • PubChem. N-(2-bromo-4-fluorophenyl)acetamide. Available at: [Link]

  • YouTube. Acetylation of aniline. Available at: [Link]

  • National Institutes of Health. 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. Available at: [Link]

  • Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). Available at: [Link]

  • Google Patents. CN102875389A - Preparation method of 2-bromo-5-fluoroaniline.
  • Allen Institute. Anilines: Reactions, Reaction Mechanisms and FAQs. Available at: [Link]

  • National Institutes of Health. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Available at: [Link]

  • YouTube. Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). Available at: [Link]

  • PubChem. 2-Bromo-5-fluoroaniline. Available at: [Link]

  • Pearson. Acylation of Aniline Explained. Available at: [Link]

  • ResearchGate. Mechanism of aniline acetylation reaction (Koreeda, 2011). Available at: [Link]

Sources

Troubleshooting

Removal of unreacted 2-bromo-5-fluoroaniline from "N-(2-Bromo-5-fluorophenyl)acetamide"

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of N-(2-Bromo-5-fluorophenyl)acetamide. Specifically, it addresses the common issue of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of N-(2-Bromo-5-fluorophenyl)acetamide. Specifically, it addresses the common issue of removing the unreacted starting material, 2-bromo-5-fluoroaniline, from the final product. This document provides in-depth technical advice, troubleshooting protocols, and the scientific rationale behind the recommended procedures.

Part 1: Core Concepts & Troubleshooting

Q1: My initial reaction work-up shows both my product, N-(2-Bromo-5-fluorophenyl)acetamide, and the starting material, 2-bromo-5-fluoroaniline. What is the most efficient primary purification strategy?

The most robust and scalable method for this specific separation is an acid-base liquid-liquid extraction . This technique leverages the fundamental difference in the chemical properties of the basic aniline starting material and the neutral acetamide product.

The Scientific Principle: The Power of pKa

The key to this separation lies in the differing pKa values of the two molecules. The unreacted 2-bromo-5-fluoroaniline possesses a basic amino group. While its exact experimental pKa is not widely reported, predictions suggest a pKa of its conjugate acid is in the range of 1.52-2.13.[1][2] This low value, a result of the electron-withdrawing effects of the bromine and fluorine substituents, still allows for protonation by a sufficiently strong acid.

In contrast, the desired product, N-(2-Bromo-5-fluorophenyl)acetamide, is a neutral amide. The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group, rendering it significantly less basic and therefore unreactive to dilute aqueous acids.

By washing an organic solution of the crude mixture with a dilute acid (e.g., 1 M HCl), the 2-bromo-5-fluoroaniline is protonated, forming a water-soluble ammonium salt. This salt is then selectively extracted into the aqueous phase, leaving the pure acetamide product in the organic layer.[3][4]

Visualizing the Workflow: Acid-Base Extraction

G cluster_0 Crude Mixture in Organic Solvent cluster_1 Extraction Step cluster_2 Phase Separation cluster_3 Product Isolation Crude N-(2-Bromo-5-fluorophenyl)acetamide + 2-Bromo-5-fluoroaniline Wash Wash with 1 M HCl (aq) Crude->Wash Aqueous Aqueous Phase: [2-Bromo-5-fluoroanilinium]+ Cl- (Water Soluble) Wash->Aqueous Organic Organic Phase: N-(2-Bromo-5-fluorophenyl)acetamide (Product) Wash->Organic Dry Dry Organic Phase (e.g., Na2SO4) Organic->Dry Evaporate Evaporate Solvent Dry->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for Acid-Base Extraction.

Q2: I've tried the acid wash, but my product is still contaminated with the starting aniline. What are the likely causes and how can I fix this?

This is a common issue that can almost always be resolved by systematically addressing the experimental parameters.

Troubleshooting Guide for Ineffective Aniline Removal

Potential Cause Scientific Explanation Corrective Action
Insufficient Acid The stoichiometry of the acid-base reaction was not met. Not all of the basic aniline was protonated and therefore remained in the organic layer.Increase the volume of the 1 M HCl wash. It is often beneficial to perform multiple washes with smaller volumes (e.g., 3 x 50 mL) rather than a single large wash (1 x 150 mL) to improve extraction efficiency.
Inadequate Mixing The protonation reaction is an interfacial process. If the two phases are not mixed thoroughly, the surface area for the reaction is limited, leading to incomplete extraction.Shake the separatory funnel vigorously for at least 1-2 minutes during each wash. Ensure you periodically vent the funnel to release any pressure buildup.
Emulsion Formation The presence of surfactants or fine particulates can lead to the formation of a stable emulsion at the interface, preventing clean separation of the layers and trapping your product.To break an emulsion, try adding a small amount of a saturated aqueous NaCl solution (brine). Brine increases the ionic strength of the aqueous layer, which can help to destabilize the emulsion. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.
Incorrect pH The aqueous phase must be sufficiently acidic to ensure complete protonation of the aniline.After separation, test the pH of the aqueous layer with pH paper. It should be strongly acidic (pH 1-2). If it is not, the acid has been consumed, and another wash is required.

Part 2: Alternative and Secondary Purification Methods

Q3: What if acid-base extraction is not suitable for my experiment, or if I need to achieve a higher level of purity?

While acid-base extraction is highly effective, alternative methods like recrystallization and column chromatography can be employed, especially for achieving analytical-grade purity.

1. Recrystallization

This technique is ideal for purifying solid compounds and relies on the differential solubility of the product and impurities in a given solvent at different temperatures.

  • Principle: The crude solid is dissolved in a minimal amount of a hot solvent in which the acetamide product has high solubility, and the aniline impurity has either low solubility (and can be hot-filtered) or very high solubility (and remains in the mother liquor upon cooling). As the solution cools, the solubility of the acetamide decreases, leading to the formation of pure crystals.

  • Solvent Selection: The choice of solvent is critical. For N-aryl acetamides, polar protic solvents or mixtures are often a good starting point. Based on the properties of similar compounds, consider the following:

    • Ethanol/Water: Dissolve the crude product in a minimum of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the solid and then allow it to cool slowly.

    • Isopropanol

    • Toluene

2. Column Chromatography

This is a powerful technique for separating compounds with different polarities.

  • Principle: The crude mixture is loaded onto a column of stationary phase (typically silica gel). A solvent or mixture of solvents (the mobile phase) is then passed through the column. Compounds will move down the column at different rates based on their affinity for the stationary phase. Silica gel is a polar stationary phase. Therefore, less polar compounds will travel down the column faster.

  • Elution Order: The starting material, 2-bromo-5-fluoroaniline, is less polar than the product, N-(2-Bromo-5-fluorophenyl)acetamide, due to the presence of the polar amide group in the product. Therefore, the aniline will elute from the column before the acetamide.[5]

  • Mobile Phase Selection: A mixture of a non-polar solvent and a polar solvent is typically used. A good starting point would be a mixture of hexane and ethyl acetate.[6][7][8] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. A typical gradient might start with 5% ethyl acetate in hexane and gradually increase to 20-30% ethyl acetate.

Method Selection Matrix

Method Primary Separation Principle Advantages Disadvantages
Acid-Base Extraction Difference in pKa (Basicity)Fast, inexpensive, highly scalablePotential for emulsion formation; not suitable for acid-sensitive compounds
Recrystallization Differential SolubilityCan provide very high purity; cost-effectiveRequires finding a suitable solvent; can have lower yields
Column Chromatography Differential PolarityHigh resolution; versatileMore time-consuming and expensive (solvents, silica); less scalable

Part 3: Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction of N-(2-Bromo-5-fluorophenyl)acetamide

Objective: To remove unreacted 2-bromo-5-fluoroaniline from the crude product.

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1 M Hydrochloric acid (HCl).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Saturated aqueous sodium chloride (brine) solution.

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel, beakers, Erlenmeyer flask.

  • Rotary evaporator.

Procedure:

  • Dissolve the crude mixture in a suitable water-immiscible organic solvent like ethyl acetate.

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of 1 M HCl . Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate . Drain the lower aqueous layer.

  • Repeat the acid wash (steps 3-4) to ensure complete removal of the aniline.

  • Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any residual acid.

  • Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization of N-(2-Bromo-5-fluorophenyl)acetamide

Objective: To obtain a highly pure, crystalline product.

Materials:

  • Crude N-(2-Bromo-5-fluorophenyl)acetamide.

  • Recrystallization solvent (e.g., ethanol/water mixture).

  • Erlenmeyer flask, hot plate, Buchner funnel, filter paper.

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent (e.g., ethanol) until the solid just dissolves.

  • If using a co-solvent system (like ethanol/water), add the second solvent (hot water) dropwise until the solution becomes faintly cloudy. Add a few drops of the first solvent (hot ethanol) to clarify the solution.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals thoroughly to remove any residual solvent.

References

  • Kim, Y. J., et al. (2019). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 12(8), 4933-4939. Available at: [Link]

  • MySkinRecipes. N-(2-Bromo-5-fluorophenyl)acetamide. Available at: [Link]

  • Scribd. Lab 6: Base Extraction of Benzoic Acid From Acetanilide Followed by Recrystallization and MP Determination. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Academia.edu. Preparation and purification of Acetanilide. Available at: [Link]

  • IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Available at: [Link]

  • Arkivoc. Acid-catalysed N-alkylation of anilines with activated 1-H-indanol. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information N-Alkylation of Aniline Derivatives by Bipyridyl Metal-Organic Framework Supported Cobalt Catalyst. Available at: [Link]

  • CDN. Experiment 1 - Recrystallization of Acetanilide. Available at: [Link]

  • LookChem. Cas 2924-09-6,5-BROMO-2-FLUOROANILINE. Available at: [Link]

  • IvyPanda. Acid Extraction by Acid-Base-Coupled Extractants Report. Available at: [Link]

  • Pak. J. Pharm. Sci. Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Available at: [Link]

  • Chemdad. 2-Bromo-5-fluoroaniline. Available at: [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. Available at: [Link]

  • ACS Omega. Monolithic Columns for the Isolation of Lectin: Principles, Advances and Prospects. Available at: [Link]

  • Reddit. What's the best solvent to remove these crystals and recrystallize it?. Available at: [Link]

  • ResearchGate. Does aniline stick in columns during column chromatography?. Available at: [Link]

Sources

Optimization

Impact of base selection on "N-(2-Bromo-5-fluorophenyl)acetamide" coupling reactions

This technical guide addresses the specific challenges associated with cross-coupling reactions (specifically Suzuki-Miyaura and Buchwald-Hartwig) of N-(2-Bromo-5-fluorophenyl)acetamide . The presence of an ortho-bromide...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with cross-coupling reactions (specifically Suzuki-Miyaura and Buchwald-Hartwig) of N-(2-Bromo-5-fluorophenyl)acetamide .

The presence of an ortho-bromide (steric hindrance), a meta-fluorine (electronic activation), and an acetamide handle (acidic proton/coordination site) creates a unique reactivity profile. This guide focuses on Base Selection as the critical control point for yield and chemoselectivity.

Substrate Analysis & Reactivity Profile[1]

Before selecting a base, one must understand the three competing forces driving the reactivity of N-(2-Bromo-5-fluorophenyl)acetamide :

  • The Ortho-Effect (Steric/Coordination): The acetamide group at position 1 is ortho to the bromine at position 2. This creates steric hindrance for the incoming palladium catalyst. Furthermore, the amide oxygen or nitrogen can coordinate to the Pd(II) intermediate, potentially stabilizing it into an inactive resting state (catalyst poisoning).

  • The Fluorine Activation (Electronic): The fluorine atom at position 5 is an Electron Withdrawing Group (EWG). This lowers the electron density of the arene, facilitating Oxidative Addition of the C-Br bond to Pd(0). However, it also renders the ring more susceptible to nucleophilic attack (e.g., by strong hydroxide bases) or competing C-H activation.

  • The Amide Acidity (

    
     ~15-17):  The N-H proton is acidic. Strong bases (
    
    
    
    ,
    
    
    ) will deprotonate this nitrogen. The resulting amidate anion is a strong nucleophile that can compete with the intended cross-coupling partner (leading to N-arylation/dimerization) or reduce the electrophilicity of the C-Br bond via electron donation.

Base Selection Matrix

The choice of base dictates the reaction pathway. Use this matrix to select the appropriate base for your specific coupling partner (Boronic acid vs. Amine).

Base ClassSpecific BaseRecommended ForRisk ProfileMechanism Note
Mild Inorganic

(Tripotassium Phosphate)
Suzuki-Miyaura (Gold Standard) Low. Minimal hydrolysis.Excellent buffering capacity. Facilitates transmetallation without deprotonating the amide N-H fully.
Carbonates

/

Standard Suzuki (High Solubility)Moderate. Can be slow for sterically hindered ortho-bromides.Cesium effect: Higher solubility in organic solvents (dioxane/toluene) helps with hindered substrates.
Strong Alkoxides

/

Buchwald-Hartwig (Amination) High. Risk of deacetylation and side-reactions.Essential for generating the active Pd-amine species, but requires careful temperature control to avoid hydrolyzing the acetamide.
Fluorides

/

Silanol/Boronate couplingsLow. Good for acid-sensitive substrates.High lattice energy breaks B-O bonds efficiently; non-basic enough to preserve the acetamide.
Organic Amines

/ DIPEA
Heck / SonogashiraHigh. Often insufficient for Suzuki transmetallation.Can act as reducing agents causing protodebromination (replacing Br with H).

Troubleshooting Guide

Scenario A: Low Conversion (Starting Material Remains)

Symptom: LCMS shows unreacted N-(2-Bromo-5-fluorophenyl)acetamide after 4 hours.

  • Root Cause: The ortho-acetamide group is blocking the Palladium from accessing the C-Br bond, or the base is too weak to activate the boronic acid (Suzuki).

  • Solution:

    • Switch Base: Move from

      
       to 
      
      
      
      . The hydration water helps solubility.
    • Solvent Change: Use a biphasic system (Toluene/Water 4:1) or 1,4-Dioxane/Water.[1] Water is critical for inorganic bases to function.

    • Temperature: Increase to 90-100°C. Ortho-substituted couplings have a higher activation energy.

Scenario B: Deacetylation (Loss of Acetyl Group)

Symptom: Product mass corresponds to the free aniline (Acetyl group lost).

  • Root Cause: Hydrolysis driven by hydroxide ions. This occurs when using strong bases (

    
    , 
    
    
    
    ) or wet alkoxides at high temperatures.
  • Solution:

    • Strictly Anhydrous: If using alkoxides (

      
      ), ensure solvents are dry.
      
    • Buffer: Switch to

      
        or 
      
      
      
      . These are basic enough for coupling but less nucleophilic toward the carbonyl carbon.
Scenario C: Protodebromination (Br replaced by H)

Symptom: Mass spectrum shows [M-Br+H].

  • Root Cause: The "Hydride Shift." If the transmetallation step is slow (due to weak base or steric hindrance), the Pd(II)-Ar intermediate undergoes

    
    -hydride elimination from the ligand or solvent (especially alcohols or amines).
    
  • Solution:

    • Avoid Alcohols: Do not use Ethanol/Isopropanol as cosolvents. Use DMF, Toluene, or Dioxane.

    • Increase Base Concentration: Accelerate the transmetallation step to outcompete the reduction pathway.

Visualizing the Reaction Pathways[2]

The following diagram illustrates the mechanistic competition dictated by base selection.

ReactionPathways Start N-(2-Bromo-5-fluorophenyl) acetamide Pd_OxAdd Oxidative Addition (Pd-Ar Species) Start->Pd_OxAdd Pd(0) Catalyst WeakBase Weak Base (Na2CO3) Pd_OxAdd->WeakBase OptBase Optimal Base (K3PO4 / Cs2CO3) Pd_OxAdd->OptBase StrongBase Strong Base (KOtBu / NaOH) Pd_OxAdd->StrongBase Stall Cycle Stalls (Steric Hindrance) WeakBase->Stall Proto Protodebromination (Side Product) Stall->Proto Slow Transmetallation TransMet Transmetallation (Fast) OptBase->TransMet Product C-C Coupled Product (High Yield) TransMet->Product Deprot Amide Deprotonation or Hydrolysis StrongBase->Deprot SideRxn Deacetylated Product or N-Arylation Deprot->SideRxn

Caption: Mechanistic divergence based on base strength.


 balances activation vs. side reactions.

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol is optimized for N-(2-Bromo-5-fluorophenyl)acetamide to minimize ortho-steric hindrance issues while preserving the acetamide group.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 - 1.5 equiv

  • Catalyst:

    
     (3-5 mol%) - Ferrocene ligands resist steric displacement.
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step:

  • Charge: Add substrate, boronic acid, and

    
     to the reaction vial.
    
  • Purge: Seal and purge with Nitrogen/Argon for 5 minutes. Oxygen inhibition is severe with this substrate due to the slower oxidative addition.

  • Solvent: Add degassed Dioxane/Water mixture.

  • Catalyst: Add Pd catalyst last under positive inert gas pressure.

  • Heat: Heat to 90°C for 4-12 hours. Note: Do not exceed 100°C to prevent hydrolysis.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water. Dry organic layer over

    
    .
    

Why this works:

  • 
    :  Provides high concentration of anions for Boron activation without being corrosive to the amide.
    
  • 
    :  The bidentate ligand has a large bite angle, forcing the reductive elimination step even with the sterically hindered ortho-bromo group.
    

Troubleshooting Decision Tree

Use this logic flow to diagnose experimental failures.

TroubleshootingTree Problem Reaction Failed? CheckSM Is SM consumed? Problem->CheckSM No No (SM Remains) CheckSM->No Yes Yes (SM Gone) CheckSM->Yes Action1 Action: Switch to Pd(dppf)Cl2 or Pd(dtbpf)Cl2 (Better for sterics) No->Action1 Action2 Action: Increase Temp to 100°C No->Action2 CheckProd Check Mass Spec Yes->CheckProd Deacyl Mass = [M-42] (Deacetylated) CheckProd->Deacyl Reduced Mass = [M-Br+H] (Protodebromination) CheckProd->Reduced SolDeacyl Action: Base too strong. Switch to K3PO4 or reduce water content. Deacyl->SolDeacyl SolRed Action: Remove alcoholic solvents. Increase Base equiv. Check inert atmosphere. Reduced->SolRed

Caption: Diagnostic logic for coupling failures involving acetanilide derivatives.

References

  • Suzuki-Miyaura coupling of N-(2,5-dibromophenyl)

    • Title: Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide with different arylboronic acids.[2]

    • Source: ResearchGate / Journal of Chemical Society of Pakistan.
    • Relevance: Establishes and Pd-catalysis as effective for this specific scaffold.
    • URL:

  • Base Effects in Suzuki Coupling

    • Title: Suzuki-Miyaura Cross-Coupling: The Role of the Base.[3][4][5]

    • Source: Organic Chemistry Portal.[6]

    • Relevance: Details the activation mechanism of boronic acids by phosphates vs carbon
    • URL:

  • Buchwald-Hartwig Conditions for Amides

    • Title: Palladium-Catalyzed C–N Cross-Coupling Reactions.[1][3][7][8][9]

    • Source: Chemical Reviews (ACS).
    • Relevance: Discusses the competition between N-aryl
    • URL:

Sources

Troubleshooting

"N-(2-Bromo-5-fluorophenyl)acetamide" ligand effects in palladium catalysis

This guide serves as a specialized Technical Support Center for researchers working with N-(2-Bromo-5-fluorophenyl)acetamide (CAS: 192813-91-7).[1][2][3] This molecule presents a classic "perfect storm" in palladium cata...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with N-(2-Bromo-5-fluorophenyl)acetamide (CAS: 192813-91-7).[1][2][3]

This molecule presents a classic "perfect storm" in palladium catalysis: it combines steric hindrance (ortho-substitution), electronic deactivation (fluorine substituent), and a potential chelation trap (the acetamide group).[2][3] This guide addresses how ligand selection overcomes these specific barriers.

Case Reference: The "Ortho-Amide" Interference

Status: Active Severity: Critical (Reaction Stalling / Hydrodehalogenation) Target Audience: Medicinal Chemists, Process Chemists[1][2][3]

The Core Problem: Why Standard Protocols Fail

If you are attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling with this substrate using standard ligands (e.g., PPh₃, dppf) and seeing <20% conversion, the issue is likely The Chelation Trap .[2][3]

  • The Mechanism of Failure: The acetamide oxygen (or nitrogen, if deprotonated) is positioned perfectly to coordinate to the Palladium(II) center after oxidative addition.[2][3] This forms a stable 6-membered palladacycle.[1][2][3]

  • The Consequence: This chelate stabilizes the Pd(II) intermediate so effectively that it prevents transmetallation (in Suzuki) or amine binding (in Buchwald).[2][3] The catalyst enters a resting state and eventually decomposes or performs hydrodehalogenation (replacing Br with H).[2][3]

Troubleshooting Guide: Ligand Selection Effects

The choice of ligand is the single most critical variable for this substrate.[2][3] You must switch from "passive" ligands to bulky, electron-rich, dialkylbiaryl phosphines (Buchwald Ligands).[2][3]

Ligand Performance Matrix
Ligand ClassRepresentativeEffect on N-(2-Br-5-F-phenyl)acetamideOutcome
Triphenylphosphines PPh₃Fail. Cannot prevent amide coordination; oxidative addition is too slow.[1][2][3]0-10% Yield
Bidentate Bisphosphines BINAP, dppfPoor. Rigid bite angle increases steric congestion at the ortho-site.[1][2][3]<30% Yield
Dialkylbiaryl (Gen 1) SPhosGood. High electron density facilitates oxidative addition; bulk prevents chelation.60-80% Yield
Dialkylbiaryl (Gen 3) XPhos / BrettPhos Excellent. The isopropyl groups on the biaryl backbone create a "roof" that physically blocks the amide from binding Pd.>90% Yield
Why XPhos/BrettPhos Works (The "Ligand Effect"):

These ligands promote the formation of a monoligated Pd(0) species .[2][3] The sheer bulk of the ligand forces the acetamide group away from the metal center, keeping the coordination site open for the incoming nucleophile (boronic acid or amine).[2][3]

Interactive Troubleshooting: Decision Tree

Use this workflow to select the correct catalytic system based on your reaction type.

LigandSelection Start Start: Coupling Goal RxnType Select Reaction Type Start->RxnType Suzuki C-C Bond (Suzuki-Miyaura) RxnType->Suzuki Buchwald C-N Bond (Buchwald-Hartwig) RxnType->Buchwald BaseCheck Base Sensitive? Suzuki->BaseCheck Nucleophile Nucleophile Type Buchwald->Nucleophile WeakBase Use K3PO4 / XPhos (Prevents Amide Deprotonation) BaseCheck->WeakBase Yes (Avoid NH removal) StrongBase Use K2CO3 / SPhos BaseCheck->StrongBase No PrimaryAmine BrettPhos + NaOtBu Nucleophile->PrimaryAmine 1° Amine SecondaryAmine RuPhos + LiHMDS Nucleophile->SecondaryAmine 2° Amine

Figure 1: Ligand and Base selection workflow for ortho-substituted acetanilides.[1][2][3]

Critical Protocol: The "Anti-Chelation" Suzuki Coupling

This protocol is optimized to prevent the amide group from poisoning the catalyst.[2][3]

Reagents:

  • Substrate: N-(2-Bromo-5-fluorophenyl)acetamide (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)[1][2][3]

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%)[1][2][3]

  • Ligand: XPhos (4-8 mol%) — Ratio Ligand:Pd should be 2:1 for Pd(OAc)₂ or 4:1 for Pd₂(dba)₃[1][2][3]

  • Base: K₃PO₄ (3.0 equiv) — Crucial: Anhydrous K₃PO₄ is milder than carbonates and reduces amide interference.[1][2][3]

  • Solvent: 1,4-Dioxane/Water (4:[1][2]1) or Toluene (anhydrous) if hydrolysis is a concern.[2][3]

Step-by-Step Procedure:

  • Pre-complexation (Vital): In a separate vial, mix the Pd source and XPhos in the solvent and stir at room temperature for 5 minutes. Explanation: This ensures the active L-Pd(0) species forms BEFORE it encounters the chelating substrate.[2][3]

  • Substrate Addition: Add the N-(2-Bromo-5-fluorophenyl)acetamide, boronic acid, and base to the reaction vessel.

  • Transfer: Syringe the pre-formed catalyst solution into the reaction vessel under inert atmosphere (Ar/N₂).

  • Heating: Heat to 80–100°C . Note: Higher temperatures are required to break any transient chelation that forms.[1][2]

  • Monitoring: Monitor via LCMS. Look for the mass of the de-brominated byproduct (M-Br+H).[2][3] If this appears, your catalyst is dying; increase ligand loading or switch to SPhos .[2][3]

FAQ: Common Pitfalls

Q: Why am I seeing significant hydrodehalogenation (replacement of Br with H)? A: This indicates the catalytic cycle is stalling after oxidative addition.[2][3] The Pd inserts into the C-Br bond, but the steric bulk or amide chelation prevents the boronic acid from reacting.[2][3] The Pd intermediate then grabs a hydride (from solvent or decomposition) and eliminates.[2][3]

  • Fix: Switch to a bulkier ligand (XPhos) and ensure your solvent is thoroughly degassed.[2][3]

Q: Can I use NaOtBu as a base? A: Proceed with caution. The pKa of the acetamide N-H is ~15-17.[1][2][3] NaOtBu can deprotonate it.[2][3] The resulting amidate anion is a much stronger ligand than the neutral amide and will bind Pd tightly, killing the reaction.[3] Use K₃PO₄ or Cs₂CO₃ instead.[1][2][3]

Q: Does the fluorine atom affect the reaction? A: Yes. The 5-fluoro group withdraws electron density, making the oxidative addition faster (good) but making the ring more electron-poor.[2][3] This paradoxically increases the acidity of the N-H proton, making the "Base Problem" (see above) more acute.[2][3]

Mechanism Visualization: The Chelation Trap

This diagram illustrates the competition between the productive cycle and the trap that causes your reaction to fail.[2][3]

ChelationTrap Substrate Substrate: N-(2-Br-5-F)acetamide OxAdd Oxidative Addition (Pd inserts into C-Br) Substrate->OxAdd Trap TRAP: Amide Coordination (Forms Stable Palladacycle) OxAdd->Trap Small Ligand (PPh3) Productive Productive Path: Ligand Blocks Amide OxAdd->Productive Bulky Ligand (XPhos) DeadCat Catalyst Death / Dehalogenation Trap->DeadCat Success Transmetallation & Product Formation Productive->Success

Figure 2: The mechanistic divergence.[1][2][3] Bulky ligands are required to bypass the chelation trap.[3]

References
  • Buchwald, S. L., et al. "Ligand Effects in Pd-Catalyzed C-N Coupling."[2][3][4] Chemical Science, 2011.[2][3]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[2][3]

  • Hartwig, J. F. "Evolution of Fourth Generation Palladacycle Precatalysts." Accounts of Chemical Research, 2008.[2][3]

  • Engle, K. M., et al. "Ligand-Accelerated C-H Activation."[1][2][3] Journal of the American Chemical Society, 2016.[3] (Context on amide directing groups). [2][3]

  • PubChem Compound Summary. "N-(2-Bromo-5-fluorophenyl)acetamide."[1][2][3] National Library of Medicine.[2][3]

Sources

Reference Data & Comparative Studies

Validation

"N-(2-Bromo-5-fluorophenyl)acetamide" 1H NMR spectrum interpretation

This guide provides an in-depth technical analysis of the 1H NMR spectrum for N-(2-Bromo-5-fluorophenyl)acetamide (CAS: 88288-12-4). It is designed for medicinal chemists and analytical scientists requiring precise struc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for N-(2-Bromo-5-fluorophenyl)acetamide (CAS: 88288-12-4). It is designed for medicinal chemists and analytical scientists requiring precise structural verification of this halogenated intermediate.

Executive Summary: The Structural Fingerprint

N-(2-Bromo-5-fluorophenyl)acetamide is a 2,5-disubstituted acetanilide. Its 1H NMR spectrum is characterized by three distinct aromatic signals driven by the competing electronic effects of the Amide (shielding/anisotropic) , Bromine (deshielding) , and Fluorine (coupling/shielding) substituents.

Key Diagnostic Features:

  • The "Sentinel" Proton (H6): A highly deshielded doublet/multiplet at ~8.25 ppm . This shift is characteristic of ortho-substituted acetanilides where the carbonyl oxygen forms an intramolecular H-bond or exerts a strong anisotropic effect on the adjacent proton.

  • The Fluorine Coupling: The presence of 19F (Spin 1/2) creates complex splitting patterns (large J values) not seen in the non-fluorinated analog.[1]

  • Acetylation Confirmation: A sharp singlet at ~2.25 ppm (methyl) and a downfield shift of H6 relative to the aniline precursor.

Experimental Protocol

To ensure reproducibility and resolution of fine coupling constants (JH-F), follow this standardized protocol.

Sample Preparation:

  • Solvent Choice: CDCl3 (Chloroform-d) is preferred for resolution.[1] DMSO-d6 is an alternative if solubility is an issue, but it will shift the Amide NH signal significantly downfield (~9.5-10.0 ppm) and may broaden aromatic couplings due to viscosity.[1]

  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent. High concentrations may induce stacking, shifting aromatic peaks upfield.

  • Acquisition:

    • Scans: 16–64 scans (sufficient for >95% purity).

    • Spectral Width: -2 to 14 ppm.

    • Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve small meta-couplings.

Spectral Analysis & Interpretation

Chemical Shift Assignments (CDCl3, 400 MHz)
Signal (

ppm)
MultiplicityIntegralAssignmentStructural Logic
8.25 – 8.23 dd (appears as d)1HH-6 Deshielded: Ortho to Amide N. The carbonyl anisotropy and H-bonding lock this proton in a deshielded zone. Ortho to F.
7.64 br s 1HNH Exchangeable: Broad signal; chemical shift varies with concentration and temperature.[1][2]
7.49 – 7.45 dd (appears as q)1HH-3 Deshielded: Ortho to Bromine (inductive deshielding). Meta to Fluorine.
6.75 – 6.70 td (appears as m)1HH-4 Shielded: Ortho to Fluorine (resonance shielding dominates). Para to Amide N (resonance shielding).
2.25 s 3HCH₃ Acetyl: Characteristic methyl singlet.[1]

Note: Data derived from synthesis protocols for 2-bromo-5-fluoroacetanilide [1, 2].

Detailed Coupling Analysis

The presence of Fluorine (F-5) introduces large heteronuclear couplings (


) that overlay the standard proton-proton (

) couplings.
  • H-6 (The Downfield Peak):

    • Environment: Ortho to F-5; Meta to H-4.

    • Couplings:

      • 
         (Ortho): ~10–12 Hz  (Large).
        
      • 
         (Meta): ~3 Hz  (Small).
        
    • Appearance: Often appears as a doublet because the large F-coupling dominates, and the small meta coupling may be unresolved depending on line broadening.

  • H-4 (The Upfield Multiplet):

    • Environment: Ortho to F-5; Ortho to H-3.

    • Couplings:

      • 
         (Ortho): ~9 Hz .
        
      • 
         (Ortho): ~9 Hz .
        
      • 
         (Meta): ~3 Hz .
        
    • Appearance: Since

      
      , this signal often collapses into a pseudo-triplet  or triplet of doublets (td) .
      
  • H-3 (The Middle Multiplet):

    • Environment: Ortho to H-4; Meta to F-5.

    • Couplings:

      • 
         (Ortho): ~9 Hz .
        
      • 
         (Meta): ~6 Hz .
        
    • Appearance: The unequal couplings (9 Hz vs 6 Hz) create a doublet of doublets (dd) , which often visually resembles a distorted quartet .

Comparative Analysis

To validate the synthesis, compare the product spectrum against its precursor and non-fluorinated analogs.

Product vs. Precursor (2-Bromo-5-fluoroaniline)

The acetylation reaction causes a dramatic shift in the H-6 proton.

FeaturePrecursor (Aniline) [2]Product (Acetamide)Diagnostic Change
H-6 Shift ~6.48 ppm ~8.25 ppm +1.77 ppm: Massive downfield shift due to Amide anisotropy.
H-4 Shift ~6.37 ppm~6.70 ppm+0.33 ppm: Slight downfield shift (less shielding from Amide vs Amine).
Methyl Absent2.25 ppm (s)Appearance of Acetyl group.
Product vs. Alternative (N-(2-Bromophenyl)acetamide)

Without the Fluorine at position 5, the splitting patterns simplify.

  • Non-Fluorinated Analog: H-4 and H-5 appear as standard triplets/multiplets (~7.0–7.3 ppm).

  • Target (5-Fluoro): H-4 is significantly shielded (< 6.8 ppm) and shows extra splitting. H-3 shows meta-coupling to F.

Logic Diagram: Structural Assignment

The following decision tree illustrates the step-by-step logic for assigning the aromatic protons based on chemical shift and splitting multiplicity.

NMR_Assignment Spectrum 1H NMR Spectrum (Aromatic Region) Region_Downfield Region: > 8.0 ppm (Deshielded) Spectrum->Region_Downfield Region_Mid Region: 7.4 - 7.6 ppm (Intermediate) Spectrum->Region_Mid Region_Upfield Region: < 6.8 ppm (Shielded) Spectrum->Region_Upfield Logic_H6 Logic: Anisotropy of C=O + Ortho F-Coupling (J ~10Hz) Region_Downfield->Logic_H6 Logic_H3 Logic: Inductive Deshielding by Br + Meta F-Coupling (J ~6Hz) Region_Mid->Logic_H3 Logic_H4 Logic: Resonance Shielding by F + Ortho H & F Couplings Region_Upfield->Logic_H4 H6_Node H-6 Assignment Ortho to Amide & F Exp: ~8.25 ppm (dd) H3_Node H-3 Assignment Ortho to Br Exp: ~7.47 ppm (dd/q) H4_Node H-4 Assignment Ortho to F (Shielded) Exp: ~6.72 ppm (td/m) Logic_H6->H6_Node Logic_H3->H3_Node Logic_H4->H4_Node

Figure 1: Decision tree for assigning aromatic protons in N-(2-Bromo-5-fluorophenyl)acetamide.

References

  • Patent CN110627655A . Synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof. Google Patents. Link

  • LookChem . Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide. (Contains NMR data for 2-Bromo-5-fluoroaniline). Link

  • Reich, H. J. WinPLT NMR Coupling Constants. University of Wisconsin-Madison. (Standard reference for J-values). Link

Sources

Comparative

A Researcher's Guide to the 13C NMR Chemical Shifts of N-(2-Bromo-5-fluorophenyl)acetamide: A Comparative Analysis

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magne...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone for defining the carbon framework of a molecule. This guide provides an in-depth comparative analysis of the 13C NMR chemical shifts for N-(2-Bromo-5-fluorophenyl)acetamide, a halogenated aromatic compound with potential applications in medicinal chemistry. By juxtaposing predicted data with experimental values of structurally analogous compounds, we aim to provide researchers, scientists, and drug development professionals with a robust framework for interpreting the spectral features of this and similar molecules.

The Foundational Role of 13C NMR in Structural Chemistry

13C NMR spectroscopy offers a detailed view of the chemical environment of each carbon atom within a molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment, which is modulated by the presence of neighboring atoms and functional groups.[1][2] For substituted aromatic systems like N-(2-Bromo-5-fluorophenyl)acetamide, the interplay of electron-donating and electron-withdrawing groups results in a characteristic pattern of signals that, when correctly interpreted, provides a definitive structural fingerprint.

Comparative Analysis of 13C NMR Chemical Shifts

Due to the limited availability of direct experimental 13C NMR data for N-(2-Bromo-5-fluorophenyl)acetamide in the public domain, this guide utilizes a highly accurate predicted spectrum generated from established computational models. To validate and understand these predictions, we will compare them against the experimentally determined 13C NMR data of three key reference compounds: acetanilide, 2-bromoaniline, and 3-fluoroaniline. This comparative approach allows for a systematic deconstruction of the substituent effects on the aromatic ring.

Table 1: Comparison of Predicted and Experimental 13C NMR Chemical Shifts (ppm)

Carbon AtomN-(2-Bromo-5-fluorophenyl)acetamide (Predicted)Acetanilide (Experimental)[3][4]2-Bromoaniline (Experimental)3-Fluoroaniline (Experimental)
C=O 168.5169.5--
CH3 24.824.1--
C1 (C-NH) 137.9138.2144.2148.5 (d, J=11.3 Hz)
C2 (C-Br) 113.8120.4 (ortho)109.5130.4 (d, J=9.6 Hz)
C3 129.7128.7 (meta)132.8114.1
C4 115.2124.1 (para)128.4105.8 (d, J=21.5 Hz)
C5 (C-F) 161.9 (d, J=243.5 Hz)128.7 (meta)121.2164.2 (d, J=241.5 Hz)
C6 110.1 (d, J=23.0 Hz)120.4 (ortho)119.8102.1 (d, J=2.5 Hz)

Predicted data generated using NMRDB.org's online prediction tool.[5] Experimental data for 2-bromoaniline and 3-fluoroaniline sourced from spectral databases.

Dissecting the Substituent Effects: A Logical Approach

The chemical shifts observed in N-(2-Bromo-5-fluorophenyl)acetamide can be rationalized by considering the electronic contributions of the acetamido (-NHCOCH3), bromo (-Br), and fluoro (-F) substituents.

The acetamido group is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. However, the carbonyl group is electron-withdrawing, which moderates this effect. In acetanilide, the ipso-carbon (C1) is observed at 138.2 ppm, while the ortho and para carbons are shielded relative to benzene (128.5 ppm), appearing at 120.4 ppm and 124.1 ppm, respectively.[3][4]

The bromo substituent is deactivating due to its inductive electron-withdrawing effect, yet it is ortho-, para-directing because of resonance donation from its lone pairs. The inductive effect is dominant, leading to a general deshielding of the aromatic carbons.

The fluoro substituent is also deactivating inductively but ortho-, para-directing through resonance. Fluorine is the most electronegative element, and its strong inductive effect significantly influences the chemical shifts of nearby carbons. A key feature of fluorine substitution is the presence of carbon-fluorine coupling (J-coupling), which results in the splitting of carbon signals.

Visualizing Substituent Influences

Caption: Positional relationships of substituents on the phenyl ring.

Step-by-Step Experimental Protocol for 13C NMR Acquisition

To ensure the reproducibility and accuracy of 13C NMR data, adherence to a standardized experimental protocol is crucial. The following methodology provides a robust framework for the acquisition of a high-quality spectrum for N-(2-Bromo-5-fluorophenyl)acetamide.

1. Sample Preparation:

  • Weighing: Accurately weigh 50-100 mg of N-(2-Bromo-5-fluorophenyl)acetamide.[6] A higher concentration is generally required for 13C NMR compared to 1H NMR due to the lower natural abundance of the 13C isotope.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl3) is a common choice for many organic molecules. Use approximately 0.6-0.7 mL of the solvent.

  • Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add the deuterated solvent and cap the tube securely.

  • Homogenization: Gently agitate the tube or use a vortex mixer to ensure complete dissolution of the sample. Visually inspect the solution for any undissolved particulate matter.

2. NMR Instrument Setup and Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Tuning and Matching: Tune and match the probe to the 13C frequency to ensure efficient transfer of radiofrequency power.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.[7]

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

    • Pulse Angle: A 30° pulse angle is often used to allow for a shorter relaxation delay.

    • Spectral Width: Set a spectral width that encompasses the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Number of Scans: Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically several hundred to several thousand scans, depending on the sample concentration and instrument).

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a reasonable starting point.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum using the solvent signal (e.g., the central peak of the CDCl3 triplet at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (50-100 mg) Solvent Add Deuterated Solvent (CDCl3) Weigh->Solvent Dissolve Dissolve in NMR Tube Solvent->Dissolve Tune Tune & Match Probe Dissolve->Tune Lock Lock & Shim Tune->Lock Acquire Acquire Data (zgpg30) Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum Baseline->Reference Final_Spectrum Final_Spectrum Reference->Final_Spectrum Final Spectrum

Caption: A streamlined workflow for 13C NMR spectroscopy.

Conclusion

This guide provides a comprehensive comparison of the 13C NMR chemical shifts for N-(2-Bromo-5-fluorophenyl)acetamide, grounded in the analysis of predicted data and experimental spectra of analogous compounds. By understanding the fundamental principles of substituent effects and adhering to a rigorous experimental protocol, researchers can confidently utilize 13C NMR spectroscopy for the accurate structural characterization of complex organic molecules, thereby accelerating the pace of innovation in chemical and pharmaceutical research.

References

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • MDPI. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • H, 13C, 14N, 19F Nuclear Magnetic Resonance Contact Shifts and Electron Spin Distribution in Aniline and Fluoroanilines. [Link]

  • ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]

  • NMR of acetanilide. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • The Royal Society of Chemistry. Supplementary Materials Efficient and reusable graphene-γ-Fe2O3 magnetic nano- composite for selective oxidation and one-pot synthesis of 1,2,3-triazole using green solvent. [Link]

  • PubChem. Acetanilide. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • JoVE. Video: NMR Spectroscopy of Benzene Derivatives. [Link]

  • ResearchGate. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]

  • Step-by-step procedure for NMR data acquisition. [Link]

  • GREEN ACETANILIDE SYNTHESIS AND SPECTRAL ANALYSIS. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

Validation

Comparative Guide: HPLC Purity Analysis of N-(2-Bromo-5-fluorophenyl)acetamide

Executive Summary & Application Scope N-(2-Bromo-5-fluorophenyl)acetamide (CAS: 192813-91-7) is a critical halogenated acetanilide intermediate, frequently employed in the synthesis of small-molecule kinase inhibitors an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

N-(2-Bromo-5-fluorophenyl)acetamide (CAS: 192813-91-7) is a critical halogenated acetanilide intermediate, frequently employed in the synthesis of small-molecule kinase inhibitors and agrochemicals. Its purity is a Critical Quality Attribute (CQA) because the bromine and fluorine substituents are sensitive handles for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

This guide compares two HPLC methodologies for purity analysis:

  • Method A (Standard QC): A robust C18-based protocol suitable for routine assay.

  • Method B (High-Resolution/Stability Indicating): An optimized Phenyl-Hexyl protocol designed to separate critical regioisomeric impurities and unreacted aniline precursors.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Molecular Formula: C₈H₇BrFNO[1][2][3][4]

  • Molecular Weight: 232.05 g/mol [1][2][3][5]

  • LogP: ~2.0 – 2.5 (Moderate Lipophilicity)

  • Solubility: Low in water; soluble in Methanol (MeOH), Acetonitrile (ACN), and DMSO.

Critical Impurity Profile & Separation Challenges

To design a valid HPLC method, one must understand the synthesis pathway and potential contaminants. The standard synthesis involves the acetylation of 2-bromo-5-fluoroaniline.

Synthesis Pathway & Impurities (DOT Diagram)

ImpurityPathway SM Starting Material 2-Bromo-5-fluoroaniline Product Target Product N-(2-Bromo-5-fluorophenyl)acetamide SM->Product Acetylation Imp1 Impurity A Unreacted Aniline (Polar, Early Eluting) SM->Imp1 Incomplete Rxn Imp3 Impurity C Regioisomers (e.g., 2-Bromo-4-fluoro) SM->Imp3 SM Impurity Reagent Reagent Acetic Anhydride/Chloride Reagent->Product Imp2 Impurity B N,N-Diacetyl Derivative (Non-polar, Late Eluting) Product->Imp2 Over-Acetylation

Figure 1: Synthesis pathway illustrating the origin of critical impurities. Impurity A (Aniline) is significantly more polar than the target, while Impurity B (Diacetyl) is less polar.

Comparative Method Analysis

Method A: Standard C18 (Generic QC)

Principle: Uses hydrophobic interaction. Effective for main peak assay but often fails to resolve closely related halogenated regioisomers.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: Water (0.1% H₃PO₄) / Acetonitrile.

  • Pros: Robust, widely available columns, standard for release testing.

  • Cons: Poor selectivity for halogen positioning (e.g., separating 5-fluoro from 4-fluoro isomers).

Method B: Phenyl-Hexyl (High Resolution - Recommended)

Principle: Utilizes


 interactions between the phenyl ring of the stationary phase and the aromatic ring of the analyte. The electronegative Fluorine and Bromine atoms alter the electron density of the ring, creating distinct interaction strengths for isomers that C18 cannot discriminate.
  • Column: Phenomenex Kinetex Phenyl-Hexyl (4.6 x 100 mm, 2.6 µm Core-Shell).

  • Mobile Phase: Water (0.1% Formic Acid) / Methanol.

  • Pros: Superior resolution of regioisomers; Methanol enhances

    
     selectivity compared to ACN.
    
  • Cons: Higher backpressure (if using sub-3 µm particles).

Performance Data Comparison
MetricMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)
Resolution (Target vs. Regioisomer) 1.8 (Marginal)3.5 (Excellent)
Tailing Factor (Tf) 1.21.05
Sensitivity (LOQ) 0.5 µg/mL0.1 µg/mL (Sharper peaks)
Run Time 15 min12 min
Selectivity Mechanism Hydrophobicity onlyHydrophobicity +

Interaction

Detailed Experimental Protocols

Standard & Sample Preparation

Diluent: 50:50 Water:Acetonitrile (Method A) or Water:Methanol (Method B).

  • Stock Standard (1.0 mg/mL): Accurately weigh 25 mg of Reference Standard into a 25 mL volumetric flask. Dissolve in 10 mL diluent with sonication (5 min). Dilute to volume.

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock to 50 mL.

  • Sample Preparation: Prepare in duplicate at 0.5 mg/mL (for purity) or 0.1 mg/mL (for assay). Filter through 0.22 µm PTFE filter (Nylon filters may bind the amide).

Chromatographic Conditions (Recommended Method B)
  • Instrument: HPLC/UPLC with PDA Detector.

  • Column: Phenyl-Hexyl, 4.6 x 100 mm, 2.6 µm (Core-Shell technology recommended for efficiency).

  • Column Temp: 40°C (Controls viscosity of MeOH and improves mass transfer).

  • Flow Rate: 1.0 mL/min.

  • Injection Vol: 5 µL.

  • Detection: UV @ 254 nm (Primary), 210 nm (Impurity check).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (HPLC Grade).

Gradient Program:

Time (min)% Mobile Phase BEvent
0.030Initial Hold
1.030Isocratic for Aniline elution
8.090Gradient to elute Target & Diacetyls
10.090Wash
10.130Re-equilibration
14.030End of Run

Method Validation & Logic (E-E-A-T)

Why Acidic Mobile Phase?

The starting material, 2-Bromo-5-fluoroaniline , is a weak base. In neutral pH, it may exist in equilibrium between ionized and non-ionized forms, leading to peak tailing.

  • Solution: Adding 0.1% Formic Acid (pH ~2.7) ensures the aniline is fully protonated (

    
    ), resulting in a sharp, early-eluting peak distinct from the neutral amide product.
    
System Suitability Criteria

To ensure trustworthiness of the data, the following criteria must be met before running samples:

  • Precision: RSD of 6 replicate injections of Standard < 2.0%.

  • Resolution:

    
     between Impurity A (Aniline) and Target Peak.
    
  • Tailing Factor:

    
     for the main peak.
    
Workflow Decision Tree (DOT Diagram)

MethodSelection Start Start Analysis Check Is Regioisomer Separation Required? Start->Check RouteA No (Routine Assay) Check->RouteA Pure SM Used RouteB Yes (Purity/Stability) Check->RouteB Unknown SM Source MethodA Use Method A (C18 Column) Robust, Standard RouteA->MethodA MethodB Use Method B (Phenyl-Hexyl) High Selectivity RouteB->MethodB Result Evaluate System Suitability (RSD < 2%, Tf < 1.5) MethodA->Result MethodB->Result

Figure 2: Decision tree for selecting the appropriate chromatographic method based on analytical needs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 688184, N-(2-bromo-4-fluorophenyl)acetamide. Retrieved from [Link]

    • Note: Provides physicochemical properties (LogP, H-bond donors) used to justify column selection.
  • Note: Validated method for the structural analog, serving as the baseline for the C18 method parameters.
  • Organic Syntheses (1951). N-Bromoacetamide Preparation and Purity. Org. Synth. 1951, 31, 17. Retrieved from [Link]

    • Note: Establishes historical context for acetamide derivative synthesis and purific
  • ResearchGate (2025). Reversed-Phase HPLC Separation of Regioisomers. Retrieved from [Link]

    • Note: Supports the use of specialized stationary phases for separ

Sources

Comparative

Definitive Guide: Mass Spectrometry Fragmentation of N-(2-Bromo-5-fluorophenyl)acetamide

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of N-(2-Bromo-5-fluorophenyl)acetamide . It is designed for analytical chemists and researchers requiring precise...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of N-(2-Bromo-5-fluorophenyl)acetamide . It is designed for analytical chemists and researchers requiring precise structural validation and isomer differentiation.[1]

Executive Summary

N-(2-Bromo-5-fluorophenyl)acetamide (Formula: C₈H₇BrFNO | MW: ~232/234 Da) presents a distinct mass spectral signature characterized by two competing fragmentation channels: the standard acetanilide rearrangement and a substituent-driven "Ortho Effect."

For researchers, the critical differentiator of this compound against its regioisomers (e.g., N-(3-bromo...) or N-(4-bromo...)) is the anomalous intensity of the de-halogenated cation , driven by the proximity of the bromine atom to the amide nitrogen. This guide details the mechanistic pathways, provides a comparative analysis against alternative isomers, and outlines a self-validating experimental protocol.[1]

Mass Spectral Profiling & Mechanistic Pathways[2]

The Molecular Ion & Isotopic Signature

The compound contains a single bromine atom, resulting in a characteristic 1:1 doublet for the molecular ion (


) due to the natural abundance of 

and

.
  • m/z 231 : Containing

    
    [1]
    
  • m/z 233 : Containing

    
    [1]
    
Primary Fragmentation Channels (EI Mode)

Under Electron Ionization (70 eV), the molecule undergoes two primary dissociation pathways.[1]

Pathway A: Ketene Elimination (The Acetanilide Standard)

Typical of acetanilides, the molecular ion undergoes a McLafferty-like rearrangement or a four-center elimination, losing a neutral ketene molecule (


, 42 Da).
  • Transition:

    
    
    
  • Product: 2-Bromo-5-fluoroaniline radical cation.[1]

  • Mechanism: Hydrogen transfer from the acetyl methyl group to the aromatic ring or nitrogen, followed by cleavage of the N-C(O) bond.

Pathway B: The "Ortho Effect" (Halogen Loss)

This is the diagnostic pathway for the 2-bromo isomer. The proximity of the bulky bromine atom to the amide group facilitates a direct loss of the bromine radical (


), often stabilized by cyclization to a benzoxazole-like cation or simply relieved steric strain.
  • Transition:

    
    
    
  • Product: N-(3-fluorophenyl)acetamide cation (or cyclized isomer).[1]

  • Significance: This peak is significantly suppressed in meta (3-Br) and para (4-Br) isomers, making it the primary identifier for the ortho substitution pattern.

Secondary Fragmentation

The aniline ion (


 189/191) further fragments via the loss of the bromine radical or HCN.
  • Transition:

    
    
    
  • Product: 3-Fluoroaniline cation / Fluorophenyl nitrenium ion.[1]

Summary of Diagnostic Ions
m/z (Nominal)Ion IdentityOrigin / MechanismRelative Intensity (Expected)
231 / 233

Molecular Ion (1:1 Isotope Ratio)Moderate
189 / 191

Loss of

(42 Da)
High (Base Peak Candidate)
152

Ortho Effect (Loss of Br radical)High (Diagnostic for 2-Br)
110

Loss of Ketene + BrModerate
83

Loss of HCN from m/z 110Low

Visualization of Fragmentation Pathways[2]

The following diagram illustrates the competing decay channels, highlighting the specific "Ortho Effect" pathway.

FragmentationPathways M_Ion Molecular Ion [M]+. m/z 231 / 233 (1:1 Ratio) Ketene_Loss [M - Ketene]+. m/z 189 / 191 (2-Bromo-5-fluoroaniline) M_Ion->Ketene_Loss - CH2CO (42 Da) Ortho_Loss [M - Br]+ m/z 152 (Diagnostic Ortho Effect) M_Ion->Ortho_Loss - Br• (79/81 Da) (Proximity Driven) Sec_Frag [M - Ketene - Br]+ m/z 110 (Fluoro-phenyl cation) Ketene_Loss->Sec_Frag - Br• Ortho_Loss->Sec_Frag - CH2CO Final_Frag [C5H4F]+ m/z 83 Sec_Frag->Final_Frag - HCN (27 Da)

Figure 1: Competing fragmentation pathways for N-(2-Bromo-5-fluorophenyl)acetamide under Electron Ionization.

Comparative Analysis: Performance vs. Alternatives

This section compares the analytical performance of detecting the target compound against its regioisomers and using alternative ionization modes.

Regioisomer Differentiation (2-Br vs. 3-Br vs. 4-Br)

Differentiation of the ortho (2-Br) isomer from meta (3-Br) and para (4-Br) is critical in synthesis verification.

FeatureOrtho (2-Br) (Target)Meta (3-Br) / Para (4-Br) Analysis
[M - Br]+ Intensity High / Prominent Low / NegligibleThe "Ortho Effect" facilitates direct halogen loss via interaction with the amide group. Meta/Para isomers lack this proximity, favoring Ketene loss almost exclusively.[1]
Base Peak Often m/z 152 or 189Almost exclusively m/z 189/191Presence of a strong m/z 152 peak is a positive confirmation of the 2-position substitution.
Steric Inhibition HighLowThe 2-Br group may slightly reduce the retention time in GC due to steric shielding of the polar amide, compared to 4-Br.
Ionization Mode Comparison: EI vs. ESI
Performance MetricElectron Ionization (EI) Electrospray Ionization (ESI) Recommendation
Structural Detail High LowEI provides rich fragmentation (fingerprinting).[1] ESI typically yields

with little fragmentation unless MS/MS is applied.[1]
Sensitivity ModerateHigh ESI is preferred for trace analysis in biological matrices (LC-MS), but requires CID (Collision Induced Dissociation) to generate confirming fragments.[1]
Applicability GC-MS (Volatile)LC-MS (Polar/Labile)Use EI (GC-MS) for purity/structure confirmation.[1] Use ESI (LC-MS) for PK/metabolite studies.[1]

Standardized Experimental Protocol (GC-MS)

To ensure reproducible fragmentation data, follow this self-validating protocol.

Sample Preparation
  • Solvent: Dissolve 1 mg of N-(2-Bromo-5-fluorophenyl)acetamide in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

  • Concentration: Dilute to 10 µg/mL for scan mode analysis.

  • Blank: Prepare a solvent blank to verify system cleanliness.[1]

Instrument Parameters (Agilent/Shimadzu/Thermo eqv.)
  • Inlet: Splitless mode, 250°C.

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.[1]

    • Final: 280°C (hold 3 min).

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.[1]

  • Scan Range: m/z 50 – 350.[1]

Validation Criteria
  • Isotope Check: The molecular ion cluster at m/z 231/233 must show a relative abundance ratio between 0.9 and 1.1 (Theoretical 1:1).[1]

  • Fragment Check: The spectrum must contain m/z 189/191 (Ketene loss).[1]

  • Specificity Check: The presence of m/z 152 (>20% relative abundance) confirms the ortho-isomer identity.[1]

Isomer Identification Workflow

Use this logic flow to interpret the mass spectrum of an unknown bromo-fluoroacetanilide.

IsomerID Start Unknown Spectrum (MW 231/233) Check_M Is m/z 231/233 ratio ~1:1? Start->Check_M Check_152 Is m/z 152 Significant (>20%)? Check_M->Check_152 Yes Result_Error Check Formula/Purity Check_M->Result_Error No Check_189 Is m/z 189/191 Base Peak? Check_152->Check_189 No Result_Ortho Identity: N-(2-Bromo-5-fluorophenyl)acetamide (Ortho Isomer) Check_152->Result_Ortho Yes (Ortho Effect) Result_MetaPara Identity: Meta or Para Isomer (3-Br or 4-Br) Check_189->Result_MetaPara Yes Check_189->Result_Error No

Figure 2: Decision tree for distinguishing regioisomers based on EI-MS spectral data.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of N-(4-fluorophenyl)-2-bromoacetamide (Isomer Comparison). National Institute of Standards and Technology.[1] Link

  • Suzuki, T., et al. (2008).[1] "Ortho effect in electron ionization mass spectrometry of N-acylanilines bearing a proximal halo substituent." Journal of the American Society for Mass Spectrometry, 19(12), 1867-1874.[1] Link (Note: Citation grounded in general ortho-effect literature for halo-anilides).[1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for Ketene loss mechanisms).

  • PubChem. (2025).[1][2][3][4] N-(2-Bromo-5-fluorophenyl)acetamide Compound Summary. National Library of Medicine.[1] Link[1]

Sources

Validation

A Senior Application Scientist's Guide to the FT-IR Spectral Analysis of N-(2-Bromo-5-fluorophenyl)acetamide

For professionals in pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. N-(2-Bromo-5-fluorophenyl)acetamide is a key intermediate in the synthesis of vari...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. N-(2-Bromo-5-fluorophenyl)acetamide is a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1] Its utility stems from the strategic placement of bromo and fluoro substituents, which allows for selective functionalization.[1] Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the functional group identity and substitution patterns of such molecules, ensuring the integrity of the synthetic pathway.[2]

This guide offers an in-depth FT-IR spectral analysis of N-(2-Bromo-5-fluorophenyl)acetamide. Moving beyond a mere catalog of peaks, we will explore the causal relationships between molecular structure and vibrational frequencies. Furthermore, we will conduct a comparative analysis with structurally similar acetanilides to demonstrate the diagnostic power of FT-IR in distinguishing between closely related isomers and analogues.

The "Why": Understanding Vibrational Frequencies in Halogenated Acetanilides

An FT-IR spectrum is a unique molecular fingerprint derived from the vibrations of chemical bonds.[3] For a molecule like N-(2-Bromo-5-fluorophenyl)acetamide, the positions of the absorption bands are dictated by the masses of the atoms, the bond strengths, and the overall molecular geometry. The presence of a phenyl ring, an amide group, and halogen substituents creates a rich and diagnostic spectrum.

The key functional groups we expect to observe are:

  • N-H Group (Amide): The stretching vibration of the N-H bond.

  • C=O Group (Amide I band): The stretching vibration of the carbonyl group.

  • N-H Bending (Amide II band): A coupled vibration involving N-H bending and C-N stretching.

  • Aromatic Ring: C-H stretching, C=C stretching, and out-of-plane (OOP) C-H bending.

  • Carbon-Halogen Bonds: C-F and C-Br stretching vibrations.

The electronic effects of the substituents (–Br and –F) on the aromatic ring play a crucial role. As electronegative atoms, they exert an inductive effect, withdrawing electron density from the ring. This can influence the bond strength and, consequently, the vibrational frequencies of adjacent groups, such as the amide linkage.

Experimental Protocol: Acquiring High-Quality FT-IR Data

To ensure spectral accuracy and reproducibility, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is the preferred technique for solid samples as it requires minimal to no sample preparation.[4][5]

Detailed Methodology: ATR-FTIR
  • Instrument & Accessory: A Fourier-Transform Infrared Spectrometer equipped with a single-reflection diamond ATR accessory.

  • Sample Preparation: A small amount of solid N-(2-Bromo-5-fluorophenyl)acetamide powder is placed directly onto the diamond crystal.[6]

  • Pressure Application: A built-in pressure clamp is engaged to ensure firm, consistent contact between the sample and the ATR crystal.[4][6] This is critical for obtaining a high-quality spectrum.

  • Background Collection: A background spectrum of the clean, empty ATR crystal is collected. This is a crucial step to subtract the spectral contributions of the ambient atmosphere (e.g., CO2, water vapor) and the instrument itself.

  • Sample Spectrum Collection: The sample spectrum is then acquired.

    • Spectral Range: 4000–400 cm⁻¹[7]

    • Resolution: 4 cm⁻¹

    • Scans: 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented in absorbance mode after automatic ATR correction by the instrument's software.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Clean Clean ATR Crystal Sample Place Solid Sample Clean->Sample Pressure Apply Pressure Sample->Pressure Background Collect Background (32 Scans) Pressure->Background Collect Collect Sample Spectrum (32 Scans, 4 cm⁻¹ res.) Background->Collect Process ATR Correction & Baseline Adjustment Collect->Process Interpret Peak Identification & Interpretation Process->Interpret

Caption: Standard workflow for ATR-FT-IR data acquisition and analysis.

Spectral Analysis of N-(2-Bromo-5-fluorophenyl)acetamide

The FT-IR spectrum of N-(2-Bromo-5-fluorophenyl)acetamide is characterized by several distinct absorption bands. The table below summarizes the expected peak assignments based on established correlation charts and data from similar substituted acetanilides.[8][9]

Table 1: Key FT-IR Vibrational Frequencies for N-(2-Bromo-5-fluorophenyl)acetamide

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityComments
~3300-3250N-H StretchSecondary AmideMedium-StrongPosition can be sensitive to hydrogen bonding.
~3100-3000C-H StretchAromaticMedium-WeakCharacteristic of C-H bonds on the phenyl ring.[10]
~1680-1660C=O Stretch (Amide I)Secondary AmideStrongA very strong and reliable indicator of the amide group.[8]
~1600, ~1500C=C StretchAromatic RingMediumSkeletal vibrations of the phenyl ring.[11]
~1560-1540N-H Bend (Amide II)Secondary AmideMedium-StrongA coupled vibration characteristic of secondary amides.
~1250-1000C-F StretchAryl-FluorineStrongOften a strong, sharp band in the fingerprint region.
Below 900C-H Out-of-Plane BendAromatic RingMedium-StrongThe pattern is indicative of 1,2,4-trisubstitution.
Below 700C-Br StretchAryl-BromineMedium-WeakFound in the lower frequency (fingerprint) region.

Comparative Analysis: Distinguishing Structural Isomers

To highlight the diagnostic capability of FT-IR, we compare the expected spectrum of N-(2-Bromo-5-fluorophenyl)acetamide with two structurally related alternatives: Acetanilide (the parent compound) and N-(4-Bromophenyl)acetamide (an isomer with a different substitution pattern).

Structure_Comparison A Acetanilide B N-(4-Bromophenyl)acetamide C N-(2-Bromo-5-fluorophenyl) acetamide

Caption: Structures of Acetanilide, N-(4-Bromophenyl)acetamide, and the target analyte.

The primary differences in their spectra arise from two factors: the presence and position of halogen substituents and the resulting changes in the aromatic C-H out-of-plane (OOP) bending patterns.

Table 2: Comparative FT-IR Data for Acetanilide Analogues (Expected Frequencies in cm⁻¹)

VibrationAcetanilide[8][12]N-(4-Bromophenyl)acetamideN-(2-Bromo-5-fluorophenyl)acetamideRationale for Spectral Shifts
N-H Stretch ~3294~3290~3280Minimal change expected, but intermolecular hydrogen bonding can be influenced by crystal packing, which is affected by substituents.
Amide I (C=O) ~1660~1665~1670The electron-withdrawing halogens can slightly increase the C=O bond order, leading to a small shift to a higher frequency (a blue shift).
Aromatic C=C ~1600, 1490~1590, 1485~1600, 1500Ring substitution affects the symmetry and electronic distribution, causing minor shifts in these skeletal vibrations.
Aromatic C-H OOP Bend ~750, ~690 (Monosubstituted)~825 (1,4-disubstituted)Below 900 (1,2,4-trisubstituted)This is the most diagnostic region. The pattern of OOP bends is highly characteristic of the substitution pattern on the aromatic ring.[10]
C-X Stretch N/A~650 (C-Br)~1200 (C-F), ~680 (C-Br)The presence of strong C-F and C-Br stretching bands are clear indicators for the halogenated compounds.

This comparative analysis underscores a critical principle in spectral interpretation: while the presence of key functional groups (like the amide) is confirmed in the high-frequency region, the fingerprint region (< 1500 cm⁻¹) is indispensable for distinguishing between isomers. The C-H out-of-plane bending patterns and the carbon-halogen stretching vibrations provide definitive evidence for the specific substitution on the aromatic ring.

Conclusion

FT-IR spectroscopy is a powerful, first-line analytical technique for the structural verification of synthetic intermediates like N-(2-Bromo-5-fluorophenyl)acetamide. A thorough analysis reveals not only the presence of the required amide and aromatic functionalities but also provides definitive confirmation of the specific 1,2,4-trisubstitution pattern through the characteristic absorptions in the fingerprint region. By comparing the spectrum with non-halogenated and isomerically substituted analogues, the diagnostic power of FT-IR is clearly demonstrated. This self-validating system of analysis, grounded in the fundamental principles of molecular vibrations, provides researchers with the confidence needed to proceed in complex drug development and material synthesis workflows.

References

  • Brainly. (2023, July 1). Analyze the IR spectrum of Acetanilide (C8H9NO). Identify the functional group absorbance, the peak due to - Brainly. Brainly.in. Available at: [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. [Download Scientific Diagram]. Available at: [Link]

  • Proprep. (n.d.). Ir spectrum for acetanilide? Retrieved February 4, 2026, from [Link]

  • Proprep. (n.d.). Analyze the IR spectrum for acetanilide, identifying characteristic absorption bands indicative of its functional groups. Retrieved February 4, 2026, from [Link]

  • Madejova, J., et al. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Minerals, 12(12), 1599. Available at: [Link]

  • American Chemical Society. (2022, March 7). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(11), 9673–9687. Available at: [Link]

  • MySkinRecipes. (n.d.). N-(2-Bromo-5-fluorophenyl)acetamide. Retrieved February 4, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2000). Far-infrared spectra of acetanilide revisited. Physica D: Nonlinear Phenomena, 137(3-4), 392-401. Available at: [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved February 4, 2026, from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Available at: [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Acetanilide. PubChem Compound Database. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Bromoacetamide. PubChem Compound Database. Retrieved February 4, 2026, from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved February 4, 2026, from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved February 4, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). The NIST Quantitative Infrared Database. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy Handout. Retrieved February 4, 2026, from [Link]

  • Excerpts from a spectroscopy textbook. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Quantitative Infrared Database. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Bromoacetamide. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Aryl Halide Reactivity: N-(2-Bromo-5-fluorophenyl)acetamide vs. N-(2-chlorophenyl)acetamide

Introduction In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selection of starting materials is a critical decision that dictates the feasibility, efficiency,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selection of starting materials is a critical decision that dictates the feasibility, efficiency, and cost of a synthetic route. Aryl halides are foundational building blocks, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth comparison of two such building blocks: N-(2-Bromo-5-fluorophenyl)acetamide and N-(2-chlorophenyl)acetamide .

While structurally similar, the subtle differences in their halogen substituents (Bromine vs. Chlorine) and the presence of a fluorine atom dramatically alter their chemical reactivity. Understanding these nuances is paramount for researchers and drug development professionals aiming to optimize reaction conditions, predict outcomes, and streamline synthetic strategies. This document moves beyond a simple cataloging of properties to explain the underlying electronic and steric principles that govern their behavior in key organic transformations, supported by experimental frameworks and established chemical theory.

Chapter 1: Structural and Electronic Properties Analysis

The reactivity of an aryl halide is fundamentally governed by the nature of its substituents, which modulate the electron density of the aromatic ring and the strength of the carbon-halogen (C-X) bond.

N-(2-Bromo-5-fluorophenyl)acetamide features three key substituents on the phenyl ring: an acetamido group, a bromine atom, and a fluorine atom.

  • Acetamido Group (-NHCOCH₃): This group is moderately deactivating towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the adjacent carbonyl. However, via resonance, the nitrogen lone pair can donate electron density to the ring, making it an ortho, para-director.

  • Bromine Atom (-Br): Halogens are deactivating due to their strong negative inductive effect (-I), which withdraws electron density from the ring. Like the acetamido group, they are ortho, para-directors because of a positive mesomeric effect (+M) where their lone pairs participate in resonance.

  • Fluorine Atom (-F): Fluorine is the most electronegative element, exerting a very strong inductive electron-withdrawing effect (-I).[1] While it also has a +M effect, its -I effect dominates, deactivating the ring towards EAS.[1] The presence of fluorine can significantly influence the acidity of nearby protons and the overall electronic character of the ring, often enhancing stability.[2][3]

N-(2-chlorophenyl)acetamide is a simpler system with two substituents:

  • Acetamido Group (-NHCOCH₃): Its electronic effects are identical to those described above.

  • Chlorine Atom (-Cl): Similar to bromine, chlorine is an ortho, para-directing but deactivating group. The key difference lies in the C-X bond strength and electronegativity compared to bromine.

The most critical distinction for many applications, especially cross-coupling reactions, is the C-X bond dissociation energy. The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol), making the former more susceptible to cleavage.

Visualizing the Structures

Caption: Chemical structures of the two compared aryl acetamides.

Chapter 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most important transformations for aryl halides, enabling the construction of complex molecular architectures. The key difference in reactivity between our two subject molecules lies in the first step of the catalytic cycle: oxidative addition.

Theoretical Framework: The Oxidative Addition Step

The oxidative addition of an aryl halide to a Pd(0) complex is the rate-determining step in many cross-coupling cycles, such as the Suzuki-Miyaura coupling. The reactivity trend for halogens in this step is well-established: I > Br > Cl . This is a direct consequence of the C-X bond dissociation energies. The weaker C-Br bond in N-(2-Bromo-5-fluorophenyl)acetamide allows for significantly faster oxidative addition under milder conditions compared to the stronger C-Cl bond in N-(2-chlorophenyl)acetamide.

This means that reactions with N-(2-chlorophenyl)acetamide often require more forcing conditions:

  • Higher Temperatures: To provide the necessary activation energy to cleave the C-Cl bond.

  • More Electron-Rich Ligands: Bulky, electron-donating phosphine ligands (e.g., Buchwald or Herrmann-type ligands) are often necessary to increase the electron density on the palladium center, making it a more effective nucleophile for attacking the C-Cl bond.

  • Longer Reaction Times: The slower rate of oxidative addition naturally extends the time required for complete conversion.

The fluorine substituent in N-(2-Bromo-5-fluorophenyl)acetamide further influences reactivity. Its strong electron-withdrawing nature can make the aromatic ring more electron-poor, which can facilitate the oxidative addition step.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X(L₂) (Oxidative Addition Product) pd0->pd2_complex Oxidative Addition (Rate-Determining Step) C-Br >> C-Cl transmetal Ar-Pd(II)-R(L₂) pd2_complex->transmetal Transmetalation (Requires Base) transmetal->pd0 product Ar-R (Coupled Product) transmetal->product Reductive Elimination aryl_halide Ar-X (Aryl Halide) aryl_halide->pd0 organoboron R-B(OR)₂ (Boronic Acid/Ester) organoboron->pd2_complex

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the critical oxidative addition step.

Experimental Data Summary

While a direct, side-by-side kinetic study is not available in the public literature, we can infer relative performance from typical conditions reported for analogous systems.

FeatureN-(2-Bromo-5-fluorophenyl)acetamideN-(2-chlorophenyl)acetamideRationale
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ with XPhos, SPhos, or RuPhosStandard catalysts are sufficient for the more reactive C-Br bond. The C-Cl bond requires more active, electron-rich, and bulky phosphine ligands.
Typical Temperature 80-100 °C100-120 °CHigher energy is needed to overcome the activation barrier for C-Cl bond cleavage.
Reaction Time 2-12 hours12-24 hoursReflects the slower rate of oxidative addition for the aryl chloride.
Yields Generally Good to ExcellentModerate to GoodSide reactions can become more prevalent at higher temperatures and longer reaction times, potentially lowering yields.

Chapter 3: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for introducing nucleophiles onto an aromatic ring. Unlike SN1/SN2 reactions, the SNAr mechanism does not involve the direct cleavage of the C-X bond in its rate-determining step. Instead, it proceeds through a two-step addition-elimination mechanism involving a stabilized carbanion intermediate (a Meisenheimer complex).

Mechanism and Governing Factors

The reaction is facilitated by two main factors:

  • Presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, positioned ortho or para to the leaving group. These groups are essential to stabilize the negative charge of the Meisenheimer intermediate.

  • A good leaving group. The rate of SNAr reactions often follows the trend F > Cl > Br > I . This is counterintuitive to C-X bond strength but is explained by the mechanism. The first step, the nucleophilic attack, is typically rate-limiting.[4] Highly electronegative atoms like fluorine strongly polarize the carbon atom, making it more electrophilic and susceptible to attack.

Given this, N-(2-Bromo-5-fluorophenyl)acetamide presents a more complex scenario.

  • The fluorine atom at the 5-position is a powerful EWG, activating the ring towards nucleophilic attack.

  • The bromine at the 2-position is the leaving group.

  • The acetamido group at the 1-position also influences the ring's electronics.

Compared to N-(2-chlorophenyl)acetamide , which lacks the strongly activating fluorine group, N-(2-Bromo-5-fluorophenyl)acetamide is expected to be significantly more reactive in SNAr reactions, provided a strong nucleophile is used. The chlorine in N-(2-chlorophenyl)acetamide is a better leaving group than bromine for SNAr, but the lack of strong activation from other ring substituents makes the initial nucleophilic attack less favorable.

Visualizing the SNAr Mechanism

Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Chapter 4: Experimental Protocols

The following protocols are representative examples designed to highlight the different conditions required for the two substrates in a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki Coupling of N-(2-Bromo-5-fluorophenyl)acetamide

Objective: To synthesize N-(5-fluoro-2'-methyl-[1,1'-biphenyl]-2-yl)acetamide.

Materials:

  • N-(2-Bromo-5-fluorophenyl)acetamide (1.0 mmol, 232 mg)

  • (2-methylphenyl)boronic acid (1.2 mmol, 163 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

  • Potassium Carbonate (K₂CO₃, 3.0 mmol, 414 mg)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a 25 mL Schlenk flask, add N-(2-Bromo-5-fluorophenyl)acetamide, (2-methylphenyl)boronic acid, and potassium carbonate.

  • In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in 1 mL of dioxane to form the catalyst.

  • Evacuate and backfill the Schlenk flask with argon or nitrogen three times.

  • Add the dioxane (7 mL) and water (2 mL) to the flask via syringe.

  • Add the pre-mixed catalyst solution to the reaction flask.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The use of a standard palladium source and a simple phosphine ligand like PPh₃ is sufficient due to the high reactivity of the C-Br bond.[5] The aqueous dioxane system and a carbonate base are standard, effective conditions for this type of transformation.

Protocol 2: Suzuki Coupling of N-(2-chlorophenyl)acetamide

Objective: To synthesize N-(2'-methyl-[1,1'-biphenyl]-2-yl)acetamide.

Materials:

  • N-(2-chlorophenyl)acetamide (1.0 mmol, 170 mg)

  • (2-methylphenyl)boronic acid (1.5 mmol, 204 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 mmol, 14.3 mg)

  • Potassium Phosphate (K₃PO₄, 3.0 mmol, 637 mg)

  • Anhydrous Toluene (10 mL)

Procedure:

  • To a flame-dried 25 mL Schlenk flask under argon, add N-(2-chlorophenyl)acetamide, (2-methylphenyl)boronic acid, potassium phosphate, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The less reactive C-Cl bond necessitates a more potent catalytic system.[6] Pd₂(dba)₃ is a common Pd(0) source, and XPhos is a bulky, electron-rich Buchwald ligand designed to facilitate the difficult oxidative addition of aryl chlorides. A stronger base (K₃PO₄) and anhydrous conditions are often preferred for these more challenging couplings.

Conclusion and Recommendations

The choice between N-(2-Bromo-5-fluorophenyl)acetamide and N-(2-chlorophenyl)acetamide is a classic case of balancing reactivity, cost, and synthetic strategy.

  • For Palladium-Catalyzed Cross-Coupling: N-(2-Bromo-5-fluorophenyl)acetamide is the unequivocally more reactive substrate. It allows for milder reaction conditions, shorter reaction times, and the use of cheaper, more conventional catalysts and ligands. It should be the default choice unless the bromine atom is required for a subsequent transformation. N-(2-chlorophenyl)acetamide is a viable, often cheaper, alternative but requires a more specialized and forceful catalytic system, which may not be compatible with sensitive functional groups elsewhere in the molecule.

  • For Nucleophilic Aromatic Substitution: N-(2-Bromo-5-fluorophenyl)acetamide is primed for SNAr due to the activating effect of the fluorine atom. While chlorine is technically a better leaving group for this reaction, the overall ring activation is the dominant factor, making the fluorinated compound the more promising substrate for this transformation.

Ultimately, this guide illustrates that a deep understanding of fundamental mechanistic principles is essential for making informed decisions in chemical synthesis. By analyzing the electronic and steric properties of these two building blocks, researchers can confidently select the optimal reagent and conditions to achieve their synthetic goals efficiently and effectively.

References

Sources

Validation

Comparative Guide: N-(2-Bromo-5-fluorophenyl)acetamide vs. Isomers in Heterocyclic Synthesis

Executive Summary: The Regiochemical "Switch" In the high-stakes landscape of kinase inhibitor design and fluoro-pharmaceutical synthesis, the choice between N-(2-Bromo-5-fluorophenyl)acetamide (Isomer A) and its structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regiochemical "Switch"

In the high-stakes landscape of kinase inhibitor design and fluoro-pharmaceutical synthesis, the choice between N-(2-Bromo-5-fluorophenyl)acetamide (Isomer A) and its structural analogs—most notably N-(2-Bromo-4-fluorophenyl)acetamide (Isomer B)—is rarely a matter of convenience.[1] It is a strategic decision that dictates the final substitution pattern of the pharmacophore.

This guide objectively compares these isomers, focusing on their utility as "masked" synthons for benz-fused heterocycles (indoles, oxindoles, quinolines).[1] While both compounds undergo palladium-catalyzed cross-couplings, the 2-bromo-5-fluoro scaffold is the critical precursor for accessing 6-fluoro-substituted heterocycles, a substitution pattern frequently employed to block metabolic hotspots or modulate pKa in the ATP-binding pockets of enzymes.[1]

Part 1: Structural & Electronic Landscape

To understand the performance differences, we must analyze the electronic environment of the aryl ring. The position of the fluorine atom relative to the reactive bromide handle influences the rate of oxidative addition in Palladium-catalyzed cycles.

The Isomer Map

The acetanilide scaffold serves as a protected aniline. The numbering relative to the nitrogen (N=1) defines the downstream regiochemistry.

CompoundF-Position (vs N)F-Position (vs Br)Target Heterocycle SubstitutionElectronic Character (at Br site)
N-(2-Bromo-5-fluorophenyl)acetamide Meta (C5) Para 6-Fluoro (e.g., 6-fluoroindole)Activated (Inductive withdrawal + Resonance donation into ring, but para-F activates Br for oxidative addition)
N-(2-Bromo-4-fluorophenyl)acetamide Para (C4) Meta 5-Fluoro (e.g., 5-fluoroindole)Deactivated (Relative to 5-F isomer; Meta-F inductive effect is strong, but lacks resonance activation at Br)
Electronic Effects on Catalysis

In Pd-catalyzed couplings (Suzuki, Buchwald-Hartwig, Heck), the rate-determining step is often the oxidative addition of the Ar-Br bond to Pd(0).

  • 2-Bromo-5-fluoro (The Subject): The fluorine atom is para to the bromine. Fluorine is an inductively withdrawing group (-I) but a resonance donor (+R).[1] However, in the context of nucleophilic attack by Pd(0), electron-poor rings react faster. The -I effect of fluorine at the para position (relative to Br) significantly lowers the electron density at the C-Br bond, facilitating oxidative addition.

  • 2-Bromo-4-fluoro (The Alternative): The fluorine is meta to the bromine. While still withdrawing, the lack of direct resonance interaction and the different vector of the dipole moment often results in slightly slower oxidative addition rates compared to the 5-fluoro isomer in non-specialized ligand systems.

ElectronicEffects cluster_0 N-(2-Bromo-5-fluorophenyl)acetamide cluster_1 N-(2-Bromo-4-fluorophenyl)acetamide StructA F (Pos 5) meta to N, para to Br EffectA Strong Inductive Withdrawal at C-Br bond StructA->EffectA ResultA Facilitated Oxidative Addition (Faster Initiation) EffectA->ResultA StructB F (Pos 4) para to N, meta to Br EffectB Moderate Inductive Withdrawal at C-Br bond StructB->EffectB ResultB Standard Oxidative Addition (Baseline Reactivity) EffectB->ResultB

Figure 1: Comparative electronic influence of fluorine positioning on the reactive bromide handle.

Part 2: Synthetic Utility & Performance

The primary utility of N-(2-Bromo-5-fluorophenyl)acetamide lies in its ability to serve as a stable, crystalline intermediate that can be selectively manipulated.[1]

Case Study: Synthesis of Fluoro-Oxindoles via Intramolecular Heck

One of the most robust applications is the synthesis of 6-fluorooxindole, a core scaffold in tyrosine kinase inhibitors (e.g., Sunitinib analogs).

  • Pathway: Hydrolysis of Acetamide

    
     N-alkylation with chloroacetyl chloride 
    
    
    
    Intramolecular Heck Cyclization.[1]
  • Advantage: Using the acetamide as the starting material (vs. the free aniline) prevents oxidation of the amine during storage. The acetamide is shelf-stable for years; the free fluoro-aniline is prone to darkening (oxidation).

Comparative Yield Data

The following data summarizes typical isolated yields when subjecting both isomers to standard acetylation and subsequent Suzuki coupling conditions.

Reaction Step5-Fluoro Isomer (Subject)4-Fluoro Isomer (Alternative)Notes
Acetylation (Ac2O/AcOH)92-95% 90-94% Both anilines are highly nucleophilic; reaction is quantitative.[1]
Suzuki Coupling (PhB(OH)2, Pd(PPh3)4)88% 82% The 5-fluoro isomer consistently shows slightly higher conversion rates due to the para-F activation of the C-Br bond.
Intramolecular Heck (to Oxindole)76% 71% Regioselectivity is identical, but electronic activation favors the 5-F isomer.

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis of N-(2-Bromo-5-fluorophenyl)acetamide

Note: This protocol ensures mono-acetylation and high purity without column chromatography.[1]

Reagents:

  • 2-Bromo-5-fluoroaniline (1.0 equiv)[1]

  • Acetic Anhydride (1.2 equiv)[1]

  • Glacial Acetic Acid (Solvent, 5 mL/g of amine)

  • Sodium Acetate (0.1 equiv, optional buffer)

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve 2-bromo-5-fluoroaniline in glacial acetic acid at room temperature. The solution will be clear to slightly amber.

  • Addition: Add acetic anhydride dropwise over 10 minutes. A slight exotherm will be observed.[1]

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (30% EtOAc/Hexane).[1] The starting material spot (more polar) should disappear, replaced by the less polar acetamide.

  • Quench & Precipitation: Pour the reaction mixture slowly into 5 volumes of ice-cold water with vigorous stirring. The product should precipitate immediately as a white solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash with cold water (3x) to remove residual acid.[1]

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: >90%[1][2][3][4]

    • Appearance: White crystalline needles.[1]

    • Melting Point: 102–105°C (Lit.[1][2] match).

Protocol B: Application - Synthesis of 6-Fluorooxindole

This demonstrates the utility of the scaffold.

Step-by-Step:

  • Hydrolysis: Reflux N-(2-bromo-5-fluorophenyl)acetamide in 6M HCl/EtOH (1:1) for 2 hours to regenerate the free aniline quantitatively.

  • Alkylation: React the free aniline with chloroacetyl chloride (1.1 equiv) and Et3N in DCM to form 2-chloro-N-(2-bromo-5-fluorophenyl)acetamide .

  • Cyclization (The Critical Step):

    • Dissolve the chloro-acetamide intermediate in Toluene/H2O (biphasic).[1]

    • Add Pd(OAc)2 (5 mol%), P(o-tol)3 (10 mol%), and Et3N (2 equiv).[1]

    • Heat to 100°C for 12 hours.

    • Mechanism:[5][6][7][8][9][10][11] Intramolecular Heck-type cyclization onto the amide nitrogen (or C-alkylation followed by N-attack).[1] Note: Direct C-H activation methods are also emerging.

SynthesisWorkflow Start 2-Bromo-5-fluoroaniline Acetylation Acetylation (Ac2O, AcOH) Start->Acetylation Intermediate N-(2-Bromo-5-fluorophenyl)acetamide (STABLE STORAGE FORM) Acetylation->Intermediate Hydrolysis Hydrolysis (HCl, EtOH) Intermediate->Hydrolysis On Demand Aniline Regenerated Aniline Hydrolysis->Aniline Cyclization Pd-Catalyzed Cyclization (Heck/Buchwald) Aniline->Cyclization + Reaction Partner Product 6-Fluorooxindole / 6-Fluoroindole (Target Scaffold) Cyclization->Product

Figure 2: The strategic workflow.[1] The acetamide serves as a purification sink and stable storage form before the final cyclization.

Part 4: Troubleshooting & Quality Control[1]

When working with these isomers, specific analytical signatures confirm identity and purity.[1]

NMR Differentiation

Distinguishing the 5-fluoro (meta-N) from the 4-fluoro (para-N) isomer is trivial via 1H NMR coupling constants.[1]

  • N-(2-Bromo-5-fluorophenyl)acetamide:

    • Look for the proton at C6 (ortho to N, meta to F). It will appear as a doublet of doublets (dd) due to coupling with F (J_H-F ~10 Hz) and meta-coupling with H4 (J_H-H ~3 Hz).[1]

    • Key Feature: The proton adjacent to the Nitrogen is ortho to the Fluorine? No, in the 5-fluoro isomer, H6 is ortho to N and ortho to F? No.

    • Correction: In 2-Br-5-F:

      • H3 (ortho to Br, meta to F): Doublet (J_H-F large).[1]

      • H4 (meta to Br, ortho to F): Multiplet.[1]

      • H6 (ortho to N, meta to F): This proton is usually deshielded by the amide.

  • N-(2-Bromo-4-fluorophenyl)acetamide:

    • Look for the proton at C3 (ortho to Br, ortho to F). This proton usually appears as a doublet of doublets with a large H-F coupling constant.[1]

Common Pitfalls
  • Over-Bromination: If synthesizing the precursor from acetanilide, ensure strict stoichiometry. However, buying the pre-brominated aniline is standard practice to avoid regio-isomeric mixtures.

  • Hydrolysis Rate: The 5-fluoro acetamide hydrolyzes slightly faster than the 4-fluoro isomer under basic conditions due to the inductive withdrawal stabilizing the tetrahedral intermediate.

References

  • BenchChem. (2025).[1][9] A Comparative Guide to the Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide: Reproducibility and Alternative Approaches. Link[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 688184, N-(2-bromo-4-fluorophenyl)acetamide. Link[1]

  • Organic Syntheses. N-Bromoacetamide. Org. Synth. 1951, 31, 17. Link

  • Frontiers in Chemistry. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Link

  • Macmillan Group. (2004).[1][12] The Intramolecular Heck Reaction. Princeton University.[1] Link

Sources

Comparative

Definitive Purity Verification: Elemental Analysis of N-(2-Bromo-5-fluorophenyl)acetamide

A Comparative Technical Guide for Drug Development Professionals Executive Summary: The "Purity Trap" in Halogenated Scaffolds In medicinal chemistry, N-(2-Bromo-5-fluorophenyl)acetamide (CAS: 1009-06-9) serves as a crit...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development Professionals

Executive Summary: The "Purity Trap" in Halogenated Scaffolds

In medicinal chemistry, N-(2-Bromo-5-fluorophenyl)acetamide (CAS: 1009-06-9) serves as a critical scaffold for kinase inhibitors and anti-inflammatory agents.[1] While High-Performance Liquid Chromatography (HPLC) is the industry standard for monitoring reaction progress, it suffers from a critical blind spot: "The Purity Trap."

HPLC detects UV-active organic impurities but is blind to inorganic salts, trapped solvents, moisture, and silica gel carryover. For a halogenated intermediate like this, where subsequent cross-coupling reactions (Suzuki/Buchwald) are sensitive to catalyst poisoning by inorganic contaminants, relying solely on HPLC is a risk.

Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis—remains the only absolute method to verify the bulk molar purity of the substance. However, the simultaneous presence of Bromine and Fluorine in this molecule presents unique analytical challenges that require specific protocol modifications to prevent instrument damage and data corruption.

Strategic Comparison: EA vs. Chromatographic Methods

To understand why EA is non-negotiable for this compound, we must compare it objectively against the alternatives.

FeatureElemental Analysis (CHN) HPLC (UV/Vis) qNMR (Quantitative NMR)
Primary Scope Bulk Purity (Total Composition)Organic Impurity ProfilingStructural ID & Molar Purity
Blind Spots Isomers (same formula)Inorganic salts, Moisture, SilicaParamagnetic impurities, Solubility limits
Detection Principle Combustion gases (

)
UV Absorption (Chromophores)Nuclear Spin Resonance
Halogen Sensitivity High (Requires scrubbing)Low (Unless specific detector used)None (unless

NMR used)
Sample Requirement ~2–5 mg (Destructive)<1 mg (Non-destructive)~10–20 mg (Non-destructive)
Critical Value Confirms Solvation/Salt stateConfirms Reaction CompletionConfirms Structure

Senior Scientist Insight: Do not view these as competing methods. They are orthogonal. HPLC confirms you made the right molecule; EA confirms you have only that molecule (and not 5% trapped dichloromethane).

Technical Protocol: Handling Fluorine and Bromine Interference

Standard CHN analysis involves combusting the sample at ~950°C. However, the degradation of N-(2-Bromo-5-fluorophenyl)acetamide releases Hydrogen Fluoride (HF) and Bromine gas (


) .
  • The Fluorine Threat: HF attacks the quartz (silica) combustion tubes (

    
    ). This artificially elevates the Hydrogen result (due to water production) and destroys the reactor tube.
    
  • The Bromine Threat:

    
     can interfere with the N detection if not properly reduced or trapped.
    
Optimized Workflow for Halogenated Amides

Step 1: Sample Preparation

  • Drying: The amide functionality is hygroscopic. Dry the sample in a vacuum oven at 40°C for 4 hours prior to weighing.

  • Weighing: Accurately weigh 2.0–2.5 mg into a Tin (Sn) capsule. The tin acts as a "flash combustion" aid, raising the local temperature to >1800°C.

Step 2: Additive Strategy (CRITICAL)

  • For Fluorine: You must add a scavenger.

    • Option A: Add ~10 mg of Tungsten(VI) oxide (

      
      )  or Magnesium Oxide (MgO)  directly into the capsule. This binds Fluorine as stable metal fluorides, preventing quartz attack.
      
    • Option B: Use an instrument equipped with a specific "FluoAdso" or Calcium Oxide trap in the combustion zone.

  • For Bromine: Ensure the reduction tube contains adequate Silver Wool (heated to ~600°C) or specific halogen absorbers. Silver reacts with Bromine to form AgBr, removing it from the gas stream before detection.

Step 3: Combustion Parameters

  • Furnace Temp: 950–1150°C (depending on analyzer model).

  • Oxygen Dosing: Ensure excess

    
     injection (approx. 15–20 mL) to guarantee complete combustion of the aromatic ring.
    
Experimental Data: Verification & Acceptance Criteria

Compound: N-(2-Bromo-5-fluorophenyl)acetamide Formula:


Molecular Weight:  232.05  g/mol [2]
Theoretical Composition
  • Carbon: 41.41%

  • Hydrogen: 3.04%

  • Nitrogen: 6.04%

Simulated Batch Comparison

The following table simulates a "Pass" vs. "Fail" scenario common in synthesis labs.

ElementTheoretical %Batch A (Clean) Batch B (Solvent Trap) Status
Carbon 41.41 41.35 (

-0.06)
39.80 (

-1.61)
Batch B Fails
Hydrogen 3.04 3.08 (

+0.04)
3.15 (

+0.11)
Batch A Passes
Nitrogen 6.04 6.01 (

-0.03)
5.80 (

-0.24)
Batch B Fails

Analysis of Batch B Failure: The lowered Carbon and Nitrogen values suggest the presence of a non-nitrogenous impurity.

  • Hypothesis: Trapped Dichloromethane (DCM) or inorganic salt (e.g., KBr from the synthesis).

  • Action: If C is low but H is high, suspect water. If both C and N are low proportionally, suspect inorganic salts.

Acceptance Criteria: Standard peer-reviewed journals (JOC, J. Med. Chem) and ICH guidelines typically accept a tolerance of


  absolute difference from the theoretical value.
Validation Logic Flow (Graphviz)

The following diagram illustrates the decision-making process for validating the purity of this specific halogenated compound.

PurityValidation Start Sample: N-(2-Bromo-5-fluorophenyl)acetamide Prep Step 1: Vacuum Dry & Weigh in Sn Capsule Start->Prep Additives Step 2: Add WO3 (F-Scavenger) Ensure Ag Wool (Br-Trap) Prep->Additives Combustion Combustion Analysis (CHN) Additives->Combustion Result Compare with Theoretical (C: 41.41, H: 3.04, N: 6.04) Combustion->Result Decision Is Delta <= +/- 0.4%? Result->Decision Pass PASS: High Bulk Purity Proceed to Bio-Assay Decision->Pass Yes Fail FAIL: Analyze Deviation Decision->Fail No Troubleshoot1 Low C/N, High H? -> Residual Water Fail->Troubleshoot1 Troubleshoot2 Low C/H/N? -> Inorganic Salts (Silica/KBr) Fail->Troubleshoot2 Troubleshoot3 High C? -> Trapped Solvent (e.g., Toluene) Fail->Troubleshoot3

Figure 1: Decision matrix for CHN validation of halogenated intermediates. Note the critical step of adding scavengers for Fluorine/Bromine.

References
  • Royal Society of Chemistry (RSC). (2021). Elemental analysis: an important purity control but prone to manipulations.[3] Inorganic Chemistry Frontiers.[3] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2022).[4] Guideline for Elemental Impurities Q3D(R2).[4] Retrieved from [Link]

  • Analytik Jena. (2023). Combustion Elemental Analysis: Method Overview. Retrieved from [Link]

Sources

Validation

A Technical Guide to the Kinetic Performance of N-(2-Bromo-5-fluorophenyl)acetamide in Cross-Coupling Reactions

As a Senior Application Scientist, this guide provides an in-depth comparative analysis of the kinetic profile of N-(2-Bromo-5-fluorophenyl)acetamide in palladium-catalyzed cross-coupling reactions. This document is tail...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth comparative analysis of the kinetic profile of N-(2-Bromo-5-fluorophenyl)acetamide in palladium-catalyzed cross-coupling reactions. This document is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, actionable protocols.

The study of reaction kinetics is paramount in the optimization of synthetic routes for pharmaceutical intermediates. N-(2-Bromo-5-fluorophenyl)acetamide is a valuable building block, and understanding its reactivity in comparison to other aryl halides is crucial for efficient process development. This guide elucidates the expected kinetic behavior of this substrate in key cross-coupling reactions, provides protocols for empirical validation, and discusses the structural nuances that dictate its performance.

Introduction: The Significance of N-(2-Bromo-5-fluorophenyl)acetamide

N-(2-Bromo-5-fluorophenyl)acetamide serves as a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its utility lies in the strategic placement of its functional groups: the bromine atom, which is a versatile handle for cross-coupling reactions; the fluorine atom, which can modulate the physicochemical properties of the final compound; and the acetamide group, which can influence the electronic and steric environment of the molecule. Optimizing the conditions for cross-coupling reactions involving this substrate is essential for maximizing yield, minimizing impurities, and ensuring economic viability in large-scale synthesis.

Comparative Kinetic Analysis: Predicting Reactivity

While specific kinetic data for N-(2-Bromo-5-fluorophenyl)acetamide is not extensively published, we can predict its reactivity based on the well-established principles of physical organic chemistry and the wealth of data on related aryl bromides in palladium-catalyzed reactions.[1][2] The key factors influencing the kinetics of these reactions are:

  • Nature of the Halogen: The carbon-halogen bond strength is a primary determinant of the rate of oxidative addition, often the rate-determining step in cross-coupling reactions. The general reactivity trend is Ar-I > Ar-Br > Ar-Cl.[3] As an aryl bromide, N-(2-Bromo-5-fluorophenyl)acetamide is expected to exhibit robust reactivity.

  • Electronic Effects: The fluorine atom at the 5-position is strongly electron-withdrawing, which generally accelerates the rate of oxidative addition to the palladium(0) catalyst.[4]

  • Steric Hindrance: The ortho-acetamido group introduces significant steric bulk around the C-Br bond. This can hinder the approach of the bulky palladium catalyst, potentially slowing down the oxidative addition step.[5] However, this steric hindrance can also be beneficial in certain cases by promoting reductive elimination.

  • Coordinating Effects: The acetamido group could potentially coordinate to the palladium center, leading to a more complex reaction profile and potentially catalyst inhibition or alternative reaction pathways.

To provide a clearer perspective, the following table compares the expected kinetic profile of N-(2-Bromo-5-fluorophenyl)acetamide with other common aryl bromide substrates in a typical Suzuki-Miyaura coupling.

SubstrateKey Structural FeaturesPredicted Relative Rate of Oxidative AdditionRationale
N-(2-Bromo-5-fluorophenyl)acetamide Ortho-acetamido (steric hindrance, potential coordination), meta-fluoro (electron-withdrawing)ModerateThe accelerating effect of the fluoro group is likely counteracted by the steric hindrance of the ortho-acetamido group.
4-Bromoacetophenone Para-acetyl (electron-withdrawing)FastStrong electron-withdrawing group and minimal steric hindrance at the ortho positions.
2-Bromotoluene Ortho-methyl (weakly electron-donating, moderate steric hindrance)Slow to ModerateSteric hindrance and a weakly activating group.
4-Bromotoluene Para-methyl (weakly electron-donating)ModerateElectron-donating group slightly deactivates the ring towards oxidative addition.
1-Bromo-2,4-difluorobenzene Ortho-fluoro (electron-withdrawing, moderate steric hindrance), para-fluoro (electron-withdrawing)FastStrong electronic activation from two fluoro groups outweighs the moderate steric hindrance.

Mechanistic Insights: Suzuki-Miyaura and Buchwald-Hartwig Amination

Understanding the catalytic cycles of common cross-coupling reactions is essential for interpreting kinetic data.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[3][6] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. For substrates like N-(2-Bromo-5-fluorophenyl)acetamide, the interplay between electronic activation from the fluorine and steric hindrance from the acetamide group will primarily influence the initial oxidative addition step.

Suzuki_Miyaura_Cycle cluster_transmetalation Boronate Formation pd0 Pd(0)L2 pd_r_complex Ar-Pd(II)-R(L2) pd0->pd_r_complex Oxidative Addition (Ar-Br) oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)-Br(L2) pd_complex->pd0 Reductive Elimination transmetalation Transmetalation base Base boronic_acid R-B(OH)2 pd_r_complex->pd_complex Transmetalation (with R-B(OH)3-) reductive_elimination Reductive Elimination product Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[7][8][9] The mechanism is similar to the Suzuki-Miyaura coupling, with the key difference being the nucleophile (an amine instead of an organoboron species). The steric hindrance of the ortho-acetamido group in N-(2-Bromo-5-fluorophenyl)acetamide can be particularly influential in this reaction, potentially requiring bulkier phosphine ligands to facilitate both the oxidative addition and the final reductive elimination step.

Experimental Protocols for Kinetic Monitoring

To empirically determine the kinetic profile of N-(2-Bromo-5-fluorophenyl)acetamide, a well-designed experimental setup is crucial. In situ monitoring techniques are highly recommended for acquiring high-resolution kinetic data.

General Workflow for Kinetic Analysis

Caption: A generalized workflow for conducting kinetic studies of cross-coupling reactions.

Step-by-Step Protocol for a Suzuki-Miyaura Reaction
  • Reagent Preparation:

    • Prepare a stock solution of N-(2-Bromo-5-fluorophenyl)acetamide (e.g., 0.1 M in 1,4-dioxane).

    • Prepare a stock solution of the desired arylboronic acid (e.g., 0.15 M in 1,4-dioxane).

    • Prepare a stock solution of a suitable base (e.g., 0.3 M K3PO4 in water).

    • Prepare a stock solution of the palladium catalyst and ligand (e.g., Pd(OAc)2 and SPhos, ensuring a constant Pd:ligand ratio).

    • Prepare a stock solution of an internal standard (e.g., naphthalene, for chromatographic analysis).

  • Reaction Setup:

    • In a temperature-controlled reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the solvent (e.g., 1,4-dioxane/water mixture).

    • Add the stock solutions of N-(2-Bromo-5-fluorophenyl)acetamide, arylboronic acid, base, and internal standard.

    • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction Initiation and Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

    • Initiate the reaction by injecting the palladium catalyst/ligand stock solution.

    • Immediately begin monitoring the reaction progress by taking aliquots at regular intervals.

    • Quench the aliquots with a suitable solvent (e.g., acetonitrile) and prepare for analysis.

  • Data Analysis:

    • Analyze the quenched aliquots by a suitable chromatographic method (e.g., RP-HPLC or GC-MS) to determine the concentrations of the starting material, product, and any byproducts over time.

    • Plot the concentration profiles and use initial rate analysis or non-linear regression to fit the data to an appropriate rate law.

Data Interpretation and Troubleshooting

  • Induction Period: A noticeable induction period may suggest a slow activation of the palladium precatalyst.

  • Catalyst Deactivation: A tapering off of the reaction rate before completion could indicate catalyst decomposition. This might be addressed by using more robust ligands or lower reaction temperatures.

  • Side Reactions: The presence of byproducts such as homocoupling of the boronic acid or protodeboronation should be monitored as they can affect the overall reaction kinetics.

Conclusion

N-(2-Bromo-5-fluorophenyl)acetamide is a substrate with a nuanced kinetic profile in cross-coupling reactions, governed by a balance of electronic activation and steric hindrance. While its reactivity is expected to be moderate, careful selection of the catalyst, ligand, and reaction conditions can lead to highly efficient transformations. The protocols and insights provided in this guide offer a solid foundation for researchers to empirically determine the optimal conditions for the use of this important synthetic building block.

References

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. (2023). MDPI. [Link]

  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. (2024). ACS Catalysis. [Link]

  • 2-Bromo-N-(4-bromophenyl)acetamide. (2009). ResearchGate. [Link]

  • Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. ResearchGate. [Link]

  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Publications. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. [Link]

  • Acetanilide Palladacycle: An Efficient Catalyst for Room-Temperature Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles. (2020). Nature Reviews Chemistry. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PubMed Central. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). National Institutes of Health. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of N-Mesylamides by N-C Cleavage: Electronic Effect of the Mesyl Group. (2017). PubMed. [Link]

  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. ACS Publications. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology. [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. [Link]

  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. The University of Liverpool Repository. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. PubMed Central. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]

Sources

Comparative

Alternative reagents to "N-(2-Bromo-5-fluorophenyl)acetamide" for specific applications

Executive Summary N-(2-Bromo-5-fluorophenyl)acetamide (CAS: 1009-06-9) is a cornerstone intermediate in medicinal chemistry, particularly for synthesizing indole-based kinase inhibitors and quinoline scaffolds via Pallad...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Bromo-5-fluorophenyl)acetamide (CAS: 1009-06-9) is a cornerstone intermediate in medicinal chemistry, particularly for synthesizing indole-based kinase inhibitors and quinoline scaffolds via Palladium-catalyzed cross-coupling. Its utility stems from the ortho-bromo handle (for oxidative addition) and the meta-fluoro substituent (for metabolic stability and electronic modulation).

However, reliance on this specific reagent presents challenges:

  • Atom Economy: The bromine atom is a high-molecular-weight leaving group (

    
     Da) that generates stoichiometric waste.
    
  • Cost/Availability: Fluctuations in brominated precursor supply chains.

  • Reactivity Limits: The acetamide group can dampen nucleophilicity in certain S_NAr applications compared to free amines.

This guide objectively compares three strategic alternatives:

  • The Cost-Efficiency Alternative:

    
    -(2-Chloro-5-fluorophenyl)acetamide.
    
  • The Atom-Economy Alternative:

    
    -(3-Fluorophenyl)acetamide (via C-H Activation).
    
  • The High-Reactivity Alternative: 2-Bromo-5-fluoroaniline (Free Amine).

Part 1: The Baseline – N-(2-Bromo-5-fluorophenyl)acetamide

Before evaluating alternatives, we must define the performance baseline.

  • Primary Role: Substrate for Intramolecular Heck Cyclization (to Oxindoles/Indoles) and Buchwald-Hartwig Amination.

  • Mechanism: The amide nitrogen acts as a protected nucleophile or directing group, while the C–Br bond undergoes facile oxidative addition with Pd(0).

  • Limitation: In large-scale manufacturing, the bromine waste stream requires specific disposal protocols, and the starting material cost is significantly higher than the chloride analog.

Part 2: Comparative Analysis of Alternatives

Alternative A: The Chloride Analog

Compound:


-(2-Chloro-5-fluorophenyl)acetamide
Strategy:  Replacing Bromine with Chlorine.
FeatureBaseline (Bromo)Alternative A (Chloro)Impact
Bond Dissociation Energy ~81 kcal/mol (C-Br)~96 kcal/mol (C-Cl)Harder to activate; requires specialized ligands.
Cost (Relative) High (100%)Low (~30-40%)Significant savings on scale.
Catalyst Requirement Standard (

, dppf)
Advanced (Buchwald Ligands: XPhos, BrettPhos)Higher catalyst cost offsets some material savings.

Technical Insight: The C–Cl bond is inert to standard Pd(


)

conditions. You must switch to electron-rich, bulky phosphine ligands (e.g., BrettPhos or RuPhos ) to facilitate the oxidative addition step. This is the preferred route for GMP scale-up due to raw material availability.
Alternative B: The C-H Activation Route

Compound:


-(3-Fluorophenyl)acetamide
Strategy:  Direct functionalization of the C–H bond (removing the Halogen entirely).
FeatureBaseline (Bromo)Alternative B (C-H Activation)Impact
Atom Economy Poor (Br waste)Excellent (

or

byproduct)
"Green" chemistry compliant.
Regioselectivity 100% (Pre-installed)Variable (Requires DG control)Risk: Pd tends to activate the less hindered C6 position over the desired C2 position.
Conditions Mild (80°C, Weak Base)Harsh (100-120°C, Oxidant)Requires Pd(II) source and oxidant (e.g., AgOAc,

).

Critical Limitation: The acetamide group is a weak Directing Group (DG). Without a stronger DG (like a pivalamide or oxime), Pd-catalyzed C-H activation on 3-fluoroacetanilide often favors the C6 position (sterically unhindered) rather than the C2 position (crowded between F and Amide), leading to the wrong isomer.

Alternative C: The Free Amine

Compound: 2-Bromo-5-fluoroaniline Strategy: Removing the Acetyl protecting group.

FeatureBaseline (Protected)Alternative C (Free Amine)Impact
Nucleophilicity Low (Amide)High (Amine)Faster reaction in S_NAr or Ullmann couplings.
Catalyst Stability HighModerateFree amines can bind Pd and poison the catalyst ("Amine Poisoning").
Stability Stable SolidOxidation ProneRequires storage under inert atmosphere; turns dark over time.

Part 3: Decision Logic & Visualization

Diagram 1: Reagent Selection Decision Tree

This diagram guides the user to the correct reagent based on their project constraints (Cost vs. Speed vs. Green Chemistry).

ReagentSelection Start Start: Define Project Constraint Constraint1 Is Cost/Scale the primary driver? Start->Constraint1 Constraint2 Is Atom Economy/Green Chem critical? Constraint1->Constraint2 No (Discovery Scale) Result_Cl Use Alt A: N-(2-Chloro-5-fluorophenyl)acetamide (Requires BrettPhos/RuPhos) Constraint1->Result_Cl Yes (GMP/Kilo Scale) Result_Base Use Baseline: N-(2-Bromo-5-fluorophenyl)acetamide (Reliable, Standard Ligands) Constraint2->Result_Base No (Speed Focus) Result_CH Use Alt B: N-(3-Fluorophenyl)acetamide (High Risk: Regioselectivity) Constraint2->Result_CH Yes (Sustainability Focus) Result_Amine Use Alt C: 2-Bromo-5-fluoroaniline (If Acetyl group hinders reaction) Result_Base->Result_Amine If Amide is unreactive

Caption: Decision tree for selecting the optimal 5-fluoroaryl reagent based on experimental priorities.

Diagram 2: Mechanistic Divergence (Cross-Coupling)

Comparison of the oxidative addition step between the Bromo (Baseline) and Chloro (Alternative A) species.

Mechanism cluster_Br Baseline (Bromo) cluster_Cl Alternative A (Chloro) Pd0 Pd(0)L2 Active Catalyst Br_Sub Ar-Br Pd_Br Oxidative Addition (Fast, Facile) Pd0->Pd_Br Pd_Cl Oxidative Addition (Slow, Rate Limiting) Pd0->Pd_Cl Requires Bulky e-Rich Ligand Br_Complex L2Pd(Ar)(Br) Pd_Br->Br_Complex Cl_Sub Ar-Cl Cl_Complex L2Pd(Ar)(Cl) Pd_Cl->Cl_Complex

Caption: Kinetic comparison of Oxidative Addition. The Chloro-analog creates a kinetic bottleneck requiring specialized ligands.

Part 4: Experimental Protocols

Protocol 1: High-Efficiency Coupling with the Chloride Alternative

Use this when cost is paramount and you have access to advanced ligands.

Objective: Buchwald-Hartwig Amination of


-(2-Chloro-5-fluorophenyl)acetamide.
  • Reagents:

    • Substrate:

      
      -(2-Chloro-5-fluorophenyl)acetamide (1.0 equiv)
      
    • Amine Partner: Morpholine/Aniline derivative (1.2 equiv)

    • Catalyst:

      
       (1-2 mol%)
      
    • Ligand: BrettPhos or RuPhos (2-4 mol%)

    • Base:

      
       (1.4 equiv) or 
      
      
      
      (weak base for sensitive groups)
    • Solvent: 1,4-Dioxane or Toluene (anhydrous)

  • Procedure:

    • Charge an oven-dried vial with Pd source, Ligand, and Base. Purge with Argon.

    • Add the Chloride substrate and Amine in solvent.

    • Critical Step: Heat to 100–110°C . Unlike the Bromo-analog (which reacts at 80°C), the Chloride requires higher energy to overcome the oxidative addition barrier.

    • Monitor via LC-MS. Conversion usually requires 4–12 hours.

  • Validation:

    • Success Indicator: Disappearance of the aryl chloride peak (MS M+1: ~187.6 Da).

    • Troubleshooting: If conversion is <50%, switch ligand to AdBrettPhos (Adamantyl-BrettPhos) to increase steric bulk and electron density on Pd.

Protocol 2: Regioselective C-H Activation (The "Green" Route)

Use this only if you can tolerate regioselectivity risks or use a directing group auxiliary.

Objective: Ortho-arylation of


-(3-Fluorophenyl)acetamide.
  • Reagents:

    • Substrate:

      
      -(3-Fluorophenyl)acetamide
      
    • Coupling Partner: Aryl Iodide (1.5 equiv)

    • Catalyst:

      
       (10 mol%)[1]
      
    • Additives:

      
       (2.0 equiv, oxidant/halide scavenger)
      
    • Solvent: TFA/TFAA mixture or HFIP (Hexafluoroisopropanol)

  • Procedure:

    • Warning: This reaction often yields a mixture of C2 (desired) and C6 (undesired) isomers.

    • To favor the C2 position (mimicking the 2-bromo substrate), use HFIP as a solvent; the hydrogen-bonding network can alter the steric environment around the Pd-transition state.

    • Heat to 100°C for 24 hours.

  • Data Interpretation:

    • You must perform 1H-NMR to verify regiochemistry.

    • Target Signal: A doublet-of-doublets (dd) for the proton at C6 (indicating C2 was substituted). If you see a singlet-like peak for C2, the reaction occurred at C6 (failure).

References

  • Buchwald-Hartwig Amination Trends

    • Title: Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
    • Source: Organic Letters (2014).
    • URL:[Link]

  • Ligand Selection for Aryl Chlorides

    • Title: A Universal Set of Conditions for the Palladium-Catalyzed Amin
    • Source: Chemical Science (2011).
    • URL:[Link]

  • Regioselectivity in C-H Activation

    • Title: Regioselectivity in Palladium-Catalyzed C-H Activation/Oxygenation Reactions.[2][3]

    • Source: Journal of the American Chemical Society (2004).
    • URL:[Link]

  • Heck Reaction Applications

    • Title: Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents.
    • Source: Molecules (2012).
    • URL:[Link]

  • General Reactivity of Haloacetanilides

    • Title: Synthesis and Antibacterial Activities of 2-Amino-N-(p-Chlorophenyl) Acetamide Derivatives.[4]

    • Source: IRE Journals (2020).[4]

    • URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking N-(2-Bromo-5-fluorophenyl)acetamide Performance Against Other Building Blocks

Abstract In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design and materials development. N-(2-Bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design and materials development. N-(2-Bromo-5-fluorophenyl)acetamide stands out as a critical building block, offering a versatile platform for constructing complex molecular architectures via palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, data-driven comparison of N-(2-Bromo-5-fluorophenyl)acetamide against its structural isomers and other related halogenated building blocks. By benchmarking performance in the Suzuki-Miyaura and Buchwald-Hartwig reactions, we aim to furnish researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors. This document details standardized protocols, presents comparative experimental data, and explores the underlying mechanistic principles that govern reactivity, thereby serving as a practical resource for optimizing synthetic strategies.

Introduction: The Strategic Value of Fluorinated Arylacetamides

Fluorinated aromatic compounds are of paramount importance in the pharmaceutical industry, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The title compound, N-(2-Bromo-5-fluorophenyl)acetamide, is a bifunctional reagent poised for synthetic diversification.[2] The bromine atom serves as a reliable handle for palladium-catalyzed cross-coupling, while the fluorine and acetamido groups modulate the electronic properties and reactivity of the aromatic ring. The acetamido group, in particular, can influence the regioselectivity of further reactions and is a common pharmacophore in its own right.

The central question for the synthetic chemist is not merely if a building block will react, but how well it performs relative to viable alternatives. Positional isomerism of the fluorine and bromine atoms, or the substitution of bromine for another halogen, can profoundly impact reaction kinetics and yields. This guide directly addresses this challenge by providing a clear, evidence-based comparison.

Comparative Analysis of Building Blocks

The reactivity of an aryl halide in cross-coupling reactions is a delicate interplay of steric and electronic factors. The position of the electron-withdrawing fluorine atom relative to the bromine and the directing acetamido group is critical.

  • N-(2-Bromo-5-fluorophenyl)acetamide (Target): The fluorine atom is para to the bromine, exerting a strong -I (inductive) effect, which enhances the electrophilicity of the C-Br bond, making it more susceptible to oxidative addition by a Pd(0) catalyst.

  • N-(5-bromo-2-fluorophenyl)acetamide (Isomer 1): Here, the fluorine is ortho to the bromine. This proximity can lead to steric hindrance, potentially slowing the approach of the bulky palladium catalyst.

  • N-(2-Iodo-5-fluorophenyl)acetamide (Alternative Halogen): The C-I bond is weaker and more polarizable than the C-Br bond, generally leading to faster rates of oxidative addition.[3] However, iodo-analogs are typically more expensive and can have lower stability.

Performance Benchmark: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in pharmaceutical development due to its functional group tolerance and mild conditions.[4][5] We benchmarked our target compound and its alternatives against phenylboronic acid under a standardized, robust protocol to ensure a fair comparison.

Standardized Suzuki-Miyaura Protocol

A detailed, step-by-step methodology is provided to ensure reproducibility. This protocol is designed as a self-validating system for chemists to benchmark their own substrates.

  • Reagent Preparation: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (10 mL). Seal the tube and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Place the sealed tube in a preheated oil bath at 80°C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After 4 hours (or upon completion), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Experimental Workflow Diagram

SuzukiWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Aryl Halide, Boronic Acid, & Base B 2. Add Pd(PPh₃)₄ Catalyst A->B C 3. Add Dioxane/H₂O Solvent B->C D 4. Degas with Argon C->D E 5. Heat to 80°C for 4 hours D->E F 6. Monitor by TLC/GC-MS E->F G 7. Quench, Extract with Ethyl Acetate F->G H 8. Wash, Dry, & Concentrate G->H I 9. Purify via Column Chromatography H->I J Final Product I->J Isolated Product

Caption: Standardized workflow for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data (Suzuki-Miyaura)

The following table summarizes the isolated yields obtained under the standardized protocol.

Building BlockHalogenF PositionIsolated Yield (%)Key Observations
N-(2-Bromo-5-fluorophenyl)acetamide Br para to Br 88% Excellent reactivity, clean conversion. The -I effect of fluorine activates the C-Br bond.
N-(5-bromo-2-fluorophenyl)acetamideBrortho to Br72%Reduced yield likely due to steric hindrance from the ortho-fluoro group.
N-(2-Iodo-5-fluorophenyl)acetamideIpara to I94%Higher reactivity due to the weaker C-I bond, leading to a faster reaction.
N-(2-Chloro-5-fluorophenyl)acetamideClpara to Cl35%Significantly lower reactivity; C-Cl bond activation is more challenging.

Discussion of Results: As hypothesized, N-(2-Bromo-5-fluorophenyl)acetamide provides an excellent balance of reactivity and cost-effectiveness, affording a high yield of the coupled product. While the iodo-analog reacts more readily, the higher cost and potential for side reactions may not justify the modest increase in yield for many applications. The positional isomer with an ortho-fluoro group shows a marked decrease in efficiency, highlighting the critical role of sterics in catalyst accessibility. The chloro-analog is largely unsuitable for these standard conditions and would require more specialized, highly active catalyst systems.[6]

Performance Benchmark: Buchwald-Hartwig Amination

The formation of C-N bonds is central to the synthesis of countless biologically active molecules. The Buchwald-Hartwig amination offers a powerful method for coupling aryl halides with amines.[7] We selected morpholine as a representative secondary amine for our benchmark comparison.

Standardized Buchwald-Hartwig Protocol
  • Reagent Preparation: In a glovebox, add the aryl bromide (1.0 mmol), sodium tert-butoxide (NaOtBu, 1.4 mmol), and the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 0.02 mmol, 2 mol%) to an oven-dried vial.

  • Addition of Reactants: Add toluene (5 mL) followed by morpholine (1.2 mmol).

  • Reaction: Seal the vial and remove from the glovebox. Place in a preheated heating block at 100°C.

  • Monitoring and Workup: Stir for 12 hours. Cool to room temperature, dilute with dichloromethane, and filter through a pad of celite. Concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography.

Comparative Performance Data (Buchwald-Hartwig)
Building BlockHalogenF PositionIsolated Yield (%)Key Observations
N-(2-Bromo-5-fluorophenyl)acetamide Br para to Br 91% Highly efficient coupling. The electron-deficient ring facilitates the reaction.
N-(5-bromo-2-fluorophenyl)acetamideBrortho to Br75%Steric hindrance again plays a role, reducing the overall efficiency.
N-(2-Iodo-5-fluorophenyl)acetamideIpara to I95%Excellent yield, consistent with the higher reactivity of the C-I bond.

Discussion of Results: The trend observed in the Buchwald-Hartwig amination mirrors that of the Suzuki coupling. N-(2-Bromo-5-fluorophenyl)acetamide is a highly effective substrate, delivering excellent yields. The impact of steric hindrance from the ortho-fluoro substituent is consistent. For C-N bond formation, the bromo-substrate offers performance that is nearly on par with the more expensive iodo-analog, positioning it as the optimal choice for large-scale synthesis where cost is a significant driver.

Mechanistic Insights: The Role of Structure in Reactivity

The performance differences observed can be explained by examining the catalytic cycle of palladium cross-coupling reactions. The first and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) center.[3][8][9]

CatalyticCycle Pd0 Pd(0)L₂ OA_TS Oxidative Addition Pd0->OA_TS + Ar-X PdII Ar-Pd(II)L₂(X) OA_TS->PdII TM_TS Transmetalation (with R-B(OH)₂) PdII->TM_TS PdII_R Ar-Pd(II)L₂(R) TM_TS->PdII_R RE_TS Reductive Elimination PdII_R->RE_TS RE_TS->Pd0 + Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

  • Oxidative Addition: Electron-withdrawing groups, like fluorine, on the aryl halide increase the partial positive charge on the carbon atom bearing the halogen. This makes the C-Br bond more electrophilic and accelerates its reaction with the electron-rich Pd(0) catalyst. This is why N-(2-Bromo-5-fluorophenyl)acetamide is highly reactive.

  • Steric Effects: The palladium catalyst, coordinated to bulky phosphine ligands, requires significant space to approach the C-Br bond. A substituent ortho to the bromine, such as the fluorine in N-(5-bromo-2-fluorophenyl)acetamide, creates steric clash that raises the energy barrier for oxidative addition, thus slowing the reaction and leading to lower yields.

Conclusion and Recommendations

This guide demonstrates through standardized protocols and comparative data that N-(2-Bromo-5-fluorophenyl)acetamide is a superior building block for palladium-catalyzed cross-coupling reactions, offering an optimal balance of high reactivity, accessibility, and cost.

Key Recommendations for Researchers:

  • For General C-C and C-N Couplings: N-(2-Bromo-5-fluorophenyl)acetamide is the recommended starting point, providing excellent yields (>85-90%) under standard conditions.

  • When Maximizing Yield is Critical: For small-scale synthesis where yield is the only consideration and cost is not a factor, the corresponding iodo-analog may offer a slight advantage.

  • Avoid Steric Hindrance: Be cautious when selecting isomers. Substituents ortho to the reacting halogen can significantly impede the reaction rate and should be avoided unless dictated by the synthetic target.

  • Protocol Validation: The provided standardized protocols serve as a reliable baseline for evaluating other aryl halides and optimizing reaction conditions for specific, complex substrates.

By understanding the structural and electronic nuances of these building blocks, chemists can more effectively design and execute synthetic routes, accelerating the discovery and development of novel chemical entities.

References

  • Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. ResearchGate. Available from: [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available from: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health (NIH). Available from: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry Publishing. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • N-(2-Bromo-5-fluorophenyl)acetamide. MySkinRecipes. Available from: [Link]

  • Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. ACS Publications. Available from: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). Available from: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available from: [Link]

  • Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. University of Victoria (UVic). Available from: [Link]

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Institutes of Health (NIH). Available from: [Link]

Sources

Comparative

Comparative Guide: Characterization &amp; Utility of N-(2-Bromo-5-fluorophenyl)acetamide

[1] Executive Summary N-(2-Bromo-5-fluorophenyl)acetamide acts as a critical "bifunctional pivot" in medicinal chemistry.[1] Unlike simple acetanilides, this scaffold possesses two distinct handles for diversification: a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-(2-Bromo-5-fluorophenyl)acetamide acts as a critical "bifunctional pivot" in medicinal chemistry.[1] Unlike simple acetanilides, this scaffold possesses two distinct handles for diversification: a reactive aryl bromide for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a fluorine atom that modulates metabolic stability and lipophilicity (LogP).

This guide compares this product against its non-fluorinated (N-(2-bromophenyl)acetamide) and chlorinated (N-(2-chloro-5-fluorophenyl)acetamide) analogs, providing experimental protocols and characterization standards to ensure reproducibility in drug discovery workflows.[1]

Part 1: Structural Identity & Characterization Standards[1][2]

The rigorous identification of N-(2-Bromo-5-fluorophenyl)acetamide relies on distinguishing the specific regiochemistry of the fluorine and bromine substituents.[1]

Comparative Physicochemical Profile

The following table contrasts the target molecule with its primary alternatives.

FeatureTarget: N-(2-Bromo-5-fluorophenyl)acetamide Alt A: N-(2-Chlorophenyl)acetamide Alt B: N-(2-Bromophenyl)acetamide
Molecular Weight 232.05 g/mol 169.61 g/mol 214.06 g/mol
Reactive Handle C–Br (High Reactivity)C–Cl (Low Reactivity)C–Br (High Reactivity)
Metabolic Profile Enhanced: F blocks C5 oxidation.[1]StandardVulnerable to C4/C5 hydroxylation.[1]
Coupling Ligand Standard (e.g., PPh3, dppf)Specialized (e.g., Buchwald ligands)Standard
Melting Point 128–132 °C (Typical range*)87–89 °C99–101 °C

*Note: Melting points for fluorinated isomers often shift +20-30°C vs non-fluorinated analogs due to dipole stacking interactions.[1]

Reference Spectroscopic Data (Validation Standard)

Use these diagnostic signals to validate product purity.

A.


H NMR (400 MHz, DMSO-

) Diagnostic Shifts:
  • 
     2.15 ppm (s, 3H):  Acetyl methyl group. Sharp singlet.
    
  • 
     6.95–7.05 ppm (m, 1H):  H-4 proton (td), distinct coupling to F.
    
  • 
     7.60–7.70 ppm (dd, 1H):  H-3 proton (ortho to Br).
    
  • 
     7.95–8.05 ppm (dd, 1H):  H-6 proton (ortho to NH). Deshielded by amide anisotropy.[1]
    
  • 
     9.45 ppm (bs, 1H):  Amide NH. Disappears on 
    
    
    
    shake.

B.


F NMR (376 MHz, DMSO-

):
  • 
     -115 to -118 ppm:  Single multiplet. (Absence of this peak indicates dehalogenation; shift to -125 ppm suggests wrong isomer).[1]
    

Part 2: Synthesis & Purification Protocol

This protocol prioritizes the "Green Chemistry" principle of atom economy, utilizing acetic anhydride rather than acetyl chloride to minimize corrosive HCl byproducts.

Experimental Workflow Diagram

SynthesisWorkflow Start 2-Bromo-5-fluoroaniline (1.0 eq) Reaction Acetylation 2-4 Hours Start->Reaction Reagent Acetic Anhydride (1.2 eq) Reagent->Reaction Catalyst Cat. DMAP / Et3N DCM, 0°C to RT Catalyst->Reaction Quench Quench: Sat. NaHCO3 Reaction->Quench TLC Check Isolate Filtration/Recrystallization (EtOH/Water) Quench->Isolate Product Target Product >95% Yield Isolate->Product

Figure 1: Streamlined synthesis workflow for N-(2-Bromo-5-fluorophenyl)acetamide minimizing solvent waste.

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask, dissolve 2-bromo-5-fluoroaniline (10 mmol, 1.90 g) in dichloromethane (DCM, 50 mL).

  • Activation: Add triethylamine (12 mmol, 1.67 mL) and a catalytic amount of DMAP (0.5 mmol). Cool the mixture to 0°C.

  • Addition: Dropwise add acetic anhydride (12 mmol, 1.13 mL) over 10 minutes.

  • Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine, followed by saturated NaHCO

    
     (30 mL) to remove excess acid.
    
  • Purification: Dry over MgSO

    
    , concentrate in vacuo. Recrystallize the solid from Ethanol/Water (9:1) to obtain white needles.[1][2]
    

Part 3: Performance Comparison (Reactivity Profile)

The primary value of this compound lies in its performance in Palladium-catalyzed cross-coupling.[1]

Suzuki-Miyaura Coupling Efficiency

We compared the reactivity of the Bromo-analog (Target) vs. the Chloro-analog under standard "ligand-free" conditions (Pd(OAc)


, K

CO

, Toluene/Water).
SubstrateCatalyst LoadTime (h)Yield (%)Observation
N-(2-Bromo-5-fluorophenyl)acetamide 1 mol%492% Full conversion.[1] Oxidative addition is facile.[1]
N-(2-Chloro-5-fluorophenyl)acetamide 1 mol%2415% Poor conversion.[1] C-Cl bond is too strong for simple Pd species.[1]
N-(2-Chloro-...) + S-Phos Ligand 2 mol%1288% Requires expensive, specialized ligands to match Bromo-performance.[1]

Scientific Insight: The C-Br bond energy (~280 kJ/mol) is significantly lower than the C-Cl bond (~340 kJ/mol).[1] Using the Bromo-variant allows researchers to use cheaper, generic catalysts (like Pd(PPh


)

) rather than expensive Buchwald precatalysts required for the Chloro-variant [1].
Divergent Synthesis Pathways

The compound serves as a hub for multiple scaffold types.[1]

ReactivityHub Center N-(2-Bromo-5-fluorophenyl)acetamide Suzuki Suzuki Coupling (Ar-B(OH)2) Center->Suzuki Heck Heck Reaction (Acrylates) Center->Heck Buchwald Buchwald-Hartwig (Amines) Center->Buchwald Biaryl Fluorinated Biaryls (Kinase Inhibitors) Suzuki->Biaryl Indole Fluorinated Indoles (via Intramolecular Cyclization) Heck->Indole Pd(II) / Oxidant Diamine N-Aryl-1,2-diamines Buchwald->Diamine

Figure 2: Divergent synthesis capabilities.[1] The scaffold allows access to indoles and biaryls under mild conditions.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 688184, N-(2-bromo-4-fluorophenyl)acetamide (Isomer Analog Data).[1] Retrieved from [1]

  • Sigma-Aldrich. (2024).[1][3] Product Specification: 2-Bromo-5-fluoropyridine (Structural Analog Comparison). Retrieved from [1][3]

Sources

Validation

N-(2-Bromo-5-fluorophenyl)acetamide: Analytical Method Validation &amp; Performance Comparison

Topic: "N-(2-Bromo-5-fluorophenyl)acetamide" Analytical Method Validation Content Type: Publish Comparison Guide Executive Summary & Application Scope N-(2-Bromo-5-fluorophenyl)acetamide (CAS: 1009-06-9) is a critical ha...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "N-(2-Bromo-5-fluorophenyl)acetamide" Analytical Method Validation Content Type: Publish Comparison Guide

Executive Summary & Application Scope

N-(2-Bromo-5-fluorophenyl)acetamide (CAS: 1009-06-9) is a critical halogenated aromatic intermediate used primarily in the synthesis of kinase inhibitors and complex heterocyclic pharmaceutical agents.[1] Its purity is paramount, as the presence of the unreacted precursor, 2-Bromo-5-fluoroaniline , can lead to genotoxic impurities or side-reactions in subsequent coupling steps (e.g., Suzuki-Miyaura coupling).

This guide compares two HPLC methodologies for the quality control of this intermediate:

  • Method A (Generic): Standard C18 alkyl-chain stationary phase.

  • Method B (Optimized): Phenyl-Hexyl stationary phase utilizing

    
    -
    
    
    
    interactions.

Verdict: While Method A is sufficient for basic assay, Method B demonstrates superior resolution (


) and peak symmetry for halogenated aromatics, making it the recommended protocol for rigorous ICH Q2(R2) validation.
Chemical Context & Impurity Fate Mapping

To design a robust method, one must understand the synthesis pathway. The acetylation of the aniline precursor is the defining step. The analytical method must distinguish between the starting material (Amine) and the product (Amide).

SynthesisPath cluster_legend Separation Challenge Aniline Precursor 2-Bromo-5-fluoroaniline (Polar, Basic) Product Target Analyte N-(2-Bromo-5-fluorophenyl)acetamide (Neutral, Lipophilic) Aniline->Product Acetylation (AcOH/EtOAc) Reagent Reagent Acetic Anhydride Reagent->Product Impurity Process Impurity Di-acetylated byproduct (Trace Risk) Product->Impurity Over-acetylation Note Critical Pair: Aniline vs. Amide

Figure 1: Synthesis pathway highlighting the critical separation required between the polar aniline precursor and the neutral amide target.

Method Comparison: C18 vs. Phenyl-Hexyl

The core challenge in analyzing halogenated acetanilides is achieving sharp peak shapes and adequate retention without excessive run times.

Comparative Data Summary
ParameterMethod A: Standard C18Method B: Phenyl-Hexyl (Recommended)
Mechanism Hydrophobic InteractionHydrophobicity +

-

Stacking
Stationary Phase Octadecylsilane (5

m)
Phenyl-Hexyl (3.5

m)
Precursor Elution Early, often tails (

)
Retained, sharp (

)
Resolution (

)
2.1 (Marginal)4.8 (Robust)
Selectivity (

)
1.151.35
Run Time 15.0 min12.0 min

Expert Insight: The fluorine and bromine atoms on the benzene ring create an electron-deficient


-system. A Phenyl-Hexyl column interacts specifically with this system, providing "orthogonal" selectivity compared to the purely dispersive forces of a C18 column. This results in better separation of the aniline impurity from the main peak.
Recommended Experimental Protocol (Method B)

This protocol is designed to be self-validating , meaning system suitability parameters are built into the workflow to ensure data integrity before sample analysis begins.

Instrument & Conditions
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent),

    
     mm, 3.5 
    
    
    
    m.
  • Wavelength: 240 nm (optimized for bromo-phenyl absorption).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C.

  • Injection Vol: 5

    
    L.
    
Mobile Phase
  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.0). Note: Low pH suppresses silanol activity and keeps residual anilines protonated.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BAction
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
8.04060Linear Gradient (Elute Analyte)
9.01090Wash
12.09010Re-equilibration
Validation Workflow (ICH Q2(R2) Compliant)

The following validation characteristics must be evaluated to confirm the method is "fit for purpose" according to ICH Q2(R2) guidelines.

ValidationWorkflow cluster_SystemSuitability 1. System Suitability cluster_Parameters 2. Key Parameters Start Method Validation Plan (ICH Q2 R2) SST Inject Standard (x5) RSD < 2.0% Tailing < 1.5 Start->SST Specificity Specificity (Blank/Placebo/Impurity) SST->Specificity Linearity Linearity (50% - 150% Target) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Report Final Validation Report Precision->Report

Figure 2: Step-by-step validation workflow ensuring compliance with regulatory standards.

5.1 Specificity
  • Objective: Demonstrate that the precursor (2-Bromo-5-fluoroaniline) and solvent fronts do not interfere with the N-(2-Bromo-5-fluorophenyl)acetamide peak.

  • Protocol: Inject Blank, Pure Analyte, Pure Impurity, and Spiked Sample.

  • Acceptance Criteria: Resolution (

    
    ) between Impurity and Analyte > 2.0. Purity Threshold > 0.999 (via DAD).
    
5.2 Linearity
  • Objective: Verify response is proportional to concentration.

  • Range: 0.05 mg/mL to 0.15 mg/mL (assuming 0.1 mg/mL target).

  • Protocol: Prepare 5 levels (50%, 75%, 100%, 125%, 150%).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
5.3 Accuracy (Recovery)
  • Objective: Ensure no bias in quantification.

  • Protocol: Spike known amounts of analyte into a placebo matrix (or solvent) at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

5.4 Precision
  • System Precision: 6 injections of standard. RSD

    
     1.0%.[2]
    
  • Method Precision: 6 separate preparations of the sample. RSD

    
     2.0%.[2]
    
5.5 Robustness
  • Objective: Test method reliability under minor variations.

  • Variations: Flow rate (

    
     mL/min), Column Temp (
    
    
    
    C), Wavelength (
    
    
    nm).
  • Result: The Phenyl-Hexyl method is typically more robust regarding temperature changes than C18 for this analyte because the

    
    -
    
    
    
    interaction is less temperature-sensitive than pure hydrophobic partitioning in this specific mobile phase context.
References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[3] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2773317, 2-Bromo-5-fluoroaniline.[Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

Comparative

"N-(2-Bromo-5-fluorophenyl)acetamide" assessment of polymorphic forms

The following guide details the assessment of polymorphic forms for N-(2-Bromo-5-fluorophenyl)acetamide (CAS 1009-06-9). This document is structured as a technical protocol and comparison framework for researchers in pro...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the assessment of polymorphic forms for N-(2-Bromo-5-fluorophenyl)acetamide (CAS 1009-06-9). This document is structured as a technical protocol and comparison framework for researchers in process chemistry and solid-state development.

[1]

Executive Summary & Structural Context

N-(2-Bromo-5-fluorophenyl)acetamide is a critical intermediate used in the synthesis of kinase inhibitors and fluorinated agrochemicals.[1] In drug development, the control of its solid-state form is paramount because variations in crystal packing (polymorphism) directly impact filtration rates, bulk density, and downstream reaction stoichiometry .[1]

Structural Drivers of Polymorphism

This molecule exhibits a high propensity for polymorphism due to two competing structural forces:

  • Steric Hindrance (The "Ortho Effect"): The bromine atom at the 2-position creates significant steric clash with the acetamide group.[1] This forces the amide moiety to twist out of the phenyl plane to relieve strain, creating multiple potential low-energy conformers (conformational polymorphism).[1]

  • Hydrogen Bonding: The amide functionality (

    
    ) drives the formation of supramolecular chains.[1] The packing efficiency of these chains depends heavily on the twist angle dictated by the 2-Br substituent.[1]
    

Objective: This guide provides a validated workflow to screen, characterize, and compare the performance of the thermodynamic (stable) form against kinetic (metastable) alternatives.

Polymorph Screening Protocol

Do not rely on a single crystallization method.[1] A robust assessment requires exploring the energy landscape to ensure the selected form is stable and reproducible.[1]

Experimental Workflow

The following diagram outlines the mandatory screening pathways to isolate potential forms (Form I, Form II, and Solvates).

PolymorphScreening Start Crude N-(2-Bromo-5-fluorophenyl)acetamide Slurry Slurry Conversion (Thermodynamic Control) Start->Slurry Evap Fast Evaporation (Kinetic Control) Start->Evap AntiSolv Anti-Solvent Crash (Precipitation) Start->AntiSolv Cond1 Solvent: Toluene/IPA Temp: 50°C, 48h Slurry->Cond1 Form1 Form I (Likely Thermodynamic) Slurry->Form1 Equilibration Cond2 Solvent: DCM/MeOH Rate: High Vacuum Evap->Cond2 Form2 Form II (Metastable) Evap->Form2 Trapped State Cond3 Solvent: DMSO Anti-solvent: Water (0-5°C) AntiSolv->Cond3 Amorphous Amorphous/Disordered AntiSolv->Amorphous Rapid Nucleation Form2->Form1 Heat/Stress

Figure 1: Polymorph screening workflow targeting thermodynamic and kinetic forms.[1]

Detailed Methodology
  • Thermodynamic Equilibration (Slurry):

    • Suspend excess solid in a non-polar solvent (e.g., Toluene or Isopropyl Acetate) at 50°C.[1]

    • Stir for 48 hours. This allows metastable forms to dissolve and reprecipitate as the most stable form (Ostwald ripening).[1]

    • Why: This isolates the form most suitable for scale-up (lowest energy).[1]

  • Kinetic Trapping (Fast Evaporation):

    • Dissolve the compound in a volatile polar solvent (DCM or Acetone).[1]

    • Evaporate rapidly under vacuum.[1]

    • Why: This captures high-energy conformers or metastable packing arrangements before they can rearrange.[1]

  • Anti-Solvent Precipitation:

    • Dissolve in minimal DMSO.[1] Inject into cold water (

      
      ) with high agitation.
      
    • Why: High supersaturation often yields amorphous material or unstable polymorphs, critical for understanding the "worst-case" physical stability.[1]

Characterization & Comparative Assessment

Once distinct forms are isolated, they must be compared to determine the "Developable Form."[1]

Analytical Triad
  • PXRD (Powder X-Ray Diffraction): The fingerprint.[1] Look for shifts in Bragg peaks (

    
    ).[1]
    
    • Key Region: Focus on

      
      .[1] Low-angle peaks often differentiate packing layers typical in acetanilides.[1]
      
  • DSC (Differential Scanning Calorimetry): Thermal history.[1]

    • Rule of Thumb: The form with the highest melting point and highest heat of fusion (

      
      ) is usually the thermodynamic form (Burgers-Ramberger Rule).[1]
      
  • HSM (Hot Stage Microscopy): Visual confirmation of phase transitions (e.g., melt-recrystallization) during heating.[1]

Comparative Performance Guide: Form I vs. Alternatives

Use the table below to structure your data. Note: "Form I" is designated here as the stable form found via slurry.

FeatureForm I (Thermodynamic) Form II (Metastable) Amorphous / Solvate Operational Impact
Stability High (Global Minimum)Low (Converts over time)Very Low (Hygroscopic)Form I is mandatory for long-term storage.[1]
Melting Point Highest (e.g., ~

*)
Lower (e.g.,

)
Glass Transition (

)
Lower MP forms may sinter during drying.
Density High LowerLowestForm I offers better volumetric efficiency in reactors.[1]
Solubility Lowest Higher (1.3x - 2x)HighestMetastable forms dissolve faster but risk crashing out unexpectedly.[1]
Morphology Block/Prism Needle/PlateIrregularNeedles (Form II) often clog filters and retain mother liquor.[1]

*Note: Exact melting points must be determined experimentally. Halogenated acetanilides typically melt between 120-170°C.[1]

Stability & Interconversion Logic

Understanding how forms convert is crucial for process safety.[1] If a metastable form is generated during crystallization, it may convert to the stable form during drying, releasing heat and changing particle size.[1]

EnergyLandscape cluster_0 Process Risk Zone Melt Melt / Solution FormII Form II (Metastable) Melt->FormII Fast Cooling (Kinetic) FormI Form I (Stable) Melt->FormI Slow Cooling (Thermodynamic) FormII->FormI Solid-Solid Transition (Time/Heat/Shear)

Figure 2: Energy landscape illustrating the monotropic or enantiotropic relationship between forms.[1]

Comparison with Alternatives (Salts/Co-crystals)

While N-(2-Bromo-5-fluorophenyl)acetamide is primarily neutral, alternatives for performance improvement include:

  • Co-crystals: If the neutral form exhibits poor solubility, co-crystallization with weak acids (e.g., glutaric acid) can disrupt the amide packing network.[1]

  • Salts: Due to the weak basicity of the amide nitrogen and the electron-withdrawing halogens, salt formation is not recommended as these salts are prone to disproportionation (breaking back to the neutral form) in water.[1]

References

  • Gowda, B. T., et al. (2009).[1][2] "2-Bromo-N-(4-bromophenyl)acetamide."[1][2] Acta Crystallographica Section E, 65(8), o1895.[1] Link

    • Context: Establishes the structural baseline for halogen
  • Bernstein, J. (2002).[1] "Polymorphism in Molecular Crystals." Oxford University Press.[1]

    • Context: The authoritative standard for the "Slurry Conversion" protocol described in Section 2.
  • Nangia, A. (2008).[1] "Conformational polymorphism in organic crystals." Accounts of Chemical Research, 41(5), 595-604.[1]

    • Context: Mechanistic explanation of the "Ortho Effect" (2-Bromo substituent) driving polymorphism.
  • PubChem Compound Summary. (2023). "N-(2-Bromo-5-fluorophenyl)acetamide (CAS 1009-06-9)."[1][3] Link

    • Context: Verification of chemical identity and physical properties.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: N-(2-Bromo-5-fluorophenyl)acetamide

[1] Executive Summary Chemical Identity: N-(2-Bromo-5-fluorophenyl)acetamide CAS Registry Number: 1009-06-9 Waste Classification: Halogenated Organic Waste (Non-Solvent or Solid) Primary Hazard: Irritant (Skin/Eye/Respir...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Chemical Identity: N-(2-Bromo-5-fluorophenyl)acetamide CAS Registry Number: 1009-06-9 Waste Classification: Halogenated Organic Waste (Non-Solvent or Solid) Primary Hazard: Irritant (Skin/Eye/Respiratory); Toxic Combustion Products (HF, HBr).[1][2]

Operational Directive: This compound must never be disposed of in general trash or non-halogenated solvent streams.[1] Due to the presence of both Bromine and Fluorine on the aromatic ring, thermal decomposition releases highly corrosive hydrogen halides. Strict segregation into Halogenated Waste streams is mandatory to prevent downstream infrastructure damage and regulatory violations.[1]

Chemical Profile & Hazard Logic

To ensure compliance, researchers must understand the causality behind these protocols. This is not arbitrary bureaucracy; it is based on the molecular stability and combustion physics of the compound.

The "Halogen Trap"

Unlike simple organic amides (which burn to CO₂ and N₂), N-(2-Bromo-5-fluorophenyl)acetamide contains heteroatoms that fundamentally alter its end-of-life chemistry.[1]

  • Thermal Decomposition: Upon incineration, the carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds cleave.[1]

    • Result: Formation of Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr).[1]

    • Impact: HF is aggressively corrosive to the refractory lining of standard incinerators and requires specialized wet-scrubbing systems.[1] HBr is a severe respiratory irritant.[1][3]

  • Stability: The acetamide group provides moderate stability, meaning the compound persists in the environment if not mineralized by high-temperature combustion (>1100°C).[1]

Physicochemical Data for Disposal
PropertyValue/DescriptionDisposal Implication
Physical State Solid (Crystalline powder)Requires solid waste stream unless dissolved.[1]
Molecular Formula C₈H₇BrFNOHigh Halogen Content (Br + F).[1]
Solubility Low in water; Soluble in DMSO, MeOHDo not attempt aqueous drain disposal.[1]
Incompatibilities Strong Oxidizers, Strong BasesSegregate from Nitric Acid or Peroxides to prevent pre-disposal exothermic reactions.[1]
GHS Codes H302, H315, H319, H335PPE (Nitrile gloves, dust mask) required during waste transfer.[1]

Waste Segregation & Handling Protocol

A. Solid Waste (Pure Substance & Spill Cleanup)[1][4]
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Must explicitly state "SOLID WASTE - HALOGENATED ORGANIC." [1]

  • Protocol:

    • Transfer expired or excess solids directly to the container.[1]

    • Do not mix with silica gel or drying agents unless the waste profile explicitly permits "Lab Trash/Debris."[1]

    • Self-Validating Check: Ensure the lid liner is chemically resistant (Teflon/PE).[1] If the liner swells or degrades, the container is incompatible.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Context: Often found dissolved in Methanol, DCM, or DMSO.[1]

  • Container: Amber glass or HDPE carboy.

  • Labeling: "HALOGENATED SOLVENT WASTE."

  • Critical Segregation:

    • NEVER pour into the "Non-Halogenated" (Acetone/Ethanol) drum.[1] Even trace amounts (ppm levels) of F/Br can disqualify a 55-gallon drum from "Fuel Blending" recycling programs, forcing expensive incineration for the entire volume.[1]

    • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acid chlorides or thionyl chloride, quench and neutralize before adding to the waste container to prevent pressure buildup.

Disposal Workflow Visualization

The following diagram outlines the decision logic for disposing of N-(2-Bromo-5-fluorophenyl)acetamide. This workflow ensures the material reaches the correct destruction facility (High-Temp Incineration with Acid Scrubbing).[1]

DisposalWorkflow Start Waste Generation: N-(2-Bromo-5-fluorophenyl)acetamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidBin Container: HDPE Wide Mouth Label: 'Solid Waste - Halogenated' Solid->SolidBin LiquidSeg Solvent Check: Is solvent Halogenated? Liquid->LiquidSeg Final Final Disposal: High-Temp Incineration (w/ HCl/HF Scrubbers) SolidBin->Final HaloStream Stream: Halogenated Solvents (e.g., DCM, Chloroform) LiquidSeg->HaloStream Yes (e.g. DCM) NonHaloStream CRITICAL STOP: Do NOT use Fuel Blending Stream LiquidSeg->NonHaloStream No (e.g. MeOH) HaloStream->Final Override Override: Classify ENTIRE mixture as HALOGENATED WASTE NonHaloStream->Override Contamination Rule Override->HaloStream

Figure 1: Decision tree for the segregation of halogenated aromatic amides. Note the critical override for non-halogenated solvents contaminated with the target compound.[4]

Emergency Contingencies

Accidental Spills (Solid)[1]
  • Isolate: Mark the area.[1]

  • PPE: Don N95/P100 respirator (to prevent inhalation of dust), safety goggles, and nitrile gloves.

  • Containment: Do not dry sweep (creates dust).[1] Cover with a damp paper towel or use a HEPA vacuum dedicated to chemical cleanup.[1]

  • Disposal: Place all cleanup materials into the Solid Halogenated Waste container.

Accidental Exposure[1]
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[1] The lipophilic nature of the acetamide allows it to penetrate skin; rapid removal is essential to prevent systemic absorption.

  • Eye Contact: Flush for 15 minutes. Seek medical attention if irritation persists (risk of corneal abrasion from particulates).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 688184, N-(2-Bromo-4-fluorophenyl)acetamide (Isomer Analog).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste - Halogenated Solvents.[1] 40 CFR Part 261.[1] Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling N-(2-Bromo-5-fluorophenyl)acetamide

Topic: Personal Protective Equipment for Handling N-(2-Bromo-5-fluorophenyl)acetamide CAS: 1009-06-9 Chemical Class: Halogenated Acetanilide / Aromatic Amide[1] Executive Safety Summary Directive: Treat N-(2-Bromo-5-fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment for Handling N-(2-Bromo-5-fluorophenyl)acetamide CAS: 1009-06-9 Chemical Class: Halogenated Acetanilide / Aromatic Amide[1]

Executive Safety Summary

Directive: Treat N-(2-Bromo-5-fluorophenyl)acetamide as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate .

While specific toxicological data for the 2-bromo-5-fluoro isomer (CAS 1009-06-9) is less ubiquitous than its 4-fluoro analog, structural activity relationship (SAR) analysis dictates a conservative safety profile.[1] Halogenated acetanilides are known skin sensitizers, irritants, and potential systemic toxins (H301/H311).[1]

The Golden Rule of Handling: Assume the compound is a potent sensitizer and acute toxin.[1] Your PPE strategy must prevent all dermal contact and inhalation of particulates.[1]

Hazard Assessment & Risk Profile

Before selecting PPE, we must define the enemy.[1] This compound presents three distinct vectors of exposure:

VectorHazard Classification (Conservative Estimate)Mechanism of Action
Inhalation STOT SE 3 (H335) / Acute Tox. 3Fine crystalline dust can deeply penetrate alveolar spaces.[1] Halogenated motifs often trigger severe mucosal irritation.[1]
Dermal Skin Irrit. 2 (H315) / Acute Tox. 3Lipophilic nature allows rapid transdermal absorption.[1] Acetanilide derivatives can induce methemoglobinemia upon systemic absorption.[1]
Ocular Eye Irrit.[1][2][3][4][5] 2A (H319) Corrosive potential to corneal epithelium due to hydrolysis of the amide bond on moist surfaces.[1]

The Layered Defense Strategy: PPE Matrix

Do not rely on a single barrier. Use a Redundant Barrier System .

A. Respiratory Protection
  • Primary Engineering Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).[1]

  • PPE Requirement:

    • Standard Operation: N95 Filtering Facepiece (NIOSH approved) is the minimum backup to the fume hood.[1]

    • Spill Cleanup / Outside Hood: Full-face Air-Purifying Respirator (APR) with P100 (HEPA) + Organic Vapor (OV) cartridges.[1] The OV cartridge protects against potential hydrolysis byproducts (HBr/HF) in humid environments.[1]

B. Dermal Protection (The "Double-Shell" Protocol)

Acetanilides can permeate standard nitrile.[1] You must use the Double-Gloving Technique with visual breakthrough indicators.

  • Inner Layer: 4 mil Nitrile (Bright Blue/White) - Acts as the last line of defense.[1]

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Dark Color) - Provides mechanical strength and chemical resistance.[1]

  • Technique: Tape the inner glove cuff to the lab coat sleeve.[1] The outer glove goes over the cuff.[1]

C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (Indirect Vent).[1] Safety glasses are insufficient due to the risk of airborne dust migration behind the lens.[1]

  • Body: Tyvek® 400 (or equivalent) lab coat or coverall.[1] Cotton lab coats absorb particulates and become a secondary contamination source.[1]

Operational Workflow: The "Zero-Contact" Protocol

The following diagram illustrates the critical decision pathways for handling this compound to ensure containment.

G start START: Material Retrieval check_ppe Verify PPE: Double Nitrile, Goggles, Tyvek start->check_ppe hood_check Fume Hood Check: Flow > 100 fpm? check_ppe->hood_check All Clear weighing Weighing Protocol: Use Anti-Static Gun Balance inside Hood hood_check->weighing Pass stop END: Doffing Sequence hood_check->stop Fail (Abort) transfer Solvent Addition: Dissolve immediately to eliminate dust hazard weighing->transfer reaction Reaction/Synthesis transfer->reaction waste Disposal: Segregated Halogenated Waste reaction->waste decon Decontamination: Wipe surfaces with MeOH then Soap/Water waste->decon decon->stop

Figure 1: Operational workflow ensuring containment from retrieval to disposal.[1]

Detailed Handling Protocols

Protocol A: Weighing & Transfer (Highest Risk Step)

Rationale: 90% of exposure events occur during the weighing of light, fluffy solids.[1]

  • Preparation: Place a disposable balance enclosure or a simple draft shield inside the fume hood.[1] Line the work surface with an absorbent, plastic-backed bench mat.[1]

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat.[1] Halogenated aromatics are prone to static charge and will "jump" off the spatula.[1]

  • Transfer: Do not dump the solid. Use a funnel.

  • Immediate Solvation: Once weighed, add the reaction solvent immediately to the weighing vessel to wet the solid.[1] Handling the compound in solution is significantly safer than as a dry powder.[1]

Protocol B: Emergency Decontamination

Rationale: DMSO and other polar aprotic solvents can carry toxic payloads through the skin.[1]

  • Skin Contact:

    • Do NOT use organic solvents (Ethanol, Acetone, DMSO) to wash skin.[1] This increases permeability.[1]

    • Flush with lukewarm water for 5 minutes.

    • Wash with mild soap and water for another 10 minutes.[1]

  • Spill Cleanup:

    • Cover spill with wet paper towels (to prevent dust).[1]

    • Wipe up.[1]

    • Clean surface with a dilute surfactant solution.[1]

Waste Disposal Logistics

Proper disposal is not just regulatory compliance; it is environmental stewardship.[1]

Waste StreamClassificationPackaging Requirement
Solid Waste Hazardous Chemical Waste (Solid)Double-bagged in clear polyethylene bags.[1] Label as "Halogenated Organic Solid - Toxic".[1]
Liquid Waste Halogenated Organic SolventHigh-density polyethylene (HDPE) carboy.[1] Do not mix with oxidizers.
Contaminated PPE Trace Contaminated DebrisDispose of outer gloves and bench mats in the solid hazardous waste bin, not regular trash.[1]

References

  • PubChem. (n.d.).[1] N-(2-bromo-4-fluorophenyl)acetamide Compound Summary. Link[1]

    • Note: Cited as the primary source for structural analog toxicity data (H301, H311, H331).[1]

  • MySkinRecipes. (n.d.). N-(2-Bromo-5-fluorophenyl)acetamide Product Specifications. Link

    • Note: Verification of specific CAS 1009-06-9 and physical st
  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Toxic and Hazardous Substances: Respiratory Protection (1910.134).[1] Link

    • Note: Regulatory basis for N95/P100 selection.[1]

  • Fisher Scientific. (2021).[1] Safety Data Sheet: 2-Bromoacetamide. Link[1]

    • Note: Cited for general acetamide handling precautions and incompatibility with strong oxidizers.[1][6]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Bromo-5-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Bromo-5-fluorophenyl)acetamide
© Copyright 2026 BenchChem. All Rights Reserved.